molecular formula C96H126N22O16S B1177732 CR5 protein CAS No. 157091-96-8

CR5 protein

Katalognummer: B1177732
CAS-Nummer: 157091-96-8
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CR5 protein, also known as this compound, is a useful research compound. Its molecular formula is C96H126N22O16S. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

157091-96-8

Molekularformel

C96H126N22O16S

Synonyme

CR5 protein

Herkunft des Produkts

United States

Foundational & Exploratory

CCR5: A Core Component in Immune Signaling and HIV-1 Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor type 5 (CCR5), also known as CD195, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the trafficking and effector functions of various immune cells.[1][2] It is predominantly expressed on the surface of T cells, macrophages, dendritic cells, and microglia.[1][3] CCR5 and its chemokine ligands are integral to orchestrating immune responses, particularly in directing the migration of leukocytes to sites of inflammation.[4] Beyond its physiological function, CCR5 has garnered significant attention in the scientific community as the primary co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus-1 (HIV-1), the virus responsible for Acquired Immunodeficiency Syndrome (AIDS).[2][4] This guide provides a comprehensive technical overview of the structure, function, and signaling pathways of the CCR5 protein, with a focus on its role in both normal immune function and HIV-1 pathogenesis.

Cthis compound Structure

The Cthis compound is a member of the class A G protein-coupled receptor family, characterized by a canonical structure of seven transmembrane (7TM) α-helices (I-VII) connected by three intracellular (ICL1-3) and three extracellular loops (ECL1-3).[1] The N-terminus is located extracellularly, while the C-terminus resides in the cytoplasm.

The extracellular domains, particularly the N-terminus and ECL2, are crucial for ligand binding.[1][5] The N-terminal region is rich in tyrosine and acidic amino acids, which are critical for interactions with both natural chemokine ligands and the HIV-1 envelope glycoprotein (B1211001) gp120.[6][7] Two highly conserved disulfide bonds provide structural stability: one between the N-terminus (Cys20) and ECL3 (Cys269), and another between TM-III (Cys101) and ECL2 (Cys178).[1][8] The transmembrane helices form a deep binding pocket that accommodates both endogenous chemokines and small molecule inhibitors.[1]

Function and Signaling

The primary function of CCR5 is to mediate the chemotaxis of immune cells.[4] Its cognate ligands include the chemokines CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[1][9] Binding of these chemokines to CCR5 initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

CCR5 is coupled to the Gi class of heterotrimeric G proteins.[2] Upon ligand binding, the G protein dissociates into its Gαi and Gβγ subunits, triggering a cascade of downstream events.[10] This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[7][10] IP3 stimulates the release of calcium from intracellular stores, a key event in many cellular activation processes.[10] The Gβγ subunit can also activate other signaling molecules, including phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs).[9]

Following activation, CCR5 signaling is tightly regulated. G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor, which promotes the binding of β-arrestins.[2] β-arrestin binding desensitizes the receptor to further stimulation and targets it for internalization via clathrin-mediated endocytosis.[2]

CCR5 Signaling Pathway

CCR5_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular CCR5 CCR5 G_protein Gi/o Protein (αβγ) CCR5->G_protein Activation G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Chemokine Chemokine (CCL3, CCL4, CCL5) Chemokine->CCR5 Binding G_alpha->AC Inhibition G_beta_gamma->PLC Activation PI3K PI3K G_beta_gamma->PI3K Activation MAPK MAPK Pathway G_beta_gamma->MAPK Activation ATP ATP ATP->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC->Chemotaxis PI3K->Chemotaxis MAPK->Chemotaxis

Caption: Canonical G protein-dependent signaling pathway initiated by chemokine binding to CCR5.

Role in HIV-1 Infection

CCR5 is the principal co-receptor for R5-tropic HIV-1 strains, which are responsible for the majority of initial viral transmissions.[4] The process of viral entry into a host cell is initiated by the binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on the surface of the target cell.[11] This binding induces a conformational change in gp120, exposing a binding site for CCR5.[11] The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral envelope, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the cytoplasm.[6]

The interaction between gp120 and CCR5 involves two key sites on the receptor: the tyrosine-sulfated N-terminus and the second extracellular loop (ECL2).[5][6] The V3 loop of gp120 inserts into the chemokine-binding pocket of CCR5.[6]

A naturally occurring 32-base pair deletion in the CCR5 gene (CCR5-Δ32) results in a non-functional, truncated protein that is not expressed on the cell surface.[1] Individuals homozygous for this mutation (Δ32/Δ32) are highly resistant to infection by R5-tropic HIV-1.[1] This discovery highlighted CCR5 as a major target for the development of antiretroviral drugs.

HIV-1 Entry Mechanism via CCR5

HIV_Entry cluster_host_cell Host Cell Membrane cluster_virus cluster_process CD4 CD4 Receptor gp120 gp120 CD4->gp120 Induces Change CCR5 CCR5 Co-receptor gp41 gp41 CCR5->gp41 Triggers Change gp120->CD4 Initial Binding gp120->CCR5 Co-receptor Binding Fusion 5. Membrane Fusion Binding 1. gp120 binds to CD4 Conformational_Change_gp120 2. Conformational change in gp120 Co_receptor_Binding 3. gp120 binds to CCR5 Conformational_Change_gp41 4. Conformational change in gp41 Entry 6. Viral Entry Fusion->Entry

Caption: Stepwise process of R5-tropic HIV-1 entry into a host cell mediated by CD4 and CCR5.

Quantitative Data

CCR5 Expression on Immune Cells
Cell TypeCCR5 Expression Level (Antibody Binding Sites/Cell)Reference
CD4+/CD45RO+/CD62L- Memory T CellsHigh[12]
CD4+/CD45RO+/CD62L+ T CellsLower than memory T cells[12]
Peripheral Blood Dendritic Cells (Fresh)Highest among leukocyte subsets[12]
Monocyte-derived Macrophages (M-CSF)~5,000 to ~50,000[12]
Monocyte-derived Macrophages (GM-CSF)~5,000 to ~20,000[12]
Rectal CD3+ T CellsMedian 46.1% positive[13]
Colonic CD3+ T CellsMedian 44.6% positive[13]
Rectal CD209+ Dendritic CellsMedian 22.9% positive[13]
Colonic CD209+ Dendritic CellsMedian 33.3% positive[13]
Ligand Binding Affinities for CCR5
LigandBinding Affinity (IC50/Ki/Kd)Cell System/AssayReference
CCL5 (RANTES)High AffinityVariable[14][15]
CCL3 (MIP-1α)High AffinityVariable[15][16]
CCL4 (MIP-1β)High AffinityVariable[15][16]
MaravirocKd = 0.18 ± 0.02 nMRadioligand Binding[17]
VicrivirocKd = 0.40 ± 0.02 nMRadioligand Binding[17]
DAPTA (vs. gp120 BaL)IC50 = 0.06 nMCompetitive Binding[18]
DAPTA (vs. gp120 CM235)IC50 = 0.32 nMCompetitive Binding[18]

Experimental Protocols

Chemotaxis Assay (Boyden Chamber)

This assay measures the directional migration of cells in response to a chemoattractant.

Principle: A porous membrane separates two chambers. Cells are placed in the upper chamber, and a solution containing a CCR5 ligand (chemoattractant) is placed in the lower chamber. The number of cells that migrate through the membrane to the lower chamber is quantified.

Methodology:

  • Cell Preparation: Culture CCR5-expressing cells (e.g., T cells, macrophages, or a CCR5-transfected cell line) and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Chamber Setup: Place a microporous membrane (typically 5-8 µm pore size) in a Boyden chamber apparatus.

  • Loading: Add the chemoattractant solution (e.g., CCL5 at a predetermined optimal concentration) to the lower chamber. Add the cell suspension to the upper chamber. For antagonist studies, pre-incubate the cells with the antagonist before adding them to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient for cell migration (typically 1-4 hours).

  • Quantification: After incubation, remove the membrane. Scrape off the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the stained cells under a microscope in several fields of view to determine the average number of migrated cells.

Chemotaxis_Workflow start Start prep_cells Prepare CCR5-expressing cells start->prep_cells setup_chamber Set up Boyden chamber with porous membrane prep_cells->setup_chamber load_chemoattractant Load chemoattractant into lower chamber setup_chamber->load_chemoattractant load_cells Load cell suspension into upper chamber load_chemoattractant->load_cells incubation Incubate at 37°C load_cells->incubation remove_membrane Remove and process membrane incubation->remove_membrane stain_cells Fix and stain migrated cells remove_membrane->stain_cells count_cells Count migrated cells stain_cells->count_cells end End count_cells->end

Caption: A simplified workflow for a Boyden chamber chemotaxis assay.

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following GPCR activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon ligand binding to CCR5 and subsequent Gq-mediated signaling, calcium is released from intracellular stores, leading to an increase in fluorescence that can be measured over time.

Methodology:

  • Cell Preparation: Plate CCR5-expressing cells in a 96-well plate and culture overnight.

  • Dye Loading: Wash the cells with an appropriate buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. An inhibitor of organic anion transporters, such as probenecid, may be included to prevent dye leakage.

  • Ligand Preparation: Prepare a solution of the CCR5 agonist at a concentration that is a multiple of the final desired concentration.

  • Measurement: Place the cell plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject the agonist solution into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity is indicative of the intracellular calcium concentration. Data can be expressed as the peak fluorescence intensity or the area under the curve. For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.

Radioligand Binding Assay

This assay is used to determine the affinity and density of receptors on a cell or membrane preparation.

Principle: A radiolabeled ligand is incubated with a sample containing the receptor of interest. The amount of radioligand that specifically binds to the receptor is measured.

Methodology:

  • Membrane Preparation: Prepare cell membranes from CCR5-expressing cells by homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, set up reactions containing the membrane preparation, a fixed concentration of the radiolabeled CCR5 ligand (e.g., [125I]-CCL5), and either buffer (for total binding), a high concentration of an unlabeled competitor (for non-specific binding), or varying concentrations of a test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a filter mat.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the concentration of the test compound to determine the IC50, from which the Ki (inhibitory constant) can be calculated.

Conclusion

The Cthis compound is a multifaceted receptor with a critical role in immune system function and as a key player in HIV-1 pathogenesis. Its well-defined structure and signaling pathways have made it an attractive target for therapeutic intervention. The development of CCR5 antagonists, such as Maraviroc, represents a significant success in structure-based drug design and has provided a valuable therapeutic option for the treatment of HIV-1 infection.[19][20] Continued research into the intricacies of CCR5 biology, including its conformational dynamics and interactions with various ligands, will undoubtedly lead to the development of novel therapeutics for a range of inflammatory and infectious diseases. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the complex roles of this important receptor.

References

CCR5 gene location and sequence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Human CCR5 Gene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 5 (CCR5), also known as CD195, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the human immune system.[1][2] It functions as a receptor for several inflammatory chemokines, regulating the trafficking and effector functions of immune cells such as T-lymphocytes and macrophages.[2] Beyond its physiological role, CCR5 has garnered significant attention in the scientific and medical communities as the primary coreceptor for macrophage-tropic (R5) strains of HIV-1, the virus that causes AIDS.[3][4] A naturally occurring genetic deletion in the CCR5 gene confers strong resistance to HIV-1 infection, making the receptor a major focus for gene therapy, drug development, and clinical research.[1][5] This guide provides a comprehensive technical overview of the CCR5 gene's location, sequence, key experimental protocols, and associated signaling pathways.

CCR5 Gene Location and Structure

The human CCR5 gene is located on the short (p) arm of chromosome 3.[1][6] It resides within a cluster of other chemokine receptor genes.[3] The gene consists of 3 exons that encode the protein.[3]

Table 1: Genomic Location of Human CCR5

Feature Detail Source
Chromosome 3 [1][7]
Arm p (short arm) [1][6]
Band 3p21.31 [1][3]
Genomic Position (GRCh38.p14) Start: 46,370,142 bp [3]
End: 46,376,206 bp [3]

| Assembly | GRCh38.p14 / NC_000003.12 |[3] |

CCR5 Gene and Protein Sequence Information

CCR5 encodes a 352-amino acid protein that is a member of the beta chemokine receptor family.[3][8] Structurally, it is a classic seven-transmembrane protein.[1][9] The gene has several known polymorphisms, with the most studied being CCR5-Δ32 (CCR5-delta 32). This variant involves a 32-base-pair deletion in the coding region, which results in a frameshift and a premature stop codon.[7][10] The resulting truncated protein is nonfunctional and fails to reach the cell surface, rendering individuals homozygous for this allele highly resistant to infection by R5 strains of HIV-1.[1][5]

Table 2: CCR5 Gene and Protein Identifiers

Identifier Accession Number / ID Source
NCBI Gene ID 1234 [9][11]
Official Full Name C-C motif chemokine receptor 5 [3]
Aliases CD195, CKR5, CC-CKR-5, CMKBR5 [1][3]
RefSeq mRNA (Transcript Variant A) NM_000579.3 [9]
RefSeq Protein NP_000570.1 [9]

| UniProtKB Accession | P51681 |[8] |

Key Experimental Methodologies

The study of CCR5 employs a range of molecular biology techniques. Below are protocols for fundamental experiments related to CCR5 analysis.

Experimental Protocol 1: PCR-Based Genotyping of the CCR5-Δ32 Allele

This method is widely used to screen for the presence of the CCR5-Δ32 mutation in genomic DNA.

Methodology:

  • Sample Collection & DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes, saliva, or buccal swabs using standard commercial kits. A simplified approach that bypasses formal DNA isolation by using cell lysate directly in the PCR reaction has also been proven effective.[12]

  • Primer Design: Two primers are designed to flank the 32-bp deletion region within the CCR5 gene.

  • PCR Amplification: A polymerase chain reaction (PCR) is performed using the extracted DNA and the designed primers. The cycling conditions typically involve an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[12]

  • Analysis of PCR Products: The amplified DNA fragments are resolved using agarose (B213101) gel electrophoresis.[6][12]

    • A wild-type allele (+/+) will produce a single, larger DNA band (e.g., 189 bp).[12]

    • A homozygous mutant allele (Δ32/Δ32) will produce a single, smaller band (e.g., 157 bp) due to the deletion.[12]

    • A heterozygous allele (+/Δ32) will produce both the larger and smaller bands.[6]

  • Confirmation: Results can be confirmed by Sanger sequencing of the PCR products or by using capillary electrophoresis.[6][13]

PCR_Workflow cluster_prep Sample Preparation cluster_pcr Amplification & Analysis Sample Cell Sample (Blood, Saliva) DNA_Extract Genomic DNA Extraction Sample->DNA_Extract PCR PCR Amplification (CCR5 Primers) DNA_Extract->PCR Gel Agarose Gel Electrophoresis PCR->Gel Result Genotype Result (+/+, +/Δ32, Δ32/Δ32) Gel->Result

Fig 1. Workflow for CCR5-Δ32 Genotyping by PCR.
Experimental Protocol 2: Generation of CCR5 Knockout Cells via CRISPR/Cas9

The CRISPR/Cas9 system allows for precise targeted disruption of the CCR5 gene in cell lines, creating valuable models for functional studies.[6][13]

Methodology:

  • gRNA Design: A single guide RNA (gRNA) is designed to target a specific sequence within the CCR5 coding region, often near the site of the natural Δ32 deletion. Online software tools are used for this purpose.[6]

  • Vector Construction & Delivery: The gRNA sequence and a Cas9 nuclease sequence are cloned into an expression vector. This vector is then delivered into the target cells (e.g., human induced pluripotent stem cells or T-cell lines) via transfection or electroporation.

  • Clonal Selection: Following delivery, cells are plated at a low density to allow for the growth of individual colonies (clones).

  • Screening and Validation: Genomic DNA is extracted from each clone. PCR is used to amplify the targeted region of the CCR5 gene.

  • Analysis: The PCR products are analyzed by gel electrophoresis to identify clones with deletions (indicated by smaller band sizes). The exact nature of the mutation (e.g., confirmation of a 32-bp deletion) is verified by Sanger sequencing of the PCR product.[13]

CRISPR_Workflow gRNA 1. gRNA Design (Target CCR5 locus) Vector 2. Vector Delivery (gRNA + Cas9) gRNA->Vector Cells 3. Target Cells (e.g., iPSCs, T-cells) Vector->Cells Selection 4. Clonal Selection & Expansion Cells->Selection Validation 5. Validation (PCR & Sequencing) Selection->Validation KO_Line Validated CCR5 KO Cell Line Validation->KO_Line

Fig 2. Experimental Workflow for CRISPR/Cas9-mediated CCR5 Knockout.

CCR5 Signaling Pathways

As a GPCR, CCR5 transduces extracellular signals into intracellular responses. Ligand binding—either by its natural chemokine ligands (e.g., CCL3, CCL4, CCL5) or the HIV-1 envelope protein gp120—triggers a conformational change in the receptor.[2][14] This activates associated intracellular heterotrimeric G proteins, primarily of the Gαi subtype, which are sensitive to pertussis toxin.[2]

Activation leads to the dissociation of the Gαi subunit from the Gβγ dimer. Both components then initiate downstream signaling cascades:

  • Gβγ Subunit Pathway: The Gβγ dimer activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 triggers the release of Ca²⁺ from intracellular stores.[4][14]

  • Gαi Subunit Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP).

  • Downstream Kinases: These initial events trigger multiple downstream kinase cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and various Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK).[4][14][15]

Collectively, these pathways orchestrate cellular responses such as chemotaxis, cell survival, proliferation, and the expression of inflammatory genes.[14][15] Receptor signaling is tightly regulated. Following activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor's intracellular tail, which promotes the binding of β-arrestin.[2] This uncouples the receptor from the G protein (desensitization) and targets it for internalization into the cell, a key mechanism for terminating the signal.[2][5]

CCR5_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_regulation Regulation Ligand Ligand (CCL5, HIV gp120) CCR5 CCR5 Ligand->CCR5 Binds G_Protein Gαiβγ CCR5->G_Protein Activates GRK GRK CCR5->GRK Phosphorylates G_alpha Gαi G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma PLC PLC G_beta_gamma->PLC Activates PI3K PI3K G_beta_gamma->PI3K Activates IP3_DAG IP3 + DAG PLC->IP3_DAG Akt Akt PI3K->Akt Ca_PKC ↑ [Ca²⁺] + PKC IP3_DAG->Ca_PKC MAPK MAPK (p38, JNK) Ca_PKC->MAPK Response Cellular Responses (Chemotaxis, Gene Expression, Cell Survival) Ca_PKC->Response Akt->Response MAPK->Response Arrestin β-Arrestin GRK->Arrestin Recruits Internalization Internalization (Desensitization) Arrestin->Internalization

Fig 3. Overview of CCR5 Receptor Signaling Pathways.

Conclusion

The CCR5 gene remains a subject of intense scientific interest due to its dual role in immune function and HIV-1 pathogenesis. Its well-defined genomic location, protein structure, and the profound clinical impact of the CCR5-Δ32 polymorphism have established it as a premier target for novel therapeutic strategies, including small molecule antagonists and curative gene-editing approaches. A thorough understanding of its molecular biology, signaling, and the experimental methods used for its study is essential for professionals engaged in immunology, virology, and drug development.

References

The Pivotal Role of C-C Chemokine Receptor 5 (CCR5) in Normal Immune Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C Chemokine Receptor 5 (CCR5), also known as CD195, is a G protein-coupled receptor (GPCR) that plays a critical role in the orchestration of immune responses.[1][2] Primarily expressed on the surface of various immune cells, CCR5 is integral to leukocyte trafficking, inflammation, and the establishment of adaptive immunity. Its function as a coreceptor for macrophage-tropic strains of HIV-1 has brought it to the forefront of immunological and virological research. However, its role extends far beyond HIV pathogenesis, influencing a spectrum of physiological and pathological processes. This technical guide provides an in-depth exploration of the core functions of CCR5 in a healthy immune system, detailing its expression, ligands, signaling pathways, and the experimental methodologies used for its study.

Expression of CCR5 on Immune Cells

CCR5 is not ubiquitously expressed; its presence is largely restricted to specific subsets of leukocytes, where its expression levels can be modulated by the cellular activation state and the surrounding cytokine milieu. This differential expression is fundamental to its role in directing targeted immune responses.

T-Lymphocytes

CCR5 is predominantly expressed on memory and effector T-helper (Th1) cells, as well as on a subset of cytotoxic T-lymphocytes (CTLs) and regulatory T-cells (Tregs).[1][3] Naive T-cells, in contrast, exhibit low to negligible levels of CCR5 expression.[3] This expression pattern underscores the importance of CCR5 in recruiting antigen-experienced T-cells to sites of inflammation and infection.

Monocytes and Macrophages

Monocytes and macrophages are key components of the innate immune system and consistently express CCR5.[2][4] Upon differentiation of monocytes into macrophages, CCR5 expression can be further upregulated, particularly by macrophage colony-stimulating factor (M-CSF).[4] This expression is crucial for their recruitment to inflamed tissues where they perform phagocytic and antigen-presenting functions.

Dendritic Cells

Dendritic cells (DCs), the most potent antigen-presenting cells, also express CCR5, particularly in their immature state.[1] This allows them to migrate from peripheral tissues to lymph nodes upon encountering pathogens, a critical step in initiating adaptive immune responses. Mature DCs, however, tend to downregulate CCR5 expression.[4]

Other Immune Cells

Expression of CCR5 has also been documented on natural killer (NK) cells, eosinophils, and microglia, indicating its broad involvement in various facets of immunity.[1][5]

Table 1: Quantitative Expression of CCR5 on Human Immune Cell Subsets

Cell TypeSub-populationCCR5 Expression Level (Antibody-Binding Sites/Cell)Reference
T-LymphocytesCD4+/CD45RO+/CD62L- (Memory)High[4]
CD4+/CD45RO+/CD62L+Moderate[4]
CD8+Variable (lower than CD4+ memory)[6]
Monocytes~5,000 - 20,000[4]
MacrophagesM-CSF conditioned~50,000[4]
GM-CSF conditioned~20,000[4]
Dendritic CellsFresh Peripheral Blood DCsHigh[4]
In vitro matured DCsIncreased from fresh[4]
NK Cells~7,000[7]
B Cells~250 (low)[7]

CCR5 Ligands and Their Binding Affinities

The biological functions of CCR5 are initiated by the binding of its cognate chemokine ligands. The primary ligands for CCR5 are C-C motif chemokines, which are small secreted proteins that establish a chemical gradient to guide leukocyte migration.

The principal endogenous ligands for CCR5 are:

  • CCL3 (Macrophage Inflammatory Protein-1α, MIP-1α)

  • CCL4 (Macrophage Inflammatory Protein-1β, MIP-1β)

  • CCL5 (Regulated on Activation, Normal T Cell Expressed and Secreted, RANTES)

These chemokines are typically produced at sites of inflammation by a variety of cells, including activated T-cells, monocytes, and endothelial cells. The interaction between these ligands and CCR5 is characterized by high affinity, ensuring a robust response even at low chemokine concentrations.

Table 2: Binding Affinities (Kd) of Chemokine Ligands to CCR5

LigandReceptorBinding Affinity (Kd) in nMExperimental MethodReference
CCL3 (MIP-1α)CCR5~1-5Radioligand Binding Assay[8]
CCL4 (MIP-1β)CCR5~1-5Radioligand Binding Assay[8]
CCL5 (RANTES)CCR5~1-10Radioligand Binding Assay[8]

CCR5 Signaling Pathways

Upon ligand binding, CCR5 undergoes a conformational change, leading to the activation of intracellular signaling cascades through its association with heterotrimeric G proteins, primarily of the Gi/o family. This initiates a series of downstream events culminating in cellular responses such as chemotaxis, degranulation, and cytokine production.

CCR5_Signaling_Pathway CCR5 Signaling Pathway Ligand CCL3, CCL4, CCL5 CCR5 CCR5 Ligand->CCR5 Binds to G_protein Gi/o Protein CCR5->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma PI3K PI3K G_alpha->PI3K Activates PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Actin_pol Actin Polymerization Ca_release->Actin_pol Modulates MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Activates Akt Akt PI3K->Akt Activates Cell_survival Cell Survival Akt->Cell_survival Promotes Gene_exp Gene Expression MAPK->Gene_exp Regulates Chemotaxis Chemotaxis Actin_pol->Chemotaxis Leads to

Caption: CCR5 Signaling Pathway.

The primary signaling events following CCR5 activation include:

  • G Protein Activation: Ligand binding induces a conformational change in CCR5, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gα and Gβγ subunits.[3]

  • Phospholipase C (PLC) Activation: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[5] This transient increase in cytosolic calcium is a key second messenger in many cellular processes.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates members of the PKC family, which in turn phosphorylate a variety of downstream targets, including components of the MAPK pathway.[3]

  • PI3K/Akt Pathway: The Gα subunit can activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt, a crucial kinase involved in cell survival and proliferation.

  • MAPK Pathway: Activation of CCR5 can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which regulate gene expression and other cellular responses.[9]

The culmination of these signaling events is the reorganization of the actin cytoskeleton, leading to directed cell movement, or chemotaxis, towards the chemokine gradient.

Role of CCR5 in Leukocyte Trafficking and Immune Surveillance

The primary function of CCR5 in normal immunity is to mediate the recruitment of leukocytes to sites of inflammation and infection.[10] This process, known as leukocyte trafficking, is essential for an effective immune response.

Leukocyte_Trafficking_Workflow Role of CCR5 in Leukocyte Trafficking Infection Infection/ Inflammation Chemokine_Prod Chemokine Production (CCL3, CCL4, CCL5) Infection->Chemokine_Prod Induces Chemokine_Grad Chemokine Gradient Formation Chemokine_Prod->Chemokine_Grad Establishes Diapedesis Transendothelial Migration (Diapedesis) Chemokine_Grad->Diapedesis Guides Leukocyte CCR5+ Leukocyte (in circulation) Adhesion Adhesion to Endothelium Leukocyte->Adhesion Mediated by Selectins/Integrins Adhesion->Diapedesis Followed by Chemotaxis Chemotaxis to Inflammatory Site Diapedesis->Chemotaxis Enables Effector_Func Effector Function Chemotaxis->Effector_Func Leads to

Caption: Role of CCR5 in Leukocyte Trafficking.

The process can be summarized as follows:

  • Initiation: At a site of infection or tissue injury, resident immune cells and endothelial cells are stimulated to produce CCR5 ligands (CCL3, CCL4, CCL5).

  • Gradient Formation: These chemokines form a concentration gradient that diffuses from the site of inflammation into the surrounding tissues and bloodstream.

  • Leukocyte Recruitment: Circulating leukocytes expressing CCR5, such as memory T-cells and monocytes, detect this chemokine gradient.

  • Adhesion and Transmigration: The interaction of CCR5 with its ligands on the endothelial surface triggers intracellular signaling that leads to the activation of integrins on the leukocyte surface. This promotes firm adhesion of the leukocyte to the blood vessel wall, followed by diapedesis, the process of squeezing through the endothelial cell layer.

  • Chemotaxis: Once in the tissue, the leukocyte continues to migrate along the chemokine gradient towards the source of inflammation.

  • Effector Function: Upon reaching the target site, the recruited immune cells execute their specific effector functions, such as phagocytosis, cytokine secretion, or killing of infected cells.

Consequences of CCR5 Deficiency

The study of individuals with a naturally occurring 32-base pair deletion in the CCR5 gene (CCR5-Δ32), which results in a non-functional receptor, has provided valuable insights into the role of CCR5 in normal immunity.[11] While individuals homozygous for the CCR5-Δ32 mutation are largely healthy, they exhibit some alterations in their immune responses.[11] Notably, they are highly resistant to infection by R5-tropic HIV-1. However, some studies suggest that CCR5 deficiency may lead to increased susceptibility to certain viral infections, such as West Nile Virus and tick-borne encephalitis virus, and may be associated with a more severe course of some inflammatory diseases.[11] In mice, the absence of CCR5 can lead to exacerbated T-cell-mediated hepatitis.[12]

Table 3: Reported Immunological Consequences of CCR5 Deficiency

ConditionObservation in CCR5-deficient individuals/miceReference
HIV-1 InfectionHigh resistance to R5-tropic strains[11]
West Nile Virus InfectionIncreased susceptibility and mortality[11]
Tick-borne EncephalitisIncreased susceptibility[11]
T-cell-mediated Hepatitis (mice)Exacerbated liver injury[12]
Listeria monocytogenes infection (mice)No significant impact on clearance[13]
Influenza A Virus Infection (mice)Increased mortality and severe pneumonitis[14]

Experimental Protocols for Studying CCR5 Function

A variety of in vitro and in vivo assays are employed to investigate the function of CCR5. Below are detailed methodologies for three key experiments.

Chemotaxis Assay

This assay measures the directed migration of CCR5-expressing cells towards a chemokine gradient.

Principle: A porous membrane separates two chambers. CCR5-expressing cells are placed in the upper chamber, and a solution containing a CCR5 ligand (e.g., CCL5) is placed in the lower chamber. The number of cells that migrate through the membrane into the lower chamber is quantified.

Materials:

  • CCR5-expressing cells (e.g., primary T-lymphocytes, monocytes, or a CCR5-transfected cell line)

  • Chemotaxis chamber (e.g., Boyden chamber or 96-well transwell plate with 5 µm pores)

  • Recombinant human CCL3, CCL4, or CCL5

  • Assay buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Cell counting method (e.g., hemocytometer, automated cell counter, or a fluorescent dye like Calcein-AM)

Procedure:

  • Prepare a cell suspension of CCR5-expressing cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Prepare serial dilutions of the chemokine ligand in assay buffer. A typical concentration range is 0.1 to 100 nM.

  • Add the chemokine solutions to the lower wells of the chemotaxis chamber. Add assay buffer without chemokine to control wells.

  • Place the porous membrane over the lower wells.

  • Add the cell suspension to the upper chamber of each well.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 1-3 hours.

  • After incubation, remove the upper chamber and wipe the upper side of the membrane to remove non-migrated cells.

  • Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells in the lower chamber and measuring a cellular component (e.g., ATP using CellTiter-Glo) or by pre-labeling the cells with a fluorescent dye and measuring the fluorescence in the lower chamber.

  • Calculate the chemotactic index by dividing the number of cells that migrated towards the chemokine by the number of cells that migrated towards the buffer control.

Chemotaxis_Assay_Workflow Chemotaxis Assay Workflow Start Start Prep_Cells Prepare CCR5+ Cell Suspension Start->Prep_Cells Prep_Chemokine Prepare Chemokine Dilutions Start->Prep_Chemokine Add_Reagents Add Chemokine to Lower Chamber Add Cells to Upper Chamber Prep_Cells->Add_Reagents Prep_Chemokine->Add_Reagents Assemble_Chamber Assemble Chemotaxis Chamber Incubate Incubate (37°C, 1-3h) Add_Reagents->Incubate Remove_NonMigrated Remove Non-migrated Cells Incubate->Remove_NonMigrated Quantify Quantify Migrated Cells Remove_NonMigrated->Quantify Analyze Analyze Data (Chemotactic Index) Quantify->Analyze End End Analyze->End

Caption: Chemotaxis Assay Workflow.

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following CCR5 activation.

Principle: CCR5-expressing cells are loaded with a calcium-sensitive fluorescent dye. Upon ligand binding and subsequent Gq-mediated signaling, intracellular calcium is released, causing an increase in the fluorescence of the dye, which is measured in real-time.[5]

Materials:

  • CCR5-expressing cells

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium-6)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Recombinant human CCL3, CCL4, or CCL5

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

  • Plate CCR5-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Prepare the dye-loading solution by mixing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

  • Remove the culture medium from the cells and add the dye-loading solution.

  • Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (usually 37°C).

  • Establish a baseline fluorescence reading for each well.

  • Using the instrument's injector, add the chemokine ligand to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Analyze the data by calculating the change in fluorescence from baseline to the peak response. Dose-response curves can be generated to determine the EC50 of the ligand.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the number of receptors (Bmax) on a cell or membrane preparation.

Principle: A radiolabeled CCR5 ligand (e.g., [125I]-CCL5) is incubated with cells or membranes expressing CCR5. The amount of radioligand bound to the receptor is measured. Competition binding assays, where a constant concentration of radioligand is competed with increasing concentrations of an unlabeled ligand, are used to determine the binding affinity of the unlabeled ligand.[2]

Materials:

  • CCR5-expressing cells or membrane preparations

  • Radiolabeled CCR5 ligand (e.g., [125I]-CCL5 or [3H]-Maraviroc)

  • Unlabeled CCR5 ligands (for competition assays)

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Glass fiber filters

  • Vacuum filtration manifold

  • Scintillation counter and scintillation fluid

Procedure (Competition Binding):

  • In a 96-well plate, add a constant amount of CCR5-expressing membranes or cells to each well.

  • Add increasing concentrations of the unlabeled competitor ligand.

  • Add a constant, low concentration of the radiolabeled ligand to all wells. For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled ligand to saturate the receptors.

  • Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.

  • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50, from which the Ki (an estimate of the Kd) can be calculated.

Conclusion

C-C Chemokine Receptor 5 is a central player in the normal functioning of the immune system. Its specific expression pattern on key leukocyte subsets, coupled with its high-affinity interactions with inflammatory chemokines, enables the precise orchestration of immune cell trafficking to sites of inflammation and infection. The signaling pathways initiated by CCR5 activation are complex and lead to a variety of cellular responses that are critical for both innate and adaptive immunity. A thorough understanding of the biology of CCR5, facilitated by the experimental approaches detailed in this guide, is not only fundamental to our knowledge of immunology but also provides a crucial foundation for the development of novel therapeutics targeting a range of diseases, from viral infections to chronic inflammatory conditions. The continued investigation into the multifaceted roles of CCR5 will undoubtedly unveil further intricacies of immune regulation and open new avenues for therapeutic intervention.

References

The Multifaceted Expression of CCR5 on White Blood Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C-C Motif Chemokine Receptor 5 (CCR5) is a G protein-coupled receptor that plays a pivotal role in immune cell trafficking and has gained significant attention as the primary co-receptor for macrophage-tropic (R5) strains of HIV-1.[1][2][3] Its expression on the surface of various white blood cells is tightly regulated and varies significantly between cell types, activation states, and individuals. This technical guide provides an in-depth overview of CCR5 protein expression in leukocytes, detailing quantitative data, experimental protocols for its measurement, and the signaling pathways it governs.

Quantitative Expression of CCR5 on Leukocyte Subsets

The expression of CCR5 is not uniform across all white blood cells. It is predominantly found on cells of the lymphoid and myeloid lineages, including T cells, macrophages, dendritic cells, and natural killer (NK) cells.[1][4][5] The level of expression can be a critical determinant in physiological and pathological processes, including inflammatory responses and susceptibility to HIV-1 infection.[6][7]

Quantitative analysis of CCR5 expression is most commonly performed using flow cytometry, where it can be measured as the percentage of cells expressing the receptor (% Positive Cells) or the receptor density on the cell surface, often reported as Mean Fluorescence Intensity (MFI) or the absolute number of antibody-binding sites (ABS) per cell.[8][9]

Below is a summary of reported CCR5 expression levels on various human peripheral blood mononuclear cell (PBMC) subsets. It is important to note that these values can exhibit considerable inter-individual variation.[10][11]

White Blood Cell Subset Sub-population % CCR5 Positive Cells (Range) CCR5 Density (Molecules/Cell or MFI) References
CD4+ T Lymphocytes Naïve (CD45RA+)Low to undetectableLow[10][12]
Memory (CD45RO+)10 - 40%Higher than naïve cells[10][12][13]
Central Memory (TCM; CD45RO+CCR7+)Variable, generally lower than TEMMedian MFI can be ~12[14]
Effector Memory (TEM; CD45RO+CCR7-)Higher expressionMedian MFI can be ~46[13][14]
Terminally Differentiated (TEMRA; CD45RA+CCR7-)~25%High[14]
CD8+ T Lymphocytes Naïve (CD45RA+)Low to undetectableLow[12]
Memory (CD45RO+)Variable, generally lower than CD4+ memory T cellsModerate[12][15]
EffectorHigher than naïve cellsModerate[12]
Monocytes <20%Generally low, but increases significantly with differentiation[16][17][18]
Macrophages Monocyte-Derived Macrophages (MDM)>80% after 5 days of cultureHigh; 4-5 fold increase in mRNA levels during differentiation[16][17][18][19]
Natural Killer (NK) Cells Variable expression reported-[13]
Dendritic Cells ImmatureExpressed-[4][5]

Note: The differentiation of monocytes into macrophages is consistently associated with a significant upregulation of CCR5 expression, both at the mRNA and protein level.[16][17][19] This increase in surface CCR5 renders macrophages highly susceptible to HIV-1 infection.[16][17] In T lymphocytes, CCR5 expression is predominantly a hallmark of memory and effector cells, which are crucial for immune surveillance and response to inflammation.[10][12][13]

Factors Influencing CCR5 Expression

The surface expression of CCR5 is a dynamic process influenced by a variety of factors:

  • Transcriptional Regulation: The transcription of the CCR5 gene is controlled by a complex promoter region.[4][5] Transcription factors such as CREB-1 can transactivate the promoter.[4][5] Genetic polymorphisms and haplotypes in the promoter region can also influence the level of CCR5 transcription.[20][21]

  • Epigenetic Modifications: DNA methylation and histone modifications play a crucial role in regulating CCR5 gene expression.[4][5][10] T-cell activation can lead to demethylation of the CCR5 gene, resulting in upregulated expression.[10]

  • Cellular Activation and Differentiation: As noted, the differentiation of monocytes to macrophages is a potent inducer of CCR5 expression.[16][17] Similarly, activation of T lymphocytes leads to a significant increase in CCR5 surface levels.[10][22]

  • Cytokine Milieu: Various cytokines can modulate CCR5 expression. Pro-inflammatory cytokines like IL-2, IL-12, and TNF-α tend to increase CCR5 expression, while anti-inflammatory cytokines such as IL-10 can also upregulate its expression on monocytes.[23]

  • Intracellular Trafficking: A significant proportion of Cthis compound can be stored in intracellular compartments.[24][25] The transport of these intracellular pools to the cell surface is a mechanism for rapid upregulation of surface expression, which can be influenced by interactions with other proteins like CD4.[24][25]

CCR5 Signaling Pathways

Upon binding its chemokine ligands (e.g., CCL3, CCL4, CCL5) or the HIV-1 envelope glycoprotein (B1211001) gp120, CCR5 undergoes a conformational change that activates intracellular signaling cascades through associated G-proteins.[1][22][26] This signaling is crucial for mediating leukocyte chemotaxis to sites of inflammation.[1][27]

CCR5_Signaling_Pathway Ligand Chemokine (CCL3, CCL4, CCL5) or HIV-1 gp120 CCR5 CCR5 Receptor Ligand->CCR5 Binds G_Protein Heterotrimeric G-Protein (Gαi, Gβγ) CCR5->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx Induces PKC Protein Kinase C (PKC) DAG->PKC Activates PYK2 PYK2 Ca_Influx->PYK2 Activates MAPK MAPK Pathway (p38, JNK) PKC->MAPK Activates PYK2->MAPK Activates Transcription_Factors Transcription Factors (c-Fos, c-Jun) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Chemotaxis, Cytokine Secretion) Transcription_Factors->Cellular_Response Leads to

Caption: CCR5 signaling cascade in macrophages.[1][27]

Experimental Protocols

Accurate quantification of CCR5 expression is fundamental for research and clinical studies. Flow cytometry is the most widely used technique for measuring cell surface CCR5, while immunohistochemistry is employed for its detection in tissue samples.

Experimental Workflow for CCR5 Quantification by Flow Cytometry

Flow_Cytometry_Workflow cluster_sample_prep Sample Preparation cluster_staining Antibody Staining cluster_analysis Data Acquisition & Analysis p1 Isolate PBMCs from whole blood using density gradient centrifugation p2 Wash cells with PBS p1->p2 p3 Resuspend cells in FACS buffer p2->p3 s1 Add fluorochrome-conjugated antibodies (anti-CCR5, lineage markers, isotype control) p3->s1 s2 Incubate for 30 min at 4°C in the dark s1->s2 s3 Wash cells twice with FACS buffer s2->s3 s4 Resuspend in FACS buffer for analysis s3->s4 a1 Acquire samples on a flow cytometer s4->a1 a2 Gate on specific leukocyte subsets (e.g., CD4+ T cells) a1->a2 a3 Analyze CCR5 expression (% positive and MFI) relative to isotype control a2->a3

Caption: A typical workflow for quantifying CCR5 expression.

Detailed Protocol: Flow Cytometry for Surface CCR5 Expression

This protocol provides a general framework for staining human PBMCs for CCR5 expression. Optimization of antibody concentrations and instrument settings is recommended for specific experimental conditions.

Materials:

  • Freshly isolated PBMCs

  • FACS Buffer: Phosphate-buffered saline (PBS) with 1-2% Fetal Bovine Serum (FBS) and 0.1% sodium azide.

  • Fluorochrome-conjugated monoclonal antibodies:

    • Anti-human CCR5 (e.g., clone 2D7 or 5C7)[16]

    • Lineage markers to identify cell subsets (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD14, anti-CD45RO)

    • Appropriate isotype control antibody matching the host and isotype of the anti-CCR5 antibody.

  • FACS tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Start with approximately 0.5-1 x 10^6 PBMCs per staining tube.

    • Wash the cells once with cold FACS buffer by centrifuging at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.

    • Resuspend the cell pellet in the residual buffer by gentle vortexing.

  • Antibody Staining:

    • Add the predetermined optimal concentration of the anti-CCR5 antibody and other cell surface marker antibodies to the respective tubes.

    • In a separate tube, add the corresponding isotype control antibody at the same concentration as the anti-CCR5 antibody. This is crucial for setting the negative gate and accounting for non-specific antibody binding.

    • Incubate the tubes for 30 minutes at 4°C in the dark.[8][28]

  • Washing:

    • Add 2 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Discard the supernatant carefully.

    • Repeat the wash step.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Acquire the samples on a flow cytometer as soon as possible. If immediate analysis is not possible, cells can be fixed in 1% paraformaldehyde and stored at 4°C in the dark for up to 24 hours.[28]

  • Data Analysis:

    • Use forward and side scatter to gate on the lymphocyte and monocyte populations.

    • Further gate on specific cell subsets using the lineage markers (e.g., gate on CD3+CD4+ cells to analyze helper T cells).

    • Within the population of interest, analyze the fluorescence intensity of the CCR5 staining compared to the isotype control to determine the percentage of CCR5-positive cells and the Mean Fluorescence Intensity (MFI).

Detailed Protocol: Immunohistochemistry (IHC) for CCR5 in Tissues

This protocol outlines the basic steps for detecting CCR5 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)[29]

  • Hydrogen Peroxide (3%) to block endogenous peroxidase activity

  • Blocking Buffer (e.g., 10% normal serum from the species of the secondary antibody)[29][30]

  • Primary antibody: Anti-human CCR5

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5-10 minutes each).[29][31]

    • Rehydrate through a graded series of ethanol: 100% (2x 5 min), 95% (1x 5 min), 70% (1x 5 min).[29][31]

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer and incubating at 95-100°C for 10-20 minutes.[29][32]

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity by incubating sections in 3% H2O2 for 10 minutes.[29]

    • Rinse with PBS.

    • Apply blocking buffer and incubate for at least 1 hour at room temperature to prevent non-specific antibody binding.[29][30]

  • Primary Antibody Incubation:

    • Dilute the primary anti-CCR5 antibody to its optimal concentration in antibody diluent.

    • Incubate the slides with the primary antibody, typically overnight at 4°C in a humidified chamber.[30]

  • Detection:

    • Rinse slides with PBS.

    • Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

    • Rinse with PBS.

    • Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Visualization and Counterstaining:

    • Rinse with PBS.

    • Apply the DAB substrate solution and monitor for color development (brown precipitate).

    • Stop the reaction by rinsing with water.

    • Counterstain with hematoxylin to visualize cell nuclei.[29]

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded ethanol series and clear in xylene.

    • Coverslip using a permanent mounting medium.

Conclusion

The expression of CCR5 on white blood cells is a complex and dynamic process with profound implications for immune function and disease pathogenesis. A thorough understanding of its quantitative expression on different leukocyte subsets and the factors that regulate it is crucial for researchers and drug development professionals. The detailed experimental protocols provided in this guide offer a foundation for the accurate and reliable measurement of this key chemokine receptor, facilitating further investigation into its role in health and disease.

References

Natural ligands for the CCR5 receptor (e.g., RANTES, MIP-1α, MIP-1β)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary natural ligands for the C-C chemokine receptor type 5 (CCR5): Regulated upon Activation, Normal T cell Expressed and Secreted (RANTES or CCL5), Macrophage Inflammatory Protein-1α (MIP-1α or CCL3), and Macrophage Inflammatory Protein-1β (MIP-1β or CCL4). CCR5, a G protein-coupled receptor (GPCR), is a key regulator of leukocyte trafficking in inflammatory responses and also serves as the major co-receptor for macrophage-tropic (R5) strains of HIV-1.[1][2][3] Understanding the interaction of these endogenous chemokines with CCR5 is critical for developing novel therapeutics targeting inflammation, autoimmune diseases, and HIV/AIDS.

Quantitative Analysis of Ligand-Receptor Interactions

The binding and functional potencies of the natural CCR5 ligands have been characterized using various in vitro assays. The affinity is typically reported as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) from competitive binding assays. The functional potency is often measured as the half-maximal effective concentration (EC50) in signaling or cell migration assays. The following tables summarize key quantitative data, though it is important to note that values can vary based on the specific cell type, assay format, and experimental conditions used.[4]

Table 1: Competitive Binding Affinities for CCR5

Ligand IC50 (nM) Radioligand Competitor Cell System
MIP-1α (CCL3) Not specified [¹²⁵I]MIP-1β Recombinant CCR5 Cell Line
MIP-1β (CCL4) Not specified [¹²⁵I]MIP-1β Recombinant CCR5 Cell Line
RANTES (CCL5) Not specified [¹²⁵I]MIP-1β Recombinant CCR5 Cell Line
MIP/RANTES Chimera 1.12 Not specified PBMC
MCP-2 (CCL8) 0.22 [¹²⁵I]MIP-1β Recombinant CCR5 Cell Line
MCP-3 (CCL7) 2.14 [¹²⁵I]MIP-1β Recombinant CCR5 Cell Line

| MCP-4 (CCL13) | 5.89 | [¹²⁵I]MIP-1β | Recombinant CCR5 Cell Line |

Note: Data compiled from multiple sources. A study by Gong et al. (1998) characterized the binding of several CC-chemokines on a stable cell line expressing recombinant CCR5. A chimeric protein study determined the IC50 for a MIP/RANTES construct on PBMCs.

Table 2: Functional Potencies of CCR5 Ligands

Ligand Assay Type EC50 (nM) Cell System
RANTES (CCL5) Calcium Flux 21.0 - 240 CCR5-transfected cells
MIP-1α (CCL3) Calcium Flux > RANTES CCR5-transfected cells
RANTES (CCL5) Migration Assay ~0.13 Cells expressing recombinant CCR5

| MIP-1α (CCL3) | Migration Assay | 0.1 - 0.3 | Cells expressing recombinant CCR5 |

Note: EC50 values for calcium flux can be influenced by the G protein coupling environment within the cell.[4] Migration assay EC50 values reflect the concentration required to induce a half-maximal chemotactic response.

CCR5 Signaling Pathways

Upon binding of its natural ligands, CCR5 undergoes a conformational change, initiating intracellular signaling cascades. These pathways are primarily mediated by heterotrimeric G proteins but can also involve G protein-independent mechanisms.

  • G Protein-Dependent Signaling : CCR5 couples predominantly to the Gαi subunit of the G protein complex.[5] Ligand binding promotes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer.

    • The Gβγ subunit activates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5]

    • The Gαi subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. It can also interact with Src family kinases to activate MAPK pathways, which regulate chemotaxis.[5]

  • G Protein-Independent Signaling : Following activation, CCR5 can be phosphorylated by G protein-coupled receptor kinases (GRKs). This leads to the recruitment of β-arrestins, which desensitize G protein signaling and mediate receptor internalization via clathrin-coated pits.[6] β-arrestins can also act as scaffolds for other signaling proteins, activating pathways like the ERK1/2 MAPK cascade.[5] Additionally, CCR5 can signal through the JAK/STAT pathway.[5]

CCR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand CCL3, CCL4, or CCL5 CCR5 CCR5 Ligand->CCR5 Binds G_Protein Gαiβγ CCR5->G_Protein Activates GRK GRK CCR5->GRK Recruits P_CCR5 P-CCR5 G_alpha Gαi-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits MAPK MAPK Pathway (p38, JNK) G_alpha->MAPK Activates via Src Kinases PLC PLCβ G_beta_gamma->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC DAG->PKC Activates Ca_Flux ↑ [Ca²⁺]i (Calcium Flux) ER->Ca_Flux Releases Ca²⁺ Chemotaxis Chemotaxis Cell Migration Ca_Flux->Chemotaxis PKC->Chemotaxis cAMP ↓ cAMP AC->cAMP MAPK->Chemotaxis GRK->CCR5 Phosphorylates B_Arrestin β-Arrestin P_CCR5->B_Arrestin Recruits Internalization Receptor Internalization B_Arrestin->Internalization ERK ERK1/2 Pathway B_Arrestin->ERK Activates ERK->Chemotaxis Radioligand_Binding_Workflow prep 1. Prepare CCR5+ Cell Membranes setup 2. Set up 96-well Plate: - Assay Buffer - Competitor Ligand Dilutions - Radioligand ([¹²⁵I]CCL3) - Membranes prep->setup incubate 3. Incubate (e.g., 60 min, RT) setup->incubate filter 4. Vacuum Filtration (Separate Bound/Free) incubate->filter wash 5. Wash Filters filter->wash count 6. Scintillation Counting wash->count analyze 7. Data Analysis (Calculate IC50 and Ki) count->analyze Calcium_Flux_Workflow seed 1. Seed CCR5+ Cells in 96-well Plate (Day 1) load 2. Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) seed->load wash 3. Wash to Remove Extracellular Dye load->wash equilibrate 4. Equilibrate Plate in Fluorescence Reader wash->equilibrate baseline 5. Measure Baseline Fluorescence equilibrate->baseline inject 6. Inject Agonist (e.g., RANTES) baseline->inject read 7. Immediately Record Kinetic Fluorescence inject->read analyze 8. Data Analysis (Calculate EC50) read->analyze Chemotaxis_Workflow prep_cells 1. Prepare CCR5+ Cells (Wash & Resuspend in Serum-Free Medium) add_cells 3. Place Inserts into Wells & Add Cell Suspension to Upper Chamber prep_cells->add_cells prep_plate 2. Add Chemokine Dilutions to Lower Wells of Transwell Plate prep_plate->add_cells incubate 4. Incubate (e.g., 2-4 hours, 37°C) add_cells->incubate collect 5. Collect Migrated Cells from Lower Chamber incubate->collect quantify 6. Quantify Cells (e.g., Flow Cytometry with Counting Beads) collect->quantify analyze 7. Data Analysis (Calculate EC50) quantify->analyze Internalization_Workflow prep 1. Prepare CCR5+ Cells in FACS Tubes stimulate 2. Stimulate with Chemokine (or Medium Control) at 37°C prep->stimulate stop_wash 3. Stop by Chilling on Ice & Wash with Cold Buffer stimulate->stop_wash stain 4. Stain with Fluorochrome- conjugated anti-CCR5 Ab (and Isotype Control) at 4°C stop_wash->stain wash_acquire 5. Wash and Acquire Data on Flow Cytometer stain->wash_acquire analyze 6. Data Analysis (Calculate % Internalization based on MFI) wash_acquire->analyze

References

Unraveling the Intricacies of HIV Entry: A Deep Dive into the CCR5-Mediated Molecular Machinery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive examination of the molecular mechanisms governing the entry of Human Immunodeficiency Virus (HIV) into host cells via the C-C chemokine receptor type 5 (CCR5). Tailored for researchers, scientists, and drug development professionals, this document delves into the precise sequence of events, the key molecular players, their intricate interactions, and the conformational dynamics that culminate in viral fusion and infection. The guide further presents detailed experimental protocols for studying this critical process and summarizes key quantitative data to facilitate comparative analysis and inform novel therapeutic strategies.

The HIV Entry Cascade: A Stepwise Molecular Process

The entry of R5-tropic HIV-1 strains into target cells, primarily CD4+ T helper cells and macrophages, is a highly orchestrated process initiated by the interaction of the viral envelope glycoprotein (B1211001) (Env) with host cell receptors.[1][2] The Env complex is a trimer composed of three gp120 surface subunits and three gp41 transmembrane subunits.[3][4] The entry process can be dissected into the following key stages:

  • Primary Receptor Binding: The process begins with the binding of the gp120 subunit to the CD4 receptor on the surface of the host cell.[1][5][6] This initial, high-affinity interaction is a critical determinant of HIV-1's tropism for immune cells.[7]

  • Conformational Metamorphosis: The binding of gp120 to CD4 induces significant conformational changes within the gp120 protein.[1][3][8] These structural rearrangements expose a previously cryptic binding site on gp120 for a coreceptor.[9][10]

  • Coreceptor Engagement: For R5-tropic strains of HIV-1, the exposed binding site on gp120 then interacts with the CCR5 chemokine receptor.[11][12][13] The V3 loop of gp120 plays a crucial role in determining this coreceptor specificity.[9][14][15] This tripartite complex of gp120, CD4, and CCR5 is essential for the subsequent steps of viral entry.[16]

  • Activation of the Fusion Machinery: The engagement of CCR5 triggers further conformational changes that are transmitted to the gp41 subunit.[17][18] This activation exposes the hydrophobic fusion peptide at the N-terminus of gp41.[4][18]

  • Membrane Fusion: The exposed fusion peptide inserts into the host cell membrane, anchoring the virus to the target cell.[1][18] Subsequently, gp41 undergoes a dramatic structural rearrangement, folding into a stable six-helix bundle structure.[17][19] This process pulls the viral and cellular membranes into close proximity, leading to their fusion and the release of the viral capsid into the host cell's cytoplasm.[1][17]

Quantitative Insights into Molecular Interactions

The affinity and kinetics of the interactions between the viral Env protein and the host cell receptors are critical parameters that govern the efficiency of HIV-1 entry. These interactions have been quantified using various biophysical techniques, most notably Surface Plasmon Resonance (SPR). The following table summarizes key quantitative data from the literature.

Interacting MoleculesAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Dissociation Constant (KD) (nM)Reference
gp120 (SF162) - M48 (miniCD4)Not specifiedNot specifiedWild type comparable[20]
gp120 (SF162, H105Y mutant) - M48 (miniCD4)Not specifiedNot specified~40-fold increase from wild type[20]
gp120 (IIIB) - CD4+ 293 cellsNot specifiedNot specified80 ± 8[21]
PGT145 (mAb) - BaL PseudovirusNot specifiedNot specified34[6]
PGT145 (mAb) - BaL IMCNot specifiedNot specified22[6]
VRC01 (mAb) - BaL IMCNot specifiedNot specified1.24 ± 0.16[6]
VRC01 (mAb) - BaL PseudovirusNot specifiedNot specified41.75 ± 6.47[6]
3BNC117 (mAb) - A244 gp120Not specifiedNot specified35 - 60[6]
3BNC117 (mAb) - BaL gp120Not specifiedNot specified35 - 60[6]
3BNC117 (mAb) - SF162 gp120Not specifiedNot specified35 - 60[6]
3BNC117 (mAb) - A244 gp140Not specifiedNot specified35 - 60[6]

Visualizing the Molecular Choreography and Experimental Approaches

To better understand the complex processes involved in HIV entry, graphical representations of the signaling pathways and experimental workflows are invaluable.

HIV_Entry_Pathway cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Cytoplasm Cytoplasm gp41->Cytoplasm 5. Membrane Fusion & Viral Entry CD4->gp120 2. gp120 Conformational Change CCR5->gp41 4. gp41 Activation

Caption: HIV-1 entry pathway via CCR5.

TZM_bl_Assay_Workflow start Start: Seed TZM-bl cells in 96-well plate prep_virus Prepare HIV-1 pseudovirus stock start->prep_virus prep_inhibitor Prepare serial dilutions of inhibitor start->prep_inhibitor incubate_virus_inhibitor Pre-incubate virus with inhibitor prep_virus->incubate_virus_inhibitor prep_inhibitor->incubate_virus_inhibitor add_mixture Add virus-inhibitor mixture to cells incubate_virus_inhibitor->add_mixture incubate_infection Incubate for 48 hours add_mixture->incubate_infection lyse_cells Lyse cells and add luciferase substrate incubate_infection->lyse_cells measure_luminescence Measure luminescence lyse_cells->measure_luminescence analyze_data Analyze data and determine IC50 measure_luminescence->analyze_data end_node End analyze_data->end_node

Caption: Workflow for TZM-bl based HIV-1 entry assay.

SPR_Workflow start Start: Prepare sensor chip immobilize_ligand Immobilize ligand (e.g., CD4) on sensor surface start->immobilize_ligand prepare_analyte Prepare analyte (e.g., gp120) in running buffer immobilize_ligand->prepare_analyte inject_analyte Inject analyte over sensor surface prepare_analyte->inject_analyte measure_response Measure association and dissociation in real-time inject_analyte->measure_response regenerate_surface Regenerate sensor surface measure_response->regenerate_surface analyze_kinetics Analyze sensorgram to determine ka, kd, and KD measure_response->analyze_kinetics regenerate_surface->inject_analyte Repeat with different analyte concentrations end_node End analyze_kinetics->end_node

Caption: General workflow for Surface Plasmon Resonance.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies used to investigate HIV entry is crucial for interpreting existing data and designing new studies. Below are detailed protocols for key assays.

TZM-bl Reporter Gene Assay for HIV-1 Entry

This assay is a widely used method to quantify HIV-1 entry and the efficacy of entry inhibitors.[1][14][22]

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes)[1][14]

  • Complete growth medium (e.g., DMEM with 10% FBS, penicillin-streptomycin)

  • HIV-1 pseudoviruses (or replication-competent virus)

  • DEAE-Dextran solution

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well cell culture plates (white, clear-bottom for luminescence reading)

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[11]

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in complete growth medium.

  • Virus-Inhibitor Incubation: In a separate plate, mix the diluted inhibitor with an equal volume of HIV-1 Env-pseudotyped virus. Incubate for 1 hour at 37°C.[23]

  • Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to each well. Include virus-only controls (no inhibitor) and cell-only controls (no virus).[23]

  • Incubation: Incubate the plates for 48 hours at 37°C.[14][23]

  • Cell Lysis and Luminescence Reading: After 48 hours, remove 100 µL of the supernatant from each well. Add 100 µL of luciferase assay reagent to each well. Incubate for 2 minutes at room temperature to allow for cell lysis.[14][22]

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the virus control. Determine the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.[11]

HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay measures the ability of the HIV-1 Env protein expressed on one cell to mediate fusion with a target cell expressing CD4 and CCR5.[8][16]

Materials:

  • Effector cells (e.g., HEK293T)

  • Target cells (e.g., TZM-bl)

  • Plasmids encoding HIV-1 Env and Tat

  • Transfection reagent

  • Luciferase assay reagent

  • 96-well cell culture plates

Procedure:

  • Effector Cell Preparation: Co-transfect HEK293T cells with plasmids expressing the desired HIV-1 Env glycoprotein and Tat.[11]

  • Target Cell Plating: Plate TZM-bl cells in a 96-well plate as described in the TZM-bl assay protocol.

  • Compound Addition: Add serial dilutions of the test inhibitor to the target cells.

  • Co-culture: Add the Env-expressing effector cells to the wells containing the target cells and inhibitor.

  • Incubation: Incubate the co-culture for 6-8 hours at 37°C to allow for cell fusion.[11]

  • Luciferase Measurement: Measure the luciferase activity as an indicator of cell fusion. The Tat protein from the effector cells will activate the luciferase reporter in the TZM-bl cells upon fusion.

  • Data Analysis: Calculate the percent inhibition of fusion and determine the IC₅₀.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[5][12]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Ligand (e.g., soluble CD4)

  • Analyte (e.g., purified gp120)

  • Running buffer (e.g., HBS-EP)

  • Immobilization reagents (e.g., EDC/NHS)

  • Regeneration solution

Procedure:

  • Ligand Immobilization: Covalently immobilize the ligand (e.g., soluble CD4) onto the surface of the sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Inject a series of concentrations of the analyte (e.g., gp120) over the sensor surface at a constant flow rate.

  • Data Collection: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the amount of analyte bound to the immobilized ligand. This generates a sensorgram showing the association and dissociation phases.

  • Surface Regeneration: After each analyte injection, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion and Future Directions

The molecular mechanism of HIV entry via CCR5 is a complex and dynamic process that remains a primary target for antiviral drug development. A detailed understanding of the structural and kinetic parameters governing these interactions is paramount for the rational design of novel inhibitors. The experimental protocols outlined in this guide provide robust platforms for the discovery and characterization of such agents. Future research will likely focus on obtaining higher-resolution structural information of the complete Env-CD4-CCR5 complex on the cell surface and further elucidating the allosteric communication between the different domains of the Env trimer during the entry process. These advancements will undoubtedly pave the way for the development of next-generation HIV-1 entry inhibitors.

References

The CCR5 Delta 32 Mutation: A Comprehensive Technical Guide to HIV Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (M-tropic) strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells. A naturally occurring 32-base pair deletion in the CCR5 gene, known as the CCR5 delta 32 (CCR5Δ32) mutation, results in a non-functional protein. Individuals homozygous for this mutation exhibit a high degree of resistance to HIV-1 infection, while heterozygotes often experience a delayed progression to Acquired Immunodeficiency Syndrome (AIDS). This technical guide provides an in-depth analysis of the CCR5Δ32 mutation, including its molecular mechanism of action, population genetics, and clinical significance. Detailed experimental protocols for genotyping and viral entry assays are provided, alongside visualizations of key biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The discovery of the CCR5Δ32 mutation in the mid-1990s marked a pivotal moment in HIV/AIDS research.[1] It unveiled a key genetic factor influencing susceptibility to HIV-1 and opened new avenues for therapeutic intervention. The CCR5 receptor, a G protein-coupled receptor (GPCR), is expressed on the surface of various immune cells, including T-lymphocytes and macrophages.[2] Its primary physiological role is to bind to chemokines, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), and mediate inflammatory responses.[3] However, M-tropic strains of HIV-1 have co-opted this receptor to gain entry into host cells. The viral envelope glycoprotein (B1211001), gp120, first binds to the primary cellular receptor, CD4, triggering a conformational change that exposes a binding site for CCR5.[4] Subsequent interaction with CCR5 facilitates the fusion of the viral and cellular membranes, allowing the viral core to enter the cytoplasm.[4]

The CCR5Δ32 mutation is a 32-base pair deletion in the coding region of the CCR5 gene.[5][6] This deletion leads to a frameshift and the introduction of a premature stop codon, resulting in a truncated, non-functional protein that is not expressed on the cell surface.[7][8] Consequently, individuals homozygous for the CCR5Δ32 allele (Δ32/Δ32) are highly resistant to infection by CCR5-tropic HIV-1 strains.[5] Heterozygous individuals (+/Δ32) have a reduced number of functional CCR5 receptors on their cell surfaces, which is associated with a slower progression of HIV-1 infection.[5]

Mechanism of HIV Resistance

The resistance to HIV-1 conferred by the CCR5Δ32 mutation is primarily due to the absence of a functional CCR5 co-receptor on the surface of target immune cells. Without this co-receptor, the fusion of the viral envelope with the host cell membrane is blocked, preventing viral entry.

The Role of CCR5 in HIV-1 Entry

The process of HIV-1 entry is a multi-step cascade:

  • Attachment: The viral surface glycoprotein gp120 binds to the CD4 receptor on the host cell.

  • Conformational Change: This binding induces a conformational change in gp120, exposing a binding site for a co-receptor.

  • Co-receptor Binding: The exposed site on gp120 binds to either the CCR5 or CXCR4 chemokine receptor. M-tropic strains, which are predominant in early infection, utilize CCR5.

  • Fusion: The interaction with the co-receptor triggers further conformational changes in the viral transmembrane glycoprotein gp41, leading to the insertion of its fusion peptide into the host cell membrane and subsequent fusion of the viral and cellular membranes.

dot

Caption: HIV-1 Entry Mechanism.

Impact of the CCR5Δ32 Mutation

In individuals with the homozygous CCR5Δ32 mutation, the truncated CCR5 protein is trapped within the endoplasmic reticulum and is not transported to the cell surface.[9] The absence of the CCR5 co-receptor on the cell membrane effectively blocks the entry of M-tropic HIV-1 strains. While some studies have suggested that the truncated protein might have other intracellular effects, the primary mechanism of resistance is the lack of surface expression.

Population Genetics and Prevalence

The frequency of the CCR5Δ32 allele varies significantly across different global populations. It is most common in individuals of European descent, with a decreasing gradient from north to south.

Population GroupHeterozygote (+/Δ32) Frequency (%)Homozygote (Δ32/Δ32) Frequency (%)
Northern European~10-20%~1%
Southern EuropeanLower than Northern Europe<1%
Western AsianLowVery Low
Eastern AsianVery Low / AbsentVery Low / Absent
AfricanVery Low / AbsentVery Low / Absent

Frequencies are approximate and can vary within specific populations.

The high prevalence of the CCR5Δ32 mutation in European populations suggests a history of strong positive selection.[5] While HIV is a relatively recent selective pressure, it is hypothesized that other historical pathogens, such as the bubonic plague or smallpox, may have driven the increase in the allele's frequency.[1][5]

Clinical Significance and Therapeutic Implications

The discovery of the CCR5Δ32 mutation has had profound clinical implications, leading to the development of CCR5 antagonists and inspiring novel gene therapy approaches.

CCR5 Antagonists

Drugs that block the CCR5 receptor, such as Maraviroc, have been developed as a class of antiretroviral therapy.[10] These drugs bind to the CCR5 receptor and prevent its interaction with HIV-1 gp120, mimicking the effect of the CCR5Δ32 mutation. Co-receptor tropism assays are essential before initiating treatment with a CCR5 antagonist to ensure the patient's viral population is exclusively CCR5-tropic.[11][12][13]

Gene Therapy and Stem Cell Transplantation

The "Berlin patient," an HIV-positive individual who received a hematopoietic stem cell transplant from a CCR5Δ32 homozygous donor for leukemia, was subsequently cured of his HIV infection.[9] This landmark case has spurred research into gene-editing technologies, such as Zinc Finger Nucleases (ZFNs) and CRISPR/Cas9, to create CCR5-deficient T-cells or hematopoietic stem cells as a potential functional cure for HIV.

Experimental Protocols

CCR5Δ32 Genotyping by Polymerase Chain Reaction (PCR)

This protocol describes a standard PCR method to determine the CCR5 genotype (wild-type, heterozygous, or homozygous for the Δ32 deletion).

5.1.1. Materials

  • Genomic DNA extracted from whole blood or buccal swabs

  • Forward Primer: 5'-GCTCTCTCCCAGGAATCATC-3'

  • Reverse Primer: 5'-TTCCCgagTAgCAgATgACC-3'

  • Taq DNA Polymerase and reaction buffer

  • dNTPs

  • MgCl₂

  • Nuclease-free water

  • Thermocycler

  • Agarose (B213101) gel electrophoresis system

  • DNA loading dye

  • DNA ladder

5.1.2. PCR Reaction Mixture

ComponentFinal ConcentrationVolume (µL) for 12.5 µL reaction
10x PCR Buffer1x1.25
MgCl₂ (50 mM)1.5 mM0.375
dNTPs (10 mM each)200 µM0.25
Forward Primer (10 µM)800 nM0.5
Reverse Primer (10 µM)800 nM0.5
Taq Polymerase (5 U/µL)0.04 U/µL0.1
Genomic DNA (100 ng/µL)~200 ng2.0
Nuclease-free H₂O-7.525
Total Volume 12.5

5.1.3. PCR Cycling Conditions

StepTemperature (°C)TimeCycles
Initial Denaturation941 min 30 sec1
Denaturation9420 sec35
Annealing5915 sec35
Extension721 min35
Final Extension725 min1
Hold41

5.1.4. Gel Electrophoresis

  • Prepare a 3% agarose gel.

  • Add loading dye to the PCR products.

  • Load the samples and a DNA ladder into the wells of the gel.

  • Run the gel at 100V for approximately 75 minutes.

  • Visualize the DNA bands under UV light.

5.1.5. Interpretation of Results

  • Wild-type (+/+): A single band at 174 bp.

  • Heterozygous (+/Δ32): Two bands, one at 174 bp and one at 142 bp.

  • Homozygous (Δ32/Δ32): A single band at 142 bp.

dot

PCR_Workflow cluster_prep Preparation cluster_pcr PCR Amplification cluster_analysis Analysis DNA_Extraction 1. Genomic DNA Extraction Master_Mix 2. Prepare PCR Master Mix DNA_Extraction->Master_Mix Thermocycling 3. Thermocycling Master_Mix->Thermocycling Gel_Electrophoresis 4. Agarose Gel Electrophoresis Thermocycling->Gel_Electrophoresis Visualization 5. UV Visualization Gel_Electrophoresis->Visualization Genotyping 6. Genotype Determination Visualization->Genotyping Viral_Entry_Assay_Workflow cluster_virus_prod Pseudovirus Production cluster_assay Viral Entry Assay cluster_analysis Data Analysis Transfection 1. Co-transfect HEK293T cells Incubation_Harvest 2. Incubate & Harvest Supernatant Transfection->Incubation_Harvest Add_Virus 4. Add Pseudovirus to Cells Incubation_Harvest->Add_Virus Seed_Cells 3. Seed TZM-bl Target Cells Seed_Cells->Add_Virus Incubate_Assay 5. Incubate for 48 hours Add_Virus->Incubate_Assay Measure_Luciferase 6. Measure Luciferase Activity Incubate_Assay->Measure_Luciferase Quantify_Entry 7. Quantify Viral Entry Measure_Luciferase->Quantify_Entry CCR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 G_protein G Protein (αβγ) CCR5->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Signaling (e.g., MAPK pathway) Ca_release->Downstream PKC_activation->Downstream Cellular_Response Cellular Response (Chemotaxis, Activation) Downstream->Cellular_Response Chemokine Chemokine Ligand Chemokine->CCR5 Binding

References

Evolutionary Conservation of the C-C Motif Chemokine Receptor 5 (CCR5) Gene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C Motif Chemokine Receptor 5 (CCR5) gene, a member of the G protein-coupled receptor superfamily, exhibits a remarkable degree of evolutionary conservation, underscoring its fundamental biological importance. This receptor plays a pivotal role in the immune system, primarily by regulating the trafficking of leukocytes. Its significance is further highlighted by its role as a primary co-receptor for the entry of macrophage-tropic strains of HIV-1. The evolutionary pressures exerted by pathogens are evident in the genetic diversity of CCR5, most notably the CCR5-Δ32 mutation, which confers resistance to HIV-1 infection. This technical guide provides an in-depth analysis of the evolutionary conservation of the CCR5 gene, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated molecular pathways and evolutionary relationships.

Introduction

The C-C Motif Chemokine Receptor 5 (CCR5) is an integral membrane protein that functions as a receptor for several chemokines, including CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[1] This interaction mediates the migration of various immune cells, such as T-cells and macrophages, to sites of inflammation.[1][2] Beyond its role in immune surveillance, CCR5 has gained significant attention as the major co-receptor, along with CD4, for the entry of R5-tropic strains of HIV-1 into host cells.[1][3]

The evolutionary history of the CCR5 gene is characterized by strong purifying selection, indicating its critical and conserved function across species.[4] However, there is also evidence of positive selection in certain human populations, likely driven by infectious disease pandemics. The most prominent example is the 32-base pair deletion known as CCR5-Δ32, which results in a non-functional receptor and provides robust protection against HIV-1 infection in homozygous individuals.[5] Understanding the evolutionary dynamics of CCR5 is crucial for the development of novel therapeutic strategies targeting this receptor for a range of diseases, including HIV/AIDS and inflammatory disorders.

Quantitative Data on CCR5 Conservation and Variation

Sequence Homology of CCR5 Across Species

The CCR5 gene is highly conserved across primate species, with nucleotide and amino acid sequence similarities generally exceeding 96%.[2] This high degree of conservation, particularly in the transmembrane domains, suggests a strong selective pressure to maintain its structure and function.[2]

Species Comparison Nucleotide Sequence Homology (%) Amino Acid Sequence Homology (%)
Human vs. Chimpanzee99.6100
Human vs. Baboon9898

Table 1: Pairwise sequence homology of the CCR5 gene between humans and other primates. Data extracted from sequence comparison studies.[6]

Global Frequency of the CCR5-Δ32 Allele

The CCR5-Δ32 allele is found at its highest frequencies in European populations, with a notable north-to-south gradient.[5][7] Its prevalence is significantly lower in Asian and African populations.[8]

Population Sample Size (n) CCR5-Δ32 Allele Frequency (%)
Finnish-16
Mordvinian-16
Turkish-13
European Average-~10
Brazilian-4-6
Syrian-3
Uzbekistani-3
Iranian5301.1
Sub-Saharan African-Virtually Absent
East Asian-Virtually Absent

Table 2: Frequency of the CCR5-Δ32 allele in various human populations. Frequencies can vary between different studies and specific subpopulations.[5][7][8]

Functional Impact of CCR5 Polymorphisms

The CCR5-Δ32 mutation is the most well-characterized polymorphism with a significant functional impact. Individuals heterozygous for this allele have reduced CCR5 expression and exhibit a slower progression to AIDS if infected with HIV-1.[5]

Genotype CCR5 Receptor Expression Effect on HIV-1 Infection Impact on AIDS Progression
Wild-Type (+/+)NormalSusceptibleNormal Progression
Heterozygous (+/Δ32)ReducedRelative ResistanceDelayed by 2-3 years
Homozygous (Δ32/Δ32)AbsentHighly Resistant-

Table 3: Functional consequences of the CCR5-Δ32 polymorphism on receptor expression and HIV-1 disease course.[5]

Experimental Protocols

Comparative Sequence Analysis of CCR5 Orthologs

Objective: To identify and compare the DNA or protein sequences of CCR5 from different species to determine the degree of evolutionary conservation.

Methodology:

  • Sequence Retrieval: Obtain CCR5 gene or protein sequences from public databases such as NCBI GenBank. Use BLAST (Basic Local Alignment Search Tool) to find homologous sequences in different species.[9][10]

  • Multiple Sequence Alignment: Align the retrieved sequences using software like ClustalW, MAFFT, or MUSCLE. This step is crucial for identifying conserved regions and variable sites.[9][11]

  • Sequence Comparison and Analysis:

    • Calculate pairwise sequence identity and similarity to quantify the degree of conservation.

    • Identify conserved domains, motifs, and specific amino acid residues that are critical for function.

    • Analyze the ratio of non-synonymous (Ka) to synonymous (Ks) substitutions to infer selective pressures (purifying, neutral, or positive selection).[4]

Phylogenetic Tree Construction for CCR5

Objective: To visualize the evolutionary relationships of the CCR5 gene among different species.

Methodology:

  • Dataset Preparation: Compile a dataset of aligned CCR5 sequences from the species of interest. Include an outgroup sequence from a more distantly related species to root the tree.[9][12]

  • Model Selection: Use statistical methods (e.g., implemented in jModelTest for nucleotide data or ProtTest for amino acid data) to determine the most appropriate model of molecular evolution for the dataset.[13]

  • Tree Building: Construct the phylogenetic tree using one of the following methods:

    • Maximum Likelihood (ML): Infers the tree that is most likely to have produced the observed sequence data given a specific model of evolution.[11][13]

    • Neighbor-Joining (NJ): A distance-matrix method that clusters sequences based on their genetic distance.

    • Bayesian Inference (BI): Uses a probabilistic approach to infer the posterior probability of different trees.

  • Tree Evaluation: Assess the statistical support for the branches of the tree using methods like bootstrapping or calculating posterior probabilities.[9][13]

  • Visualization: Use software such as MEGA or FigTree to visualize and annotate the phylogenetic tree.

Quantification of CCR5 mRNA Expression by Real-Time RT-PCR

Objective: To measure the amount of CCR5 mRNA in cells or tissues.

Methodology:

  • RNA Isolation: Extract total RNA from the cells or tissues of interest using a standard method (e.g., TRIzol reagent or a commercial kit).

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Real-Time PCR (qPCR):

    • Prepare a reaction mixture containing the cDNA template, forward and reverse primers specific for CCR5, a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green), and a DNA polymerase.

    • Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal in real-time as the PCR product accumulates.

    • The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the initial amount of target mRNA.

  • Data Analysis: Quantify the relative or absolute amount of CCR5 mRNA by comparing the Ct values of the target gene to those of a reference (housekeeping) gene.[14][15]

CCR5 Genotyping by PCR

Objective: To determine the genotype of an individual for a specific CCR5 polymorphism, such as the Δ32 mutation.

Methodology:

  • DNA Isolation: Extract genomic DNA from a biological sample (e.g., blood, saliva, or tissue).[16]

  • PCR Amplification:

    • Design primers that flank the polymorphic region of the CCR5 gene. For the Δ32 mutation, one primer is typically placed on either side of the 32-base pair deletion site.

    • Perform a standard PCR reaction using the extracted DNA as a template.[17][18]

  • Gel Electrophoresis:

    • Separate the PCR products by size using agarose (B213101) gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Genotype Determination:

    • Wild-type (+/+): A single band corresponding to the full-length PCR product.

    • Heterozygous (+/Δ32): Two bands, one for the wild-type allele and one for the shorter Δ32 allele.

    • Homozygous (Δ32/Δ32): A single band corresponding to the shorter PCR product from the Δ32 allele.[17]

In Vitro HIV-1 Entry Assay

Objective: To assess the ability of different CCR5 variants to function as a co-receptor for HIV-1 entry.

Methodology:

  • Cell Line Preparation: Use a cell line that does not endogenously express CD4 and CCR5 (e.g., HEK293T cells).

  • Transfection: Co-transfect the cells with plasmids expressing:

    • CD4

    • The CCR5 variant of interest (or wild-type CCR5 as a control)

    • A reporter gene under the control of the HIV-1 LTR promoter (e.g., luciferase or GFP).

  • Viral Infection:

    • Produce pseudotyped HIV-1 particles that carry a reporter gene (e.g., luciferase) and have an envelope protein (gp120/gp41) that uses CCR5 for entry.

    • Incubate the transfected cells with the pseudotyped virus.

  • Quantification of Viral Entry:

    • After a set incubation period (e.g., 48-72 hours), lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity).

    • The level of reporter gene expression is directly proportional to the efficiency of viral entry mediated by the specific CCR5 variant.[19]

Mandatory Visualizations

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling CCR5 CCR5 G_protein Gαi/o, Gβγ CCR5->G_protein Activation PLC PLC G_protein->PLC Gβγ activation PI3K PI3K G_protein->PI3K Gβγ activation Chemokines CCL3, CCL4, CCL5 Chemokines->CCR5 Ligand Binding HIV_gp120 HIV-1 gp120 HIV_gp120->CCR5 Viral Entry PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Akt Akt PI3K->Akt Transcription_Factors Transcription Factors (NF-κB, AP-1) Akt->Transcription_Factors MAPK->Transcription_Factors Cellular_Response Cellular Response (Chemotaxis, Cytokine Release) Transcription_Factors->Cellular_Response Gene Expression

Caption: CCR5 Signaling Pathway.

Comparative_Genomic_Workflow start Start: Identify Gene of Interest (CCR5) retrieve_seq Retrieve Orthologous Sequences (e.g., from NCBI) start->retrieve_seq align_seq Perform Multiple Sequence Alignment (e.g., ClustalW, MAFFT) retrieve_seq->align_seq phylogenetic_analysis Phylogenetic Analysis align_seq->phylogenetic_analysis conservation_analysis Sequence Conservation Analysis align_seq->conservation_analysis model_selection Select Model of Evolution (e.g., jModelTest) phylogenetic_analysis->model_selection tree_building Construct Phylogenetic Tree (e.g., ML, NJ, BI) model_selection->tree_building tree_validation Validate Tree Topology (e.g., Bootstrapping) tree_building->tree_validation end End: Interpret Evolutionary Relationships and Functional Conservation tree_validation->end calculate_homology Calculate Pairwise Homology conservation_analysis->calculate_homology identify_regions Identify Conserved/Variable Regions conservation_analysis->identify_regions selection_analysis Analyze Selective Pressures (Ka/Ks ratio) conservation_analysis->selection_analysis calculate_homology->end identify_regions->end selection_analysis->end

Caption: Workflow for Comparative Genomic Analysis of CCR5.

CCR5_Evolutionary_Tree cluster_vertebrates Vertebrates node_root node_amphibians node_root->node_amphibians node_mammals_reptiles node_root->node_mammals_reptiles node_mammals node_primates node_mammals->node_primates node_rodents node_mammals->node_rodents Human node_primates->Human Chimpanzee node_primates->Chimpanzee Baboon node_primates->Baboon Mouse node_rodents->Mouse node_birds Chicken node_birds->Chicken node_reptiles node_reptiles->node_birds Alligator node_reptiles->Alligator Frog node_amphibians->Frog node_mammals_reptiles->node_mammals node_mammals_reptiles->node_reptiles

References

The Role of C-C Chemokine Receptor 5 (CCR5) in Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

C-C Chemokine Receptor 5 (CCR5) is a G protein-coupled receptor that plays a pivotal role in the immune system by mediating the migration of leukocytes to sites of inflammation.[1] It is a functional receptor for several key inflammatory chemokines, including CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[1][2] Due to its central role in orchestrating inflammatory cell trafficking, CCR5 is implicated in the pathogenesis of a wide array of chronic inflammatory and autoimmune diseases, neuroinflammatory conditions, and infectious diseases, most notably as the primary co-receptor for macrophage-tropic HIV-1 strains.[3][4][5] This guide provides an in-depth technical overview of CCR5's function, its complex signaling pathways, its dichotomous role in various inflammatory pathologies, and the key experimental methodologies used to investigate its activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of CCR5 as a critical therapeutic target.

Core Biology of CCR5

Structure and Expression

CCR5 is a seven-transmembrane G protein-coupled receptor (GPCR).[2][6] Its structure features extracellular loops and an amino-terminal domain crucial for ligand binding, while the transmembrane and intracellular domains are responsible for G-protein activation and signal transduction.[1][7] CCR5 is predominantly expressed on the surface of various immune cells, including memory/effector T-lymphocytes, monocytes, macrophages, immature dendritic cells, and microglia.[5][6][8] This expression pattern places CCR5 at the heart of cellular immune responses.

Ligand Interaction

The primary function of CCR5 is to bind to its cognate CC-chemokine ligands:

  • CCL3 (Macrophage Inflammatory Protein-1α, MIP-1α) [2]

  • CCL4 (Macrophage Inflammatory Protein-1β, MIP-1β) [2]

  • CCL5 (Regulated on Activation, Normal T Cell Expressed and Secreted, RANTES) [2]

Upon binding these ligands, CCR5 initiates downstream signaling cascades that result in chemotaxis, guiding the immune cells along a chemical gradient to sites of inflammation and infection.[2][9]

CCR5 Signaling Pathways in Inflammation

CCR5 activation triggers a complex network of intracellular signaling events through both G-protein dependent and independent mechanisms.[6][10]

G-Protein Dependent Signaling

Upon ligand binding, CCR5 couples primarily to the Gαi and Gαq classes of heterotrimeric G-proteins.[4][10]

  • Gαi Pathway: Activation of Gαi inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[4] The dissociated Gβγ subunit is a major signaling mediator, activating Phospholipase Cβ (PLCβ) and Phosphoinositide 3-kinase (PI3K).[10] PI3K activation leads to the phosphorylation of Akt (Protein Kinase B) and subsequent activation of mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK, which are critical for chemotaxis.[10][11][12]

  • Gαq Pathway: This pathway activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][13] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, a key signal for cellular activation.[4][13][14] DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC), further propagating the inflammatory signal.[1]

CCR5_G_Protein_Signaling CCR5 G-Protein Dependent Signaling Pathway cluster_membrane Plasma Membrane cluster_gprotein G-Protein Complex cluster_downstream cluster_outcome Ligand Chemokines (CCL3, CCL4, CCL5) CCR5 CCR5 Receptor Ligand->CCR5 binds Gai Gαi CCR5->Gai Gaq Gαq CCR5->Gaq Gby Gβγ CCR5->Gby PLC PLC Gaq->PLC Gby->PLC PI3K PI3K Gby->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt Akt PI3K->Akt Ca_Flux Intracellular Ca2+ Flux IP3->Ca_Flux PKC PKC DAG->PKC Ca_Flux->PKC Gene_Expression Inflammatory Gene Expression PKC->Gene_Expression MAPK MAPK Pathway (p38, ERK, JNK) Akt->MAPK Chemotaxis Chemotaxis & Cell Migration MAPK->Chemotaxis MAPK->Gene_Expression

Caption: CCR5 G-Protein Dependent Signaling Pathway.
G-Protein Independent Signaling

CCR5 can also signal independently of G-proteins, primarily through pathways involving β-arrestins and Janus kinases (JAKs).[10] Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[6] This interaction not only desensitizes the G-protein signal but also initiates a separate wave of signaling, including the activation of the ERK1/2 MAPK pathway and STAT transcription factors.[10]

The Dichotomous Role of CCR5 in Inflammatory Pathologies

While CCR5 is widely recognized for driving inflammation, emerging evidence reveals a more complex, context-dependent role, sometimes contributing to the resolution of inflammation.

Pro-Inflammatory Roles

The pro-inflammatory function of CCR5 is well-documented across numerous diseases where it drives the recruitment and activation of inflammatory cells.[15][16]

  • Neuroinflammation: CCR5 expression is upregulated in various neurological disorders, often on microglial cells.[2][17] Targeting CCR5 can attenuate neuroinflammation, reduce blood-brain barrier leakage, and limit neuronal injury in experimental models of epilepsy and stroke.[17][18][19] It is also implicated in Alzheimer's disease and HIV-associated neurocognitive disorders (HAND).[3][19]

  • Rheumatoid Arthritis (RA): In RA patients, CCR5-positive T cells, monocytes, and NK cells accumulate in synovial fluid, and high levels of CCR5 ligands are detected, implicating the CCL5/CCR5 axis in the disease's development.[3]

  • Inflammatory Bowel Disease (IBD): Elevated levels of CCL5 are found in damaged intestinal tissue, and CCR5 antagonists have proven effective in murine models of IBD.[3]

  • Viral-Induced Inflammation: CCR5 can function as a pattern recognition receptor, required for macrophage expression of inflammatory genes like iNOS and COX-2 in response to viral double-stranded RNA (dsRNA).[11][20]

Anti-Inflammatory and Regulatory Roles

Conversely, in certain contexts, CCR5 signaling is crucial for dampening inflammation and promoting tissue repair.

  • Resolution of Arthritis: In murine models of proteoglycan-induced arthritis, a deficiency in CCR5 or its blockade with antagonists leads to exacerbated arthritis in the later stages of the disease.[21][22] This suggests CCR5 plays a role in controlling the resolution of inflammation, possibly by acting as a decoy receptor to clear excess chemokines.[21]

  • Cardioprotection after Myocardial Infarction: Studies in CCR5-null mice show that CCR5 signaling is protective after a myocardial infarction.[23] It mediates the recruitment of anti-inflammatory regulatory T cells (Tregs) to the infarcted tissue, which suppresses excessive inflammatory activity, reduces matrix degradation, and attenuates adverse cardiac remodeling.[23]

CCR5_Dual_Role The Dichotomous Role of CCR5 in Inflammation CCR5_Activation CCR5 Activation by Ligands Pro_Inflammatory Pro-Inflammatory Effects (Recruitment & Activation of Effector Cells) CCR5_Activation->Pro_Inflammatory Anti_Inflammatory Anti-Inflammatory & Regulatory Effects (Recruitment of Tregs & Chemokine Clearance) CCR5_Activation->Anti_Inflammatory Pro_Examples Pathologies: • Neuroinflammation (Epilepsy, AD) • Early-Phase Rheumatoid Arthritis • Inflammatory Bowel Disease • Atherosclerosis Pro_Inflammatory->Pro_Examples Anti_Examples Protective Contexts: • Resolution of Late-Phase Arthritis • Post-Myocardial Infarction Healing • Limiting some Pathogenic Responses Anti_Inflammatory->Anti_Examples

Caption: The Dichotomous Role of CCR5 in Inflammation.

Quantitative Insights into CCR5 Function

Quantitative data from various experimental models highlight the significance of CCR5 expression and signaling in inflammatory responses.

ParameterCondition / ModelFindingReference
CCR5+ Cell Infiltration Murine Myocardial InfarctionNearly 40% of mononuclear cells infiltrating the infarct expressed CCR5.[23]
Anti-Inflammatory Cytokine Expression Murine Myocardial Infarction22.48% (± 1.5) of CCR5+ infarct mononuclear cells expressed the inhibitory cytokine IL-10, versus only 10.34% (± 1.54) of CCR5- cells.[23]
CCR5 Upregulation During Differentiation Human Monocyte to MacrophageCulturing monocytes for 5 days increased the percentage of CCR5+ cells from <20% to >80%.[24]
Susceptibility to HIV-1 Infection Human Monocyte vs. MacrophageMonocyte-derived macrophages (MDM) produced >10-fold more viral p24 and harbored >30-fold more HIV-1 DNA copies than monocytes, correlating with CCR5 expression.[24]
Inhibition of HIV-1 Entry M-tropic HIV-1 in MDMA CCR5-specific monoclonal antibody (2D7) decreased virus production and cellular HIV-1 DNA levels by >80%.[24]

Table 1: Summary of quantitative data on CCR5 expression and cellular responses in disease and differentiation models.

ParameterAssay TypeCompoundChemoattractantEffective Concentration RangeReference
IC50 of CCR5 Antagonist ChemotaxisVicrivirocMIP-1α (0.3 nM)A typical dose-response curve is generated using concentrations from 0.01 nM to 100 nM.[25]
IC50 of CCR2/CCR5 Antagonist ChemotaxisTLK48462CCL2 (for CCR2)1.2 µM[26]
IC50 of CCR2/CCR5 Antagonist ChemotaxisTLK48462CCL4 (for CCR5)1.8 µM[26]

Table 2: Summary of quantitative data from in vitro pharmacological studies of CCR5 antagonists.

Key Experimental Protocols for Studying CCR5

Investigating CCR5 function relies on robust in vitro assays that measure cell migration and signal transduction.

In Vitro Chemotaxis Assay

This assay quantitatively measures the directed migration of CCR5-expressing cells towards a chemoattractant, and the ability of an antagonist to block this process.[27]

  • Principle: The assay uses a Boyden chamber or a similar multi-well plate containing a porous membrane that separates an upper and lower chamber.[25] CCR5-expressing cells are placed in the upper chamber, and a CCR5 ligand (e.g., MIP-1α) is placed in the lower chamber to create a chemical gradient. Cells migrate through the pores towards the chemoattractant. An effective antagonist will reduce the number of migrated cells.[27]

  • Detailed Methodology:

    • Cell Preparation: Culture CCR5-expressing cells (e.g., Ba/F3-CCR5, U-87-CCR5, or primary leukocytes) according to standard protocols. Harvest and resuspend the cells in chemotaxis buffer (e.g., RPMI with 0.5% BSA) at a concentration of 2.5 x 10^6 cells/mL.[25]

    • Compound Preparation: Prepare serial dilutions of the CCR5 antagonist (e.g., Vicriviroc, Maraviroc) in chemotaxis buffer. A typical concentration range to generate a full dose-response curve is 0.01 nM to 100 nM.[25]

    • Assay Setup:

      • Add chemoattractant (e.g., 0.3 nM MIP-1α) to the lower wells of the migration plate.[25]

      • In a separate plate, pre-incubate the cells with the serially diluted antagonist or vehicle control for 30 minutes at 37°C.

      • Place the migration plate's filter top onto the lower wells. Add the cell/antagonist mixture to the upper chamber.

    • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow for cell migration.

    • Quantification: After incubation, remove non-migrated cells from the top of the filter. Quantify the cells that have migrated to the lower chamber. A common method is to add a luminescence-based cell viability reagent (e.g., CellTiter-Glo®) to the lower wells and measure the signal with a plate reader. The luminescence is directly proportional to the number of migrated cells.[25][28]

    • Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control (maximum migration). Plot the percent inhibition against the log of the antagonist concentration to determine the IC50 value.[25]

Chemotaxis_Workflow Experimental Workflow for In Vitro Chemotaxis Assay A 1. Prepare CCR5+ Cells & Reagents B 2. Pre-incubate Cells with Antagonist or Vehicle A->B C 3. Add Chemoattractant to Lower Chamber A->C D 4. Add Cell/Antagonist Mix to Upper Chamber B->D E 5. Incubate Plate (e.g., 3 hours at 37°C) D->E F 6. Quantify Migrated Cells in Lower Chamber (e.g., Luminescence Assay) E->F G 7. Analyze Data & Calculate IC50 F->G

Caption: Experimental Workflow for In Vitro Chemotaxis Assay.
Intracellular Calcium Flux Assay

This is a robust, high-throughput functional assay to measure the response of CCR5 following ligand binding and the inhibitory effect of antagonists.[14]

  • Principle: CCR5 activation by an agonist like CCL5 triggers a Gαq-mediated signaling cascade, resulting in a rapid, transient increase in the intracellular calcium concentration ([Ca2+]i).[14] This change is measured using a calcium-sensitive fluorescent dye. Antagonists block the agonist from binding and activating the receptor, thus preventing the calcium flux.[14]

  • Detailed Methodology:

    • Cell Preparation: Seed CCR5-expressing cells (e.g., CHO-CCR5, U-87-CCR5) into a 96-well black-walled, clear-bottom plate and culture overnight.[14]

    • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM). Incubate for 45-60 minutes at 37°C, followed by a wash step to remove excess dye.

    • Compound Preparation: Prepare serial dilutions of the antagonist (e.g., Vicriviroc) and a 2X working concentration of the agonist (e.g., RANTES/CCL5).

    • Measurement: Place the cell plate into a fluorescence plate reader, often equipped with an integrated liquid handler.

      • Add the serially diluted antagonist or vehicle control to the appropriate wells.

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Inject the 2X agonist solution to stimulate the cells.

      • Immediately record the fluorescence signal over time (e.g., every second for 90-120 seconds). The signal will rapidly peak and then decline.[14]

    • Data Analysis: The response is calculated as the maximum fluorescence value minus the baseline fluorescence. The antagonist's effect is determined by calculating the percent inhibition of the agonist-induced signal compared to the vehicle control. An IC50 value can be determined from the dose-response curve.[14]

Calcium_Flux_Workflow Experimental Workflow for Calcium Flux Assay A 1. Seed CCR5+ Cells in 96-well Plate B 2. Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4) A->B C 3. Place Plate in Fluorescence Reader B->C D 4. Add Antagonist or Vehicle C->D E 5. Read Baseline Fluorescence D->E F 6. Inject Agonist (e.g., RANTES) E->F G 7. Immediately Record Fluorescence Signal Over Time F->G H 8. Analyze Data & Calculate IC50 G->H

Caption: Experimental Workflow for Calcium Flux Assay.

Conclusion: CCR5 as a Therapeutic Target

CCR5 stands out as a critical and validated therapeutic target for a range of inflammatory diseases and HIV infection.[4][15] The development of small molecule antagonists like Maraviroc, initially approved as an HIV-1 entry inhibitor, has paved the way for exploring CCR5 blockade in other conditions.[29][30] However, the therapeutic strategy is complicated by the receptor's dual role in both promoting and resolving inflammation.[21][23] A thorough understanding of the specific context of CCR5 signaling in each disease state is paramount for the successful development of novel CCR5-targeted therapies. Future research will need to continue dissecting these complex pathways to design interventions that can selectively inhibit detrimental pro-inflammatory responses while preserving the receptor's beneficial, regulatory functions.

References

An In-depth Technical Guide to the Post-Translational Modifications of the CCR5 Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The C-C chemokine receptor type 5 (CCR5) is a member of the G protein-coupled receptor (GPCR) superfamily, playing a pivotal role in the immune system by regulating the trafficking and effector functions of various leukocytes, including T-cells and macrophages.[1][2] Beyond its physiological function in inflammation, CCR5 has garnered significant attention as the primary co-receptor for the entry of macrophage-tropic (R5) strains of the Human Immunodeficiency Virus (HIV).[2][3] The functionality, cell surface expression, and interaction of CCR5 with its ligands and HIV are intricately regulated by a series of post-translational modifications (PTMs). These modifications, including phosphorylation, sulfation, glycosylation, and palmitoylation, introduce a layer of complexity to CCR5 biology, influencing its conformation, signaling, and trafficking.[3] This technical guide provides a comprehensive overview of the major PTMs of the CCR5 protein, detailing their molecular basis, functional consequences, and the experimental methodologies used for their investigation.

Phosphorylation

Phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues, is a key regulatory mechanism for many GPCRs, including CCR5. This modification is primarily involved in receptor desensitization, internalization, and signaling.[1][3]

Phosphorylation Sites and Functional Impact

Ligand binding to CCR5 induces the phosphorylation of serine residues located in its C-terminal tail.[4][5] Specifically, serines at positions 336, 337, 342, and 349 have been identified as phosphorylation sites.[3][5] This phosphorylation is mediated by G protein-coupled receptor kinases (GRKs) and protein kinase C (PKC).[4][6]

The functional consequences of CCR5 phosphorylation are significant:

  • Desensitization: Phosphorylation of the C-terminal tail promotes the recruitment of β-arrestin proteins.[1][7] β-arrestin binding sterically hinders the coupling of G proteins to the receptor, leading to the attenuation of downstream signaling, a process known as desensitization.[3][8]

  • Internalization: The CCR5-β-arrestin complex is targeted for internalization into endosomes.[4] This process removes the receptor from the cell surface, further contributing to the termination of signaling. The fate of the internalized receptor, whether it is recycled back to the plasma membrane or targeted for degradation, is also influenced by its phosphorylation status.

  • Signaling: While primarily associated with signal termination, β-arrestin can also act as a scaffold for signaling molecules, initiating G protein-independent signaling cascades.[3]

Quantitative Data on CCR5 Phosphorylation

Quantitative mass spectrometry-based phosphoproteomics has been employed to study the dynamics of CCR5 phosphorylation upon ligand stimulation. These studies reveal changes in the phosphorylation state of specific serine residues over time.

Phosphorylation SiteKinase(s)Functional RoleQuantitative Change upon Ligand Stimulation
Serine 336GRKDesensitization, InternalizationIncreased phosphorylation
Serine 337PKC, GRKDesensitization, InternalizationIncreased phosphorylation
Serine 342GRKDesensitization, InternalizationIncreased phosphorylation
Serine 349GRKDesensitization, InternalizationIncreased phosphorylation

Sulfation

Tyrosine sulfation, the addition of a sulfate (B86663) group to the phenol (B47542) side chain of tyrosine residues, is a crucial PTM for CCR5's interaction with its ligands and HIV-1.[9] This modification occurs in the trans-Golgi network and is catalyzed by tyrosylprotein sulfotransferases (TPSTs).[9]

Sulfation Sites and Functional Impact

The N-terminal domain of CCR5 contains four tyrosine residues at positions 3, 10, 14, and 15 that are subject to sulfation.[3][9] The sulfation of these residues, particularly Tyr10 and Tyr14, is critical for high-affinity binding of chemokines such as MIP-1α (CCL3), MIP-1β (CCL4), and RANTES (CCL5).[9][10]

The functional importance of tyrosine sulfation includes:

  • Chemokine Binding: The negatively charged sulfate groups are thought to interact with positively charged residues on the chemokines, thereby enhancing the binding affinity.[10] Inhibition of sulfation has been shown to reduce the affinity of CCR5 for its chemokine ligands.[10]

  • HIV-1 Co-receptor Function: Sulfation of the N-terminal tyrosines is also essential for the interaction of CCR5 with the HIV-1 envelope glycoprotein (B1211001) gp120.[9] This interaction is a prerequisite for the entry of R5-tropic HIV-1 strains into host cells.

Studies have shown that the pattern of sulfation can be heterogeneous, leading to subpopulations of CCR5 with different ligand-binding properties.[8]

Quantitative Data on CCR5 Sulfation and Ligand Binding
Sulfation SiteEffect on Chemokine Binding (MIP-1α)Effect on HIV-1 gp120 Binding
Tyrosine 3Contributes to bindingLess critical
Tyrosine 10Important for high-affinity bindingImportant for high-affinity binding
Tyrosine 14Critical for high-affinity bindingCritical for high-affinity binding
Tyrosine 15Contributes to RANTES bindingLess critical

Glycosylation

Glycosylation, the enzymatic addition of glycans (carbohydrates) to proteins, is another important PTM of CCR5. CCR5 is known to be O-glycosylated.[3][10]

Glycosylation Sites and Functional Impact

O-glycosylation has been identified on serine 6 in the N-terminal domain of CCR5.[10] The attached O-linked glycans, particularly the terminal sialic acid moieties, contribute significantly to the binding of chemokine ligands.[10] In contrast to its role in chemokine binding, the removal of O-linked oligosaccharides has been reported to have little effect on HIV-1 infection.[10]

Palmitoylation

Palmitoylation is the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues via a thioester bond. This lipid modification plays a crucial role in regulating the trafficking, subcellular localization, and stability of CCR5.[11][12]

Palmitoylation Sites and Functional Impact

CCR5 is palmitoylated on a cluster of cysteine residues located at the junction of the seventh transmembrane domain and the cytoplasmic tail, specifically at positions 321, 323, and 324.[3][11]

The functional consequences of CCR5 palmitoylation are profound:

  • Receptor Trafficking and Expression: Palmitoylation is critical for the proper trafficking of CCR5 to the cell surface.[13][14] Disruption of palmitoylation leads to the accumulation of the receptor in intracellular compartments and a significant reduction in its membrane expression.[11][13]

  • Protein Stability: Palmitoylation-deficient CCR5 mutants exhibit a significantly decreased half-life, suggesting that this modification protects the receptor from premature degradation.[11]

  • Signaling: While not directly affecting ligand binding, the absence of palmitoylation can impair the efficient coupling of the receptor to some of its downstream signaling pathways.[13][14]

CCR5 Signaling Pathways

Upon ligand binding, CCR5 initiates intracellular signaling through both G protein-dependent and G protein-independent pathways.

G Protein-Dependent Signaling

As a canonical GPCR, CCR5 couples to heterotrimeric G proteins, primarily of the Gi family.[1][2] This coupling leads to the dissociation of the Gα and Gβγ subunits, which in turn activate various downstream effectors:

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Activation of Phospholipase C (PLC): The Gβγ subunits can activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium from intracellular stores, while DAG activates PKC.[6]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CCR5 activation can lead to the phosphorylation and activation of MAPKs such as ERK1/2, JNK, and p38, which are involved in cell proliferation, differentiation, and inflammation.[6][15]

  • Activation of Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt pathway, which is crucial for cell survival and proliferation, can also be activated downstream of CCR5.

G Protein-Independent Signaling (β-Arrestin-Mediated)

Following GRK-mediated phosphorylation, β-arrestins are recruited to the receptor.[1] In addition to their role in desensitization and internalization, β-arrestins can act as signal transducers by scaffolding various signaling proteins, including components of the MAPK cascade.[3] This β-arrestin-mediated signaling is temporally and spatially distinct from G protein-mediated signaling.

Experimental Protocols

Analysis of CCR5 Phosphorylation

Immunoprecipitation and Western Blotting for Phosphorylated CCR5:

  • Cell Lysis: Lyse CCR5-expressing cells, either untreated or stimulated with a ligand (e.g., RANTES), in a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state.

  • Immunoprecipitation: Incubate the cell lysates with an anti-CCR5 antibody overnight at 4°C. Add protein A/G-agarose beads to capture the antibody-CCR5 complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Detection: Probe the membrane with a primary antibody specific for phosphorylated serine/threonine residues or a phosphosite-specific antibody for CCR5. Subsequently, use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

Analysis of CCR5 Sulfation

In Vitro Sulfation Assay:

  • Reaction Mixture: Prepare a reaction mixture containing a synthetic peptide corresponding to the N-terminus of CCR5, recombinant tyrosylprotein sulfotransferase (TPST-1 or TPST-2), and the sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 8 hours).[16]

  • Analysis by HPLC: Analyze the reaction products by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the sulfated and unsulfated peptides.[16]

  • Mass Spectrometry: Confirm the identity and sulfation sites of the peptides by mass spectrometry.[16]

Analysis of CCR5 Glycosylation

Lectin Blotting:

  • Immunoprecipitation: Immunoprecipitate CCR5 from cell lysates as described for the phosphorylation analysis.

  • SDS-PAGE and Transfer: Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a membrane.

  • Lectin Probing: Block the membrane and then incubate it with a biotinylated lectin that specifically recognizes the glycan of interest (e.g., Sambucus nigra agglutinin for sialic acid).

  • Detection: Wash the membrane and incubate it with streptavidin-HRP, followed by chemiluminescent detection.

Analysis of CCR5 Palmitoylation

Acyl-Biotin Exchange (ABE) Assay:

  • Lysis and Thiol Blocking: Lyse cells in a buffer containing a thiol-blocking agent, such as N-ethylmaleimide (NEM), to block free cysteine residues.

  • Thioester Cleavage: Treat the lysates with hydroxylamine (B1172632) to specifically cleave the thioester bond of palmitoylated cysteines, exposing a free thiol group.

  • Biotinylation: Label the newly exposed thiol groups with a thiol-reactive biotinylating reagent, such as biotin-HPDP.

  • Affinity Capture: Capture the biotinylated proteins using streptavidin-agarose beads.

  • Elution and Detection: Elute the captured proteins and analyze them by western blotting using an anti-CCR5 antibody.

Visualizations

CCR5 G Protein-Dependent Signaling Pathway

CCR5_G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 G_protein Gi/o CCR5->G_protein activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLCβ PIP2 PIP2 PLC->PIP2 hydrolyzes AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Chemokine Chemokine (e.g., CCL5) Chemokine->CCR5 binds G_alpha->AC inhibits G_beta_gamma->PLC PI3K PI3K G_beta_gamma->PI3K IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade activates Akt Akt PI3K->Akt activates Akt->MAPK_cascade activates CCR5_Desensitization_Internalization cluster_workflow Desensitization and Internalization Ligand_Binding 1. Ligand Binding Conformational_Change 2. Conformational Change Ligand_Binding->Conformational_Change GRK_PKC_Activation 3. GRK/PKC Activation Conformational_Change->GRK_PKC_Activation Phosphorylation 4. C-tail Phosphorylation GRK_PKC_Activation->Phosphorylation Arrestin_Recruitment 5. β-Arrestin Recruitment Phosphorylation->Arrestin_Recruitment Desensitization 6. G Protein Uncoupling (Desensitization) Arrestin_Recruitment->Desensitization Internalization 7. Clathrin-mediated Internalization Arrestin_Recruitment->Internalization Endosome 8. Early Endosome Internalization->Endosome Recycling 9a. Recycling to Plasma Membrane Endosome->Recycling Degradation 9b. Degradation in Lysosome Endosome->Degradation ABE_Workflow cluster_abe Acyl-Biotin Exchange (ABE) Workflow Cell_Lysis 1. Cell Lysis (with NEM to block free thiols) Protein_Precipitation1 2. Protein Precipitation (remove NEM) Cell_Lysis->Protein_Precipitation1 Thioester_Cleavage 3. Hydroxylamine Treatment (cleave thioester bonds) Protein_Precipitation1->Thioester_Cleavage Biotinylation 4. Biotin-HPDP Labeling (label newly exposed thiols) Thioester_Cleavage->Biotinylation Protein_Precipitation2 5. Protein Precipitation (remove excess biotin) Biotinylation->Protein_Precipitation2 Streptavidin_Capture 6. Streptavidin Bead Capture (enrich biotinylated proteins) Protein_Precipitation2->Streptavidin_Capture Washing 7. Washing (remove non-specific binders) Streptavidin_Capture->Washing Elution 8. Elution (release captured proteins) Washing->Elution Analysis 9. Western Blot Analysis (detect CCR5) Elution->Analysis

References

The Tissue-Specific Landscape of CCR5 Expression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of C-C chemokine receptor type 5 (CCR5) expression patterns across various human tissues. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative expression data, details key experimental methodologies, and visualizes associated signaling pathways to serve as a core resource for studies involving CCR5.

Introduction

C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking and function. It is the primary receptor for chemokines such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES), guiding the migration of T cells, macrophages, and other leukocytes to sites of inflammation.[1][2][3] Beyond its role in inflammatory responses, CCR5 has gained significant attention as the major co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1] Understanding the precise expression patterns of CCR5 in different tissues and cell types is therefore critical for the development of therapeutics targeting a range of inflammatory diseases and viral infections. This guide offers an in-depth look at the quantitative expression of CCR5 at both the mRNA and protein levels, provides detailed protocols for its measurement, and illustrates the key signaling events following its activation.

Data Presentation: Quantitative CCR5 Expression

The expression of CCR5 varies significantly across different human tissues and cell populations. The following tables summarize quantitative data from large-scale transcriptomic and proteomic studies to provide a comparative view of CCR5 expression.

CCR5 mRNA Expression in Human Tissues

The following table presents mRNA expression levels as normalized Transcripts Per Million (nTPM) from the Human Protein Atlas, which integrates data from the Genotype-Tissue Expression (GTEx) project and in-house studies. Tissues with high expression are indicative of a significant presence of immune cells.

TissuenTPM
Spleen159.7
Lymph Node114.7
Appendix95.1
Small Intestine50.4
Colon48.9
Lung32.5
Bone Marrow24.8
Tonsil20.3
Gallbladder17.5
Skin13.9
Stomach12.6
Liver11.8
Duodenum11.5
Rectum10.9
Fallopian Tube7.9
Endometrium7.2
Vagina6.8
Urinary Bladder6.5
Esophagus5.8
Adipose Tissue5.7
Ovary5.2
Prostate4.6
Cervix, uterine4.5
Kidney3.5
Breast2.9
Salivary Gland2.8
Pancreas2.1
Thyroid Gland1.8
Heart Muscle1.5
Smooth Muscle1.4
Testis1.3
Skeletal Muscle0.8
Cerebral Cortex0.7
Cerebellum0.5
Pituitary Gland0.4

Data sourced from the Human Protein Atlas.

CCR5 Protein Expression in Human Tissues and Cells

Protein expression data for CCR5 is primarily derived from immunohistochemistry (IHC) and quantitative mass spectrometry (proteomics). IHC data provides a semi-quantitative assessment of expression, while proteomics offers a more quantitative, albeit less comprehensive, view.

Table 2.1: Immunohistochemistry-Based Cthis compound Expression

TissueStaining IntensityLocation
SpleenHighCells in red pulp and scattered cells in white pulp
Lymph NodeHighScattered cells in non-germinal centers
TonsilHighScattered cells in extrafollicular and interfollicular regions
Bone MarrowMediumA subset of hematopoietic cells
LungMediumAlveolar macrophages and some lymphocytes
ColonMediumInfiltrating immune cells in the lamina propria
SkinLow to MediumLangerhans cells and dermal-infiltrating immune cells
LiverLowKupffer cells and sinusoidal lymphocytes
BrainLowMicroglia and some neurons

Data interpretation based on immunohistochemistry staining patterns from the Human Protein Atlas.

Table 2.2: Quantitative Proteomics-Based Cthis compound Abundance

Tissue/Cell TypeAbundance (ppm)Data Source
Lymph NodeNot Detected - HighPaxDb
SpleenNot Detected - MediumPaxDb
CD4+ T cellsVariableLiterature
MacrophagesVariableLiterature

Quantitative proteomics data for membrane proteins like CCR5 is often challenging to obtain and can be highly variable between studies. The values in PaxDb represent an integrated score from multiple datasets and "Not Detected" may indicate expression below the detection limit of some experiments.

Experimental Protocols

Accurate measurement of CCR5 expression is fundamental to research in this field. Below are detailed methodologies for the key experimental techniques used to quantify CCR5 at the protein and mRNA levels.

Immunohistochemistry (IHC) for CCR5 in Paraffin-Embedded Tissues

This protocol outlines the steps for visualizing Cthis compound expression in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

1. Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each. c. Immerse slides in 95%, 70%, and 50% ethanol for 3 minutes each. d. Rinse slides in distilled water.

2. Antigen Retrieval: a. Immerse slides in a staining container with 10 mM sodium citrate (B86180) buffer (pH 6.0). b. Heat the container in a microwave or water bath to 95-100°C for 10-20 minutes. c. Allow slides to cool to room temperature in the buffer for at least 20 minutes. d. Rinse slides with Phosphate Buffered Saline (PBS).

3. Staining: a. Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes. b. Wash slides with PBS. c. Block non-specific binding by incubating with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30 minutes. d. Incubate with a primary antibody against human CCR5 at the recommended dilution overnight at 4°C in a humidified chamber. e. Wash slides with PBS. f. Incubate with a biotinylated secondary antibody for 30 minutes at room temperature. g. Wash slides with PBS. h. Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature. i. Wash slides with PBS. j. Develop the signal with a DAB (3,3'-Diaminobenzidine) substrate solution until the desired color intensity is reached. k. Rinse slides with distilled water to stop the reaction.

4. Counterstaining and Mounting: a. Counterstain with hematoxylin (B73222) for 1-2 minutes to visualize cell nuclei. b. "Blue" the sections in running tap water. c. Dehydrate the sections through graded ethanol solutions and clear in xylene. d. Mount with a permanent mounting medium and coverslip.

Flow Cytometry for Cell Surface CCR5 Expression on Human PBMCs

This protocol details the quantification of CCR5-expressing cells within a population of peripheral blood mononuclear cells (PBMCs).

1. Cell Preparation: a. Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). b. Wash the isolated PBMCs twice with cold PBS containing 1% Bovine Serum Albumin (BSA). c. Resuspend the cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide) at a concentration of 1 x 10^6 cells/mL.

2. Antibody Staining: a. Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into FACS tubes. b. Add fluorochrome-conjugated antibodies against cell surface markers to identify specific cell populations (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD14). c. Add a fluorochrome-conjugated anti-human CCR5 antibody or a corresponding isotype control antibody at the predetermined optimal concentration. d. Vortex gently and incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

3. Data Acquisition and Analysis: a. Resuspend the final cell pellet in 300-500 µL of FACS buffer. b. Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., 50,000-100,000). c. Gate on the lymphocyte and/or monocyte populations based on their forward and side scatter properties. d. Identify specific cell subsets (e.g., CD4+ T cells as CD3+CD4+). e. Within the target cell population, determine the percentage of CCR5-positive cells and the Mean Fluorescence Intensity (MFI) of the CCR5 staining, using the isotype control to set the gate for positivity.[4]

Real-Time Quantitative PCR (qPCR) for CCR5 mRNA Expression

This protocol provides a method for the absolute or relative quantification of CCR5 mRNA transcripts.

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from tissues or cells using a suitable method (e.g., TRIzol or a column-based kit). b. Assess RNA quality and quantity using spectrophotometry and/or gel electrophoresis. c. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[5]

2. qPCR Reaction Setup: a. Prepare a master mix containing a SYBR Green or TaqMan-based qPCR mix, forward and reverse primers for human CCR5, and nuclease-free water. b. For absolute quantification, prepare a standard curve using a serial dilution of a known quantity of a CCR5 plasmid or purified PCR product.[5] c. For relative quantification, include primers for a stably expressed reference gene (e.g., GAPDH, ACTB). d. Add the master mix and cDNA template to each well of a qPCR plate. Include no-template controls for each primer set.

3. qPCR Cycling and Data Analysis: a. Perform the qPCR reaction on a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). b. Generate a dissociation curve (melt curve) at the end of the run for SYBR Green assays to verify the specificity of the amplified product. c. For absolute quantification, determine the copy number of CCR5 mRNA in the samples by interpolating their Ct values on the standard curve.[5] d. For relative quantification, calculate the fold change in CCR5 expression relative to a control sample using the ΔΔCt method, after normalizing to the reference gene.

Mandatory Visualizations

CCR5 Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated upon ligand binding to CCR5.

CCR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 G_protein Gαi/o, Gβγ CCR5->G_protein Activation GRK GRK CCR5->GRK Phosphorylation by beta_arrestin β-Arrestin CCR5->beta_arrestin Recruitment of PLC PLC G_protein->PLC Activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) G_protein->MAPK_cascade Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates PKC->MAPK_cascade Activates Transcription_factors Transcription Factors (e.g., NF-κB, AP-1) MAPK_cascade->Transcription_factors Activate Gene_expression Gene Expression (Inflammation, Chemotaxis) Transcription_factors->Gene_expression Regulate GRK->CCR5 Internalization Internalization (Clathrin-mediated) beta_arrestin->Internalization Mediates Ligand Chemokine (CCL3, CCL4, CCL5) Ligand->CCR5 Binding Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Data Acquisition & Analysis start Whole Blood Sample isolate_pbmcs Isolate PBMCs (Density Gradient Centrifugation) start->isolate_pbmcs wash_cells Wash and Count Cells isolate_pbmcs->wash_cells block_fc Fc Receptor Block wash_cells->block_fc add_antibodies Add Fluorochrome-conjugated Antibodies (Anti-CCR5, Lineage Markers, Isotype Control) block_fc->add_antibodies incubate Incubate (30 min, 4°C, dark) add_antibodies->incubate wash_stain Wash Cells incubate->wash_stain acquire Acquire on Flow Cytometer wash_stain->acquire gate_cells Gate on Cell Populations (e.g., Lymphocytes, Monocytes) acquire->gate_cells identify_subsets Identify Cell Subsets (e.g., CD4+ T cells) gate_cells->identify_subsets quantify_ccr5 Quantify % CCR5+ and MFI identify_subsets->quantify_ccr5

References

The Role of CCR5 in Cancer Metastasis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The C-C chemokine receptor 5 (CCR5) is emerging as a critical player in the complex process of cancer metastasis. Traditionally known for its role as an HIV co-receptor, recent evidence has illuminated its function in promoting tumor progression across various cancer types, including breast, colorectal, prostate, and gastric cancers. The interaction of CCR5 with its primary ligand, CCL5 (RANTES), activates a cascade of downstream signaling pathways that drive key metastatic processes such as cell migration, invasion, angiogenesis, and the establishment of an immunosuppressive tumor microenvironment. This guide provides an in-depth technical overview of the CCR5 signaling axis in metastasis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core biological pathways, offering a valuable resource for researchers and drug development professionals seeking to target this promising pathway.

The CCR5/CCL5 Axis in Metastatic Progression

The chemokine ligand CCL5, secreted by tumor cells, stromal cells like cancer-associated fibroblasts (CAFs), or immune cells within the tumor microenvironment (TME), binds to the G-protein coupled receptor CCR5 expressed on cancer cells.[1][2] This binding initiates a signaling cascade that endows cancer cells with enhanced migratory and invasive capabilities.[3] Expression of CCR5 is often upregulated in various malignancies and is frequently associated with advanced disease stages, increased metastatic potential, and poor patient outcomes.[3][4]

Upregulation of CCR5 in Metastatic Disease

Quantitative analysis reveals a significant increase in CCR5 expression in metastatic lesions compared to primary tumors, highlighting its role in the later stages of cancer progression. This differential expression underscores its potential as both a biomarker and a therapeutic target for preventing or treating metastatic disease.

Cancer TypeComparisonQuantitative FindingSignificanceCitation(s)
Colorectal Cancer Metastatic Site vs. Primary TumorMedian CCR5 Expression (TPM): 3.44 vs. 3.05p < 0.001[1]
Colorectal Cancer Liver Metastases vs. Primary TumorCCR5 expression intensity is globally heightened.Qualitative Observation[5]
Colorectal Cancer CCR5-negative vs. CCR5-positive primary tumorsHepatic molecular metastases detected in 87% of CCR5-negative patients vs. 27% of CCR5-positive patients.p = 0.00002[6]
Breast Cancer Basal & HER-2 SubtypesSignificant overexpression of both CCL5 and CCR5 in ≥58% of patients.-[7]
Breast Cancer CCR5+ vs. CCR5- cells (Basal cell lines)CCR5+ cells are approximately 40-fold more invasive in vitro.-[7]

TPM: Transcripts Per Million

The CCR5 Signaling Cascade

Upon ligand binding, CCR5 undergoes a conformational change, activating intracellular heterotrimeric G-proteins, primarily of the Gαi subtype. This activation leads to the dissociation of the Gα and Gβγ subunits, which in turn trigger multiple downstream effector pathways crucial for metastasis.[8][9]

Two of the most prominent pathways activated by CCR5 are:

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, leading to Akt phosphorylation and activation.[10][11] Activated Akt then modulates a host of downstream targets to promote cell survival and migration.[10]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is critical for cell migration and invasion. Activation of this pathway through CCR5 can lead to the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[1][3]

CCR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCL5 CCL5 CCR5 CCR5 Receptor CCL5->CCR5 Binds G_Protein Gαi/βγ CCR5->G_Protein Activates PI3K PI3K G_Protein->PI3K Activates ERK MEK/ERK G_Protein->ERK Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates NFkB NF-κB Akt->NFkB Activates Transcription Gene Transcription (Migration, Invasion, Survival) mTOR->Transcription Promotes ERK->NFkB Activates NFkB->Transcription Promotes

Caption: Simplified CCR5 signaling cascade in cancer metastasis.

Therapeutic Targeting of CCR5

The crucial role of the CCR5 axis in metastasis has made it an attractive target for therapeutic intervention. CCR5 antagonists, such as Maraviroc and Vicriviroc, originally developed for HIV treatment, are now being repurposed for oncology.[12] Preclinical studies have demonstrated their efficacy in reducing metastatic burden in various cancer models.

DrugCancer ModelCell LineKey Quantitative Finding(s)Citation(s)
Maraviroc Breast Cancer (in vivo lung metastasis)MDA-MB-231Mean size of metastatic tumors reduced by 65%; Number of cancer cells homing to lungs reduced by 40% after 24h.[7][13]
Maraviroc Gastric Cancer (in vivo peritoneal dissemination)MKN45Number of peritoneal nodules reduced from 23 to 7.2; Total nodule volume reduced from 832 mm³ to 336 mm³.[4]
Maraviroc Acute Lymphoblastic Leukemia (in vitro)MOLT-3, TALL-104, SUP-B15IC50 of 5 µM after 24h and 10 µM after 48h for proliferation inhibition.[2]
Maraviroc & Vicriviroc Breast Cancer (in vitro invasion)Hs578T, SUM-159Both drugs inhibited FBS-induced invasion at a concentration of 100 nmol/L.[14]

Key Experimental Methodologies

Studying the role of CCR5 in cancer metastasis requires a specific set of in vitro and in vivo assays. Below are detailed protocols for three fundamental experiments.

Protocol: In Vitro Transwell Migration Assay

This assay quantifies the chemotactic response of cancer cells to a CCR5 ligand, such as CCL5.

Materials:

  • Transwell inserts (24-well format, 8.0 µm pore size)

  • 24-well companion plates

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free cell culture medium

  • Recombinant human CCL5

  • Bovine Serum Albumin (BSA)

  • Crystal Violet stain (0.2% w/v)

  • Cotton swabs

Procedure:

  • Cell Preparation: Culture cancer cells to ~80% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate for 12-24 hours to starve the cells.

  • Assay Setup:

    • In the lower chambers of the 24-well plate, add 600 µL of serum-free medium containing a chemoattractant (e.g., 20-100 ng/mL CCL5).[15][16] For a negative control, use serum-free medium with BSA only.

    • Rehydrate the Transwell insert membranes by adding 100 µL of serum-free medium to the upper chamber and incubating for 30 minutes at 37°C.

  • Cell Seeding: Harvest the starved cells using trypsin, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10⁶ cells/mL. Remove the rehydration medium from the inserts and add 100 µL of the cell suspension (1 x 10⁵ cells) to each upper chamber.[17]

  • Incubation: Place the plate in a 37°C, 5% CO₂ incubator for a duration appropriate for the cell line's migratory capacity (typically 4-24 hours).

  • Quantification:

    • After incubation, carefully remove the inserts.

    • Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface by immersing the insert in 70% ethanol (B145695) for 10-15 minutes.[12]

    • Stain the fixed cells by immersing the insert in 0.2% crystal violet solution for 5-10 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Using a light microscope, count the number of stained, migrated cells in several random fields of view (e.g., 5 fields at 200x magnification). Calculate the average number of migrated cells per field for each condition.

Transwell_Workflow A 1. Starve Cells (Serum-free medium, 12-24h) C 3. Seed Cells in Upper Chamber (Transwell Insert) A->C B 2. Prepare Lower Chamber (Add CCL5 chemoattractant) B->C D 4. Incubate (37°C, 4-24h) C->D E 5. Remove Non-Migrated Cells (Cotton Swab) D->E F 6. Fix Migrated Cells (Ethanol) E->F G 7. Stain Cells (Crystal Violet) F->G H 8. Count Cells (Microscopy) G->H

Caption: Experimental workflow for the Transwell migration assay.
Protocol: In Vivo Metastasis Model (Bioluminescence Imaging)

This protocol allows for the non-invasive, longitudinal monitoring of metastatic tumor growth in live animals.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Cancer cell line stably expressing luciferase (e.g., MDA-MB-231-Luc2)

  • Sterile PBS

  • D-luciferin substrate (15 mg/mL solution in sterile PBS)

  • In Vivo Imaging System (IVIS) or similar bioluminescence imager

  • Isoflurane anesthesia system

Procedure:

  • Cell Preparation and Injection:

    • Culture luciferase-expressing cancer cells to ~80% confluency.

    • Harvest, wash, and resuspend cells in sterile, ice-cold PBS at a concentration of 1 x 10⁷ cells/mL.

    • Anesthetize mice using isoflurane.

    • Inject 100 µL of the cell suspension (1 x 10⁶ cells) into the lateral tail vein of each mouse to model hematogenous dissemination and lung metastasis.[13]

  • Animal Monitoring and Treatment:

    • House the animals according to institutional guidelines.

    • If testing an inhibitor, begin the treatment regimen as per the study design (e.g., daily intraperitoneal injection of Maraviroc at 8-10 mg/kg).[4][13] Administer vehicle to the control group.

  • Bioluminescence Imaging (BLI):

    • Perform imaging at regular intervals (e.g., weekly) to monitor metastasis progression.

    • Administer D-luciferin via intraperitoneal (IP) injection (e.g., 150 mg/kg).[4]

    • Wait for substrate distribution (typically 10-15 minutes post-injection).[5]

    • Anesthetize the mice with 2% isoflurane.

    • Place the mice in the imaging chamber of the IVIS system.

    • Acquire bioluminescent images. The signal intensity (radiance, measured in photons/sec/cm²/sr) is proportional to the number of viable tumor cells.

  • Data Analysis:

    • Define Regions of Interest (ROIs) around areas of signal (e.g., the thoracic region for lung metastases).

    • Quantify the total flux (photons/sec) within each ROI using the accompanying software.

    • Compare the bioluminescent signal between treated and control groups over time to assess the efficacy of the CCR5 inhibitor in preventing or reducing metastasis.

Protocol: Immunohistochemistry (IHC) for CCR5

This technique is used to visualize the expression and localization of the CCR5 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials:

  • FFPE tissue slides (5 µm sections)

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0)

  • Peroxidase blocking solution (e.g., 3% H₂O₂)

  • Blocking serum (e.g., 10% normal goat serum)

  • Primary antibody: anti-CCR5 antibody (rabbit or mouse monoclonal)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate-chromogen system

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Bake slides at 60°C for 30 minutes.

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate sections through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[6]

    • Allow slides to cool to room temperature (approx. 20 minutes).

  • Staining:

    • Rinse slides in PBS.

    • Block endogenous peroxidase activity by incubating sections with 3% H₂O₂ for 10-20 minutes.[18]

    • Rinse with PBS.

    • Block non-specific antibody binding by incubating with 10% normal goat serum for 1 hour at room temperature.[18]

    • Incubate sections with the primary anti-CCR5 antibody (diluted in PBS with 1% serum) overnight at 4°C.

    • Rinse slides 3 times with PBS.

    • Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse slides 3 times with PBS.

    • Incubate with Streptavidin-HRP conjugate for 30 minutes.

  • Visualization and Counterstaining:

    • Rinse slides 3 times with PBS.

    • Apply DAB substrate solution and incubate until a brown color develops (typically 1-5 minutes). Monitor under a microscope.

    • Rinse with distilled water to stop the reaction.

    • Counterstain with Mayer's hematoxylin for 1-2 minutes.

    • "Blue" the hematoxylin by rinsing in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded ethanol series and clear in xylene.

    • Coverslip the slides using a permanent mounting medium.

    • Examine under a light microscope. CCR5-positive cells will exhibit brown staining, while cell nuclei will be blue.

Conclusion and Future Directions

The CCL5/CCR5 signaling axis is a pivotal pathway in promoting cancer metastasis. Its upregulation in metastatic lesions and the compelling preclinical data on the anti-metastatic effects of CCR5 antagonists validate it as a high-potential therapeutic target. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from CCR5-targeted therapies. Furthermore, exploring combination strategies, for instance, pairing CCR5 inhibitors with immune checkpoint blockades or conventional chemotherapy, may offer synergistic effects and overcome therapeutic resistance, ultimately providing new hope for patients with metastatic cancer.

References

Methodological & Application

Application Notes and Protocols for Anti-CCR5 Monoclonal Antibodies in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of anti-CCR5 monoclonal antibodies (mAbs) in various research applications. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.

Introduction to CCR5

C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the trafficking and effector functions of various immune cells, including memory/effector T-lymphocytes, macrophages, and immature dendritic cells.[1] Its natural ligands include the chemokines RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[2] Beyond its role in inflammation, CCR5 gained significant attention as the primary co-receptor for the entry of macrophage-tropic (M-tropic) strains of Human Immunodeficiency Virus (HIV-1).[2][3] The interaction between the HIV-1 envelope glycoprotein (B1211001) gp120, the host cell's CD4 receptor, and CCR5 facilitates viral entry.[3] This central role in HIV-1 pathogenesis has made CCR5 a key target for therapeutic intervention, including the development of monoclonal antibodies.[4][5]

Anti-CCR5 mAbs are valuable tools for studying the biological functions of CCR5, investigating its role in disease, and for the development of novel therapeutics. These antibodies can be used to block ligand binding, inhibit HIV-1 entry, and modulate CCR5 signaling, making them versatile reagents for a wide range of research applications.[3][6]

Quantitative Data Summary

The following tables summarize key quantitative data for commercially available and experimentally validated anti-CCR5 monoclonal antibodies. This information is critical for selecting the appropriate antibody and for designing experiments with optimal antibody concentrations.

Table 1: Binding Affinity and Neutralization Potency of Selected Anti-CCR5 mAbs

Antibody CloneHost SpeciesIsotypeApplication(s)Reported K D (M)ND 50 / IC 50Reference(s)
C 5 Mab-2RatIgG 2b , kappaFlow Cytometry4.3 x 10 ⁻⁸ MNot Reported[7]
C 5 Mab-4RatIgG 2a , kappaFlow Cytometry, Western Blot3.5 x 10 ⁻⁸ MNot Reported[8][9]
C 5 Mab-8RatIgG 1 , kappaFlow Cytometry, Western Blot7.3 x 10 ⁻⁹ MNot Reported[8][9]
MAB182MouseIgG 2BFlow Cytometry, ICC, NeutralizationNot Reported5-20 µg/mL (ND 50 )[10]
LeronlimabHumanizedIgG 4Flow Cytometry, HIV InhibitionNot ReportedPotent antiviral activity[4]
HGS004HumanIgG 4HIV InhibitionNot ReportedPotent antiviral activity[4]

K D : Dissociation Constant; ND 50 : 50% Neutralization Dose; IC 50 : 50% Inhibitory Concentration. Data is compiled from multiple sources and assay conditions may vary.

Signaling Pathway

The binding of chemokines or HIV-1 gp120 to CCR5 initiates a cascade of intracellular signaling events. As a GPCR, CCR5 transduces signals through heterotrimeric G proteins.[1][2] This can lead to the activation of various downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, mitogen-activated protein kinase (MAPK) pathways (p38 and JNK/SAPK), and calcium mobilization.[11][12] These pathways ultimately regulate cellular processes such as chemotaxis, proliferation, and inflammatory gene expression.[13][14] Anti-CCR5 monoclonal antibodies can act as antagonists, blocking these signaling events.

CCR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm CCR5 CCR5 G_protein Gαβγ CCR5->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AKT AKT PI3K->AKT Ligand Chemokine (CCL3,4,5) or HIV-1 gp120 Ligand->CCR5 Binds Antibody Anti-CCR5 mAb Antibody->CCR5 Blocks Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC Response Cellular Response (Chemotaxis, Gene Expression) Ca2->Response MAPK p38/JNK MAPK PKC->MAPK AKT->Response MAPK->Response

Caption: CCR5 Signaling Pathway and Antibody Inhibition.

Experimental Protocols

Detailed methodologies for key applications of anti-CCR5 monoclonal antibodies are provided below.

Flow Cytometry: Analysis of CCR5 Expression

This protocol describes the detection of CCR5 on the cell surface of peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Anti-human CCR5 monoclonal antibody (fluorochrome-conjugated)[15]

  • Isotype control antibody (matching fluorochrome)

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet to a concentration of 1 x 10⁶ cells/mL in FACS buffer.

  • Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into each FACS tube.

  • Add the predetermined optimal concentration of the fluorochrome-conjugated anti-CCR5 antibody or the isotype control antibody to the respective tubes.

  • Incubate for 30-60 minutes at 4°C or 37°C (optimal temperature may vary depending on the antibody clone) in the dark.[15]

  • Wash the cells twice with 2 mL of cold FACS buffer to remove unbound antibody.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Acquire the samples on a flow cytometer, collecting a sufficient number of events for statistical analysis (e.g., 50,000-100,000 events).[14]

  • Analyze the data by gating on the cell population of interest (e.g., lymphocytes or monocytes based on forward and side scatter) and quantifying the percentage of CCR5-positive cells and the mean fluorescence intensity (MFI).

ELISA (Enzyme-Linked Immunosorbent Assay): Detection of CCR5

This protocol outlines a cell-based ELISA for the qualitative determination of CCR5 expression in adherent cell lines.

Materials:

  • CCR5-expressing adherent cells (e.g., engineered cell line)

  • 96-well cell culture plate

  • Anti-CCR5 primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and culture until they reach the desired confluency.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the wells three times with wash buffer.

  • Block non-specific binding by adding 200 µL of blocking buffer to each well and incubating for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of the anti-CCR5 primary antibody at the desired concentration to each well and incubate for 2 hours at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of the HRP-conjugated secondary antibody at the appropriate dilution and incubate for 1 hour at room temperature.

  • Wash the wells five times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stop the reaction by adding 50 µL of stop solution to each well. The color will change to yellow.

  • Read the absorbance at 450 nm using a microplate reader.

Western Blotting: Detection of CCR5 Protein

This protocol details the detection of Cthis compound in cell lysates by Western blotting.

Materials:

  • Cell lysates from CCR5-expressing cells

  • SDS-PAGE gels

  • Transfer membrane (PVDF or nitrocellulose)

  • Anti-CCR5 primary antibody

  • HRP-conjugated secondary antibody

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to pellet cell debris.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins from the gel to a transfer membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-CCR5 primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Capture the signal using an imaging system. CCR5 has a predicted molecular weight of approximately 40.5 kDa.[16][17]

Functional Assay: Chemotaxis (Boyden Chamber Assay)

This protocol assesses the ability of an anti-CCR5 mAb to block the migration of CCR5-expressing cells towards a chemokine ligand.

Materials:

  • CCR5-expressing cells (e.g., activated T cells, THP-1 monocytic cell line)

  • Boyden chamber apparatus with inserts (e.g., 8 µm pore size)

  • Chemoattractant (e.g., CCL5/RANTES)

  • Anti-CCR5 monoclonal antibody (neutralizing)

  • Isotype control antibody

  • Assay medium (e.g., RPMI with 0.5% BSA)

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Prepare a cell suspension of CCR5-expressing cells in assay medium. Pre-incubate the cells with the anti-CCR5 mAb or isotype control for 30 minutes at 37°C.

  • Add the chemoattractant to the lower wells of the Boyden chamber. Add assay medium alone to control wells.

  • Place the inserts into the wells.

  • Add the cell suspension to the upper chamber of the inserts.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for a duration appropriate for the cell type (typically 4-24 hours).[18]

  • After incubation, remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixing solution.

  • Stain the migrated cells with a staining solution.

  • Wash the inserts to remove excess stain.

  • Elute the stain from the migrated cells and measure the absorbance, or count the migrated cells under a microscope.

  • Calculate the percent inhibition of chemotaxis for the antibody-treated cells compared to the isotype control.

Functional Assay: HIV-1 Entry Inhibition (Pseudovirus Neutralization Assay)

This assay measures the ability of an anti-CCR5 mAb to inhibit the entry of HIV-1 pseudoviruses into target cells.

Materials:

  • Target cells (e.g., TZM-bl cells expressing CD4, CCR5, and a luciferase reporter gene)[19]

  • HIV-1 pseudoviruses (R5-tropic)

  • Anti-CCR5 monoclonal antibody (neutralizing)

  • Positive control inhibitor (e.g., Maraviroc)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Luciferase assay reagent

  • Luminometer

  • 96-well white, solid-bottom plates

Procedure:

  • Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the anti-CCR5 mAb and positive control inhibitor.

  • In a separate plate, pre-incubate the pseudovirus with the serial dilutions of the antibody/inhibitor for 1 hour at 37°C.[20]

  • Remove the medium from the TZM-bl cells and add the virus-antibody/inhibitor mixture.

  • Include control wells: virus only (no antibody) and cells only (no virus).

  • Incubate for 48 hours at 37°C.[19][20]

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Calculate the percent inhibition of viral entry for each antibody concentration relative to the virus-only control and determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing an anti-CCR5 monoclonal antibody.

Experimental_Workflow cluster_characterization Antibody Characterization start Obtain Anti-CCR5 mAb binding Binding Confirmation (Flow Cytometry, ELISA) start->binding specificity Specificity Testing (Western Blot, CCR5-negative cells) binding->specificity functional Functional Assays specificity->functional chemotaxis Chemotaxis Inhibition functional->chemotaxis hiv_entry HIV Entry Inhibition functional->hiv_entry end Validated Antibody chemotaxis->end hiv_entry->end

Caption: Workflow for Anti-CCR5 mAb Characterization.

Logical Relationships in HIV-1 Entry Inhibition

The mechanism of action of anti-CCR5 mAbs in preventing HIV-1 entry involves blocking a critical step in the viral fusion process.

HIV_Entry_Inhibition cluster_process HIV-1 Entry Process gp120_CD4 gp120 binds to CD4 conf_change gp120 Conformational Change gp120_CD4->conf_change gp120_CCR5 gp120 binds to CCR5 conf_change->gp120_CCR5 fusion Membrane Fusion gp120_CCR5->fusion entry Viral Entry fusion->entry mAb Anti-CCR5 mAb mAb->gp120_CCR5 Blocks

Caption: Mechanism of HIV-1 Entry Inhibition by Anti-CCR5 mAb.

References

Development of CCR5 Antagonists for HIV Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in the immune system by regulating the trafficking of various immune cells.[1] Its significance in infectious diseases was highlighted by the discovery that it serves as a primary co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus-1 (HIV-1) into host cells, predominantly CD4+ T-helper lymphocytes and macrophages.[2][3] This pivotal role has established CCR5 as a key therapeutic target for the development of a novel class of antiretroviral drugs known as CCR5 antagonists. These agents act as entry inhibitors, effectively blocking the virus from entering and infecting host cells.[4]

The development of CCR5 antagonists was spurred by the observation that individuals with a homozygous 32-base-pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to R5-tropic HIV-1 infection.[5] This naturally occurring resistance provided a strong rationale for the therapeutic potential of blocking this receptor. Maraviroc, the first and only FDA-approved CCR5 antagonist, has demonstrated the clinical viability of this approach.[6][7] However, the development landscape has also seen the discontinuation of other promising candidates like Aplaviroc and Vicriviroc (B613818) due to toxicity or efficacy issues, underscoring the complexities of targeting a host protein.[8][9] Leronlimab, a monoclonal antibody targeting CCR5, is another notable agent in development.[10]

These application notes provide a comprehensive overview of the development of CCR5 antagonists for HIV therapy, including detailed protocols for key experimental assays, a summary of quantitative data for prominent compounds, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action of CCR5 Antagonists

HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of the target cell.[2] This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5.[11] The subsequent interaction between gp120 and CCR5 induces further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[2]

CCR5 antagonists are typically small molecules that act as non-competitive, allosteric inhibitors of the CCR5 receptor.[5][12] They bind to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change in the receptor's extracellular loops.[5][12] This altered conformation prevents the interaction between the V3 loop of gp120 and the CCR5 co-receptor, thereby blocking HIV-1 entry.[5] Monoclonal antibodies like Leronlimab, on the other hand, are competitive inhibitors that bind to the extracellular domains of CCR5, sterically hindering gp120 binding.[2][10]

Key CCR5 Antagonists in Development

The journey of developing CCR5 antagonists has been marked by both successes and setbacks. Below is a summary of key compounds that have been central to this field.

CompoundDeveloperTypeHighest Development StageStatusKey Characteristics
Maraviroc (Selzentry/Celsentri) PfizerSmall MoleculeApprovedMarketed[6]First-in-class, orally bioavailable, allosteric antagonist.[6][12]
Vicriviroc Schering-Plough/MerckSmall MoleculePhase IIIDiscontinued[8]Potent antagonist, but development was halted due to efficacy concerns in late-stage trials.[8][13]
Aplaviroc GlaxoSmithKlineSmall MoleculePhase IIDiscontinued[9]Development was terminated due to concerns of severe liver toxicity.[9][14]
Leronlimab (PRO 140) CytoDynMonoclonal AntibodyPhase IIIIn Development[10]Injectable, competitive inhibitor with a long half-life, allowing for less frequent dosing.[2][10]

Quantitative Data Summary

The following tables summarize key in vitro potency and clinical efficacy data for prominent CCR5 antagonists.

Table 1: In Vitro Antiviral Potency of CCR5 Antagonists

CompoundAssay TypeCell Line/Primary CellsHIV-1 Strain(s)IC50/EC50/Ki (nM)Reference(s)
Maraviroc MIP-1β Binding InhibitionPM1 cellsN/AIC50 = 2[12]
HIV-1 ReplicationPM1 cellsHIV-1 BALEC90 = 1[12]
Vicriviroc HIV-1 ReplicationVariousDiverse clinical isolatesPotent, broad-spectrum activity[15]
CCR5 Binding Affinity--Higher than SCH-C[16]
Aplaviroc HIV-1 ReplicationHOS and PBL cellsHIV-1 Ba-LIC50 = 4.26 and 3.47 respectively[17]
Leronlimab HIV-1 Replication-CCR5-tropic HIV-1Inhibits at concentrations that do not antagonize natural CCR5 activity[2]

Table 2: Summary of Key Clinical Trial Efficacy Data

CompoundTrial NamePhasePatient PopulationKey Efficacy EndpointResultReference(s)
Maraviroc MOTIVATE 1 & 2IIITreatment-experienced, R5-tropic HIV-1Mean change in HIV-1 RNA at 24 weeks-1.95 and -1.97 log10 copies/mL (once and twice daily) vs. -0.93 log10 for placebo[7]
Vicriviroc ACTG5211IITreatment-experienced, R5-tropic HIV-1Median decrease in viral load at 48 weeks1.92 and 1.44 log10 copies/mL (10mg and 15mg doses)[13]
Aplaviroc ASCENT & EPICIITreatment-naive, R5-tropic HIV-1Virologic responseStudies discontinued (B1498344) due to liver toxicity[14][18]
Leronlimab Phase 3IIIHeavily treatment-experienced, R5-tropic HIV-1Proportion of patients with ≥0.5 log10 reduction in HIV-1 RNAOngoing/Data reported in press releases[10]

Signaling Pathways and Experimental Workflows

CCR5 Signaling Pathway

Upon binding of its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), CCR5 undergoes a conformational change, leading to the activation of intracellular signaling cascades through G-proteins. This signaling is crucial for chemotaxis and other immune functions.

CCR5_Signaling CCR5 Signaling Pathway cluster_membrane Cell Membrane CCR5 CCR5 Receptor G_protein G-protein (Gi) CCR5->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Chemokine Chemokine (e.g., RANTES) Chemokine->CCR5 Binds PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) PKC->Downstream Chemotaxis Chemotaxis Downstream->Chemotaxis

Caption: CCR5 signaling upon chemokine binding, leading to chemotaxis.

Mechanism of HIV Entry and Inhibition by CCR5 Antagonists

The process of HIV entry via the CCR5 co-receptor and its blockade by an allosteric antagonist is a critical concept in the development of these drugs.

HIV_Entry_Inhibition HIV Entry and CCR5 Antagonist Mechanism cluster_virus HIV-1 cluster_cell Host Cell (e.g., CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binds CCR5 CCR5 Co-receptor gp120->CCR5 3. Binds gp41 gp41 Membrane_Fusion Membrane Fusion gp41->Membrane_Fusion 5. Mediates Conformational_Change_gp120 gp120 Conformational Change CD4->Conformational_Change_gp120 Conformational_Change_gp41 gp41 Conformational Change CCR5->Conformational_Change_gp41 Entry_Blocked Viral Entry Blocked CCR5->Entry_Blocked Prevents gp120 binding Antagonist CCR5 Antagonist (e.g., Maraviroc) Antagonist->CCR5 Binds allosterically, alters conformation Conformational_Change_gp120->gp120 2. Exposes co-receptor binding site Conformational_Change_gp41->gp41 4. Induces change

Caption: HIV entry mechanism and its inhibition by a CCR5 antagonist.

Experimental Workflow for CCR5 Antagonist Development

The discovery and development of CCR5 antagonists follow a structured workflow, from initial screening to clinical evaluation.

Antagonist_Development_Workflow CCR5 Antagonist Development Workflow cluster_assays In Vitro Characterization HTS High-Throughput Screening (e.g., CCR5 Binding Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (Structure-Activity Relationship) Hit_ID->Lead_Gen HIV_Entry_Assay HIV Entry/Replication Assay Lead_Gen->HIV_Entry_Assay Chemotaxis_Assay Chemotaxis Assay Lead_Gen->Chemotaxis_Assay Lead_Opt Lead Optimization (ADME/Tox Profiling) Toxicity_Assay In Vitro Toxicity Lead_Opt->Toxicity_Assay Preclinical Preclinical Studies (In vivo efficacy & safety) Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval HIV_Entry_Assay->Lead_Opt Chemotaxis_Assay->Lead_Opt Toxicity_Assay->Preclinical

Caption: General workflow for the development of CCR5 antagonists.

Experimental Protocols

CCR5 Radioligand Binding Assay

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [125I]MIP-1α) from the CCR5 receptor expressed on a cell membrane preparation. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

Materials:

  • Cell membranes from a stable cell line overexpressing human CCR5 (e.g., CHO-CCR5, HEK293-CCR5).

  • Radioligand: [125I]-MIP-1α or [125I]-RANTES.

  • Test compounds (serially diluted).

  • Non-specific binding control: Unlabeled MIP-1α or another high-affinity CCR5 ligand.

  • Binding buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

  • Wash buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid and a microplate scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand (at a final concentration close to its Kd), and 50 µL of the test compound dilution.

  • For total binding wells, add 50 µL of binding buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of a high concentration of unlabeled ligand.

  • Initiate the binding reaction by adding 50 µL of the CCR5-expressing cell membrane preparation (typically 5-20 µg of protein per well).

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Allow the filters to dry completely.

  • Add 150 µL of scintillation fluid to each well.

  • Count the radioactivity in a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

HIV-1 Pseudovirus Entry Assay

Principle: This assay quantifies the ability of a compound to inhibit the entry of HIV-1 into target cells. It utilizes replication-defective HIV-1 particles pseudotyped with an R5-tropic envelope glycoprotein and carrying a reporter gene (e.g., luciferase or GFP). Inhibition of viral entry results in a decrease in reporter gene expression.[19]

Materials:

  • Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells, GHOST(3) cells).

  • R5-tropic HIV-1 pseudovirus stock (e.g., HIV-1 BaL Env).

  • Test compounds (serially diluted).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent (if using a luciferase reporter).

  • Luminometer or fluorescence plate reader.

Protocol:

  • Seed the target cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection (e.g., 1 x 10^4 cells/well). Incubate overnight.

  • On the day of the assay, prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add 50 µL of the compound dilutions to the respective wells. Incubate for 1 hour at 37°C.

  • Add 50 µL of the pseudovirus stock (diluted to a pre-determined optimal concentration) to each well.

  • Incubate the plate for 48 hours at 37°C in a CO2 incubator.

  • If using a luciferase reporter, lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

  • If using a GFP reporter, quantify the number of GFP-positive cells using a fluorescence microscope or flow cytometer.

  • Calculate the percent inhibition for each compound concentration and determine the EC50 value by non-linear regression analysis.

In Vitro Chemotaxis Assay (Boyden Chamber)

Principle: This assay measures the ability of a test compound to block the directional migration of CCR5-expressing cells towards a chemoattractant (a CCR5 ligand). The assay is performed in a Boyden chamber, which consists of two compartments separated by a microporous membrane.[20]

Materials:

  • CCR5-expressing cells (e.g., activated primary T-cells, THP-1 monocytic cell line).

  • Boyden chamber apparatus or multi-well migration plates with porous inserts (e.g., 5-8 µm pore size).

  • Chemoattractant: Recombinant human RANTES (CCL5), MIP-1α (CCL3), or MIP-1β (CCL4).[20]

  • Test compounds (serially diluted).

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).

  • Fixing and staining solutions (e.g., methanol (B129727) and Giemsa stain or a fluorescent dye like Calcein-AM).

  • Microscope.

Protocol:

  • Prepare the chemoattractant solution in chemotaxis buffer and add it to the lower wells of the Boyden chamber.

  • Harvest the CCR5-expressing cells, wash them, and resuspend them in chemotaxis buffer at a concentration of 1-2 x 10^6 cells/mL.

  • Pre-incubate the cell suspension with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.

  • Place the porous inserts into the wells, creating the upper chambers.

  • Add the cell suspension (containing the test compound) to the upper chambers.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours to allow for cell migration.[21]

  • After incubation, carefully remove the inserts.

  • Wipe off the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the cells with Giemsa stain or a fluorescent dye.

  • Count the number of migrated cells in several fields of view for each insert using a microscope.

  • Calculate the percent inhibition of chemotaxis for each compound concentration and determine the IC50 value.

Conclusion

The development of CCR5 antagonists represents a significant advancement in HIV therapy, offering a unique mechanism of action that targets a host-cell factor to prevent viral entry. While Maraviroc stands as a successful example, the development pathway for this drug class has been challenging, highlighting the importance of rigorous preclinical and clinical evaluation. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working in this field, facilitating the discovery and characterization of the next generation of CCR5-targeted therapeutics for HIV and potentially other inflammatory and immunological diseases.

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the CCR5 Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of CRISPR/Cas9 technology to knock out the C-C chemokine receptor type 5 (CCR5) gene. CCR5 is a critical co-receptor for macrophage-tropic (R5) strains of HIV-1, and its genetic inactivation offers a promising therapeutic strategy for HIV/AIDS.[1][2] The following sections detail the principles, experimental procedures, and validation methods for achieving efficient and specific CCR5 knockout in primary human T cells, a key target for HIV-1 infection.

Introduction to CCR5 and its Role in HIV-1 Entry

The CCR5 protein is a member of the G protein-coupled receptor family and is expressed on the surface of various immune cells, including T cells and macrophages.[3] Its primary function is to bind to specific chemokines, initiating downstream signaling pathways that mediate immune cell trafficking and inflammatory responses.[4] However, R5-tropic HIV-1 has evolved to exploit CCR5 as a co-receptor, alongside the primary CD4 receptor, to gain entry into host cells.[4][5] The binding of the viral envelope glycoprotein (B1211001) gp120 to CD4 and CCR5 triggers conformational changes that lead to the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm.[5] Individuals with a naturally occurring 32-base pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to R5-tropic HIV-1 infection, highlighting the therapeutic potential of ablating CCR5 function.[1][2]

Principle of CRISPR/Cas9-Mediated CCR5 Knockout

The CRISPR/Cas9 system is a powerful gene-editing tool that allows for precise modification of DNA sequences. It consists of two key components: the Cas9 nuclease, an enzyme that cuts DNA, and a single guide RNA (sgRNA) that directs the Cas9 to a specific genomic locus.[6][7] For CCR5 knockout, the sgRNA is designed to be complementary to a sequence within the CCR5 gene. Upon introduction into the cell, the Cas9-sgRNA complex binds to the target DNA sequence, and the Cas9 nuclease creates a double-strand break (DSB). The cell's natural DNA repair machinery then attempts to repair this break, primarily through the error-prone non-homologous end joining (NHEJ) pathway.[6] This often results in small insertions or deletions (indels) at the cut site, which can disrupt the open reading frame of the CCR5 gene, leading to the production of a non-functional protein and thus, a gene knockout.[8]

Data Presentation

Table 1: Comparison of CRISPR/Cas9 Delivery Methods for CCR5 Knockout in Primary T Cells
Delivery MethodCRISPR ComponentsReported Knockout EfficiencyAdvantagesDisadvantagesCitations
Lentiviral Vector Cas9 and sgRNA expressed from an integrated vectorHigh frequencies of CCR5 gene disruptionStable, long-term expression; efficient for difficult-to-transfect cells.Risk of random integration and off-target effects; more complex production.[9][10]
Ribonucleoprotein (RNP) Electroporation Pre-complexed Cas9 protein and synthetic sgRNAUp to ~20% with a single sgRNA; up to 90% functional knockout with optimized protocols.DNA-free, reducing the risk of off-target integration; transient activity limits off-target effects; rapid and efficient.[9][11]Requires optimization of electroporation parameters for each cell type; can cause cell toxicity.[8][12]
Table 2: Methods for Quantification of CCR5 Knockout Efficiency
MethodPrincipleData OutputAdvantagesDisadvantagesCitations
Flow Cytometry Staining of cell surface CCR5 with a fluorescently labeled antibody.Percentage of CCR5-negative cells.High-throughput; quantifies functional protein knockout on the cell surface.Requires a specific and high-quality antibody; does not provide information on the genetic modification.[8][13][14]
Next-Generation Sequencing (NGS) Deep sequencing of the targeted genomic region.Percentage of reads with indels; specific types and frequencies of mutations.Highly sensitive and quantitative; provides detailed information on the nature of the genetic edits.[8]More time-consuming and expensive than other methods.[15][8][15]
T7 Endonuclease I (T7E1) Assay T7E1 enzyme cleaves mismatched DNA heteroduplexes formed between wild-type and edited DNA.Presence and intensity of cleaved DNA fragments on a gel.Relatively simple and fast; provides a semi-quantitative estimate of editing efficiency.Can generate false positives; does not determine the specific mutations.[10]
Sanger Sequencing with TIDE Analysis Sanger sequencing of the PCR-amplified target region followed by computational analysis (Tracking of Indels by Decomposition).Percentage of indels and their size distribution.Provides sequence-level confirmation of editing; more quantitative than T7E1.Less sensitive for low-frequency indels compared to NGS.[15]

Experimental Protocols

Protocol 1: CRISPR/Cas9 RNP Delivery via Electroporation for CCR5 Knockout in Primary T Cells

This protocol describes the delivery of pre-complexed Cas9 protein and synthetic sgRNA (ribonucleoprotein, RNP) into primary human T cells using electroporation.[16][17][18]

Materials:

  • Isolated primary human T cells

  • TrueCut Cas9 Protein v2 (e.g., Thermo Fisher Scientific)[8]

  • TrueGuide Modified Synthetic sgRNA targeting CCR5 (e.g., Thermo Fisher Scientific)[8]

  • Electroporation buffer (cell type-specific)

  • Neon™ Transfection System or similar electroporator

  • T cell activation reagents (e.g., Dynabeads™ Human T-Expander CD3/CD28)[8]

  • Complete T cell culture medium

Procedure:

  • T Cell Isolation and Activation:

    • Isolate primary T cells from peripheral blood mononuclear cells (PBMCs).

    • Activate T cells for 72 hours using Dynabeads™ Human T-Expander CD3/CD28 at a 3:1 bead-to-cell ratio in complete T cell medium.[8] Activated T cells are more receptive to editing.[11]

  • Preparation of Cas9 RNP Complex:

    • In an RNase-free tube, mix TrueCut Cas9 Protein v2 and TrueGuide Modified Synthetic sgRNA at a 1:1 molar ratio in the provided resuspension buffer.[8]

    • Incubate the mixture at room temperature for 10-20 minutes to allow the formation of the RNP complex.[8]

  • Electroporation:

    • Harvest activated T cells and determine cell density.

    • Resuspend the desired number of cells (e.g., 1 x 10^6) in the appropriate electroporation buffer.

    • Add the pre-formed Cas9 RNP complex to the cell suspension. The total volume of the RNP complex should not exceed 1/10th of the total reaction volume.[8]

    • Gently mix and transfer the cell-RNP mixture to an electroporation cuvette.

    • Electroporate the cells using optimized parameters for primary T cells.

  • Post-Electroporation Culture:

    • Immediately after electroporation, gently transfer the cells to a pre-warmed culture plate containing complete T cell medium.

    • Incubate the cells at 37°C and 5% CO2.

    • Analyze for CCR5 knockout efficiency 48-72 hours post-electroporation.

Protocol 2: Lentiviral Vector Production and Transduction for CCR5 Knockout

This protocol outlines the generation of lentiviral vectors expressing Cas9 and a CCR5-specific sgRNA for stable gene knockout.[7][10][19]

Materials:

  • Lentiviral vector plasmid containing Cas9 and CCR5 sgRNA expression cassettes

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • HEK293T cells

  • Transfection reagent (e.g., Lipofectamine)

  • Complete DMEM medium

  • Target primary T cells or cell line

Procedure:

  • Lentivirus Packaging:

    • Seed HEK293T cells in a 10-cm dish to be 70-80% confluent on the day of transfection.[7]

    • Co-transfect the HEK293T cells with the lentiviral vector, packaging plasmid, and envelope plasmid using a suitable transfection reagent.

    • Replace the medium 12-18 hours post-transfection.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

    • Concentrate the lentiviral particles if necessary.

  • Lentiviral Transduction:

    • Seed the target cells (e.g., activated primary T cells) in a culture plate.

    • Add the lentiviral supernatant to the cells at various multiplicities of infection (MOI) in the presence of polybrene (8 µg/mL).

    • Incubate for 24 hours, then replace the medium with fresh complete medium.

    • Expand the transduced cells and select for successfully transduced cells if the vector contains a selection marker.

    • Assess CCR5 knockout efficiency after a sufficient period for gene editing and protein turnover (typically >72 hours).

Protocol 3: Validation of CCR5 Knockout by Flow Cytometry

This protocol details the quantification of functional Cthis compound knockout on the cell surface.[8]

Materials:

  • CCR5 knockout and control T cells

  • PE-conjugated anti-human CCR5 antibody

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Harvest approximately 200,000 cells per sample.

  • Wash the cells with flow cytometry buffer.

  • Resuspend the cells in 100 µL of flow cytometry buffer and add the anti-human CCR5 antibody at the manufacturer's recommended concentration.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with flow cytometry buffer to remove unbound antibody.

  • Resuspend the cells in 500 µL of flow cytometry buffer.

  • Analyze the samples on a flow cytometer, gating on the live T cell population, to determine the percentage of CCR5-negative cells.[8]

Protocol 4: Off-Target Analysis using in silico Prediction and Targeted Sequencing

This protocol describes a common workflow to assess the specificity of the CRISPR/Cas9-mediated CCR5 knockout.

Procedure:

  • In silico Prediction:

    • Use online tools such as Cas-OFFinder or COSMID to predict potential off-target sites in the human genome based on sequence homology to the CCR5 sgRNA.[20][21][22] Allow for a certain number of mismatches (e.g., up to 3-4).

  • Primer Design:

    • Design PCR primers that flank the top-ranked predicted off-target sites.

  • PCR Amplification and Sequencing:

    • Isolate genomic DNA from the CCR5-edited and control cells.

    • PCR amplify the predicted off-target regions.

    • Sequence the PCR amplicons using Sanger or Next-Generation Sequencing.

  • Data Analysis:

    • Align the sequences from the edited cells to the control sequences to identify any indels or mutations at the predicted off-target sites.[23]

Protocol 5: Functional Validation of HIV-1 Resistance

This protocol assesses the ability of CCR5 knockout cells to resist infection by an R5-tropic HIV-1 strain.

Materials:

  • CCR5 knockout and control T cells

  • R5-tropic HIV-1 virus stock (e.g., HIV-1 YU2)[20]

  • p24 ELISA kit

Procedure:

  • Seed equal numbers of CCR5 knockout and control T cells in a culture plate.

  • Infect the cells with an R5-tropic HIV-1 strain at a defined MOI.

  • Culture the infected cells for several days (e.g., 7-14 days), periodically collecting the culture supernatant.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using a p24 ELISA kit as a measure of viral replication.

  • Compare the p24 levels between the CCR5 knockout and control cell cultures. A significant reduction in p24 levels in the knockout cells indicates successful conferral of HIV-1 resistance.[20]

Visualizations

Experimental_Workflow Figure 1. Experimental Workflow for CCR5 Knockout and Validation cluster_Preparation Preparation cluster_Editing Gene Editing cluster_Validation Validation T_Cell_Isolation 1. Isolate & Activate Primary T Cells Electroporation 4. Electroporate RNPs into T Cells T_Cell_Isolation->Electroporation sgRNA_Design 2. Design & Synthesize CCR5 sgRNA RNP_Formation 3. Form Cas9-sgRNA RNP Complex sgRNA_Design->RNP_Formation RNP_Formation->Electroporation KO_Quantification 5. Quantify Knockout (Flow Cytometry, NGS) Electroporation->KO_Quantification Off_Target 6. Analyze Off-Target Effects KO_Quantification->Off_Target Functional_Assay 7. Functional Assay (HIV-1 Challenge) Off_Target->Functional_Assay

Caption: Workflow for CCR5 knockout in T cells.

CCR5_Signaling_Pathway Figure 2. CCR5 Signaling in HIV-1 Entry cluster_Intracellular Intracellular HIV HIV-1 (gp120) CD4 CD4 Receptor HIV->CD4 1. Binds CCR5 CCR5 Co-Receptor HIV->CCR5 3. Binds Chemokine Chemokines (RANTES, MIP-1α/β) Chemokine->CCR5 Binds CD4->CCR5 2. Conformational Change G_Protein G-protein Activation CCR5->G_Protein Activates Fusion Membrane Fusion & Viral Entry CCR5->Fusion 4. Triggers Signaling Downstream Signaling (Ca2+ flux, MAPK) G_Protein->Signaling Chemotaxis Chemotaxis Signaling->Chemotaxis

Caption: CCR5 signaling in HIV-1 entry.

Logical_Relationship Figure 3. Rationale for CCR5 Knockout cluster_Problem Problem cluster_Mechanism Mechanism cluster_Intervention Intervention cluster_Outcome Outcome HIV_Infection HIV-1 Infection of T Cells CCR5_Required CCR5 is a required co-receptor for HIV-1 entry HIV_Infection->CCR5_Required Depends on CRISPR_KO CRISPR/Cas9-mediated CCR5 Gene Knockout CCR5_Required->CRISPR_KO Is targeted by No_CCR5 No functional CCR5 on cell surface CRISPR_KO->No_CCR5 Leads to HIV_Resistance Resistance to R5-tropic HIV-1 No_CCR5->HIV_Resistance Results in

Caption: Rationale for CCR5 knockout.

References

Application Notes and Protocols for CCR5 Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a critical role in the trafficking and effector functions of various immune cells, including T-cells, macrophages, and dendritic cells.[1] It functions as a receptor for several inflammatory chemokines such as MIP-1α, MIP-1β, and RANTES.[2][3] Beyond its role in inflammation, CCR5 is also a major co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1, making it a significant target in virology and immunology research.[1][2][4] Immunofluorescence (IF) staining is a powerful technique to visualize the localization and expression levels of CCR5 on the cell surface and within intracellular compartments. This document provides a detailed protocol for immunofluorescence staining of CCR5, information on its signaling pathway, and quantitative data on its expression.

CCR5 Signaling Pathway

CCR5 signaling is initiated by the binding of its chemokine ligands or viral proteins like HIV-1 gp120.[2][5] This binding induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins.[1] The subsequent signaling cascade involves multiple downstream effectors, including the activation of PI3K/AKT, MAPK (p38 and JNK), and NF-κB pathways, which regulate cell migration, proliferation, and inflammatory responses.[3][6]

CCR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR5 CCR5 G_Protein G Protein CCR5->G_Protein PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AKT AKT PI3K->AKT Ca_ion Ca²⁺ IP3->Ca_ion release PKC PKC DAG->PKC MAPK MAPK (p38, JNK) PKC->MAPK NFkB NF-κB AKT->NFkB Gene_Expression Gene Expression (Inflammation, Migration) MAPK->Gene_Expression NFkB->Gene_Expression Ligand Chemokine / gp120 Ligand->CCR5

Caption: CCR5 signaling cascade upon ligand binding.

Quantitative Data: CCR5 Expression on Immune Cells

The expression level of CCR5 varies significantly among different immune cell subsets. This quantitative data, presented in Antibody Binding Sites (ABS) per cell, is crucial for interpreting immunofluorescence results and for studies on HIV-1 tropism.[7][8]

Cell TypeMedian CCR5 ABS per CellReference
CD4+/CD45RO+/CD62L- (Memory T cells)9,576[8]
CD4+/CD45RO+/CD62L+ (T cells)4,741[8]
Total Lymphocytes (CCR5+ gate)8,345[8]
Monocyte-Derived Macrophages (M-CSF)~5,000 to ~50,000[7]
Monocyte-Derived Macrophages (GM-CSF)~5,000 to ~20,000[7]
Fresh Peripheral Blood Dendritic CellsHighest among leukocytes[7]

Experimental Protocol: Immunofluorescence Staining of CCR5

This protocol is a general guideline for staining CCR5 in adherent cells. Optimization may be required depending on the specific cell type and primary antibody used.

Experimental Workflow

Immunofluorescence_Workflow Start Start: Adherent Cells on Coverslips Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Wash Blocking Blocking (e.g., 5% BSA) Permeabilization->Blocking Wash Primary_Ab Primary Antibody Incubation (anti-CCR5) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Wash Mounting Mounting and Sealing Secondary_Ab->Mounting Wash Imaging Imaging: Confocal Microscopy Mounting->Imaging

Caption: Workflow for CCR5 immunofluorescence staining.

Materials and Reagents
ReagentRecommended Concentration/Supplier
Primary Antibody (anti-CCR5)Varies by manufacturer (e.g., 10 µg/mL for MAB182 from Novus)
Secondary AntibodyFluorophore-conjugated, species-specific
Fixation Buffer4% Paraformaldehyde (PFA) in PBS
Permeabilization Buffer0.1-0.5% Triton X-100 or Saponin in PBS
Blocking Buffer5% Bovine Serum Albumin (BSA) or normal serum in PBS
Wash BufferPhosphate-Buffered Saline (PBS)
Mounting MediumAnti-fade mounting medium with DAPI
Isotype ControlMatched to the primary antibody's isotype and host
Detailed Staining Procedure
  • Cell Preparation:

    • Culture adherent cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

    • Gently wash the cells twice with PBS.

  • Fixation:

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Note: For staining only surface CCR5, this step should be skipped.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-CCR5 antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[9]

    • As a negative control, incubate a separate coverslip with an isotype control antibody at the same concentration.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[9]

  • Counterstaining (Optional):

    • Wash the cells three times with PBS for 5 minutes each.

    • If nuclear counterstaining is desired, incubate with DAPI in PBS for 5 minutes.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Carefully mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

    • Image the slides using a confocal or fluorescence microscope with the appropriate filter sets.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal Low protein expressionUse a positive control cell line known to express CCR5.
Inactive primary/secondary antibodyUse fresh, properly stored antibodies.
Inappropriate antibody concentrationOptimize antibody dilution through titration.
High Background Non-specific antibody bindingIncrease blocking time or change blocking reagent.
Insufficient washingIncrease the number and duration of wash steps.[10]
AutofluorescenceUse fresh fixative solutions; consider using a different fluorophore.[11]
Non-specific Staining Cross-reactivity of secondary antibodyRun a secondary antibody-only control.[10]
Primary antibody is not specificValidate the primary antibody with a negative control (e.g., knockout cells).

For more detailed troubleshooting, refer to guides from suppliers like Cell Signaling Technology and Sino Biological.[10][12]

References

Application Notes and Protocols for the Purification of C-C Motif Chemokine Receptor 5 (CCR5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of the C-C motif chemokine receptor 5 (CCR5), a G protein-coupled receptor crucial for immune cell trafficking and a key co-receptor for HIV-1 entry. The following sections offer a comprehensive overview of various expression systems, purification strategies, and quantitative data to guide researchers in obtaining high-purity, functional CCR5 for structural, biophysical, and drug discovery applications.

Introduction to CCR5 Purification Strategies

The purification of functional CCR5, a seven-transmembrane protein, presents significant challenges due to its low natural abundance and the need to maintain its native conformation outside of the cell membrane. Successful purification hinges on several key steps:

  • High-level expression: Utilizing robust expression systems to generate sufficient quantities of the receptor.

  • Efficient solubilization: Extracting the receptor from the cell membrane using detergents that preserve its structural integrity.

  • Effective affinity purification: Capturing the solubilized receptor with high specificity.

  • Polishing and characterization: Removing remaining impurities and assessing the quality of the purified protein.

This guide details protocols for the most common and effective methods for CCR5 purification, including expression in mammalian, insect, and bacterial cells, followed by affinity and size-exclusion chromatography.

Quantitative Data Summary

The choice of expression system and purification strategy significantly impacts the final yield and purity of CCR5. The following table summarizes quantitative data from various published methods to aid in selecting the most appropriate approach for your research needs.

Expression SystemPurification MethodReported YieldReported PurityReference
Baculovirus-infected Sf9 Insect CellsImmunoaffinity Chromatography (2D7 mAb) followed by Size Exclusion Chromatography~1 mg/L of cell culture>90%[1]
Escherichia coli (E. coli)Intein-CBD Affinity ChromatographyHigh yield (specifics not quantified)>95%N/A
Mammalian Cells (Cf2Th)Immunoaffinity Chromatography (1D4 mAb-Sepharose)Not explicitly quantified, but sufficient for Coomassie stainingHigh purity (estimated from SDS-PAGE)[2]
Mammalian Cells (HEK293)Tandem Affinity Purification (FLAG and 1D4 tags) followed by Size Exclusion ChromatographyNot explicitly quantifiedHigh purity suitable for structural studies[3]

Experimental Workflows and Signaling Pathways

To visualize the experimental process and the biological context of CCR5, the following diagrams have been generated.

CCR5_Purification_Workflow cluster_expression Step 1: Expression cluster_harvest_solubilization Step 2: Harvest & Solubilization cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis Expression_System Select Expression System (Mammalian, Insect, or E. coli) Transfection_Infection Transfection (Mammalian) or Infection (Insect/E. coli) Expression_System->Transfection_Infection Cell_Culture Cell Culture and Expansion Transfection_Infection->Cell_Culture Cell_Harvest Cell Harvest (Centrifugation) Cell_Culture->Cell_Harvest Cell_Lysis Cell Lysis (e.g., Sonication, French Press) Cell_Harvest->Cell_Lysis Membrane_Isolation Membrane Fraction Isolation (Ultracentrifugation) Cell_Lysis->Membrane_Isolation Solubilization Membrane Solubilization (Detergent Incubation) Membrane_Isolation->Solubilization Clarification Clarification of Lysate (High-Speed Centrifugation) Solubilization->Clarification Affinity_Chromatography Affinity Chromatography (e.g., FLAG, 1D4, 2D7, His-tag) Clarification->Affinity_Chromatography Elution Elution (Peptide Competition or Imidazole) Affinity_Chromatography->Elution Size_Exclusion Size Exclusion Chromatography (Polishing Step) Elution->Size_Exclusion Purity_Assessment Purity Assessment (SDS-PAGE, Western Blot) Size_Exclusion->Purity_Assessment Functional_Assay Functional Assays (Ligand Binding, Signaling) Purity_Assessment->Functional_Assay CCR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CCR5 CCR5 G_protein Gαβγ CCR5->G_protein G-protein Coupling beta_arrestin β-Arrestin CCR5->beta_arrestin G-protein independent signaling PLC PLC G_protein->PLC Activation MAPK_cascade MAPK Cascade (p38, JNK) G_protein->MAPK_cascade Gαi-mediated activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates PKC->MAPK_cascade Activates Transcription_Factors Transcription Factors (c-Fos, c-Jun) MAPK_cascade->Transcription_Factors Activation beta_arrestin->MAPK_cascade Scaffolding Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Upregulation Ligand Chemokine Ligand (e.g., CCL3, CCL4, CCL5) Ligand->CCR5 Binding & Activation

References

Creating CCR5 Knockout Cell Lines for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor that plays a crucial role in the immune system by regulating leukocyte chemotaxis.[1] Notably, CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1, making it a critical host factor for viral entry and transmission.[2][3][4][5] Individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) exhibit strong resistance to HIV-1 infection, highlighting CCR5 as a key therapeutic target.[5][6] The development of CCR5 knockout (KO) cell lines provides a powerful in vitro tool for studying HIV-1 infection, screening antiviral drugs, and investigating the broader roles of CCR5 in immune signaling.[7][8][9]

This document provides detailed protocols for generating and validating CCR5 knockout cell lines using the CRISPR-Cas9 system. The methodologies cover guide RNA (gRNA) design, delivery of CRISPR-Cas9 components, single-cell cloning, and comprehensive validation of the knockout at both the genomic and protein levels.

Data Presentation

Table 1: Recommended sgRNA Sequences for Human CCR5 Knockout
Target ExonsgRNA Sequence (5' to 3')PAMNotes
Exon 1GAGCATGACTGACATCTACGCCTGGTargets the region of the natural CCR5-Δ32 mutation.[10]
Exon 1GTCTTCATTACACCTGCAGCTCAGGTargets a conserved region in the first exon.
Exon 1GCTGTCTTCATTACACCTGCAGAGGAlternative sequence targeting the first exon.

Note: It is recommended to test at least two different gRNAs to increase the likelihood of successful knockout.[11] gRNA sequences should be verified against the target genome of the specific cell line being used.

Table 2: PCR Primers for Genomic Validation of CCR5 Knockout
Primer NamePrimer Sequence (5' to 3')PurposeExpected Amplicon Size (WT)
CCR5_FwdCAAAAAGAAGGTCTTCATTACACCAmplification of the CCR5 target region for Sanger sequencing.~613 bp[12]
CCR5_RevCAGGAAACAGCAGAGGCAGAAAmplification of the CCR5 target region for Sanger sequencing.~613 bp[12]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of CCR5

This protocol outlines the steps for introducing the CRISPR-Cas9 machinery into a target cell line to induce mutations in the CCR5 gene.

1.1. gRNA Design and Cloning

  • Design two to three single guide RNAs (sgRNAs) targeting an early exon of the CCR5 gene.[13] Online design tools can be used to identify sequences with high on-target and low off-target potential.[14]

  • Synthesize and clone the designed sgRNA sequences into a suitable expression vector.[7][15] Many commercially available vectors also co-express the Cas9 nuclease and a fluorescent marker (e.g., GFP) for selection.[15][16]

  • Verify the correct insertion of the gRNA sequence into the vector via Sanger sequencing.[15]

1.2. Cell Culture and Transfection

  • Culture the target cells (e.g., HEK293T, Jurkat, or other T-cell lines) in their recommended growth medium. Ensure cells are healthy and actively dividing.[17][18]

  • Approximately 18-24 hours before transfection, seed the cells in a 6-well plate to achieve 50-80% confluency on the day of transfection.[16][17][18]

  • Transfect the cells with the Cas9/sgRNA expression plasmid(s) using a suitable method such as lipid-based transfection or electroporation.[17][19][20] Follow the manufacturer's protocol for the chosen transfection reagent or instrument.

  • (Optional) For difficult-to-transfect cells, lentiviral transduction can be used to deliver the CRISPR-Cas9 components.[19][20]

1.3. Enrichment of Transfected Cells

  • If the plasmid contains a fluorescent marker, enrich for transfected cells 48-72 hours post-transfection using Fluorescence-Activated Cell Sorting (FACS).[8][15]

  • Alternatively, if the plasmid contains a drug resistance marker, select for transfected cells by adding the appropriate antibiotic to the culture medium.[16]

Protocol 2: Single-Cell Cloning

To generate a clonal cell line with a homozygous knockout, it is essential to isolate and expand single cells.[7][8][9]

2.1. Single-Cell Sorting by FACS

  • Prepare a single-cell suspension of the enriched transfected cells.

  • Use a flow cytometer to sort single, GFP-positive cells into individual wells of a 96-well plate containing conditioned media.[21]

2.2. Limited Dilution

  • Prepare serial dilutions of the enriched cell suspension to a final concentration of approximately 1 cell per 100 µL.[21]

  • Dispense 100 µL of the diluted cell suspension into each well of a 96-well plate.

  • Visually inspect the plate after 24 hours to identify wells containing a single cell.

2.3. Clonal Expansion

  • Culture the single-cell clones for 2-3 weeks, monitoring for colony formation.[21]

  • Gradually expand the clones by transferring them to larger culture vessels (e.g., 24-well plates, then 6-well plates).[21]

Protocol 3: Validation of CCR5 Knockout

Validation is a critical step to confirm the absence of functional CCR5 at both the genomic and protein levels.[22][23]

3.1. Genomic DNA Extraction and PCR

  • Once a sufficient number of cells from each clone is available, harvest a portion to extract genomic DNA.

  • Amplify the region of the CCR5 gene targeted by the sgRNAs using the primers listed in Table 2.[12]

3.2. Sanger Sequencing and Analysis

  • Purify the PCR products and send them for Sanger sequencing.

  • Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) at the target site.[7][24] The presence of overlapping peaks in the chromatogram after the cut site is indicative of a successful edit.

  • For more detailed analysis of indel composition, PCR products can be cloned into a TA vector and multiple clones sequenced, or next-generation sequencing can be performed.[25]

3.3. Flow Cytometry for CCR5 Surface Expression

  • Prepare a single-cell suspension of the parental cell line and the putative knockout clones.

  • Stain the cells with a fluorescently-labeled anti-CCR5 antibody (e.g., clone 2D7).[26][27][28]

  • Include an isotype control to account for non-specific antibody binding.[26][29]

  • Analyze the cells using a flow cytometer. A successful knockout clone will show a significant reduction or complete absence of CCR5 surface expression compared to the wild-type parental line.[27][30]

Mandatory Visualizations

CRISPR_Cas9_Mechanism cluster_delivery 1. Delivery cluster_cell Target Cell cluster_nucleus_content cluster_repair 2. DNA Repair (NHEJ) plasmid Cas9/sgRNA Plasmid cas9_sgRNA Cas9-sgRNA Complex plasmid->cas9_sgRNA Transcription & Translation nucleus Nucleus dna Genomic DNA (CCR5 gene) indel Indel Mutation (Frameshift) dna->indel Imperfect Repair target_site Target Site (PAM) cas9_sgRNA->target_site Binding target_site->dna Cleavage (DSB) knockout CCR5 Knockout indel->knockout Experimental_Workflow sgRNA_design 1. sgRNA Design & Cloning transfection 2. Transfection of Cas9/sgRNA Plasmids sgRNA_design->transfection enrichment 3. Enrichment (FACS/Selection) transfection->enrichment cloning 4. Single-Cell Cloning (FACS or Dilution) enrichment->cloning expansion 5. Clonal Expansion cloning->expansion validation 6. Validation expansion->validation sanger Sanger Sequencing (Genomic) validation->sanger Genomic Level flow Flow Cytometry (Protein) validation->flow Protein Level knockout_line Validated CCR5 KO Cell Line sanger->knockout_line flow->knockout_line CCR5_Signaling_HIV_Entry cluster_virus HIV-1 Virion cluster_cell_membrane T-Cell / Macrophage Membrane cluster_intracellular Intracellular gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding block BLOCK gp120->block CD4->gp120 2. Conformational Change gp41 gp41 CCR5->gp41 4. gp41 Exposure fusion Membrane Fusion gp41->fusion 5. Fusion Initiation entry Viral Entry fusion->entry CCR5_KO CCR5 Knockout block->CCR5

References

Application Notes and Protocols: Inhibition of CCR5 Production Using Zinc-Finger Nucleases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing zinc-finger nucleases (ZFNs) to inhibit the production of C-C chemokine receptor 5 (CCR5). CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 into host cells, and its disruption presents a promising therapeutic strategy.[1][2] ZFNs are engineered nucleases that can be designed to create a targeted double-strand break (DSB) in the CCR5 gene.[1][2] The subsequent error-prone repair of this break by the cell's non-homologous end-joining (NHEJ) pathway can introduce insertions or deletions (indels), leading to a frameshift mutation and permanent inactivation of the gene.[2]

Mechanism of Action

Zinc-finger nucleases consist of two functional domains: a custom-designed zinc-finger protein array that recognizes a specific DNA sequence and a FokI nuclease domain that cleaves the DNA.[3][4] For gene editing to occur, two ZFNs, targeting adjacent sequences on opposite DNA strands, must bind to the target site.[5][6] This binding event allows the FokI domains to dimerize and create a double-strand break in the DNA.[5][6] The cell's natural DNA repair machinery then attempts to fix this break. The NHEJ pathway, which is the predominant repair mechanism in this context, is prone to errors and often results in small insertions or deletions at the cleavage site, disrupting the open reading frame and leading to a non-functional CCR5 protein.[2]

ZFN_Mechanism cluster_0 1. ZFN Binding cluster_1 2. FokI Dimerization & Cleavage cluster_2 3. NHEJ Repair & Gene Disruption ZFN_L ZFN (Left) DNA_Target CCR5 Gene ZFN_L->DNA_Target Binds to target sequence ZFN_R ZFN (Right) ZFN_R->DNA_Target Binds to target sequence FokI_Dimer FokI Dimerization DSB Double-Strand Break FokI_Dimer->DSB Induces NHEJ Non-Homologous End-Joining (NHEJ) Indels Insertions/Deletions (Indels) NHEJ->Indels Introduces Disrupted_CCR5 Non-functional CCR5 Gene Indels->Disrupted_CCR5 Results in

Mechanism of ZFN-mediated CCR5 gene disruption.

Experimental Data

The efficacy of ZFN-mediated CCR5 disruption has been evaluated in various preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.

Table 1: Efficiency of ZFN-Mediated CCR5 Disruption in Human Cells

Cell TypeDelivery MethodZFN Disruption Efficiency (% of alleles)Reference
CD4+ T cellsAdenoviral vector (Ad5/F35)16.1% - 37.4%[7]
CD4+ T cellsAdenoviral vector (Ad5/35)40% - 60%[8]
CD34+ Hematopoietic Stem/Progenitor Cells (HSPCs)Nucleofection~17%[1]
CD34+ HSPCsAdenoviral vector (Ad5/F35)12% - 24% (Day 7), 7% - 18% (Day 28)[9]
CD4+ T cells (in vivo, HIV-infected mice)Adenoviral vector (Ad5/F35)~27.5%[8][10]
CD4+ T cells (Clinical Trial)mRNA electroporation10% - 34%[11]

Table 2: Off-Target Analysis of CCR5-Targeting ZFNs

ZFN NameCell TypeOff-Target Loci DetectedMost Frequent Off-TargetReference
CCR5-224K562 cells9Not specified[12][13][14]
SB-728Primary CD4+ T cellsCCR2CCR2[1][7]
ZFN-215/224Not specifiedCCR2CCR2[10]
Z360, Z410, Z430HEK293 cellsCCR2CCR2[15]

Experimental Protocols

The following protocols provide a general framework for the key experiments involved in the ZFN-mediated disruption of CCR5.

Protocol 1: ZFN Delivery to CD4+ T Cells via Adenoviral Vectors

This protocol describes the transduction of primary human CD4+ T cells with an adenoviral vector encoding CCR5-specific ZFNs.

Materials:

  • Isolated primary human CD4+ T cells

  • Anti-CD3/anti-CD28 antibody-conjugated beads

  • Recombinant adenoviral vector (e.g., Ad5/F35) encoding CCR5 ZFNs

  • Appropriate T cell culture medium and supplements

  • Polybrene or other transduction enhancement reagents

Procedure:

  • T Cell Isolation and Activation:

    • Isolate CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using standard immunomagnetic selection methods.

    • Activate the isolated CD4+ T cells by culturing with anti-CD3/anti-CD28 antibody-conjugated beads at a 3:1 bead-to-cell ratio.[7]

  • Adenoviral Transduction:

    • After 24 hours of activation, add the Ad5/F35-CCR5-ZFN vector to the cell culture at a predetermined multiplicity of infection (MOI).

    • Include a transduction enhancement reagent as recommended for the specific vector and cell type.

  • Post-Transduction Culture:

    • Culture the transduced cells for an appropriate period (e.g., 3-5 days) to allow for ZFN expression and gene editing.

    • Monitor cell viability and expansion.

  • Harvesting and Analysis:

    • Harvest the cells for downstream analysis of CCR5 disruption and off-target effects.

ZFN_Delivery_Workflow Start Start Isolate_T_Cells Isolate Primary CD4+ T Cells Start->Isolate_T_Cells Activate_T_Cells Activate T Cells (e.g., anti-CD3/CD28 beads) Isolate_T_Cells->Activate_T_Cells Transduce_Cells Transduce with Ad5/F35-ZFN (determine optimal MOI) Activate_T_Cells->Transduce_Cells Culture Culture for ZFN Expression and Gene Editing Transduce_Cells->Culture Harvest Harvest Cells Culture->Harvest Analysis Downstream Analysis: - CCR5 Disruption - Off-Target Effects - Functional Assays Harvest->Analysis End End Analysis->End

Experimental workflow for ZFN delivery and analysis.
Protocol 2: Assessment of CCR5 Gene Disruption using the Surveyor Nuclease Assay

The Surveyor nuclease (Cel-I) assay is a common method to detect and quantify the frequency of indels introduced by ZFNs.

Materials:

  • Genomic DNA isolated from ZFN-treated and control cells

  • PCR primers flanking the ZFN target site in the CCR5 gene

  • High-fidelity DNA polymerase and dNTPs

  • Surveyor nuclease (e.g., Cel-I) and reaction buffer

  • Agarose (B213101) gel electrophoresis system

  • Gel imaging system and analysis software

Procedure:

  • Genomic DNA Extraction:

    • Isolate high-quality genomic DNA from both ZFN-treated and control cell populations.

  • PCR Amplification:

    • Amplify the genomic region of CCR5 spanning the ZFN target site using high-fidelity PCR.

  • Heteroduplex Formation:

    • Denature the PCR products by heating to 95°C and then allow them to slowly re-anneal. This will result in the formation of heteroduplexes between wild-type and modified DNA strands.

  • Surveyor Nuclease Digestion:

    • Digest the re-annealed PCR products with Surveyor nuclease, which specifically cleaves at mismatched DNA base pairs within the heteroduplexes.

  • Gel Electrophoresis and Analysis:

    • Separate the digested DNA fragments by agarose gel electrophoresis.

    • Visualize the DNA bands using a gel imaging system. The presence of cleaved fragments indicates ZFN-mediated gene disruption.

    • Quantify the percentage of disrupted alleles by measuring the intensity of the cleaved and uncleaved DNA bands.[7]

Protocol 3: Evaluation of Off-Target Cleavage

It is crucial to assess the specificity of ZFNs and identify any potential off-target cleavage events.

Methods:

  • In Silico Prediction:

    • Use bioinformatic tools to search the human genome for sequences that are homologous to the intended ZFN target site. This can help predict potential off-target sites.

  • In Vitro Selection:

    • Employ methods like in vitro selection to interrogate a vast library of DNA sequences for cleavage by the ZFNs.[12][14] This can reveal a broader range of potential off-target sites.

  • Cell-Based Assays:

    • Sequence the predicted off-target loci in ZFN-treated cells to detect any mutations.

    • Deep sequencing of the predicted off-target sites provides a highly sensitive method for quantifying the frequency of off-target cleavage.[7]

Signaling and HIV-1 Entry

CCR5 is a co-receptor for macrophage-tropic (R5) strains of HIV-1. The viral envelope glycoprotein (B1211001) gp120 first binds to the CD4 receptor on the surface of T cells, which induces a conformational change in gp120, allowing it to then bind to CCR5. This second interaction triggers a conformational change in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral core into the cell. By disrupting the CCR5 gene, ZFNs prevent the expression of the Cthis compound on the cell surface, thereby blocking this critical step in the HIV-1 life cycle for R5-tropic viruses.

HIV_Entry_Pathway cluster_0 HIV-1 Entry cluster_1 ZFN Intervention HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 1. Binds to CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational change enables binding to gp41 gp41-mediated Membrane Fusion CCR5->gp41 3. Triggers No_CCR5 No CCR5 Expression Viral_Entry Viral Entry gp41->Viral_Entry ZFN ZFNs ZFN->No_CCR5 Disrupt CCR5 gene Blocked_Entry HIV-1 Entry Blocked No_CCR5->Blocked_Entry

Simplified pathway of HIV-1 entry and ZFN intervention.

References

Application Notes and Protocols for Flow Cytometry Analysis of Surface CCR5 Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor 5 (CCR5) is a G-protein coupled receptor that plays a pivotal role in the immune system, primarily by mediating the migration of T cells, monocytes, and macrophages to sites of inflammation.[1] It is also a major co-receptor for the entry of R5-tropic strains of the Human Immunodeficiency Virus (HIV) into host cells.[1] CCR5 antagonists are a class of drugs that bind to CCR5, allosterically inhibiting the binding of its natural ligands and the HIV envelope glycoprotein (B1211001) gp120, thereby blocking viral entry and inflammatory cell recruitment.[1]

Flow cytometry is a powerful and precise technique for quantifying the expression of cell surface receptors like CCR5. This method allows for the measurement of the percentage of CCR5-expressing cells and the density of CCR5 on the cell surface, often reported as Mean Fluorescence Intensity (MFI).[1] Analyzing changes in CCR5 expression is crucial for understanding disease pathogenesis, drug mechanism of action, pharmacodynamics, and potential immunomodulatory effects.[1]

Data Presentation: Quantitative Analysis of CCR5 Expression

The following tables summarize quantitative data on CCR5 expression from various studies, providing examples of how to present such data clearly for comparison.

Table 1: Effect of Maraviroc on CCR5 Expression in HIV-Infected Patients

Cell TypeTreatment PeriodChange in CCR5+ Cells (%)p-value
CD4+ T cellsMaraviroc Intensification+2.40.010
Control+0.4-
CD8+ T cellsMaraviroc Intensification+14.00.002
Control+2.6-

Data adapted from a study on the effect of Maraviroc intensification on CCR5 expression in HIV-infected patients.[1]

Table 2: CCR5 Expression on Peripheral Blood Mononuclear Cells (PBMCs) in Different Genotypes

CCR5 GenotypeCD4+ Cells with Surface CCR5 Expression (%)
Wild-type homozygote (Patient 1)9.8
Wild-type homozygote (Patient 2)12.5
Heterozygote2 - 9
Δ32 homozygote<2 (background)

This table illustrates the variability in the percentage of CD4+ cells expressing CCR5 among individuals with different CCR5 genotypes.[2]

Table 3: CCR5 Expression in Lymph Nodes of HIV-1-Infected Individuals by Sex

Cell TypeSexMean Percentage of CCR5+ Cells
CD3+CD4+ T cellsWomen12%
Men16%
Activated CD4+ T cellsWomen35%
Men44%

This table shows a comparison of the percentage of CCR5 expressing T cells in the lymph nodes of HIV-1-infected men and women.[3]

Experimental Protocols

This section provides detailed protocols for the preparation of cells and the analysis of surface CCR5 expression by flow cytometry.

Protocol 1: Preparation of Peripheral Blood Mononuclear Cells (PBMCs) from Whole Blood

This protocol describes the isolation of PBMCs, which are a common source for analyzing immune cell populations.

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Phosphate Buffered Saline (PBS)

  • Ficoll-Paque or other density gradient medium

  • 15 mL or 50 mL conical tubes

  • Centrifuge

Procedure:

  • Dilute the whole blood sample with an equal volume of PBS.

  • Carefully layer the diluted blood over the Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, a distinct layer of mononuclear cells will be visible at the plasma-Ficoll interface.

  • Carefully aspirate the upper layer of plasma without disturbing the mononuclear cell layer.

  • Collect the mononuclear cell layer and transfer it to a new conical tube.

  • Wash the isolated PBMCs twice with sterile PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[1]

  • Resuspend the cell pellet in an appropriate buffer for cell counting and subsequent staining.

Protocol 2: Staining of Surface CCR5 for Flow Cytometry

This protocol outlines the steps for staining cell surface CCR5 with a fluorochrome-conjugated antibody.

Materials:

  • Isolated PBMCs or other single-cell suspension (1 x 10^6 cells per sample)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

  • Fc receptor blocking reagent (e.g., Human TruStain FcX™)[4]

  • Fluorochrome-conjugated anti-human CCR5 antibody (e.g., clone 45531 or NP-6G4)[5]

  • Fluorochrome-conjugated isotype control antibody (e.g., Mouse IgG2B)

  • Antibodies against other cell surface markers (e.g., CD3, CD4, CD8, CD14) to identify specific cell populations.[1]

  • FACS tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Resuspend the cell pellet in 100 µL of cold Flow Cytometry Staining Buffer.[1]

  • (Optional but recommended) Add an Fc receptor blocking reagent to prevent non-specific antibody binding and incubate for 10-15 minutes at room temperature.[4]

  • Add the predetermined optimal concentration of the fluorochrome-conjugated anti-CCR5 antibody and other lineage-specific antibodies to the cell suspension. For the isotype control, use a separate tube with the corresponding isotype control antibody.[1]

  • Vortex gently and incubate the cells for 30 minutes at 4°C in the dark.[1][6]

  • Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[1]

  • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL) for analysis.[1]

  • Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., 50,000-100,000) for robust statistical analysis.[1]

Data Analysis:

  • Gate on the lymphocyte and/or monocyte populations based on their forward and side scatter properties.

  • Identify specific cell subsets using lineage markers (e.g., CD3+CD4+ for helper T cells, CD3+CD8+ for cytotoxic T cells, or CD14+ for monocytes).[1]

  • Within the target cell population, quantify the percentage of CCR5-positive cells and the Mean Fluorescence Intensity (MFI) of the CCR5 staining.

  • Use the isotype control to set the gate for positive staining.[1]

Mandatory Visualizations

Experimental Workflow for CCR5 Surface Staining

G Experimental Workflow for CCR5 Surface Staining cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_analysis Data Acquisition & Analysis start Start with Whole Blood or Cell Culture isolate Isolate PBMCs via Density Gradient Centrifugation start->isolate wash1 Wash Cells with PBS isolate->wash1 count Count Cells and Adjust Concentration wash1->count fc_block Fc Receptor Block (Optional) count->fc_block stain Incubate with Anti-CCR5 & Other Antibodies fc_block->stain wash2 Wash Cells to Remove Unbound Antibodies stain->wash2 resuspend Resuspend in Staining Buffer wash2->resuspend acquire Acquire Data on Flow Cytometer resuspend->acquire gate Gate on Cell Populations of Interest acquire->gate analyze Quantify % CCR5+ Cells and MFI gate->analyze G CCR5 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 Receptor G_protein G-protein (Gαq, Gβγ) CCR5->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade (ERK, JNK, p38) Ca_release->MAPK PKC->MAPK Transcription Gene Transcription (e.g., c-Fos, c-Jun) MAPK->Transcription ligand Chemokine Ligand (e.g., CCL3, CCL4, CCL5) ligand->CCR5 Binding

References

Animal Models for Studying CCR5 Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various animal models used to study the function of the C-C chemokine receptor type 5 (CCR5). CCR5 is a critical co-receptor for macrophage-tropic (R5) strains of HIV-1 and plays a significant role in the immune system. These animal models are indispensable tools for investigating CCR5's role in infectious diseases, inflammation, and neurological disorders, as well as for the development of novel therapeutic strategies.

Overview of Animal Models

Several types of animal models are utilized to study CCR5 function, each with unique advantages and applications. The most common models include humanized mice, CCR5 knockout mice, CCR5 humanized (knock-in) mice, and non-human primates.

  • Humanized Mice: These are immunodeficient mice engrafted with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs), leading to the development of a functional human immune system. They are the primary small animal model for studying HIV-1 infection in vivo.[1][2][3]

  • CCR5 Knockout (KO) Mice: These mice have a disrupted Ccr5 gene, leading to a lack of functional CCR5 protein. They are valuable for studying the role of CCR5 in various physiological and pathological processes, including immune responses, inflammation, and neurological function.[4][5]

  • CCR5 Humanized (Knock-in) Mice: In these mice, the murine Ccr5 gene is replaced with the human CCR5 gene. This allows for the in vivo study of human CCR5 in the context of a murine immune system and is particularly useful for testing human-specific CCR5 antagonists.

  • Non-human Primates (NHPs): Rhesus macaques are a key model for studying simian immunodeficiency virus (SIV), a close relative of HIV. While most NHPs do not naturally have the CCR5-delta32 mutation that confers resistance to HIV in humans, genetically modified NHPs with CCR5 mutations are being developed.[6][7][8][9]

Humanized Mouse Models

Humanized mice are instrumental in HIV research as they permit infection with human-specific viruses. The most common immunodeficient strains used for creating humanized mice are NOD/SCID, NSG (NOD-scid IL2Rγnull), and Rag2-/-IL2Rγc-/- mice.[2][3]

Generation of Humanized Mice (hu-HSC Model)

This protocol describes the generation of humanized mice by transplanting human CD34+ hematopoietic stem cells into neonatal immunodeficient mice.[10][11]

Experimental Workflow for Generating hu-HSC Mice

G cluster_0 Preparation cluster_1 Transplantation cluster_2 Engraftment & Monitoring HSC_Isolation Isolate CD34+ HSCs from human cord blood Injection Intrahepatic or intravenous injection of 1-2x10^5 HSCs HSC_Isolation->Injection Irradiation Sublethal irradiation of neonatal NSG mice (50-100 cGy) Irradiation->Injection Engraftment Allow 10-12 weeks for human immune cell engraftment Injection->Engraftment Monitoring Monitor human cell chimerism in peripheral blood via flow cytometry (hCD45+ cells) Engraftment->Monitoring G cluster_0 Pre-Infection cluster_1 Infection cluster_2 Post-Infection Monitoring Confirm_Engraftment Confirm human immune cell engraftment (hCD45+) Infection Intravenous or intravaginal inoculation with HIV-1 Confirm_Engraftment->Infection Prepare_Virus Prepare and titer R5-tropic HIV-1 stock Prepare_Virus->Infection Viral_Load Measure plasma viral load (qRT-PCR) Infection->Viral_Load CD4_Count Monitor CD4+ T cell counts (flow cytometry) Infection->CD4_Count G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Chemokine (CCL3/4/5) or HIV-1 gp120 CCR5 CCR5 Ligand->CCR5 Binds G_protein Heterotrimeric G protein (Gαi) CCR5->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K/Akt Pathway G_protein->PI3K PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK NFkB NF-κB Activation PKC->NFkB Gene_Expression Gene Expression (Inflammation, Chemotaxis) MAPK->Gene_Expression PI3K->NFkB NFkB->Gene_Expression

References

Application Notes and Protocols for CCR5 Gene Therapy Approaches for HIV Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) infection remains a significant global health challenge. The virus primarily infects CD4+ T cells by using the CD4 receptor and a coreceptor, most commonly C-C chemokine receptor 5 (CCR5).[1][2] Individuals with a natural homozygous 32-base-pair deletion in the CCR5 gene (CCR5-Δ32) exhibit profound resistance to HIV infection, as this mutation results in a nonfunctional protein.[1][3][4] This observation has inspired the development of gene therapy strategies aimed at disrupting the CCR5 gene in the cells of infected individuals to render them resistant to the virus.[1][3][4] The successful case of the "Berlin patient," who was functionally cured of HIV after receiving a stem cell transplant from a CCR5-Δ32 homozygous donor, has provided strong proof-of-concept for this approach.[1][3]

These application notes provide an overview and detailed protocols for the major gene therapy strategies targeting CCR5 for HIV resistance, including the use of Zinc Finger Nucleases (ZFNs), Transcription Activator-Like Effector Nucleases (TALENs), and the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system.

Signaling Pathways and Experimental Workflows

HIV-1 Entry Signaling Pathway

The entry of R5-tropic HIV-1 into a CD4+ T cell is a multi-step process involving the viral envelope glycoprotein (B1211001) (gp120) and the host cell's CD4 receptor and CCR5 coreceptor.

HIV_Entry cluster_virus HIV-1 Virion cluster_cell CD4+ T Cell Membrane gp120 gp120 CD4 CD4 Receptor gp120->CD4 CCR5 CCR5 Coreceptor gp120->CCR5 3. Coreceptor Binding CD4->CCR5 2. Conformational Change CCR5->gp120 4. Fusion & Entry

Caption: HIV-1 entry into a CD4+ T cell via CD4 and CCR5.

Ex Vivo Gene Therapy Workflow

The predominant approach for CCR5 gene therapy is an ex vivo strategy, where a patient's cells are extracted, genetically modified outside the body, and then re-infused.

Ex_Vivo_Workflow start Patient with HIV apheresis 1. Apheresis (Collect Hematopoietic Stem Cells or CD4+ T Cells) start->apheresis enrichment 2. Cell Enrichment (e.g., CD34+ or CD4+ selection) apheresis->enrichment transduction 3. Gene Editing (Deliver ZFNs, TALENs, or CRISPR/Cas9) enrichment->transduction expansion 4. Ex Vivo Expansion transduction->expansion infusion 5. Autologous Infusion expansion->infusion monitoring 6. Monitoring (Viral Load, CD4 Count, Engraftment) infusion->monitoring outcome Outcome: Generation of HIV-resistant cells in vivo monitoring->outcome

Caption: General workflow for ex vivo CCR5 gene therapy.[5]

Gene Editing Technologies for CCR5 Disruption

Several gene editing technologies have been developed to create double-strand breaks in the CCR5 gene, leading to its disruption through the cell's natural DNA repair mechanisms.[3]

Mechanisms of Action

Gene_Editing_Mechanisms cluster_zfn Zinc Finger Nucleases (ZFNs) cluster_talen TALENs cluster_crispr CRISPR/Cas9 zfn ZFP FokI ZFP FokI dna Target DNA (CCR5 Gene) zfn->dna talen TALE FokI TALE FokI talen->dna crispr sgRNA Cas9 crispr->dna dsb Double-Strand Break dna->dsb Cleavage nhej NHEJ Repair (insertions/deletions) dsb->nhej disruption CCR5 Gene Disruption nhej->disruption

Caption: Mechanisms of ZFNs, TALENs, and CRISPR/Cas9.

Data Presentation: Efficacy and Safety of CCR5 Gene Editing

The following tables summarize quantitative data from various preclinical and clinical studies on CCR5 gene therapy approaches.

Table 1: Efficacy of CCR5 Gene Disruption
TechnologyCell TypeDelivery MethodCCR5 Disruption Efficiency (%)Reference
ZFNs Primary CD4+ T cellsAdenovirus (Ad5/35)~50% of alleles[6]
TALENs Primary CD4+ T cellsmRNA ElectroporationUp to 89% of alleles[7]
TALENs T cellsmRNA Electroporation>50% in primary T cells[8]
CRISPR/Cas9 Primary CD4+ T cellsLentiviral Vector37.4% (unsorted), 61.2% (sorted)[9]
CRISPR/Cas9 Primary CD4+ T cellsRNP Electroporation22% (CCR5), 32% (CXCR4)[9]
CRISPR/Cas9 CEM.NKRCCR5+ cellsLentiviral Vector81.7% reduction in surface expression[9]
Table 2: Clinical and In Vivo Outcomes
TechnologyStudy PhaseKey FindingsReference
ZFNs Phase 1 (NCT00842634)Infusion of ZFN-modified T cells was safe.[10]
ZFNs Phase 1 (NCT02388594)Modest delay in viral rebound; 3/14 participants showed post-rebound control.[11]
ZFNs In vivo (Mouse Model)Lower viral loads (8,300 vs 60,100 copies/mL) and higher CD4+ T-cell counts in treated mice.[6]
CRISPR/Cas9 Preclinical (Humanized Mice)Complete resistance to R5-tropic HIV challenge in mice with dual-guide edited HSPCs.
CRISPR/Cas9 Clinical Trial (NCT03164135)Demonstrated feasibility and safety of CRISPR/Cas9-mediated CCR5 editing in hematopoietic stem cells.[3]
shRNA Preclinical (hu-BLT Mouse Model)Potent downregulation of CCR5 expression in systemic lymphoid organs.[12]

Experimental Protocols

Protocol 1: Production of Lentiviral Vectors for Gene Editing Cassette Delivery

This protocol outlines the generation of lentiviral vectors for delivering gene editing components (e.g., CRISPR/Cas9 and sgRNA) to target cells. This is a general protocol that can be adapted for ZFNs and TALENs as well.[13][14][15][16][17]

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid (containing the gene editing cassette)

  • Packaging plasmids (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Polyethylenimine - PEI)

  • DMEM, high glucose, supplemented with 10% FBS and L-glutamine

  • Opti-MEM or other low-serum medium

  • 0.45 µm polyethersulfone (PES) filters

  • Ultracentrifuge

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in 10 cm tissue culture dishes at a density that will result in 70-80% confluency on the day of transfection.[14]

  • Plasmid DNA Preparation: Prepare a mixture of the transfer, packaging, and envelope plasmids. The ratio of plasmids should be optimized, but a common starting point is a 4:3:1 ratio of transfer:packaging:envelope plasmid DNA. Ensure high-quality, endotoxin-free plasmid DNA is used.[14]

  • Transfection: a. Dilute the plasmid DNA mixture in a sterile tube with low-serum medium like Opti-MEM. b. In a separate tube, dilute the PEI transfection reagent in Opti-MEM. c. Add the diluted PEI to the diluted DNA dropwise, mix gently, and incubate for 15-20 minutes at room temperature.[14] d. Add the DNA-PEI mixture to the HEK293T cells and gently swirl the plate to ensure even distribution. e. Incubate the cells at 37°C in a CO2 incubator.

  • Virus Harvest: a. After 48 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.[13] b. Replace the medium with fresh complete medium and return the plate to the incubator. c. At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.[13]

  • Virus Purification and Concentration: a. Filter the pooled supernatant through a 0.45 µm PES filter to remove cell debris.[13] b. Concentrate the viral particles by ultracentrifugation (e.g., at 72,000 x g for 2 hours at 4°C).[13] c. Carefully discard the supernatant and resuspend the viral pellet in a small volume of sterile PBS or culture medium.

  • Titration and Storage: a. Determine the viral titer using a method such as p24 ELISA or by transducing a reporter cell line and quantifying transgene expression. b. Aliquot the concentrated virus and store at -80°C.[13]

Protocol 2: Ex Vivo Gene Editing of Primary Human CD4+ T Cells

This protocol describes the genetic modification of primary CD4+ T cells to disrupt the CCR5 gene.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from a healthy donor or HIV-infected patient.

  • CD4+ T cell isolation kit (e.g., magnetic-activated cell sorting - MACS).

  • T cell activation reagents (e.g., anti-CD3/CD28 beads).

  • Complete RPMI-1640 medium with 10% FBS, IL-2.

  • Gene editing reagents (e.g., concentrated lentivirus from Protocol 1, or mRNA/RNP for electroporation).

  • Electroporation system (if applicable).

  • Flow cytometer and anti-CCR5 antibody.

Procedure:

  • Isolation of CD4+ T Cells: a. Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. b. Enrich for CD4+ T cells using a negative selection kit according to the manufacturer's instructions.

  • Activation of T Cells: a. Activate the purified CD4+ T cells by culturing them with anti-CD3/CD28 beads in complete RPMI medium supplemented with IL-2 for 48-72 hours. Activation is crucial for efficient gene delivery and editing.

  • Gene Editing (Transduction/Electroporation):

    • Lentiviral Transduction: a. Add the concentrated lentiviral vector (from Protocol 1) to the activated T cells at a predetermined multiplicity of infection (MOI). b. Incubate for 24 hours, then wash the cells and resuspend them in fresh medium with IL-2.

    • mRNA/RNP Electroporation: a. Prepare the ZFN/TALEN mRNA or Cas9 RNP complexed with sgRNA. b. Resuspend activated T cells in electroporation buffer and mix with the gene editing reagents. c. Electroporate the cells using a pre-optimized program on an electroporation device. d. Immediately transfer the cells to pre-warmed culture medium with IL-2.

  • Expansion of Edited Cells: a. Culture the edited T cells for 7-14 days to allow for cell expansion and expression of the gene editing machinery, leading to CCR5 disruption.

  • Assessment of CCR5 Disruption: a. Flow Cytometry: Stain a sample of the cells with a fluorescently labeled anti-CCR5 antibody to quantify the loss of CCR5 surface expression. b. Genomic Analysis (Surveyor Assay): i. Extract genomic DNA from the edited cells. ii. Amplify the CCR5 target region by PCR.[18][19] iii. Denature and re-anneal the PCR products to form heteroduplexes.[19] iv. Digest the heteroduplexes with a mismatch-sensitive nuclease (e.g., T7 Endonuclease I).[18] v. Analyze the cleavage products by gel electrophoresis to estimate the frequency of insertions and deletions (indels).[19]

Protocol 3: Monitoring of Therapeutic Efficacy

Post-infusion, it is critical to monitor the patient for both safety and efficacy of the gene therapy.

Parameters to Monitor:

  • CD4+ T Cell Count:

    • Frequency: Measure at baseline, and then every 3-6 months post-infusion.[20][21]

    • Method: Standard flow cytometry-based CD4 T-cell enumeration.[22][23]

    • Rationale: To assess immune reconstitution and the persistence of the infused, potentially protected, T cell population.[20]

  • HIV-1 Viral Load:

    • Frequency: Measure at baseline, within 4-8 weeks after any treatment modification, and then every 3-6 months for patients with suppressed viral loads.[20][24]

    • Method: Quantitative real-time PCR (qPCR) assay for HIV-1 RNA in plasma.

    • Rationale: To determine the effectiveness of the therapy in controlling viral replication.[20]

  • Engraftment of Gene-Modified Cells:

    • Frequency: At regular intervals post-infusion.

    • Method: Quantitative PCR or droplet digital PCR (ddPCR) on peripheral blood cells to detect and quantify the presence of the modified CCR5 allele.

    • Rationale: To measure the persistence and expansion of the HIV-resistant cell population.

Protocol 4: Off-Target Analysis

Ensuring the specificity of gene editing is crucial for safety. Several methods can be used to detect off-target cleavage events.[25][26][27]

Methods for Off-Target Analysis:

  • In Silico Prediction: Use bioinformatics tools to predict potential off-target sites based on sequence homology to the target site.[28]

  • GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing):

    • Principle: Incorporates short double-stranded oligodeoxynucleotides (dsODNs) into double-strand breaks (DSBs) within the cell, which are then selectively amplified and sequenced.[29]

    • Advantage: Unbiased, genome-wide detection in living cells.

  • CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by sequencing):

    • Principle: Uses purified genomic DNA treated with the gene editing nuclease in vitro. Cleaved sites are then selectively sequenced.[29]

    • Advantage: Highly sensitive in vitro method.

  • DISCOVER-Seq (Discovery of In Situ Cas Off-targets and Verification by sequencing):

    • Principle: Leverages the recruitment of the DNA repair factor MRE11 to DSBs. Chromatin immunoprecipitation (ChIP) followed by sequencing identifies cleavage sites.[28]

    • Advantage: Applicable for both in vivo and in vitro samples.[28]

Conclusion

Gene therapy targeting the CCR5 coreceptor represents a promising avenue for achieving a functional cure for HIV. ZFNs, TALENs, and CRISPR/Cas9 have all demonstrated the ability to disrupt CCR5 and confer resistance to HIV in preclinical and clinical settings. While challenges related to delivery efficiency, long-term safety, and the potential for viral escape remain, ongoing research and technological advancements continue to move this field closer to a widely applicable therapeutic reality. The protocols and data presented here provide a framework for researchers and developers working to advance these innovative therapies.

References

Application Notes: Quantitative Analysis of CCR5 mRNA Expression

References

Development of an Enzyme-Linked Immunosorbent Assay (ELISA) for the Quantification of C-C Motif Chemokine Receptor 5 (CCR5)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

C-C Motif Chemokine Receptor 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in the immune system by serving as a receptor for several chemokines, including RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[1] Its involvement in leukocyte trafficking and activation makes it a key player in inflammatory responses. Furthermore, CCR5 gained significant attention as the primary co-receptor for the entry of macrophage-tropic (R5) strains of the Human Immunodeficiency Virus (HIV) into host cells.[1][2] The expression levels of CCR5 on the surface of immune cells, such as T cells and macrophages, can influence inflammatory disease progression and susceptibility to HIV infection.[3][4] Consequently, the accurate quantification of CCR5 protein levels is of paramount importance in fundamental research and for the development of therapeutic agents targeting this receptor.

This document provides detailed application notes and experimental protocols for the development and utilization of a sandwich ELISA for the quantification of Cthis compound in various biological samples.

Principle of the Assay

The most common and robust method for quantifying CCR5 is the sandwich ELISA. This assay format utilizes two specific antibodies that recognize different epitopes on the Cthis compound.

A capture antibody, specific for CCR5, is pre-coated onto the wells of a microplate. When the sample containing CCR5 is added to the wells, the Cthis compound is captured by the immobilized antibody. After a washing step to remove unbound substances, a second, enzyme-conjugated detection antibody, which also recognizes CCR5, is added. This detection antibody binds to the captured CCR5, forming a "sandwich" complex. Following another wash, a substrate solution is added, which is converted by the enzyme on the detection antibody into a colored product. The intensity of the color is directly proportional to the concentration of CCR5 in the sample and can be measured using a microplate reader.

Data Presentation

The following tables summarize hypothetical quantitative data for CCR5 expression in different human immune cells and the validation parameters of a developed CCR5 ELISA.

Table 1: CCR5 Expression in Human Peripheral Blood Mononuclear Cells (PBMCs)

Cell TypeMean CCR5 Concentration (pg/mL)Standard Deviation (pg/mL)
CD4+ T Lymphocytes15025
CD8+ T Lymphocytes7515
Monocytes25040
B Lymphocytes205

Table 2: Assay Validation Parameters for CCR5 Sandwich ELISA

ParameterResultAcceptance Criteria
Precision
Intra-assay CV%4.5%< 10%
Inter-assay CV%7.8%< 15%
Accuracy (Recovery)
Spiked Sample 1 (Low)95%80-120%
Spiked Sample 2 (Mid)102%80-120%
Spiked Sample 3 (High)98%80-120%
Sensitivity
Limit of Detection (LOD)5 pg/mL-
Linearity (Dilutional)
1:2 Dilution97%80-120% of expected
1:4 Dilution105%80-120% of expected
1:8 Dilution99%80-120% of expected

Experimental Protocols

Protocol 1: Preparation of Cell Lysates for CCR5 Quantification

This protocol describes the preparation of cell lysates from cultured cells for the quantification of intracellular CCR5.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Cell Culture: Culture cells to the desired confluency in appropriate culture vessels.

  • Washing: Carefully aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold cell lysis buffer to the cells. For a 10 cm dish, 1 mL of lysis buffer is typically sufficient.

  • Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the total protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

  • Storage: Store the cell lysates at -80°C until use in the ELISA.

Protocol 2: CCR5 Sandwich ELISA

This protocol provides a step-by-step procedure for quantifying CCR5 in prepared samples.

Materials:

  • CCR5 capture antibody

  • Recombinant human CCR5 standard

  • Biotinylated CCR5 detection antibody

  • Streptavidin-HRP (Horseradish Peroxidase)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Coating: Dilute the CCR5 capture antibody in coating buffer to a final concentration of 1-10 µg/mL. Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Standard and Sample Incubation: Wash the plate three times. Prepare a serial dilution of the recombinant human CCR5 standard in assay buffer (e.g., from 1000 pg/mL to 15.6 pg/mL). Add 100 µL of the standards and your prepared samples (diluted in assay buffer) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times. Dilute the biotinylated CCR5 detection antibody in assay buffer. Add 100 µL of the diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate three times. Dilute the Streptavidin-HRP conjugate in assay buffer. Add 100 µL of the diluted conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Mandatory Visualizations

CCR5 Signaling Pathway

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Chemokine (CCL3, CCL4, CCL5) CCR5 CCR5 Ligand->CCR5 G_protein G-protein (Gαi) CCR5->G_protein activates PLC PLC G_protein->PLC activates PI3K PI3K G_protein->PI3K activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK (ERK, JNK, p38) PKC->MAPK Akt Akt PI3K->Akt Transcription_Factors Transcription Factors (NF-κB, AP-1) Akt->Transcription_Factors MAPK->Transcription_Factors Cellular_Response Cellular Response (Chemotaxis, Proliferation, Gene Expression) Transcription_Factors->Cellular_Response

Caption: CCR5 signaling cascade upon chemokine binding.

Sandwich ELISA Workflow

Sandwich_ELISA_Workflow cluster_steps Experimental Steps cluster_visuals Well Cross-section A 1. Coat plate with capture antibody B 2. Block non-specific binding sites A->B V1 [Capture Ab] A->V1 C 3. Add standards and samples B->C V2 [Blocking Agent] [Capture Ab] B->V2 D 4. Add biotinylated detection antibody C->D V3 [CCR5] [Capture Ab] C->V3 E 5. Add Streptavidin-HRP D->E V4 [Detection Ab-Biotin] [CCR5] [Capture Ab] D->V4 F 6. Add TMB substrate E->F V5 [Strep-HRP] [Detection Ab-Biotin] [CCR5] [Capture Ab] E->V5 G 7. Add stop solution F->G V6 [Colored Product] [Strep-HRP] [Detection Ab-Biotin] [CCR5] [Capture Ab] F->V6 H 8. Read absorbance at 450 nm G->H

Caption: Workflow of a CCR5 sandwich ELISA.

Application in Drug Development

The quantification of CCR5 is critical in several areas of drug development:

  • Target Validation: ELISA can be used to confirm the expression of CCR5 in target tissues and cell lines, validating it as a therapeutic target for various diseases, including HIV/AIDS, inflammatory disorders, and certain cancers.[1]

  • Screening for CCR5 Antagonists: A CCR5 ELISA can be adapted for high-throughput screening (HTS) to identify small molecules or biologics that inhibit the binding of CCR5 to its natural ligands or to the HIV envelope protein gp120. In a competitive ELISA format, a known amount of labeled CCR5 ligand is competed with test compounds for binding to immobilized CCR5. A decrease in signal indicates that the test compound is an effective inhibitor.

  • Pharmacodynamic (PD) Biomarker: In clinical trials of CCR5-targeting drugs, a validated ELISA can be used to measure changes in CCR5 expression on patient cells as a pharmacodynamic biomarker. This data helps in determining the optimal dose and treatment schedule.

  • Patient Stratification: Measuring baseline CCR5 levels in patients may help in stratifying patient populations for clinical trials and predicting their response to CCR5-targeted therapies.

Troubleshooting

IssuePossible CauseSolution
High Background Insufficient blockingIncrease blocking time or try a different blocking agent.
Antibody concentration too highOptimize the concentration of capture and detection antibodies.
Inadequate washingIncrease the number of wash steps and ensure complete removal of wash buffer.
Low Signal Insufficient antibody or antigenCheck the concentration and activity of antibodies and standard.
Incompatible antibody pairEnsure the capture and detection antibodies recognize different epitopes.
Short incubation timesIncrease incubation times for antibodies and substrate.
High Variability (High CV%) Pipetting errorsUse calibrated pipettes and ensure consistent technique.
Incomplete washingEnsure uniform and thorough washing of all wells.
Plate not sealed properlyUse plate sealers during incubations to prevent evaporation.

Conclusion

The development and validation of a robust and sensitive sandwich ELISA for CCR5 quantification is an invaluable tool for researchers and drug development professionals. This assay provides a quantitative measure of CCR5 expression, which is essential for understanding its role in health and disease, as well as for the discovery and development of novel therapeutics targeting this important chemokine receptor. Careful optimization of the assay protocol and adherence to good laboratory practices are crucial for obtaining accurate and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CCR5 Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in C-C chemokine receptor type 5 (CCR5) western blots.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any bands or only very faint bands for CCR5 in my western blot?

A weak or absent signal for CCR5 can stem from several factors throughout the western blotting workflow. Key areas to investigate include the abundance of the target protein in your sample, the quality and concentration of your antibodies, the efficiency of protein transfer, and the detection method itself. CCR5 is a transmembrane protein, which can present challenges in extraction and detection.

Q2: How can I be sure my CCR5 antibody is working correctly?

To validate your CCR5 antibody, it's crucial to include a positive control. Cell lines known to express CCR5, such as JURKAT, COLO320, or MCF-7, are suitable positive controls.[1][2] Additionally, you can perform a dot blot to confirm the antibody's activity.[3] If you continue to experience issues, consider trying an alternative primary antibody.[4]

Q3: What are the optimal conditions for my primary and secondary antibodies?

Insufficient antibody concentration is a common cause of faint bands.[4] It is essential to optimize the dilution of both your primary and secondary antibodies. If the manufacturer provides a recommended dilution, you can perform a titration series around that starting point (e.g., 1:500, 1:1000, 1:2000) to determine the optimal concentration for your specific experimental conditions.[5] Extending the primary antibody incubation time, for instance, to overnight at 4°C, can also enhance the signal.[6]

Q4: Could my sample preparation be the reason for the low CCR5 signal?

Yes, the expression level of CCR5 may be low in your chosen cell or tissue type.[3] To address this, you can try to load a higher amount of total protein onto the gel.[3] For low-abundance proteins like CCR5, you might need to enrich your sample using techniques like immunoprecipitation prior to running the western blot.[3] It is also critical to use a lysis buffer appropriate for membrane proteins and to include protease inhibitors to prevent protein degradation.[7]

Q5: How can I improve the transfer of CCR5 to the membrane?

Inefficient protein transfer, especially for a protein of a specific molecular weight like CCR5 (approximately 40-55 kDa), can lead to a weak signal.[1][8] To verify transfer efficiency, you can stain the membrane with Ponceau S after transfer.[7][9] Optimizing the transfer time and voltage, as well as the composition of the transfer buffer (e.g., methanol (B129727) and SDS concentration), can significantly improve results.[6][9] For proteins in the size range of CCR5, ensuring good contact between the gel and the membrane and avoiding air bubbles is crucial.[3][7]

Q6: Can the blocking step affect my CCR5 signal?

Over-blocking or using an inappropriate blocking agent can mask the epitope on CCR5 that the antibody recognizes.[3][6] While non-fat dry milk is a common blocking agent, it can sometimes interfere with antigen detection.[10] Trying alternative blocking buffers, such as bovine serum albumin (BSA), or reducing the blocking time may help improve the signal.[6][9]

Troubleshooting Guide

Table 1: Common Issues and Solutions for Low CCR5 Signal
Observation Potential Cause Recommended Solution
No Signal Inactive primary or secondary antibodyTest antibody activity with a positive control (e.g., JURKAT cell lysate) or a dot blot.[3][11]
Low or no CCR5 expression in the sampleUse a positive control cell line. Increase the amount of protein loaded.[3] Consider immunoprecipitation to enrich for CCR5.[3]
Inefficient protein transferStain the membrane with Ponceau S to check transfer efficiency.[7] Optimize transfer conditions (time, voltage, buffer composition).[6][9]
Incorrect secondary antibodyEnsure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).
Weak Signal Suboptimal antibody concentrationTitrate the primary and secondary antibody concentrations to find the optimal dilution.[5]
Insufficient incubation timeIncrease the primary antibody incubation time (e.g., overnight at 4°C).[6][12]
Inefficient detectionIncrease the exposure time for chemiluminescent detection.[6] Ensure the substrate is fresh and active.[3]
Excessive washingReduce the number or duration of wash steps.[3][4]
Blocking agent masking the epitopeTry a different blocking buffer (e.g., BSA instead of milk).[9][10] Reduce the blocking time.[6]

Experimental Protocols

CCR5 Western Blot Protocol
  • Sample Preparation (Cell Lysate):

    • Culture cells known to express CCR5 (e.g., JURKAT, COLO320, MCF-7) to be used as a positive control.[1][2]

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 70°C for 10 minutes.[6]

    • Load 20-30 µg of total protein per lane onto a polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • After transfer, briefly wash the membrane with distilled water and visualize the protein bands with Ponceau S staining to confirm transfer efficiency.[7]

    • Destain the membrane with TBST.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with the primary CCR5 antibody at the optimized dilution in blocking buffer, typically overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system or X-ray film.[13]

Table 2: Recommended Reagent Concentrations
Reagent Working Concentration Notes
Primary CCR5 Antibody 1-3 µg/ml or 1:500 - 1:1000 dilutionOptimal concentration should be determined by titration.[1][14]
Secondary Antibody 1:5,000 - 1:20,000 dilutionTitrate for optimal signal-to-noise ratio.[12]
Blocking Agent 5% w/v non-fat dry milk or BSAMilk can sometimes mask epitopes; BSA is a good alternative.[10]
Tween-20 in Wash Buffer 0.05% - 0.1% v/vHelps to reduce background signal.[5]

Visual Guides

WesternBlotWorkflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection CellCulture Cell Culture (e.g., JURKAT) Lysis Cell Lysis (RIPA + Protease Inhibitors) CellCulture->Lysis Quantification Protein Quantification (BCA/Bradford) Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDSPAGE->Transfer Ponceau Ponceau S Stain Transfer->Ponceau Blocking Blocking (5% Milk or BSA) Ponceau->Blocking PrimaryAb Primary Antibody Incubation (Anti-CCR5) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Result Western Blot Result Detection->Result Image Capture

Caption: Workflow for CCR5 Western Blotting.

TroubleshootingTree Start Low/No CCR5 Signal CheckPositiveControl Positive Control Signal? Start->CheckPositiveControl AntibodyIssue Antibody Problem CheckPositiveControl->AntibodyIssue No SampleIssue Sample Problem CheckPositiveControl->SampleIssue Yes, but sample is weak CheckTransfer Ponceau S Stain OK? TransferIssue Transfer Problem CheckTransfer->TransferIssue No DetectionIssue Detection Problem CheckTransfer->DetectionIssue Yes OptimizeAntibody Optimize Antibody Conc. Increase Incubation Time AntibodyIssue->OptimizeAntibody SampleIssue->CheckTransfer IncreaseProtein Increase Protein Load Enrich Sample (IP) SampleIssue->IncreaseProtein OptimizeTransfer Optimize Transfer Conditions (Time, Voltage, Buffer) TransferIssue->OptimizeTransfer OptimizeDetection Increase Exposure Change Blocking Buffer Check Substrate DetectionIssue->OptimizeDetection

Caption: Troubleshooting Decision Tree for Low CCR5 Signal.

References

Technical Support Center: Optimizing CCR5 Antagonist Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro efficacy of CCR5 antagonists. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or inconsistent efficacy of my CCR5 antagonist in vitro?

A1: Low or inconsistent efficacy can stem from several factors:

  • Suboptimal Compound Concentration: The concentration of the antagonist may be too low to achieve effective receptor blockade. It is crucial to perform a dose-response curve to determine the optimal concentration.[1][2]

  • Incorrect Viral Tropism: CCR5 antagonists are only effective against R5-tropic strains of HIV-1. Ensure that the virus used in your assays is indeed R5-tropic and not X4-tropic or dual/mixed-tropic.[3][4]

  • Compound Stability and Solubility: The antagonist may have degraded due to improper storage or be insoluble in the assay medium, reducing its effective concentration.[3][5] Always prepare fresh stock solutions and visually inspect for precipitation.[1][3]

  • Low CCR5 Expression on Target Cells: The cell line used may not express sufficient levels of CCR5 on its surface. It is advisable to validate CCR5 expression using methods like flow cytometry.[1]

  • Assay-Specific Issues: Problems with reagents, incubation times, or cell health can all contribute to variability.[1][6]

Q2: How can I determine if my CCR5 antagonist is causing cytotoxicity?

A2: It is essential to differentiate between true antagonist activity and apparent efficacy due to cell death.[2]

  • Perform a Cytotoxicity Assay: Conduct a standard cytotoxicity assay (e.g., MTT, LDH release, or trypan blue exclusion) in parallel with your functional assay, using the same cell line and incubation times.[3]

  • Use a CCR5-Negative Cell Line: As a control, test your compound on a cell line that does not express CCR5. An on-target effect should only be observed in CCR5-expressing cells.[2][3]

  • Observe a Dose-Response Relationship: Cytotoxicity is often observed at higher concentrations. Determine the 50% cytotoxic concentration (CC50) and use concentrations well below this for your functional assays.[2]

Q3: What are the key in vitro assays for evaluating CCR5 antagonist efficacy?

A3: Several key assays are used to characterize CCR5 antagonists:

  • Receptor Binding Assays: These assays measure the affinity of the antagonist for the CCR5 receptor, often by assessing the displacement of a radiolabeled ligand.[1]

  • Chemotaxis Assays: These functional assays determine the antagonist's ability to block the migration of CCR5-expressing cells towards a chemokine ligand like RANTES (CCL5).[1][7]

  • Calcium Mobilization Assays: This assay measures the antagonist's ability to inhibit the intracellular calcium flux that occurs upon chemokine binding to CCR5.[1][7]

  • Viral Entry/Replication Assays: These are crucial for HIV research and measure the antagonist's ability to block the entry and replication of R5-tropic HIV-1 in target cells.[8][9][10]

Q4: What are potential off-target effects of CCR5 antagonists?

A4: The most common off-target effects include inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias, and inhibition of Cytochrome P450 (CYP) enzymes, potentially causing drug-drug interactions.[3] Some antagonists may also show activity at other chemokine receptors, such as CCR2.[3]

Troubleshooting Guides

Issue 1: Low Potency or No Effect in a Viral Entry Assay
Possible Cause Troubleshooting Step
Incorrect Viral Tropism Confirm the viral stock is purely R5-tropic using a tropism assay. CCR5 antagonists are ineffective against X4- or dual-tropic viruses.[3][11]
Suboptimal Antagonist Concentration Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the IC50.[1]
Compound Degradation Prepare fresh stock solutions of the antagonist. Verify proper storage conditions and compound stability.[1]
Low CCR5 Expression Validate CCR5 expression levels on the target cell line using flow cytometry.[1]
Suboptimal Drug Concentration Ensure the concentration of the antagonist is sufficient for maximal inhibition.[4]
Issue 2: High Background or Low Signal in a Chemotaxis Assay
Possible Cause Troubleshooting Step
Suboptimal Chemokine Concentration Titrate the chemokine to determine the optimal concentration that induces a robust migratory response without causing receptor desensitization.
Incorrect Incubation Time Optimize the incubation time. Too short may result in insufficient migration, while too long can lead to cell detachment or random migration.
Cell Health Ensure cells are healthy and in the logarithmic growth phase. Use cells with a consistent and low passage number.[2]
Assay Plate Issues Check for integrity of the transwell membrane. Ensure there are no bubbles under the membrane.
Issue 3: Inconsistent Results in a Receptor Binding Assay
Possible Cause Troubleshooting Step
Issues with Radioligand Verify the quality and specific activity of the radiolabeled ligand. Ensure it has not degraded.
Insufficient Washing Inadequate washing can lead to high non-specific binding. Optimize the number and duration of wash steps.[1]
Incorrect Incubation Time/Temp Ensure the binding reaction has reached equilibrium by optimizing incubation time and temperature.[12]
Pipetting Inaccuracy Precise liquid handling is critical for reliable dose-response curves.[6] Calibrate pipettes regularly.

Quantitative Data Summary

Table 1: In Vitro Antiviral Potency of CCR5 Antagonists against R5-tropic HIV-1

AntagonistIC50/EC50 (nM)Cell TypeAssay TypeReference
Maraviroc0.9 - 7.18--[13]
Maraviroc2.0 (geometric mean IC90)Primary IsolatesAntiviral Assay[14]
Vicriviroc0.04 - 2.3 (geometric mean EC50)PBMCsAntiviral Assay[12]
Vicriviroc0.5 - 1.5--[13]
AplavirocSub-nanomolar-High-affinity binding[13][15]
Aplaviroc0.2 - 0.6Primary IsolatesAntiviral Assay[16]
TAK-7791.1 - 1.4--[13]

Note: IC50/EC50 values can vary significantly based on the specific viral isolate, cell line, and experimental conditions used.[10]

Table 2: Binding Affinity of CCR5 Antagonists

AntagonistBinding Affinity (Ki/IC50, nM)Assay ConditionReference
Maraviroc0.9 - 7.18-[13]
Vicriviroc2.5 (Ki)Competition binding with [3H]SCH-C[17]
AplavirocSub-nanomolarHigh-affinity binding[13][15]
TAK-7791.1 - 1.4-[13]

Experimental Protocols

Protocol 1: HIV-1 Pseudovirus Entry Assay

This assay measures the ability of a CCR5 antagonist to inhibit the entry of single-cycle, replication-defective HIV-1 pseudoviruses into target cells.[7]

1. Pseudovirus Production: a. Co-transfect HEK293T cells with an HIV-1 Env-expressing plasmid (R5-tropic) and an HIV-1 backbone plasmid lacking the env gene but containing a reporter gene (e.g., luciferase).[7] b. Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-transfection.[7] c. Filter the supernatant and determine the viral titer.[7]

2. Neutralization Assay: a. Seed target cells (e.g., TZM-bl, which express CD4, CCR5, and a luciferase reporter gene) in a 96-well plate and incubate overnight.[7][8] b. Prepare serial dilutions of the CCR5 antagonist in culture medium.[8] c. In a separate plate, pre-incubate the pseudovirus with the diluted antagonist for 1 hour at 37°C.[7][10] d. Transfer the virus-antagonist mixture to the target cells.[7] e. Include controls: virus only (maximum signal) and cells only (background).[8] f. Incubate for 48 hours at 37°C.[7][8]

3. Data Analysis: a. Lyse the cells and add a luciferase substrate.[7] b. Measure luminescence using a luminometer.[7] c. Subtract the background luminescence and calculate the percentage of inhibition relative to the virus-only control to determine the IC50 value.[8]

Protocol 2: Chemotaxis Assay

This assay measures the ability of a CCR5 antagonist to block the migration of cells towards a CCR5 chemokine.[7]

1. Assay Setup: a. Use cells that express CCR5 and migrate in response to CCR5 ligands (e.g., primary human monocytes or THP-1 cells).[7] b. Place assay medium containing a CCR5 chemokine (e.g., RANTES/CCL5) in the lower chamber of a transwell plate.[7] c. In the upper chamber (the transwell insert), add the cells that have been pre-incubated with various concentrations of the CCR5 antagonist or vehicle control.

2. Incubation and Quantification: a. Incubate the plate for a predetermined time (e.g., 2-4 hours) at 37°C to allow for cell migration. b. After incubation, remove the transwell insert.[7] c. Quantify the number of cells that have migrated to the lower chamber using a cell viability reagent (e.g., CellTiter-Glo) or by direct cell counting.[7][18]

3. Data Analysis: a. Calculate the percentage of inhibition of migration for each antagonist concentration compared to the vehicle control. b. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.

Protocol 3: Calcium Mobilization Assay

This assay assesses the antagonist's ability to block chemokine-induced intracellular calcium mobilization.[7]

1. Cell Preparation: a. Plate CCR5-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.[7] b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.[1] c. Wash the cells with assay buffer to remove excess dye.[7]

2. Assay Procedure: a. Add varying concentrations of the CCR5 antagonist to the wells and incubate for a short period (e.g., 15-30 minutes).[7] b. Place the plate in a fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).[7] c. Measure the baseline fluorescence. d. Inject a CCR5 agonist (e.g., RANTES) into the wells and immediately begin measuring the change in fluorescence over time.[7]

3. Data Analysis: a. The peak fluorescence intensity corresponds to calcium mobilization. b. Determine the IC50 value by plotting the percentage of inhibition of the agonist-induced calcium response against the log concentration of the antagonist.[7]

Visualizations

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CCR5 CCR5 Receptor Ca_Mobilization Ca²⁺ Mobilization CCR5->Ca_Mobilization Activates gp120 HIV gp120 gp120->CCR5 Binds Viral_Entry Viral Entry gp120->Viral_Entry Mediates Chemokine Chemokine (e.g., RANTES) Chemokine->CCR5 Binds Antagonist CCR5 Antagonist Antagonist->CCR5 Blocks Chemotaxis Chemotaxis Ca_Mobilization->Chemotaxis

Caption: CCR5 signaling and antagonist inhibition.

Viral_Entry_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Produce_Virus 1. Produce Pseudovirus (HEK293T cells) Pre_Incubate 4. Pre-incubate Virus with Antagonist Produce_Virus->Pre_Incubate Seed_Cells 2. Seed Target Cells (e.g., TZM-bl) Infect_Cells 5. Infect Target Cells Seed_Cells->Infect_Cells Prepare_Antagonist 3. Prepare Serial Dilutions of CCR5 Antagonist Prepare_Antagonist->Pre_Incubate Pre_Incubate->Infect_Cells Incubate_48h 6. Incubate for 48h Infect_Cells->Incubate_48h Measure_Luminescence 7. Measure Luminescence Incubate_48h->Measure_Luminescence Calculate_IC50 8. Calculate % Inhibition and IC50 Measure_Luminescence->Calculate_IC50 Troubleshooting_Logic Start Low Antagonist Efficacy Check_Tropism Is Viral Tropism Confirmed R5? Start->Check_Tropism Check_Concentration Is Concentration Optimized? Check_Tropism->Check_Concentration Yes Outcome_Tropism Perform Tropism Assay Check_Tropism->Outcome_Tropism No Check_Cytotoxicity Is there Cytotoxicity? Check_Concentration->Check_Cytotoxicity Yes Outcome_Concentration Run Dose-Response Curve Check_Concentration->Outcome_Concentration No Check_Reagents Are Reagents/Cells OK? Check_Cytotoxicity->Check_Reagents No Outcome_Cytotoxicity Perform Cytotoxicity Assay Check_Cytotoxicity->Outcome_Cytotoxicity Yes Outcome_Reagents Check Cell Health, Reagent Quality, Protocol Check_Reagents->Outcome_Reagents No Success Efficacy Optimized Check_Reagents->Success Yes

References

Technical Support Center: Preventing Off-Target Effects of CCR5 CRISPR Editing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and detect off-target effects during CRISPR-Cas9 editing of the CCR5 gene.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects in CCR5 CRISPR editing?

A1: Off-target effects in CRISPR-Cas9 editing of the CCR5 gene primarily arise from the Cas9 nuclease cutting at genomic sites that have a similar sequence to the intended on-target site.[1][2][3] The specificity of the guide RNA (gRNA) sequence is a critical determinant.[4] Off-target sites often contain one or more mismatched bases compared to the on-target sequence.[3] Factors such as the concentration of Cas9 and gRNA, the duration of their expression in the cell, and the choice of Cas9 variant can also influence off-target activity.

Q2: How can I proactively minimize off-target effects before starting my experiment?

A2: Proactive minimization of off-target effects is crucial and can be achieved through several strategies:

  • Optimized gRNA Design: Utilize computational tools to design gRNAs with high on-target scores and minimal predicted off-target sites.[4] These tools scan the genome for sequences similar to the intended target.

  • High-Fidelity Cas9 Variants: Employ engineered Cas9 variants such as SpCas9-HF1, eSpCas9, or HypaCas9.[5][6] These variants are designed to have reduced non-specific DNA interactions, thereby lowering off-target cleavage.[6]

  • Choice of Delivery Method: Delivering the Cas9 protein and gRNA as a ribonucleoprotein (RNP) complex via electroporation can reduce off-target effects compared to plasmid-based delivery.[3] RNPs are degraded more quickly, limiting the time for off-target cleavage to occur.

Q3: What are the most common methods for detecting off-target mutations?

A3: Several methods are available to detect off-target mutations, each with its own advantages and limitations. The most widely used unbiased methods include:

  • GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing): This cell-based method captures double-strand breaks (DSBs) by integrating a short double-stranded oligodeoxynucleotide (dsODN) tag at the break sites.[7][8]

  • CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by sequencing): This is a highly sensitive in vitro method that identifies Cas9 cleavage sites in circularized genomic DNA.[9][10][11]

  • Digenome-seq: An in vitro method that involves sequencing the ends of DNA fragments generated by Cas9 cleavage of genomic DNA.

For a quantitative comparison of these methods, please refer to the data section below.

Q4: What is the significance of the Protospacer Adjacent Motif (PAM) in off-target effects?

A4: The Protospacer Adjacent Motif (PAM) is a short DNA sequence (typically 2-6 base pairs) that is essential for the Cas9 nuclease to bind and cleave the DNA. The standard Streptococcus pyogenes Cas9 (SpCas9) recognizes a 5'-NGG-3' PAM sequence. Off-target sites often have a canonical PAM sequence, but Cas9 can sometimes recognize non-canonical PAMs (e.g., NAG, NGA), which can contribute to off-target cleavage. The stringency of PAM recognition varies among different Cas9 variants.

Troubleshooting Guides

Problem: High number of off-target mutations detected by GUIDE-seq or CIRCLE-seq.

Possible Cause Suggested Solution
Suboptimal gRNA design Redesign your gRNA using multiple prediction tools to select a sequence with the lowest predicted off-target profile. Consider using truncated gRNAs (17-18 nucleotides) which can sometimes increase specificity.
Use of wild-type Cas9 Switch to a high-fidelity Cas9 variant like SpCas9-HF1 or eSpCas9. These have been shown to significantly reduce off-target cleavage.[6]
High concentration of Cas9/gRNA Titrate the concentration of your Cas9 and gRNA delivery system (plasmid, RNP, etc.) to find the lowest effective concentration that maintains high on-target editing efficiency.
Prolonged expression of Cas9/gRNA If using plasmid-based delivery, consider switching to RNP delivery for transient expression of the editing machinery.[3]

Problem: Inconsistent on-target editing efficiency.

Possible Cause Suggested Solution
Poor gRNA activity Test multiple gRNAs for the same target to identify the one with the highest on-target efficiency. Verify the quality and integrity of your gRNA preparation.
Inefficient delivery to cells Optimize your transfection or electroporation protocol for the specific cell type you are using. Ensure high cell viability post-delivery.
Chromatin accessibility The target site may be in a region of condensed chromatin, making it inaccessible to the Cas9 complex. You can try using different gRNAs that target more accessible regions of the gene.

Problem: Discrepancies between computational predictions and experimental off-target detection.

Possible Cause Suggested Solution
Limitations of prediction algorithms Computational tools are predictive and may not capture all cellular factors influencing off-target activity. Always validate predicted off-target sites experimentally.
Cell-type specific off-target sites Off-target profiles can vary between different cell types. It is crucial to perform off-target analysis in the same cell type used for your primary experiment.
Sensitivity of detection method Different detection methods have varying levels of sensitivity. For instance, CIRCLE-seq is generally considered more sensitive than GUIDE-seq in detecting a broader range of off-target events.[11]

Data Presentation

Table 1: Comparison of Common Unbiased Off-Target Detection Methods

MethodPrinciple Advantages Limitations
GUIDE-seq Cell-based; dsODN tag integration at DSBsDetects off-targets in a cellular context; provides information on off-target frequency in cells.[7]Can be biased by the efficiency of dsODN integration; may be less sensitive for low-frequency events.
CIRCLE-seq In vitro; Cas9 cleavage of circularized gDNAHighly sensitive; low background; does not require a reference genome.[9][10][11]In vitro conditions may not fully recapitulate the cellular environment; may identify sites that are not cleaved in cells.
Digenome-seq In vitro; sequencing of Cas9-cleaved gDNA fragmentsUnbiased and genome-wide.Can have a higher background from random DNA breakage; may be less sensitive than CIRCLE-seq.

Table 2: Performance of High-Fidelity SpCas9 Variants Compared to Wild-Type (WT) SpCas9

Cas9 VariantKey Mutations On-Target Activity (relative to WT) Off-Target Reduction
SpCas9-HF1 N497A, R661A, Q695A, Q926AGenerally comparable to WT for most gRNAs.[6]Substantially reduces or eliminates off-target cleavage at most sites.[6]
eSpCas9(1.1) K810A, K1003A, R1060ACan be slightly lower than WT depending on the gRNA.Significantly reduces off-target events.
HypaCas9 N692A, M694A, Q695A, H698AOften maintains high on-target activity.Shows a significant reduction in off-target mutations.
Sniper-Cas9 N497A, R661A, Q695A, Q926A, D1135ECan have reduced on-target efficiency for some gRNAs.Exhibits very high specificity with minimal off-target effects.

Experimental Protocols

GUIDE-seq Protocol (Simplified)

This protocol provides a general overview. For a detailed, step-by-step procedure, refer to the original publications.[7][8]

  • Cell Culture and Transfection:

    • Co-transfect the target cells with the Cas9 expression plasmid, the gRNA expression plasmid, and the end-protected dsODN tag.

    • Culture the cells for 3 days to allow for gene editing and dsODN integration.

  • Genomic DNA Extraction:

    • Harvest the cells and isolate high-quality genomic DNA.

  • Library Preparation:

    • Fragment the genomic DNA by sonication.

    • Perform end-repair and A-tailing.

    • Ligate a Y-adapter containing a unique molecular identifier (UMI).

    • Amplify the library using two rounds of nested PCR with primers specific to the adapter and the integrated dsODN tag.

  • Sequencing and Data Analysis:

    • Sequence the prepared library on a high-throughput sequencing platform.

    • Use a bioinformatics pipeline to identify genomic locations with integrated dsODN tags, which correspond to the on- and off-target cleavage sites.

CIRCLE-seq Protocol (Simplified)

This protocol provides a general overview. For a detailed, step-by-step procedure, refer to the original publications.[9][10][11]

  • Genomic DNA Preparation and Circularization:

    • Isolate high-quality genomic DNA.

    • Shear the DNA to an average size of ~300 bp.

    • Perform end-repair, A-tailing, and ligate the DNA to itself to form circular DNA molecules.

    • Treat with exonucleases to remove any remaining linear DNA.

  • In Vitro Cleavage Reaction:

    • Incubate the circularized genomic DNA with the purified Cas9 protein and the in vitro transcribed gRNA.

  • Library Preparation:

    • The Cas9-gRNA complex will linearize the circular DNA at on- and off-target sites.

    • Perform A-tailing and ligate sequencing adapters to the ends of the linearized DNA fragments.

    • Amplify the library by PCR.

  • Sequencing and Data Analysis:

    • Sequence the library using paired-end sequencing.

    • Analyze the sequencing data to identify the genomic locations of the cleavage sites.

Mandatory Visualizations

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCL3 CCL3/MIP-1α CCR5 CCR5 CCL3->CCR5 CCL4 CCL4/MIP-1β CCL4->CCR5 CCL5 CCL5/RANTES CCL5->CCR5 HIV_gp120 HIV gp120 HIV_gp120->CCR5 G_Protein Gαi Gβγ CCR5->G_Protein activates PLC PLC G_Protein->PLC activates PI3K_Pathway PI3K/Akt Pathway G_Protein->PI3K_Pathway activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Gene_Expression Gene Expression (Inflammation, Chemotaxis) Ca_release->Gene_Expression MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway MAPK_Pathway->Gene_Expression PI3K_Pathway->Gene_Expression

Caption: CCR5 signaling pathway upon ligand binding.

Off_Target_Workflow cluster_design Phase 1: Design & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Off-Target Analysis gRNA_Design gRNA Design (In Silico Prediction) Cas9_Selection Cas9 Variant Selection (e.g., High-Fidelity) gRNA_Design->Cas9_Selection Delivery_Method Delivery Method Selection (e.g., RNP) Cas9_Selection->Delivery_Method Cell_Editing CCR5 Gene Editing in Target Cells Delivery_Method->Cell_Editing gDNA_Isolation Genomic DNA Isolation Cell_Editing->gDNA_Isolation Off_Target_Detection Unbiased Off-Target Detection (e.g., GUIDE-seq, CIRCLE-seq) gDNA_Isolation->Off_Target_Detection Data_Analysis Sequencing & Data Analysis Off_Target_Detection->Data_Analysis Validation Validation of Off-Target Sites (Targeted Deep Sequencing) Data_Analysis->Validation Troubleshooting_Tree Start High Off-Target Effects Observed? Check_gRNA Is gRNA Design Optimized? Start->Check_gRNA Yes Further_Analysis Problem Persists: Consider alternative target sites or advanced editing strategies. Start->Further_Analysis No Redesign_gRNA Action: Redesign gRNA using multiple tools. Check_gRNA->Redesign_gRNA No Check_Cas9 Using High-Fidelity Cas9? Check_gRNA->Check_Cas9 Yes Redesign_gRNA->Check_Cas9 Switch_Cas9 Action: Switch to a High-Fidelity Cas9 Variant. Check_Cas9->Switch_Cas9 No Check_Delivery Is Delivery Method Optimized? Check_Cas9->Check_Delivery Yes Switch_Cas9->Check_Delivery Optimize_Delivery Action: Titrate Cas9/gRNA concentration or switch to RNP. Check_Delivery->Optimize_Delivery No Check_Delivery->Further_Analysis Yes Optimize_Delivery->Further_Analysis

References

Improving the stability of purified CCR5 protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification and stabilization of the C-C chemokine receptor type 5 (CCR5) protein.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during CCR5 purification and handling.

Issue 1: Low Yield of Purified CCR5 Protein

Potential Cause Recommended Solution Experimental Details
Suboptimal Codon Usage Synthesize a codon-optimized variant of the CCR5 gene for the chosen expression system (e.g., mammalian or insect cells).[1][2]Utilize online tools for codon optimization based on the expression host. This can significantly enhance translation efficiency and protein expression levels.[1]
Inefficient Solubilization Screen a panel of detergents. Start with milder non-ionic detergents like Dodecyl-β-D-maltoside (DDM) and Lauryl Maltose Neopentyl Glycol (LMNG).[2][3] Optimize detergent concentration (typically 1-2% for initial solubilization) and solubilization time (e.g., 1-4 hours at 4°C).See Protocol: Detergent Screening for CCR5 Solubilization.
Protein Loss During Purification Perform purification steps at 4°C. Include protease inhibitors in all buffers. Use a gentle purification method like affinity chromatography followed by size-exclusion chromatography (SEC).[4]See Protocol: Two-Step Purification of His-Tagged CCR5.
Poor Expression Consider using protein engineering to create a stabilized receptor (StaR).[5][6] This involves introducing mutations that increase the intrinsic stability of the receptor.This is an advanced technique requiring screening of mutant libraries. Published examples for other GPCRs can serve as a guide.[5][6]

Issue 2: Purified Cthis compound is Unstable and Aggregates

Potential Cause Recommended Solution Experimental Details
Inappropriate Detergent Environment The chosen detergent may not be optimal for long-term stability. LMNG has been shown to be more stabilizing than DDM for some GPCRs.[3] Consider exchanging the solubilization detergent for a different one during purification.See Protocol: Detergent Exchange during Affinity Chromatography.
Lack of a Native-like Environment Reconstitute the purified CCR5 into nanoscale apolipoprotein-bound bilayers (NABBs) or nanodiscs.[4][7][8] This provides a more stable, membrane-like environment compared to detergent micelles.See Protocol: Reconstitution of Purified CCR5 into Nanodiscs.
Absence of Stabilizing Lipids Supplement the detergent solution with cholesterol or its analog, cholesterol hemisuccinate (CHS).[9][10][11] Cholesterol is known to be a key component for the stability and function of many GPCRs.[10][12]Add CHS to the solubilization and purification buffers at a concentration of 0.1-0.2% (w/v).
Conformational Instability Add a high-affinity ligand (antagonist or agonist) to the buffers throughout the purification process.[7][8] Ligand binding can lock CCR5 into a single, more stable conformation.[13][14]See Data Summary: Effect of Ligands on CCR5 Thermal Stability.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the stability of my purified CCR5?

The addition of a known high-affinity ligand for CCR5 is often the most effective initial step. Small molecule antagonists like Maraviroc, Vicriviroc, or AD101 have been shown to dramatically increase the thermal stability of the receptor.[7][8] This is because they bind to a pocket within the transmembrane helices, stabilizing an inactive conformation of the receptor.[13][14]

Q2: Which detergent should I use for CCR5 solubilization and purification?

While the optimal detergent is protein-specific, Dodecyl-β-D-maltoside (DDM) and Lauryl Maltose Neopentyl Glycol (LMNG) are common and effective choices for GPCRs.[3] LMNG, a branched detergent, has been found to be superior for stabilizing some GPCRs compared to DDM.[3] It is recommended to perform a small-scale screening with a panel of detergents to identify the best one for your specific CCR5 construct.

Q3: How important is cholesterol for CCR5 stability?

Cholesterol is a critical component of the cell membranes where GPCRs like CCR5 reside and has been shown to be a key determinant of GPCR stability, oligomerization, and function.[9][10][11] It can directly bind to GPCRs at specific sites or indirectly modulate stability by altering the properties of the surrounding lipid environment.[9][11] Therefore, including cholesterol or cholesterol hemisuccinate (CHS) in your purification buffers is highly recommended.[10]

Q4: Can I use protein engineering to make my CCR5 more stable?

Yes, creating a stabilized receptor (StaR) through mutagenesis is a powerful but advanced strategy.[5][6] This involves identifying and introducing mutations that increase the thermostability of the protein. While this requires significant effort in screening, it can lead to a protein that is much more amenable to structural and biophysical studies.[5] Another approach is to create a CCR5 variant with a natural, stability-enhancing mutation, such as the CCR5-Δ32 mutation, which results in a non-functional but stable receptor fragment.[15][16]

Q5: How can I measure the stability of my purified CCR5?

A Homogeneous Time-Resolved Fluorescence (HTRF) assay can be used for high-throughput thermal stability measurements.[7][8] This assay quantifies the amount of correctly folded CCR5 after subjecting aliquots to a range of temperatures.[8] The resulting thermal denaturation curve allows for the determination of the melting temperature (Tm), which is a direct measure of protein stability.

Data Summaries

Table 1: Effect of Small Molecule Antagonists on CCR5 Thermal Stability

This table summarizes the increase in the melting temperature (Tm) of purified CCR5 upon binding to various small molecule antagonists, as measured by an HTRF assay.[8] A higher Tm indicates greater thermal stability.

LigandTm of CCR5 (°C)ΔTm (°C) vs. No Ligand
No Ligand~42-
Maraviroc~66+24
AD101~64+22
Vicriviroc~62+20
CMPD 167~59+17

Data adapted from published studies.[8] Absolute Tm values can vary based on experimental conditions (e.g., detergent, buffer composition).

Key Experimental Protocols

Protocol: Two-Step Purification of His-Tagged CCR5

This protocol describes a general method for purifying N-terminally His-tagged CCR5 expressed in mammalian cells.

  • Cell Lysis and Solubilization:

    • Harvest cells expressing CCR5 and resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitors).

    • Lyse cells by sonication or dounce homogenization on ice.

    • Pellet the cell debris by centrifugation at 100,000 x g for 30 minutes at 4°C.

    • Resuspend the membrane pellet in Solubilization Buffer (Lysis Buffer + 1% DDM or LMNG, 0.2% CHS, and 10 µM stabilizing ligand, e.g., Maraviroc).

    • Stir gently for 2 hours at 4°C to solubilize membrane proteins.

    • Clarify the solubilizate by centrifugation at 100,000 x g for 1 hour at 4°C.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with Wash Buffer (Lysis Buffer + 0.05% DDM or LMNG, 0.02% CHS, 10 µM ligand, 20 mM imidazole).

    • Load the clarified supernatant onto the column.

    • Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

    • Elute the bound Cthis compound with Elution Buffer (Wash Buffer + 250 mM imidazole).

  • Size-Exclusion Chromatography (SEC):

    • Concentrate the eluted protein using an appropriate centrifugal filter device.

    • Inject the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% DDM or LMNG, 0.02% CHS, 1 µM ligand).

    • Collect fractions corresponding to the monomeric CCR5 peak.

    • Analyze fractions by SDS-PAGE and Western blot to confirm purity.[17]

Protocol: Reconstitution of Purified CCR5 into Nanodiscs

  • Preparation of Components:

    • Prepare purified CCR5 in a detergent solution (e.g., DDM).

    • Prepare Membrane Scaffold Protein (MSP) and lipids (e.g., a mixture of POPC and POPG).

  • Assembly Reaction:

    • Mix purified CCR5, MSP, and lipids in a specific molar ratio (e.g., 1:2:100 CCR5:MSP:Lipid). The optimal ratio may need to be determined empirically.

    • Incubate the mixture on ice for 30 minutes.

  • Detergent Removal:

    • Remove the detergent from the assembly mixture to initiate nanodisc formation. This is typically done by adding detergent-adsorbing beads (e.g., Bio-Beads) and incubating with gentle rotation at 4°C for several hours to overnight.

  • Purification of Assembled Nanodiscs:

    • Remove the Bio-Beads.

    • Purify the CCR5-containing nanodiscs from empty nanodiscs and other components using affinity chromatography (if the CCR5 is tagged) followed by size-exclusion chromatography.[4]

Visualizations

Experimental_Workflow_for_CCR5_Stabilization start Start: CCR5-expressing Cells solubilization Solubilization (Detergent + CHS + Ligand) start->solubilization purification Two-Step Purification (Affinity + SEC) solubilization->purification unstable Unstable Protein (Aggregation/Degradation) purification->unstable Troubleshooting: - Wrong detergent - No ligand/lipid stable_detergent Stable Purified CCR5 (in Detergent Micelle) purification->stable_detergent Success reconstitution Reconstitution into Nanodiscs stable_detergent->reconstitution analysis Downstream Applications (Structural/Biophysical Studies) stable_detergent->analysis stable_nanodisc Highly Stable CCR5 (in Nanodisc) reconstitution->stable_nanodisc stable_nanodisc->analysis

Caption: Workflow for purification and stabilization of Cthis compound.

CCR5_Signaling_Pathway ligand Chemokine Ligand (e.g., CCL5/RANTES) ccr5 CCR5 Receptor ligand->ccr5 Binds g_protein Heterotrimeric G-protein (Gi) ccr5->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3_dag IP3 & DAG plc->ip3_dag Generates ca_release Ca2+ Release ip3_dag->ca_release pkc Protein Kinase C (PKC) ip3_dag->pkc mapk MAP Kinase Cascade pkc->mapk

Caption: Simplified CCR5 signaling cascade upon chemokine binding.

References

Technical Support Center: Development of CCR5-Based HIV Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on CCR5-based HIV vaccines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Immunogen Design and Eliciting Broadly Neutralizing Antibodies (bNAbs)

Question 1: Why is it so difficult to elicit broadly neutralizing antibodies (bNAbs) against the CCR5 co-receptor binding site on the HIV envelope (Env) protein?

Answer: Eliciting bNAbs against the CCR5-binding site is a major challenge due to several key factors:

  • Conformational Masking: The CCR5-binding site on the gp120 subunit of Env is a highly dynamic and conformationally complex region. It is typically hidden until the virus binds to the primary receptor, CD4, on the host cell.[1][2][3] This CD4-induced conformational change exposes the co-receptor binding site, but this exposure is transient, making it a difficult target for the immune system to recognize consistently.[3][4][5]

  • Glycan Shielding: The Env protein is heavily glycosylated, with a dense layer of sugar molecules, often referred to as the "glycan shield," that covers much of its surface.[6][7][8][9] These glycans physically block antibody access to the underlying protein surface, including conserved epitopes like the CCR5-binding site.[6][8] Over half the mass of the Env trimer is composed of these N-linked glycans.[7]

  • High Sequence Variability: The V3 loop of gp120, a critical component of the CCR5-binding site, is one of the most variable regions of the HIV genome.[1][10] This high mutation rate allows the virus to quickly escape from immune responses.[11][12] While the overall function of the V3 loop in co-receptor binding is conserved, its specific amino acid sequence can change, making it difficult for a single antibody to neutralize a wide range of HIV strains.[1][10][13][14]

Troubleshooting Experimental Approaches:

Problem Possible Cause Suggested Solution
Low or no neutralizing antibody titers against diverse HIV-1 isolates.Immunogen does not mimic the native, trimeric Env spike.Design and produce stabilized, soluble Env trimers (e.g., SOSIP or UFO trimers) that better represent the native conformation.[15][16][17]
Elicited antibodies are strain-specific and not broadly neutralizing.The immune response is dominated by antibodies targeting variable regions.Focus immunogen design on conserved epitopes within or near the CCR5-binding site. This may involve "germline-targeting" approaches to guide the B-cell response towards specific conserved sites.[18]
Antibodies fail to penetrate the glycan shield.Glycans are effectively masking the target epitope.Consider immunogens with modified glycan profiles or deglycosylated Env proteins to expose conserved epitopes. However, be aware that some bNAbs recognize both glycan and peptide components.[6]

Category 2: Co-receptor Switching and Immune Escape

Question 2: We observed a shift in our viral population from CCR5-tropic (R5) to CXCR4-tropic (X4) after vaccination in our animal model. What could be the cause and how can we address this?

Answer: This phenomenon, known as co-receptor switching, is a significant concern in the development of CCR5-targeted vaccines and therapies. The pressure exerted by a vaccine-induced immune response that effectively targets R5 viruses can select for pre-existing or newly mutated viral variants that can use the CXCR4 co-receptor for entry.[19][20][21] X4-tropic viruses are often associated with a more rapid disease progression.[22]

Troubleshooting and Monitoring:

Problem Possible Cause Suggested Solution
Emergence of CXCR4-using viruses post-vaccination.Vaccine-induced immune pressure is selecting for X4 variants.1. Monitor Co-receptor Tropism: Regularly perform co-receptor tropism assays (phenotypic or genotypic) to detect shifts in the viral population.[23][24][25] 2. Broaden the Immune Response: Design vaccine strategies that elicit responses against both R5 and X4 viruses or target conserved regions independent of co-receptor usage.
Difficulty in detecting low-frequency X4 variants.The tropism assay may not be sensitive enough.Utilize enhanced sensitivity phenotypic assays or deep sequencing-based genotypic assays to detect minor CXCR4-using variants that may be present at low levels.[23]

Experimental Protocols

1. TZM-bl Neutralizing Antibody Assay

This assay is widely used to measure the ability of antibodies to neutralize HIV-1 infection. It utilizes TZM-bl cells, which are a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and contain integrated reporter genes for luciferase and β-galactosidase under the control of the HIV-1 LTR.[26][27]

Methodology:

  • Cell Preparation: Plate TZM-bl cells in 96-well flat-bottom plates and incubate overnight.

  • Antibody Dilution: Serially dilute the test antibodies (e.g., purified monoclonal antibodies or patient sera) in culture medium.

  • Virus-Antibody Incubation: Mix the diluted antibodies with a known amount of HIV-1 Env-pseudotyped virus and incubate for 1-2 hours at 37°C.

  • Infection: Add the virus-antibody mixture to the TZM-bl cells.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer. The reduction in luminescence in the presence of the antibody compared to the virus-only control indicates neutralization.[26][27]

2. Co-receptor Tropism Assays

Determining the co-receptor usage of HIV-1 is crucial, especially when evaluating CCR5-targeted interventions.[24][25]

a) Phenotypic Tropism Assay (e.g., Trofile® Assay)

This is considered the "gold standard" for determining co-receptor tropism.[23]

Methodology:

  • Virus Preparation: Generate replication-defective pseudoviruses expressing the patient-derived Env proteins.[25]

  • Infection of Target Cells: Use these pseudoviruses to infect two different cell lines: one expressing CD4 and CCR5, and the other expressing CD4 and CXCR4.[25]

  • Detection of Infection: Measure viral entry and replication, often through a reporter gene like luciferase.

  • Tropism Determination:

    • R5-tropic: Virus infects only the CCR5-expressing cells.[28]

    • X4-tropic: Virus infects only the CXCR4-expressing cells.[28]

    • Dual/Mixed-tropic: Virus infects both cell lines.[28]

b) Genotypic Tropism Assay

This method predicts co-receptor usage by sequencing the V3 loop of the HIV-1 env gene.[29]

Methodology:

  • RNA/DNA Extraction: Extract viral RNA from plasma or proviral DNA from cells.

  • PCR Amplification: Amplify the V3 region of the env gene using PCR.

  • Sequencing: Sequence the amplified V3 loop.

  • Bioinformatic Analysis: Use a bioinformatic algorithm (e.g., Geno2Pheno) to analyze the V3 loop sequence and predict whether the virus is R5-tropic or X4-tropic based on specific sequence motifs.[29]

3. Production of Recombinant Soluble HIV-1 Env Glycoproteins

Producing high-quality, native-like Env trimers is essential for vaccine development.[15][17][30]

Methodology:

  • Gene Synthesis and Cloning: Synthesize the gene encoding the desired Env protein (e.g., a stabilized SOSIP.664 trimer) with codon optimization for mammalian cell expression and clone it into an appropriate expression vector.[31]

  • Transient Transfection: Transfect a suitable mammalian cell line (e.g., HEK293 cells) with the expression vector.[30]

  • Protein Expression and Secretion: Culture the transfected cells, allowing them to secrete the soluble Env protein into the culture medium.

  • Purification: Purify the recombinant Env protein from the culture supernatant using affinity chromatography. This often involves using a broadly neutralizing antibody that recognizes a quaternary epitope on the native trimer, such as PGT145 or PGT151, to select for properly folded trimers.[15]

  • Quality Control: Characterize the purified protein for its trimeric state (e.g., by size exclusion chromatography), antigenicity (e.g., by ELISA with a panel of bNAbs), and structure (e.g., by negative-stain electron microscopy).[15]

Data Presentation

Table 1: Comparison of Co-receptor Tropism Assays

Assay Type Principle Advantages Disadvantages Typical Turnaround Time
Phenotypic Measures viral entry into cells expressing specific co-receptors.[23][25]Considered the "gold standard"; directly measures viral function.[23]More expensive; requires a higher viral load; longer turnaround time.[25][29]~2 weeks[25]
Genotypic Predicts tropism based on the V3 loop sequence.[29]Faster; less expensive; can be performed on samples with lower viral loads (proviral DNA).[24][29]Predictive, not a direct measure of function; may have lower sensitivity for minor variants.[23]A few days

Visualizations

HIV_Entry_Signaling_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Membrane gp41->Membrane 5. Fusion Peptide Insertion CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Unfolds Membrane->gp41 6. Membrane Fusion

Caption: HIV-1 entry mechanism involving CD4 and CCR5.

Experimental_Workflow_Neutralization_Assay A Plate TZM-bl cells E Add mixture to TZM-bl cells A->E B Serially dilute test antibody D Incubate virus and antibody B->D C Prepare HIV-1 pseudovirus C->D D->E F Incubate for 48 hours E->F G Lyse cells and add luciferase substrate F->G H Measure luminescence G->H I Calculate % Neutralization H->I

Caption: Workflow for the TZM-bl neutralizing antibody assay.

Challenges_bNAb_Elicitation cluster_challenges Key Challenges center Failure to Elicit bNAbs against CCR5-Binding Site A Conformational Masking A->center A_detail CCR5 site hidden before CD4 binding A->A_detail B Glycan Shielding B->center B_detail Glycans physically block antibody access B->B_detail C V3 Loop Hypervariability C->center C_detail High mutation rate leads to immune escape C->C_detail

References

Technical Support Center: Overcoming Resistance to CCR5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR5 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of HIV-1 resistance to small-molecule CCR5 inhibitors?

A1: HIV-1 can develop resistance to CCR5 inhibitors through two main pathways:

  • Coreceptor Switching: The virus may switch its coreceptor usage from CCR5 to CXCR4.[1] Since CCR5 inhibitors specifically block the CCR5 coreceptor, they are ineffective against viruses that can use CXCR4 for entry.[1][2] The emergence of CXCR4-using viruses is a common cause of virologic failure in patients treated with CCR5 antagonists.[1][3]

  • Continued Use of CCR5 in an Inhibitor-Insensitive Manner: The virus can acquire mutations that allow it to use the CCR5 coreceptor even when the inhibitor is bound.[1] This is often achieved through mutations in the V3 loop of the gp120 envelope glycoprotein (B1211001), which alter the way the virus interacts with the CCR5 receptor.[1][4] In this scenario, the virus recognizes the inhibitor-CCR5 complex as a viable entry receptor.[1] A less common mechanism involves mutations in the gp41 fusion peptide.[5]

There are two described mechanisms for how viruses can overcome CCR5 inhibitors while still engaging with the CCR5 receptor:

  • Competitive Resistance: This occurs when higher concentrations of the inhibitor are required to achieve the same level of viral inhibition, reflected as a shift in the IC50 value. The virus essentially outcompetes the inhibitor for binding to available, unbound CCR5 receptors.[6]

  • Allosteric Resistance: In this case, the maximum viral inhibition plateaus below 100%, regardless of how high the inhibitor concentration is. This indicates that the virus can use the inhibitor-bound conformation of the CCR5 receptor for entry.[6][7]

Q2: My genotypic assay predicts an R5-tropic virus, but my experiment is failing. What could be the issue?

A2: Discrepancies between genotypic and phenotypic tropism results can occur. Genotypic assays predict tropism based on the genetic sequence of the viral envelope, primarily the V3 loop. However, they may not always detect minor CXCR4-using variants present in the viral population.[4][8] If a minor X4 variant exists, it can be selected for under the pressure of a CCR5 inhibitor, leading to experimental failure.[4] A more sensitive phenotypic assay, which directly measures which coreceptor the virus uses to enter cells, is often recommended to confirm tropism, especially in cases of unexpected results.[2][9]

Q3: Can resistance to one CCR5 inhibitor confer cross-resistance to others?

A3: Yes, cross-resistance among small-molecule CCR5 inhibitors is common.[4] This is because many of these inhibitors bind to a similar pocket within the transmembrane helices of the CCR5 receptor.[4] However, the extent of cross-resistance can vary, and a virus resistant to one CCR5 inhibitor may retain some sensitivity to another.[4] In contrast, resistance to small-molecule inhibitors does not typically confer cross-resistance to other classes of entry inhibitors, such as anti-CCR5 antibodies or modified chemokines.[6]

Troubleshooting Guides

Issue 1: Unexpected Virologic Failure in an in vitro Experiment

If you observe unexpected viral replication in your cell culture despite the presence of a CCR5 inhibitor, consider the following troubleshooting steps:

Possible Cause Troubleshooting Steps
Suboptimal Inhibitor Concentration Verify the concentration and bioactivity of your CCR5 inhibitor stock. Perform a dose-response experiment to ensure you are using a concentration sufficient for maximal inhibition.
Presence of Pre-existing CXCR4-using Variants The viral stock may contain a low frequency of CXCR4-using viruses that are not inhibited by the CCR5 antagonist.[4] Perform a sensitive phenotypic tropism assay on your viral stock to confirm it is purely R5-tropic.[2]
Emergence of Resistant Virus The virus may have developed resistance during the experiment. Sequence the envelope gene (gp120 and gp41) of the breakthrough virus to identify potential resistance mutations.[5]
Cell Line Issues Different cell lines can have varying expression levels of CD4 and CCR5, affecting inhibitor efficacy.[10] Ensure your target cells have adequate and consistent CCR5 expression.

Issue 2: High Variability in Replicate Wells of a Neutralization Assay

High variability between replicate wells can obscure the true effect of the inhibitor.

Possible Cause Troubleshooting Steps
Inadequate Mixing Ensure thorough but gentle mixing of cells, virus, and inhibitor in each well.[10]
Pipetting Errors Use calibrated pipettes and change tips between each dilution and reagent to prevent cross-contamination.[10]
Cell Health and Density Ensure cells are healthy and seeded at the optimal density. Over-confluent or stressed cells can lead to inconsistent results.[10]
Inconsistent Incubation Times Standardize all incubation times, including virus-inhibitor pre-incubation and post-infection culture periods.[10]

Experimental Protocols

Protocol 1: HIV-1 Neutralization Assay (Single-Cycle Infection)

This assay measures the ability of a CCR5 inhibitor to block viral entry of pseudotyped viruses in a single round of infection.[11]

Materials:

  • HEK293T cells

  • Env-deleted HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

  • Expression plasmid for an R5-tropic HIV-1 Env glycoprotein

  • Transfection reagent

  • TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated Tat-responsive luciferase and β-galactosidase reporter genes)

  • CCR5 inhibitor

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Pseudovirus Production: Co-transfect HEK293T cells with the Env-deleted backbone plasmid and the Env-expressing plasmid.[4]

  • Harvest the supernatant containing pseudoviruses 48-72 hours post-transfection.

  • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.[4]

  • Determine the virus titer (e.g., by p24 ELISA or by titrating on TZM-bl cells).[11]

  • Neutralization Assay:

    • Seed TZM-bl cells in a 96-well plate and incubate overnight.[11]

    • Prepare serial dilutions of the CCR5 inhibitor.

    • Pre-incubate the pseudovirus with the inhibitor dilutions for 1 hour at 37°C.[11]

    • Add the virus-inhibitor mixture to the TZM-bl cells.

    • Incubate for 48 hours.

    • Lyse the cells and measure luciferase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the virus-only control and determine the 50% inhibitory concentration (IC50).[11]

Protocol 2: Cell-Cell Fusion Assay

This assay measures the fusion between cells expressing the HIV-1 Env glycoprotein and target cells expressing CD4 and CCR5.[11]

Materials:

  • Effector cells: Cells expressing an R5-tropic HIV-1 Env and the Tat protein (e.g., HeLa-ADA).

  • Target cells: Indicator cells expressing CD4 and CCR5, with a Tat-responsive reporter gene (e.g., a luciferase gene under the control of the HIV-1 LTR).

  • CCR5 inhibitor

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed target cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the CCR5 inhibitor and add to the target cells.

  • Add effector cells to the wells containing target cells and inhibitor.

  • Co-culture the cells for 6-8 hours at 37°C to allow for fusion and transactivation of the reporter gene.[11]

  • Lyse the cells and measure luciferase activity.

  • Data Analysis: Calculate the percent inhibition of fusion for each inhibitor concentration and determine the IC50.[11]

Visualizations

HIV_Entry_Signaling_Pathway cluster_virus HIV-1 Virion cluster_cell Target T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Coreceptor gp120->CCR5 3. Coreceptor Binding gp41 gp41 Membrane Cell Membrane gp41->Membrane 5. Membrane Fusion CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Fusion Peptide Insertion Inhibitor CCR5 Inhibitor Inhibitor->CCR5 Blockade

Caption: HIV-1 entry pathway and the mechanism of action of CCR5 inhibitors.

Troubleshooting_Workflow Start Virologic Failure with CCR5 Inhibitor CheckTropism Perform Phenotypic Tropism Assay Start->CheckTropism IsR5 Is Virus Purely R5-tropic? CheckTropism->IsR5 CheckConcentration Verify Inhibitor Concentration & Activity IsR5->CheckConcentration Yes X4Present CXCR4-using Virus Detected (Switch in Tropism) IsR5->X4Present No ConcentrationOK Is Concentration Optimal? CheckConcentration->ConcentrationOK SequenceEnv Sequence env Gene of Breakthrough Virus ConcentrationOK->SequenceEnv Yes SuboptimalConc Suboptimal Inhibitor Concentration ConcentrationOK->SuboptimalConc No AnalyzeMutations Analyze for Resistance Mutations (V3, gp41) SequenceEnv->AnalyzeMutations ResistanceEmerged Resistance Mutations Identified (Acquired Resistance) AnalyzeMutations->ResistanceEmerged

Caption: A logical workflow for troubleshooting virologic failure with CCR5 inhibitors.

References

Technical Support Center: Optimizing Conditions for CCR5 Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CCR5 immunoprecipitation (IP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to ensure successful CCR5 IP experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your CCR5 immunoprecipitation experiments in a question-and-answer format.

High Background

Question: I'm observing high background in my CCR5 IP, with many non-specific bands on my Western blot. What can I do to reduce this?

Answer: High background is a common issue in immunoprecipitation and can be caused by several factors. Here are some troubleshooting steps:

  • Increase Wash Stringency: Insufficient washing is a primary cause of high background. Increase the number of washes (at least 4-5 times) and/or the salt concentration (up to 300mM NaCl) in your wash buffer to disrupt non-specific protein interactions.[1][2]

  • Pre-clear Your Lysate: Before adding your primary antibody, incubate the cell lysate with the protein A/G beads for 30-60 minutes.[3] This step captures proteins that non-specifically bind to the beads.

  • Optimize Antibody Concentration: Using too much primary antibody can lead to non-specific binding. Perform a titration experiment to determine the optimal antibody concentration for your specific protein and cell type.[4]

  • Use a High-Quality, IP-Validated Antibody: Ensure you are using an antibody that has been validated for immunoprecipitation. Affinity-purified polyclonal antibodies often provide better results than monoclonal antibodies in some cases.[4][5]

  • Check Lysis Buffer Composition: The choice of lysis buffer is critical. For less soluble protein complexes, non-ionic detergents like NP-40 or Triton X-100 are recommended.[4] For nuclear proteins or to ensure complete lysis, a more stringent buffer like RIPA may be necessary, but be aware it can disrupt some protein-protein interactions.

Weak or No Signal

Question: I'm not detecting any CCR5 protein after my immunoprecipitation. What are the possible reasons for this weak or absent signal?

Answer: A weak or no signal for your target protein can be frustrating. Consider the following potential causes and solutions:

  • Low CCR5 Expression: CCR5 expression varies significantly between cell types. It is highly expressed in immune cells like T cells and macrophages.[6][7][8] Confirm that your chosen cell line or tissue expresses sufficient levels of CCR5. You may need to increase the amount of starting material (cell lysate).[4]

  • Inefficient Cell Lysis: The Cthis compound may not be efficiently extracted from the cells. Ensure your lysis buffer is appropriate for membrane proteins and that you are using a sufficient volume for your cell pellet.[2] Mechanical disruption, such as sonication or douching, may be required for some cell types.

  • Antibody Not Suitable for IP: Not all antibodies that work in Western blotting are effective for immunoprecipitation, as they may not recognize the native protein conformation. Use an antibody specifically validated for IP.[5][9][10]

  • Incorrect Bead Choice: Ensure you are using the correct type of beads (Protein A or Protein G) for your antibody's species and isotype.[2]

  • Protein Degradation: Add protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent the degradation of your target protein.[2]

Antibody Heavy and Light Chains Obscuring Results

Question: The heavy and light chains of my IP antibody are running at the same molecular weight as my protein of interest on the Western blot. How can I avoid this?

Answer: This is a common problem, especially when the target protein is around 50 kDa or 25 kDa. Here are a few solutions:

  • Use IP-specific Secondary Antibodies: There are commercially available secondary antibodies that only recognize the native, non-reduced primary antibody. This prevents the detection of the heavy and light chains.

  • Covalent Antibody-Bead Crosslinking: You can covalently crosslink your primary antibody to the protein A/G beads. This prevents the antibody from eluting with your target protein.

  • Use a Different Species Primary Antibody: If you are using a rabbit primary for IP, use a mouse primary for the Western blot, or vice-versa. This allows you to use a secondary antibody that will not recognize the IP antibody.

Frequently Asked Questions (FAQs)

Q1: Which lysis buffer is best for CCR5 immunoprecipitation?

A1: The optimal lysis buffer depends on your specific experimental goals. For preserving protein-protein interactions (co-IP), a non-denaturing buffer containing a mild non-ionic detergent like NP-40 or Triton X-100 is recommended. A RIPA buffer can be used for more complete solubilization of membrane proteins but may disrupt weaker interactions.

Q2: How much cell lysate and antibody should I use for a CCR5 IP?

A2: As a starting point, use 1-3 x 10^7 cells and follow the antibody manufacturer's recommended dilution. However, the optimal amounts will depend on the expression level of CCR5 in your cells and the affinity of your antibody. It is highly recommended to perform a titration experiment for your antibody.[4]

Q3: What are the essential controls for a CCR5 immunoprecipitation experiment?

A3: To ensure the validity of your results, you should include the following controls:

  • Isotype Control: Use a non-specific antibody of the same isotype as your primary antibody to control for non-specific binding to the beads and antibody.[3]

  • Positive Control Lysate: Use a lysate from cells known to express CCR5 to confirm that your IP protocol is working.

  • Negative Control Lysate: Use a lysate from cells that do not express CCR5 (e.g., cells from a CCR5 knockout model or cells with very low expression) to demonstrate the specificity of your antibody.[11]

Q4: Can I use frozen cell pellets for CCR5 IP?

A4: While fresh cells are ideal, you can use cell pellets that have been snap-frozen and stored at -80°C.[3] However, for co-IP experiments where preserving protein-protein interactions is critical, fresh cells are strongly recommended.[4]

Data Presentation

Table 1: Comparison of Common Lysis Buffers for Immunoprecipitation
Buffer ComponentRIPA Buffer (Stringent)NP-40/Triton X-100 Buffer (Non-denaturing)
Primary Use Solubilizing nuclear and membrane proteinsPreserving protein-protein interactions (Co-IP)
Tris-HCl (pH 7.4-8.0) 50 mM50 mM
NaCl 150 mM150-300 mM
Non-ionic Detergent 1% NP-40 or Triton X-1001% NP-40 or Triton X-100
Ionic Detergent 0.5% sodium deoxycholate, 0.1% SDSNone
EDTA 1 mM1 mM
Protease/Phosphatase Inhibitors Add freshAdd fresh

Data synthesized from multiple sources.[12][13]

Table 2: Recommended Starting Amounts for CCR5 IP
ComponentRecommended AmountNotes
Starting Cell Number 1-4 x 10^7 cellsAdjust based on CCR5 expression level.[2]
Lysis Buffer Volume 0.5 - 1.0 mLEnsure complete cell coverage.[3]
Primary Antibody 1-10 µgTitrate for optimal performance.[4]
Protein A/G Beads 20-50 µL of slurryRefer to manufacturer's instructions.

Experimental Protocols

Protocol 1: Cell Lysis for CCR5 Immunoprecipitation
  • Culture cells to the desired density and treat as required for your experiment.

  • Aspirate the culture medium and wash the cells once with ice-cold PBS.[3]

  • For adherent cells, scrape them in the presence of ice-cold PBS and centrifuge to pellet. For suspension cells, directly centrifuge to pellet.[14]

  • Resuspend the cell pellet in 0.5-1.0 mL of ice-cold lysis buffer (e.g., NP-40 buffer) containing freshly added protease and phosphatase inhibitors.[3]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]

  • (Optional) For difficult-to-lyse cells, sonicate the lysate on ice.[3]

  • Centrifuge the lysate at 14,000 x g for 15-30 minutes at 4°C to pellet cellular debris.[1][3]

  • Transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your starting material for the IP.

Protocol 2: Immunoprecipitation of CCR5
  • Pre-clearing (Recommended): Add 20-30 µL of Protein A/G bead slurry to your cleared cell lysate. Incubate with rotation for 30-60 minutes at 4°C.[3]

  • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the appropriate amount of your anti-CCR5 primary antibody to the pre-cleared lysate.

  • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Add 30-50 µL of fresh Protein A/G bead slurry to the lysate-antibody mixture.

  • Incubate with gentle rotation for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation at a low speed.

  • Carefully remove the supernatant and wash the beads 4-5 times with 1 mL of ice-cold wash buffer (a less stringent version of your lysis buffer).[2]

  • After the final wash, carefully remove all supernatant.

  • Elution: Resuspend the beads in 20-40 µL of 1X SDS-PAGE loading buffer.

  • Boil the sample at 95-100°C for 5-10 minutes to elute the protein and denature it for gel electrophoresis.

  • Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting.

Visualizations

IP_Workflow start Start with Cell Culture lysis Cell Lysis (e.g., NP-40 Buffer + Inhibitors) start->lysis centrifuge1 Centrifugation (Pellet Debris) lysis->centrifuge1 preclear Pre-clearing with Beads (Reduce Non-specific Binding) centrifuge1->preclear add_ab Add Anti-CCR5 Antibody (Incubate) preclear->add_ab add_beads Add Protein A/G Beads (Capture Antibody-Antigen Complex) add_ab->add_beads wash Wash Beads (Remove Unbound Proteins) add_beads->wash elute Elution (e.g., SDS-PAGE Buffer) wash->elute analysis Analysis (Western Blot, Mass Spec) elute->analysis end End analysis->end

Caption: General workflow for a CCR5 immunoprecipitation experiment.

CCR5_Signaling cluster_membrane Plasma Membrane CCR5 CCR5 G_protein G-protein CCR5->G_protein activates downstream Downstream Signaling (e.g., Chemotaxis, Calcium Mobilization) G_protein->downstream ligand Chemokine Ligand (e.g., RANTES, MIP-1α/β) ligand->CCR5 binds

Caption: Simplified CCR5 signaling upon chemokine ligand binding.

References

Technical Support Center: Optimizing CCR5 Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during CCR5 immunohistochemistry (IHC). Our goal is to help you minimize background staining and achieve high-quality, specific signals in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background staining in CCR5 IHC?

High background staining in CCR5 IHC can originate from several factors, broadly categorized as issues with tissue preparation, antibody incubation, and detection systems. Common culprits include:

  • Non-specific antibody binding: Both primary and secondary antibodies can bind to unintended targets in the tissue. This can be due to excessive antibody concentration, cross-reactivity, or interactions with endogenous immunoglobulins.[1][2][3][4][5]

  • Endogenous enzyme activity: If you are using a horseradish peroxidase (HRP) or alkaline phosphatase (AP) based detection system, endogenous enzymes present in the tissue can react with the substrate, leading to false-positive signals.[1][2][3] Tissues like the kidney, liver, and spleen have high endogenous peroxidase activity.[3]

  • Antigen retrieval issues: Suboptimal antigen retrieval can either fail to adequately expose the CCR5 epitope or, conversely, damage the tissue morphology and expose non-specific binding sites.[6][7][8]

  • Problems with tissue processing: Incomplete deparaffinization, tissue drying out during the staining procedure, or the use of thick tissue sections can all contribute to increased background.[1][3][5]

  • Autofluorescence: Some tissues naturally fluoresce, which can be mistaken for a positive signal in immunofluorescence experiments. Fixatives like formalin can also induce autofluorescence.[9]

Q2: How can I be sure that the staining I'm seeing is specific to CCR5?

Proper controls are essential to confirm the specificity of your CCR5 staining. Key controls to include in your experiment are:

  • Negative Tissue Control: A tissue known not to express CCR5. If staining is observed in this tissue, it indicates a problem with non-specific binding.

  • No Primary Antibody Control: This involves running a slide through the entire staining protocol but omitting the primary CCR5 antibody. Staining in this control points to non-specific binding of the secondary antibody or issues with the detection system.[1][3]

  • Isotype Control: A non-immune antibody of the same isotype and at the same concentration as your primary CCR5 antibody is used. This helps to ensure that the observed staining is not due to non-specific binding of the immunoglobulin itself.

Troubleshooting Guide

This guide provides a question-and-answer format to address specific issues you may encounter during your CCR5 IHC experiments.

High Background Staining

Problem: I'm seeing diffuse, non-specific staining across my entire tissue section.

This is a common issue that can often be resolved by optimizing your blocking and antibody incubation steps.

Possible Causes & Solutions:

  • Inadequate Blocking: Your blocking step may not be sufficient to prevent non-specific antibody binding.

    • Solution: Increase the incubation time for your blocking step (e.g., from 30 minutes to 1 hour). Consider changing your blocking agent. Normal serum from the species in which the secondary antibody was raised is a common and effective choice.[1][10][11][12] For example, if your secondary antibody is a goat anti-rabbit, use normal goat serum for blocking.

  • Primary Antibody Concentration is Too High: An excess of primary antibody can lead to it binding to low-affinity, non-target sites.

    • Solution: Perform a titration of your primary CCR5 antibody to determine the optimal concentration that provides a strong specific signal with low background.[3]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to endogenous immunoglobulins in your tissue, especially if you are using a mouse primary antibody on mouse tissue.

    • Solution: Use a secondary antibody that has been pre-adsorbed against the species of your tissue sample. Alternatively, if possible, choose a primary antibody raised in a species different from your sample tissue.[1][3]

Problem: I'm observing punctate or granular background staining.

This type of background can be caused by precipitates in your buffers or issues with your detection reagents.

Possible Causes & Solutions:

  • Precipitates in Buffers or Antibodies: Aggregates of antibodies or other reagents can settle on the tissue and cause artifactual staining.

    • Solution: Centrifuge your primary and secondary antibodies before use. Ensure all buffers are freshly made and filtered.

  • Endogenous Biotin (if using an Avidin-Biotin Complex system): Tissues like the liver and kidney have high levels of endogenous biotin, which can be bound by streptavidin-based detection systems, leading to non-specific signal.[1]

    • Solution: Incorporate an avidin/biotin blocking step in your protocol before primary antibody incubation. Alternatively, consider using a polymer-based detection system that is not dependent on the avidin-biotin interaction.[1]

Weak or No Signal

Problem: I'm not seeing any staining, or the staining is very weak.

This can be due to a variety of factors, from issues with the primary antibody to suboptimal antigen retrieval.

Possible Causes & Solutions:

  • Inactive Primary Antibody: The primary antibody may have lost its activity due to improper storage or handling.

    • Solution: Always store antibodies according to the manufacturer's instructions. Run a positive control (a tissue known to express CCR5) to verify that the antibody is working.[13]

  • Suboptimal Antigen Retrieval: The CCR5 epitope may be masked by the fixation process.

    • Solution: Optimize your antigen retrieval method. For many antibodies, heat-induced epitope retrieval (HIER) is effective. You may need to test different retrieval solutions (e.g., citrate (B86180) buffer pH 6.0 vs. Tris-EDTA pH 9.0) and heating times to find the optimal conditions for your specific CCR5 antibody.[6][7][8][14]

  • Low Abundance of CCR5: The target protein may be expressed at very low levels in your tissue of interest.

    • Solution: Consider using a signal amplification system, such as a tyramide signal amplification (TSA) kit, to enhance the detection of low-abundance targets.

Quantitative Data Summary

Optimizing your IHC protocol often involves finding the right balance between maximizing the specific signal and minimizing the background noise. The following tables provide a summary of how different experimental parameters can influence the signal-to-noise ratio. While specific quantitative data for every CCR5 antibody is not available, these tables illustrate the general principles of optimization.

Table 1: Comparison of Antigen Retrieval Methods on Signal-to-Noise Ratio (Illustrative Data)

Antigen Retrieval MethodBufferTemperature (°C)Time (min)Signal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
No Retrieval---50401.25
HIER - MicrowaveCitrate pH 6.095-10015200603.33
HIER - MicrowaveTris-EDTA pH 9.095-10015250703.57
PIERTrypsin3710150801.88

Note: This table presents illustrative data to demonstrate the principle of optimizing antigen retrieval. Optimal conditions will vary depending on the specific CCR5 antibody and tissue type.

Table 2: Effect of Blocking Agents on Background Reduction (Illustrative Data)

Blocking AgentConcentrationIncubation Time (min)Background Intensity (Arbitrary Units)
None--100
Bovine Serum Albumin (BSA)5%3060
Normal Goat Serum5%3040
Normal Goat Serum10%6025

Note: This table provides a general comparison. The most effective blocking agent should be from the same species as the secondary antibody.

Experimental Protocols

Protocol 1: Heat-Induced Epitope Retrieval (HIER)
  • Deparaffinize and rehydrate formalin-fixed paraffin-embedded tissue sections.

  • Pre-heat your antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0 or 1X Tris-EDTA, pH 9.0) in a microwave, water bath, or pressure cooker to 95-100°C.[14]

  • Immerse the slides in the pre-heated retrieval solution and incubate for 10-20 minutes. The optimal time may need to be determined empirically.[7][8]

  • Allow the slides to cool down in the retrieval solution for at least 20 minutes at room temperature.

  • Rinse the slides with distilled water and then with your wash buffer (e.g., PBS or TBS).

Protocol 2: Blocking Non-Specific Staining
  • Following antigen retrieval and washing, gently tap off excess wash buffer from the slides.

  • Apply a blocking solution to cover the tissue section completely. A common and effective blocking solution is 5-10% normal serum from the species in which the secondary antibody was raised, diluted in your wash buffer.[10][11][12] For example, if using a goat anti-rabbit secondary antibody, use 5-10% normal goat serum.

  • Incubate the slides in a humidified chamber for 30-60 minutes at room temperature.

  • Gently tap off the excess blocking solution before applying the primary antibody. Do not rinse after this step.

Visualizations

CCR5 Signaling Pathway

CCR5_Signaling_Pathway Ligand Chemokine Ligand (e.g., CCL3, CCL4, CCL5) CCR5 CCR5 Receptor Ligand->CCR5 Binds to G_protein G-protein (Gαi) CCR5->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_release->Downstream Activates PKC->Downstream Activates Cellular_Response Cellular Response (e.g., Chemotaxis, Proliferation) Downstream->Cellular_Response Leads to

Caption: A simplified diagram of the CCR5 signaling pathway.

General Immunohistochemistry Workflow

IHC_Workflow Start Start: Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER or PIER) Deparaffinization->AntigenRetrieval Blocking_Endogenous Blocking of Endogenous Enzymes (e.g., Peroxidase) AntigenRetrieval->Blocking_Endogenous Blocking_Nonspecific Blocking of Non-specific Binding (e.g., Normal Serum) Blocking_Endogenous->Blocking_Nonspecific PrimaryAb Primary Antibody Incubation (anti-CCR5) Blocking_Nonspecific->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (e.g., HRP-Polymer & DAB) SecondaryAb->Detection Counterstain Counterstaining (e.g., Hematoxylin) Detection->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Mounting Mounting Dehydration->Mounting End Microscopic Analysis Mounting->End

Caption: A typical workflow for chromogenic immunohistochemistry.

Troubleshooting Decision Tree for High Background

IHC_Troubleshooting Start High Background Staining Check_NoPrimary Run 'No Primary Antibody' Control Start->Check_NoPrimary Secondary_Issue Issue with Secondary Ab or Detection System Check_NoPrimary->Secondary_Issue Staining Present Primary_Issue Issue with Primary Ab or Blocking Check_NoPrimary->Primary_Issue No Staining Optimize_Secondary Optimize Secondary Ab Concentration Use Pre-adsorbed Secondary Ab Secondary_Issue->Optimize_Secondary Titrate_Primary Titrate Primary Antibody Primary_Issue->Titrate_Primary Resolved Background Reduced Optimize_Secondary->Resolved Optimize_Blocking Optimize Blocking: - Increase Incubation Time - Change Blocking Agent (e.g., Normal Serum) Check_Endogenous Check for Endogenous Enzyme Activity Optimize_Blocking->Check_Endogenous Titrate_Primary->Optimize_Blocking Block_Endogenous Implement Endogenous Enzyme Blocking Step Check_Endogenous->Block_Endogenous Activity Detected Check_Endogenous->Resolved No Activity Block_Endogenous->Resolved

References

Technical Support Center: Troubleshooting Protein Aggregation During Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for protein aggregation encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of protein aggregation during purification?

Protein aggregation can be triggered by a multitude of factors that disrupt the native, stable conformation of the protein. Key causes include:

  • Suboptimal Buffer Conditions: Incorrect pH and ionic strength can lead to protein instability.[1][2][3][4][5][6][7] Proteins are least soluble at their isoelectric point (pI), where their net charge is zero, increasing the likelihood of aggregation.[1]

  • High Protein Concentration: Over-concentrating a protein solution can surpass its solubility limit, leading to aggregation.[1][5][8][9]

  • Temperature Stress: Both elevated and freezing temperatures can induce denaturation and subsequent aggregation.[1][5] Many purified proteins are unstable at 4°C and are better stored at -80°C with cryoprotectants.[1]

  • Mechanical Stress: Shear forces from vigorous mixing, pumping, or centrifugation can cause proteins to unfold and aggregate.[5][10]

  • Presence of Contaminants: Impurities or leachates from purification materials can sometimes nucleate aggregation.[5]

  • Oxidation: Cysteine residues can form incorrect disulfide bonds, leading to aggregation. This is a common issue that can be mitigated by the addition of reducing agents.[1]

  • Hydrophobic Interactions: Exposure of hydrophobic regions, normally buried within the protein's core, can lead to intermolecular association and aggregation.[5][10]

Q2: How can I detect protein aggregation in my sample?

Several methods can be used to detect and quantify protein aggregation, ranging from simple visual inspection to sophisticated biophysical techniques:

  • Visual Observation: The simplest method is to look for visible precipitates, cloudiness, or opalescence in the protein solution.[1][11]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.[11][12]

  • Size Exclusion Chromatography (SEC): This is a widely used and powerful technique to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[12][13][14][15][16][17][18][19]

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive method that measures the size distribution of particles in a solution, making it highly sensitive for detecting small amounts of aggregates.[17][20][21][22][23][24]

  • Native Polyacrylamide Gel Electrophoresis (Native-PAGE): This technique separates proteins in their native state, allowing for the visualization of different oligomeric species.[20][25]

  • Analytical Ultracentrifugation (AUC): AUC provides detailed information on the size, shape, and distribution of macromolecules and their aggregates in solution.[17]

Q3: What strategies can I employ to prevent protein aggregation?

Preventing aggregation primarily involves optimizing the conditions to maintain the native and stable conformation of the protein. Key strategies include:

  • Buffer Optimization:

    • pH: Maintain the buffer pH at least 1-2 units away from the protein's isoelectric point (pI).[26]

    • Ionic Strength: Adjusting the salt concentration can help to shield surface charges and prevent non-specific interactions.[1][5]

  • Use of Additives and Stabilizers: A variety of chemical additives can be used to enhance protein stability and solubility.[1][8]

  • Control Protein Concentration: Avoid excessively high protein concentrations.[1][8][9] If a high concentration is necessary, consider adding stabilizing excipients.[1][8]

  • Temperature Control: Perform purification steps at a temperature that is optimal for the stability of your specific protein. Store purified proteins at appropriate temperatures (often -80°C) with cryoprotectants like glycerol.[1]

  • Minimize Mechanical Stress: Handle protein solutions gently, avoiding vigorous vortexing or foaming.[5][10]

  • Inclusion of Reducing Agents: For proteins with cysteine residues, include reducing agents like DTT or TCEP in the buffers to prevent the formation of incorrect disulfide bonds.[1]

  • Ligand or Cofactor Addition: The presence of a known binding partner can often stabilize the protein in its native conformation.[1]

Q4: If my protein has already aggregated, can I rescue it?

In some cases, aggregated proteins, particularly those in inclusion bodies, can be rescued through a process of denaturation followed by refolding.[27][28][29][30][31]

  • Denaturation: The aggregated protein is first solubilized using strong denaturants like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride.

  • Refolding: The denaturant is then slowly removed, often by dialysis or rapid dilution into a refolding buffer.[29][30] This buffer is optimized to favor the correct refolding of the protein and may contain additives that suppress aggregation, such as L-arginine.[29]

Quantitative Data Summary

Table 1: Common Additives to Prevent Protein Aggregation
Additive CategoryExample(s)Typical ConcentrationMechanism of Action
Reducing Agents Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP)1-10 mMPrevents oxidation of cysteine residues and incorrect disulfide bond formation.[1]
Osmolytes Glycerol, Sucrose, Trehalose5-20% (v/v) or (w/v)Stabilize the native protein structure by being preferentially excluded from the protein surface.[1]
Amino Acids L-Arginine, L-Glutamic acid50 mM - 1 MCan suppress aggregation by interacting with hydrophobic and charged regions on the protein surface.[1][][33]
Detergents Tween 20, CHAPS0.01 - 0.1% (v/v)Non-denaturing detergents can help to solubilize proteins and prevent hydrophobic interactions.[1][11]
Sugars Sucrose, Trehalose5-10% (w/v)The hydroxyl groups can replace hydrogen bonds between proteins and water to provide stability.[]
Polyols Sorbitol, MannitolVariesStabilize proteins via their hydroxyl groups, preventing aggregation.[]
Polymers Polyethylene glycol (PEG)VariesCan bind to unfolded proteins and folding intermediates, preventing aggregation.[33]

Experimental Protocols

Size Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To separate and quantify protein monomers, dimers, and higher-order aggregates.[12][13][15][16][18]

Methodology:

  • System Preparation:

    • Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.[18] The mobile phase should be optimized for the stability of the protein.

    • Ensure the HPLC/UHPLC system is free of air bubbles and the detector is warmed up and stable.

  • Sample Preparation:

    • Filter the protein sample through a 0.22 µm filter to remove any large particulates.

    • If necessary, dilute the sample in the mobile phase to a concentration within the linear range of the detector.

  • Data Acquisition:

    • Inject a defined volume of the prepared sample onto the equilibrated column.

    • Monitor the elution profile using a UV detector, typically at 280 nm for proteins.

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (larger molecules elute earlier).[15][16]

    • Integrate the area under each peak to determine the relative percentage of each species.

Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To rapidly assess the size distribution and presence of aggregates in a protein sample.[17][20][21][22][23][24]

Methodology:

  • Sample Preparation:

    • Centrifuge the protein sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any large, insoluble aggregates.[23]

    • Carefully transfer the supernatant to a clean, dust-free cuvette.

  • Instrument Setup:

    • Set the appropriate parameters on the DLS instrument, including the solvent viscosity and refractive index, and the measurement temperature.

  • Data Acquisition:

    • Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.

    • Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[21][22]

  • Data Analysis:

    • The instrument's software will analyze the correlation function of the scattered light to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI).

    • A monomodal peak with a low PDI indicates a homogenous sample, while the presence of larger species or a high PDI suggests aggregation.[21]

Thermal Shift Assay (TSA) for Stability Screening

Objective: To determine the melting temperature (Tm) of a protein and assess how different buffer conditions or additives affect its thermal stability.[34][35][36][37][38]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.[34]

    • Prepare a series of buffers with varying pH, ionic strength, or different additives to be tested.

  • Assay Setup:

    • In a 96-well PCR plate, mix the protein, the fluorescent dye, and one of the buffer conditions to be tested in each well. Include a no-protein control.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to slowly increase the temperature in a stepwise manner (e.g., from 25°C to 95°C).

    • At each temperature increment, measure the fluorescence intensity. As the protein unfolds, the dye will bind to the exposed hydrophobic core, causing an increase in fluorescence.[35][38]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. The resulting curve will be sigmoidal.

    • The midpoint of the transition, where 50% of the protein is unfolded, is the melting temperature (Tm).[36]

    • An increase in Tm in the presence of a particular buffer or additive indicates a stabilizing effect.[36][38]

Visualizations

G cluster_prep Sample Preparation cluster_purification Purification Steps cluster_analysis Analysis cluster_troubleshooting Troubleshooting Point Lysate Cell Lysate / Starting Material Clarification Clarification (Centrifugation/Filtration) Lysate->Clarification Capture Capture Chromatography (e.g., Affinity) Clarification->Capture Aggregation Aggregation Detected? Clarification->Aggregation Intermediate Intermediate Purification (e.g., IEX) Capture->Intermediate Capture->Aggregation Polishing Polishing (e.g., SEC) Intermediate->Polishing Intermediate->Aggregation QC Quality Control (SDS-PAGE, DLS, SEC) Polishing->QC Polishing->Aggregation Aggregation->QC Implement Solutions

Caption: General protein purification workflow with key points for aggregation detection.

G cluster_initial_checks Initial Checks cluster_solutions Potential Solutions start Protein Aggregation Observed check_conc Is protein concentration too high? start->check_conc check_buffer Is buffer pH near pI? check_conc->check_buffer No sol_conc Reduce protein concentration check_conc->sol_conc Yes sol_buffer Change buffer pH and/or ionic strength check_buffer->sol_buffer Yes sol_additives Screen for stabilizing additives (e.g., Arginine, Glycerol, Detergents) check_buffer->sol_additives No end Monomeric Protein sol_conc->end sol_buffer->end sol_temp Optimize temperature sol_additives->sol_temp sol_redox Add/change reducing agent (DTT, TCEP) sol_temp->sol_redox sol_redox->end

Caption: Decision tree for troubleshooting protein aggregation.

References

Technical Support Center: Troubleshooting Cell Viability in CCR5 Knockdown Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering cell viability issues with CCR5 knockdown experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death after CCR5 knockdown using siRNA/shRNA. What are the likely causes?

A1: Increased cell death following siRNA/shRNA-mediated knockdown of CCR5 can stem from several factors:

  • High siRNA/shRNA Concentration: Excessive concentrations of siRNA or shRNA can saturate the endogenous RNA interference (RNAi) machinery, leading to off-target effects and cellular stress. It is crucial to perform a dose-response experiment to identify the lowest effective concentration that achieves desired knockdown with minimal toxicity.

  • Delivery Reagent Toxicity: The reagents used for transfection, such as lipofection agents, can be inherently toxic to certain cell types. Optimizing the reagent-to-siRNA/shRNA ratio and using reagents specifically designed for your cell type can mitigate this.

  • Activation of Innate Immune Responses: Double-stranded RNAs can trigger an interferon response, a natural antiviral defense mechanism, which can lead to apoptosis.[3] Using shorter shRNA stems or chemically modified siRNAs can help avoid this.

  • On-Target Toxicity: While CCR5 is generally considered dispensable for the viability of most cell types, prolonged or near-complete abrogation of its signaling in specific cellular contexts might interfere with normal cellular processes, although this is less common.

Q2: Our CRISPR-Cas9 mediated CCR5 knockout is leading to poor cell viability. What could be wrong?

A2: Cell viability issues with CRISPR-Cas9-mediated CCR5 knockout can be attributed to:

  • Off-Target Cleavage: The guide RNA (gRNA) may direct the Cas9 nuclease to unintended genomic sites with similar sequences, causing mutations in essential genes.[4][5][6] Performing in silico analysis to select gRNAs with high specificity and using high-fidelity Cas9 variants can reduce off-target effects.[4]

  • Toxicity of Delivery Method: The method used to deliver the CRISPR-Cas9 components (e.g., plasmid transfection, viral transduction, ribonucleoprotein electroporation) can impact cell viability. Electroporation of Cas9 ribonucleoproteins (RNPs) often results in lower toxicity compared to plasmid transfection due to the transient presence of the Cas9 protein.[4][6]

  • DNA Damage Response: The generation of double-stranded breaks by Cas9 can trigger a DNA damage response that may lead to cell cycle arrest or apoptosis, especially in sensitive cell types.

  • Immune Response to Cas9: If Cas9 is expressed for an extended period, it can elicit an immune response in some cell types.

Q3: How can we differentiate between on-target and off-target cytotoxicity?

A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:

  • Use Multiple Independent siRNAs/gRNAs: Targeting the same gene with multiple, distinct siRNA or gRNA sequences should produce a consistent phenotype if the effect is on-target. If only a subset of reagents causes cytotoxicity, off-target effects are likely.

  • Rescue Experiments: Re-introducing a version of the CCR5 gene that is resistant to your siRNA/shRNA (e.g., by silent mutations in the target sequence) or gRNA should rescue the viability phenotype if the toxicity is on-target.

  • Use of Negative Controls: A non-targeting siRNA or gRNA control is essential to assess the baseline level of cytotoxicity from the delivery method and reagents.

  • Off-Target Prediction and Validation: Utilize bioinformatics tools to predict potential off-target sites and then experimentally validate whether the expression of these predicted off-target genes is affected.

Troubleshooting Guides

Guide 1: Low Cell Viability after siRNA/shRNA Transfection
Observed Problem Potential Cause Recommended Solution
High cell death within 24 hours of transfection Transfection reagent toxicityOptimize the concentration of the transfection reagent by performing a titration. Use a reagent known to have low toxicity in your specific cell type. Ensure cells are at the optimal confluency (typically 50-70%) at the time of transfection.[7]
Cell death observed 48-72 hours post-transfection High siRNA/shRNA concentration leading to off-target effects or RNAi machinery saturationPerform a dose-response curve with your siRNA/shRNA to find the lowest concentration that provides effective knockdown.[8]
Innate immune response activationUse chemically modified siRNAs or shRNA designs with shorter stems to avoid triggering an interferon response.
Inconsistent cell viability between experiments Variability in cell health or passage numberUse cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before transfection.
siRNA/shRNA qualityEnsure the purity and integrity of your siRNA/shRNA preparations.
Guide 2: Poor Cell Viability after CRISPR-Cas9 Knockout
Observed Problem Potential Cause Recommended Solution
Significant cell death immediately following delivery Toxicity of the delivery methodIf using plasmid transfection, consider switching to ribonucleoprotein (RNP) delivery via electroporation, which has been shown to have lower toxicity.[6] Optimize electroporation parameters for your cell type.
Gradual decline in cell viability post-editing Off-target effects of the gRNAUse validated gRNAs with high specificity scores. Employ high-fidelity Cas9 variants to minimize off-target cleavage.[5] Analyze potential off-target sites using prediction software and validate experimentally.
DNA damage-induced apoptosisConsider co-transfection with molecules that can modulate the DNA damage response, if compatible with your experimental goals.
Low proliferation of edited cells On-target effects in a cell type dependent on CCR5 signaling for proliferationThis is less likely for CCR5 but can be investigated by performing cell cycle analysis on the knockout cells compared to controls.

Data Presentation

Table 1: Comparison of CCR5 Knockdown Methods - Potential for Cytotoxicity and Off-Target Effects

Method Mechanism Potential for Cytotoxicity Common Causes of Cytotoxicity Off-Target Mechanism
siRNA Post-transcriptional gene silencingModerateTransfection reagent toxicity, high siRNA concentration, innate immune response.[8]Partial sequence complementarity to unintended mRNAs.[1][2]
shRNA Post-transcriptional gene silencing (stable)Moderate to HighSaturation of RNAi machinery, off-target effects, immune response.[3]Partial sequence complementarity to unintended mRNAs.[3]
CRISPR-Cas9 Gene knockout at the DNA levelLow to ModerateDelivery method toxicity, DNA damage response, off-target cleavage.[4][5][6]gRNA binding to unintended genomic sites with sequence similarity.[4][5][6]

Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of CCR5 and Cell Viability Assessment
  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute the desired concentration of CCR5 siRNA and a non-targeting control siRNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent (e.g., Lipofectamine) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Cell Viability Assay (e.g., MTT Assay):

    • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the non-targeting control.

  • Knockdown Validation: In parallel, lyse a set of treated cells to extract RNA or protein and confirm CCR5 knockdown by qRT-PCR or Western blot, respectively.

Protocol 2: CRISPR-Cas9 RNP-Mediated Knockout of CCR5 and Cytotoxicity Assessment
  • RNP Complex Formation:

    • Mix the purified Cas9 protein and the CCR5-targeting gRNA in the appropriate buffer.

    • Incubate at room temperature for 10-15 minutes to allow the RNP complex to form.

  • Cell Preparation: Harvest cells and resuspend them in a suitable electroporation buffer.

  • Electroporation:

    • Add the pre-formed RNP complexes to the cell suspension.

    • Transfer the mixture to an electroporation cuvette and apply the optimized electrical pulse.

  • Cell Recovery: Immediately transfer the cells to pre-warmed culture medium and incubate at 37°C.

  • Cytotoxicity Assay (e.g., LDH Assay):

    • At 24-48 hours post-electroporation, collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions to measure the release of lactate (B86563) dehydrogenase from damaged cells.

    • Calculate cytotoxicity relative to a positive control (lysed cells).

  • Knockout Efficiency Analysis: After 48-72 hours, harvest a portion of the cells to extract genomic DNA. Use a mismatch cleavage assay (e.g., T7E1) or sequencing to determine the percentage of CCR5 gene editing.

Mandatory Visualizations

CCR5_Signaling_Pathway cluster_membrane Cell Membrane CCR5 CCR5 G_protein Gαi/βγ CCR5->G_protein Activation PI3K PI3K G_protein->PI3K Activation Ligand CCL3, CCL4, CCL5 Ligand->CCR5 Binding AKT AKT PI3K->AKT Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotion

Caption: CCR5 signaling pathway leading to cell survival.

Troubleshooting_Workflow cluster_siRNA Troubleshooting RNAi cluster_CRISPR Troubleshooting CRISPR Start High Cell Death Observed in CCR5 Knockdown Experiment Method Identify Knockdown Method Start->Method siRNA_shRNA siRNA/shRNA Method->siRNA_shRNA CRISPR CRISPR-Cas9 Method->CRISPR siRNA1 Check Reagent Toxicity (Titrate Reagent) siRNA_shRNA->siRNA1 CRISPR1 Assess Delivery Method (Consider RNP) CRISPR->CRISPR1 siRNA2 Optimize siRNA/shRNA Conc. (Dose-Response) siRNA1->siRNA2 siRNA3 Test Multiple siRNAs/shRNAs siRNA2->siRNA3 Viability_Assay Perform Cell Viability Assay (e.g., MTT, LDH) siRNA3->Viability_Assay CRISPR2 Evaluate gRNA Specificity (Use High-Fidelity Cas9) CRISPR1->CRISPR2 CRISPR3 Analyze Off-Target Effects CRISPR2->CRISPR3 CRISPR3->Viability_Assay

Caption: Logical workflow for troubleshooting cell viability issues.

References

Technical Support Center: Validating the Specificity of CCR5 Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for CCR5 antibody validation. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to ensure the specificity and reliability of your CCR5 antibodies in various applications.

Frequently Asked Questions (FAQs)

Q1: Why is validating the specificity of my CCR5 antibody crucial?

Q2: What are the recommended positive and negative controls for validating a CCR5 antibody?

A2:

  • Positive Controls: Cells or tissues known to express CCR5 are excellent positive controls.[1] This includes certain immune cells like T cells, macrophages, and dendritic cells.[1] Additionally, cell lines that have been engineered to overexpress CCR5 can serve as robust positive controls.

  • Negative Controls: The gold standard for a negative control is a knockout (KO) cell line where the CCR5 gene has been genetically deleted, for instance, using CRISPR-Cas9 technology. A specific antibody should show no signal in a KO cell line while showing a clear signal in the wild-type (WT) counterpart. Another option is to use cell lines or tissues known to lack CCR5 expression.

Q3: What are the primary applications for a validated CCR5 antibody?

A3: Validated CCR5 antibodies are used in a wide range of applications, including:

  • Western Blot (WB): To detect the CCR5 protein in cell lysates and tissue homogenates.[2][3][4][5]

  • Flow Cytometry: To identify and quantify cells expressing CCR5 on their surface.[2][3][6][7]

  • Immunohistochemistry (IHC) and Immunocytochemistry (ICC): To visualize the localization of CCR5 in tissues and cells.[2][3][8]

  • Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of CCR5 in a sample.[2][3][4][8]

  • Immunoprecipitation (IP): To isolate CCR5 and its interacting partners from a complex mixture.[2][3][4]

  • Neutralization Assays: To block the biological activity of CCR5, such as in HIV entry studies.[9]

Q4: How does the CCR5 signaling pathway work?

A4: CCR5 is a G protein-coupled receptor (GPCR). When its chemokine ligands (like CCL3, CCL4, and CCL5) bind, it triggers a conformational change, leading to the activation of intracellular G proteins. This initiates a signaling cascade involving pathways like PI3K/Akt and NF-κB, which regulate cell migration, proliferation, and inflammatory responses.

CCR5 Signaling Pathway

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Chemokine Ligand (CCL3, CCL4, CCL5) CCR5 CCR5 Receptor Ligand->CCR5 Binding G_Protein G Protein (Gαi) CCR5->G_Protein Activation PI3K PI3K G_Protein->PI3K Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Response Cellular Responses (Migration, Proliferation, Inflammation) NFkB->Response

Caption: CCR5 signaling pathway upon ligand binding.

Troubleshooting Guides

Western Blot

Issue: No Bands or Weak Signal

Possible Cause Troubleshooting Steps
Low Protein Expression - Use a positive control cell line or tissue known to express CCR5.[10] - Increase the amount of protein loaded onto the gel (20-30 µg for total protein, up to 100 µg for modified proteins).[11]
Inefficient Protein Transfer - Confirm successful transfer by staining the membrane with Ponceau S after transfer.[10][12] - Optimize transfer time and voltage based on the protein size (CCR5 is ~40.5 kDa).[13]
Suboptimal Antibody Concentration - Titrate the primary antibody concentration to find the optimal dilution.[12] - Ensure the secondary antibody is appropriate for the primary antibody's host species and is used at the recommended dilution.[14]
Inactive Reagents - Use freshly prepared lysis buffer with protease inhibitors.[11] - Ensure the ECL substrate has not expired and is properly mixed.[11]

Issue: High Background or Non-specific Bands

Possible Cause Troubleshooting Steps
Insufficient Blocking - Increase blocking time (e.g., 1-2 hours at room temperature). - Use 5% non-fat dry milk or BSA in TBST as the blocking agent.[12]
Antibody Concentration Too High - Reduce the concentration of the primary and/or secondary antibody.[10]
Inadequate Washing - Increase the number and duration of washes between antibody incubations. Use a buffer containing a detergent like Tween-20.[12]
Antibody Cross-reactivity - Use a CCR5 knockout cell line as a negative control to confirm the specificity of the band.

Experimental Workflow: Western Blot Validation

WB_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Antibody Detection cluster_analysis Analysis A 1. Lyse WT and CCR5-KO cell pellets B 2. Determine protein concentration (e.g., BCA assay) A->B C 3. Load equal amounts of protein onto SDS-PAGE gel B->C D 4. Run electrophoresis C->D E 5. Transfer proteins to a PVDF or nitrocellulose membrane D->E F 6. Block membrane (e.g., 5% milk in TBST) E->F G 7. Incubate with primary CCR5 antibody F->G H 8. Wash membrane G->H I 9. Incubate with HRP-conjugated secondary antibody H->I J 10. Wash membrane I->J K 11. Add ECL substrate and visualize bands J->K L 12. Analyze results: - Band present in WT lysate - No band in KO lysate K->L

Caption: Western Blot workflow for CCR5 antibody validation.

Flow Cytometry

Issue: Weak or No Signal

Possible Cause Troubleshooting Steps
Low Antigen Expression - Use a cell line known to have high CCR5 expression as a positive control.[15] - If staining for intracellular CCR5, ensure proper cell permeabilization.[16]
Incorrect Antibody Concentration - Titrate the antibody to determine the optimal staining concentration.[15]
Fluorochrome Issues - Protect fluorescently labeled antibodies from light.[15] - Ensure the laser and filter settings on the cytometer are appropriate for the fluorochrome used.
Cell Viability - Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.[17]

Issue: High Background Staining

Possible Cause Troubleshooting Steps
Non-specific Antibody Binding - Include an isotype control to assess non-specific binding.[18] - Block Fc receptors with an Fc blocking reagent before adding the primary antibody.
Antibody Concentration Too High - Reduce the antibody concentration.[19]
Insufficient Washing - Increase the number of washes after antibody incubation.[19]
Instrument Settings - Adjust the voltage and compensation settings on the flow cytometer.[19]
Immunoprecipitation

Issue: No Protein Detected in Eluate

Possible Cause Troubleshooting Steps
Antibody Not Suitable for IP - Confirm that the antibody is validated for immunoprecipitation. Not all antibodies that work in WB will work in IP.
Low Protein Abundance - Increase the amount of starting cell lysate.[20] - Use a positive control lysate from cells overexpressing CCR5.
Inefficient Antibody-Bead Binding - Ensure the protein A/G beads are compatible with the antibody's isotype.[21]
Harsh Lysis/Wash Conditions - Use a milder lysis buffer to preserve protein interactions.[22] - Reduce the stringency of the wash buffers (e.g., lower salt or detergent concentration).[22]
ELISA

Issue: High Background

Possible Cause Troubleshooting Steps
Insufficient Blocking - Increase the blocking incubation time or try a different blocking agent.[23]
Antibody Concentration Too High - Titrate the capture and/or detection antibody to optimal concentrations.[23]
Inadequate Washing - Ensure thorough washing between steps to remove unbound reagents.[23][24]
Cross-Contamination - Be careful not to splash reagents between wells. Use fresh pipette tips for each sample and reagent.[24]

Detailed Experimental Protocols

Western Blot Protocol for CCR5
  • Cell Lysis:

    • Wash wild-type (WT) and CCR5 knockout (KO) cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Prepare samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane at 100V for 1 hour or semi-dry transfer for 30 minutes.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary CCR5 antibody (diluted in 5% milk/TBST) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

Flow Cytometry Protocol for Cell Surface CCR5
  • Cell Preparation:

    • Harvest cells and wash them with ice-cold FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

    • Resuspend cells to a concentration of 1x10^6 cells/mL.

  • Fc Receptor Blocking:

    • Incubate cells with an Fc block reagent for 10 minutes on ice to prevent non-specific antibody binding.

  • Staining:

    • Add the fluorochrome-conjugated CCR5 antibody or a corresponding isotype control to the cells.

    • Incubate for 30 minutes on ice in the dark.[18]

  • Washing:

    • Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.[25]

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.[25]

    • Acquire data on a flow cytometer.

Immunoprecipitation Protocol for CCR5
  • Cell Lysis:

    • Lyse 1-5 x 10^7 cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).

    • Incubate on ice for 30 minutes and clarify the lysate by centrifugation.

  • Pre-clearing (Optional):

    • Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the CCR5 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.

  • Elution:

    • Elute the bound proteins by adding Laemmli sample buffer and boiling for 5 minutes.

    • Analyze the eluate by Western blotting.

Sandwich ELISA Protocol for CCR5
  • Coating:

    • Coat a 96-well plate with a capture CCR5 antibody overnight at 4°C.

  • Blocking:

    • Wash the plate and block with 1% BSA in PBS for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate and add standards and samples to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody:

    • Wash the plate and add a biotinylated detection CCR5 antibody.

    • Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate:

    • Wash the plate and add streptavidin-HRP.

    • Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development:

    • Wash the plate and add TMB substrate.

    • Incubate until a color develops.

  • Stop and Read:

    • Add a stop solution and read the absorbance at 450 nm.

Quantitative Data Summary

Application Parameter Typical Range Notes
Western Blot Primary Antibody Dilution1:500 - 1:2,000Titration is recommended for optimal signal-to-noise ratio.[4]
Protein Load20 - 50 µgMay need to be increased for low-expression samples.
Flow Cytometry Antibody Concentration0.25 - 1 µg per 10^6 cellsVaries depending on the antibody and fluorochrome.[9][18]
Cell Number0.5 - 1 x 10^6 cells per sampleEnsure enough events are collected for statistical analysis.[18]
Immunoprecipitation Antibody Amount1 - 5 µg per 1 mg of lysateOptimize for each antibody and protein of interest.
Lysate Amount0.5 - 2 mgDepends on the expression level of the target protein.
ELISA Capture Antibody1 - 10 µg/mLShould be optimized for each antibody pair.
Detection Antibody0.1 - 1 µg/mLBiotinylated antibodies often used for signal amplification.

References

Technical Support Center: Optimizing gRNA Selection for CCR5 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize gRNA selection for efficient CCR5 gene editing.

Troubleshooting Guide

This guide addresses common issues encountered during CCR5 gene editing experiments in a question-and-answer format.

Q1: We are observing low or no editing efficiency for our selected CCR5 gRNA. What are the potential causes and how can we troubleshoot this?

A1: Low editing efficiency is a frequent challenge. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Suboptimal gRNA Design: The intrinsic activity of a gRNA is a primary determinant of editing efficiency.

    • Solution: Design and test multiple gRNAs (at least 3-4) for your target region within CCR5. Utilize gRNA design tools that provide on-target efficacy scores. Even with predictive software, empirical validation is crucial.

  • Inefficient Delivery of CRISPR Components: The method of delivering Cas9 and gRNA into the target cells significantly impacts efficiency.[1] This is particularly challenging in primary cells like T cells.[2]

    • Solution:

      • Optimize Delivery Protocol: For electroporation of ribonucleoprotein (RNP) complexes in T cells, systematically optimize parameters such as voltage, pulse duration, and cell number.[3] Using specialized electroporation buffers can also enhance efficiency.[3]

      • Include a Positive Control: Use a validated, high-efficiency gRNA targeting a housekeeping gene (e.g., HPRT) to confirm that your delivery system is working.

      • Assess Delivery Efficiency: Co-transfect a reporter plasmid (e.g., expressing GFP) to quantify the percentage of successfully transfected cells. High GFP expression with low editing efficiency points to a problem with the gRNA or Cas9 activity.

  • Poor Quality of CRISPR Reagents: The quality of the Cas9 nuclease and the gRNA is critical.

    • Solution:

      • Use high-quality, purified Cas9 protein and synthetic gRNAs.

      • If using plasmid-based expression, ensure the integrity and purity of the plasmid DNA.

  • Cellular Factors: The state of the target cells can influence editing outcomes.

    • Solution:

      • Cell Health: Ensure cells are healthy and in a logarithmic growth phase. High cell viability is crucial for successful editing.

      • T Cell Activation: For primary T cells, editing efficiency is often higher in activated, dividing cells. Optimal activation time is typically 24-48 hours before electroporation.[4]

Q2: How can we determine if our low efficiency is due to the gRNA itself or the delivery method?

A2: An in vitro cleavage assay can be performed to validate the intrinsic activity of your gRNA-Cas9 complex.

  • Procedure:

    • Amplify the genomic region of CCR5 targeted by your gRNA via PCR.

    • Incubate the purified PCR product with the pre-complexed Cas9 RNP (your CCR5 gRNA and Cas9 protein).

    • Run the reaction on an agarose (B213101) gel.

  • Interpretation:

    • If the PCR product is cleaved into expected fragment sizes, your gRNA and Cas9 are active. The issue likely lies with the delivery into cells.[5]

    • If no cleavage is observed, the gRNA design may be poor, or the reagents may be compromised.

Q3: We are detecting off-target mutations. How can we minimize them?

A3: Off-target effects are a significant concern in CRISPR-based therapies. Several strategies can mitigate this risk.

  • gRNA Design:

    • Use gRNA design tools that predict and score potential off-target sites. Select gRNAs with the fewest and lowest-scoring predicted off-target sites.[6]

    • Truncating the gRNA to 17-18 nucleotides at the 5'-end can increase specificity without sacrificing on-target efficiency.[7]

  • High-Fidelity Cas9 Variants: Employ engineered "high-fidelity" Cas9 variants (e.g., SpCas9-HF1, eSpCas9) which have been designed to reduce off-target cleavage.

  • RNP Delivery: Delivering the CRISPR components as a pre-complexed ribonucleoprotein (RNP) is preferred over plasmid-based delivery. RNPs are cleared from the cell more rapidly, reducing the time available for off-target cleavage to occur.[8]

  • Reduce RNP Concentration: Titrate the concentration of the Cas9 RNP to the lowest effective dose to minimize off-target activity while maintaining acceptable on-target editing.

Q4: We have successfully edited the CCR5 gene, but the proportion of cells with biallelic knockout is low. How can we increase the rate of biallelic editing?

A4: Achieving a high frequency of biallelic knockout is often necessary for a complete functional knockout of CCR5.

  • Use a Dual gRNA Approach: Transfecting cells with two gRNAs targeting the same exon of CCR5 can significantly increase the frequency of biallelic mutations and can lead to the deletion of the intervening fragment.[9]

  • Cell Sorting: If your delivery system includes a fluorescent marker (e.g., Cas9-GFP plasmid), you can use fluorescence-activated cell sorting (FACS) to enrich for the population of cells that received the CRISPR components, which will have a higher proportion of edited alleles.[10][11]

  • Single-Cell Cloning: To isolate a pure population of biallelically edited cells, you will need to perform single-cell cloning and subsequent genotyping of the individual clones.

Frequently Asked Questions (FAQs)

Q5: Which gRNA design tools are recommended for CCR5?

A5: Several web-based tools are available for gRNA design. It is advisable to use more than one tool to compare predictions. Popular choices include CHOPCHOP, Benchling, and CRISPOR. These tools help in identifying gRNA sequences with high on-target scores and low off-target predictions.

Q6: What is the most effective method for delivering CRISPR-Cas9 components to primary T cells for CCR5 editing?

A6: Electroporation of Cas9/gRNA ribonucleoprotein (RNP) complexes is currently the most efficient and widely used method for editing primary T cells.[12][13] This method offers high editing efficiency and a reduced risk of off-target effects compared to viral or plasmid-based delivery.[8]

Q7: How can we validate the knockout of CCR5 at the protein level?

A7: Flow cytometry is the preferred method for quantifying the loss of CCR5 protein expression on the cell surface.[14][15] Cells are stained with a fluorescently labeled antibody specific for CCR5. A significant decrease in the mean fluorescence intensity (MFI) or the percentage of CCR5-positive cells in the edited population compared to a control population indicates successful knockout.[15] Western blotting can also be used to confirm the absence of the Cthis compound in cell lysates.[14]

Q8: What is the difference between T7E1/Surveyor assays and Sanger sequencing for detecting editing efficiency?

A8:

  • T7E1/Surveyor Assay: This is an enzymatic mismatch cleavage assay that provides a semi-quantitative measure of editing efficiency. It detects insertions and deletions (indels) by cleaving heteroduplex DNA formed between wild-type and edited DNA strands. It is a relatively quick and inexpensive method for screening multiple gRNAs. However, it can be insensitive to single nucleotide polymorphisms and does not provide information about the specific nature of the edits.[16][17]

  • Sanger Sequencing with TIDE/ICE Analysis: This method involves PCR amplifying the target region and then Sanger sequencing the product. The resulting chromatogram from a mixed population of edited and unedited cells can be analyzed using online tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to quantify the percentage of indels and identify the most common types of edits. This approach is more quantitative than T7E1.[18]

Q9: When is Next-Generation Sequencing (NGS) necessary for analyzing CCR5 editing?

A9: NGS is the gold standard for comprehensive analysis of CRISPR-mediated editing.[19] It is particularly important for:

  • Unbiased Off-Target Analysis: NGS-based methods (e.g., GUIDE-seq, SITE-seq, or whole-genome sequencing) can identify off-target mutations across the entire genome, including those not predicted by in silico tools.[20][21]

  • Precise Quantification of On-Target Edits: Amplicon-based deep sequencing of the CCR5 target locus allows for precise quantification of the frequency and types of different indels within the edited cell population.[19]

Quantitative Data Summary

Table 1: Comparison of CCR5 gRNA Editing Efficiencies

gRNA IdentifierTarget LocationEditing Efficiency (Indels %)Cell TypeDelivery MethodReference
sgR5-5nt 254-315 of ORF74.1%Primary T cellsAdenovirus[22]
sgR5-8nt 254-315 of ORF63.8%Primary T cellsAdenovirus[22]
Single gRNACCR5 locus35%Adipose-derived Stem CellsLentivirus[9]
Dual gRNAsCCR5 locus45%Adipose-derived Stem CellsLentivirus[9]
CRISPR-Cas9 (sorted)Start of CCR5 gene63.4%HEK293FTPlasmid[10]

Table 2: Comparison of CCR5 Editing Validation Methods

MethodPrincipleProsCons
T7 Endonuclease I (T7E1) Assay Enzymatic mismatch cleavage of heteroduplex DNA.[18]- Fast and inexpensive- Good for initial screening- Semi-quantitative- Insensitive to single nucleotide indels- Does not identify specific mutations[16][17]
Sanger Sequencing + TIDE/ICE Decomposition of Sanger sequencing chromatograms from a mixed population.[18]- Quantitative- Identifies common indel types- More informative than T7E1- Less sensitive for low-frequency indels- Accuracy depends on sequencing quality
Next-Generation Sequencing (NGS) Deep sequencing of the target locus.[19]- Highly sensitive and quantitative- Precisely identifies all indel types and their frequencies- Gold standard for on-target analysis- Higher cost and more complex data analysis

Experimental Protocols

Protocol 1: T7 Endonuclease I (T7E1) Assay for CCR5 Editing Efficiency

  • Genomic DNA Extraction: Isolate genomic DNA from both edited and unedited (control) cells using a commercial kit.

  • PCR Amplification:

    • Amplify a ~500-800 bp region of the CCR5 gene flanking the gRNA target site using a high-fidelity DNA polymerase.

    • Use primers that will generate fragments of distinguishable sizes upon T7E1 cleavage.

    • Run a small amount of the PCR product on an agarose gel to confirm successful amplification.

  • Heteroduplex Formation:

    • In a PCR tube, mix approximately 200 ng of the purified PCR product from the edited sample.

    • Denature and re-anneal the PCR products in a thermocycler using the following program:

      • 95°C for 5 minutes

      • Ramp down to 85°C at -2°C/second

      • Ramp down to 25°C at -0.1°C/second

      • Hold at 4°C

  • T7E1 Digestion:

    • Add 1 µL of T7 Endonuclease I (10 U/µL) and the corresponding reaction buffer to the re-annealed PCR product.

    • Incubate at 37°C for 15-30 minutes.

  • Gel Electrophoresis:

    • Run the digested products on a 1.5-2% agarose gel.

    • The presence of cleaved bands in addition to the undigested parental band indicates successful editing.

  • Quantification (Optional):

    • Measure the band intensities using gel imaging software.

    • Calculate the percentage of indels using the formula: % indels = 100 * (1 - (1 - (b+c)/(a+b+c))^0.5) where 'a' is the intensity of the undigested band, and 'b' and 'c' are the intensities of the cleaved bands.

Protocol 2: Validation of CCR5 Knockout by Flow Cytometry

  • Cell Preparation: Harvest approximately 1x10^6 edited and control cells per sample.

  • Washing: Wash the cells once with FACS buffer (e.g., PBS with 2% FBS). Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Antibody Staining:

    • Resuspend the cell pellet in 100 µL of FACS buffer.

    • Add a fluorescently labeled anti-CCR5 antibody (e.g., APC-conjugated) at the manufacturer's recommended concentration.

    • Include an isotype control in a separate tube to control for non-specific antibody binding.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 1 mL of FACS buffer to remove unbound antibody.

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the live cell population based on forward and side scatter.

    • Compare the histogram of CCR5 expression in the edited cells to the control cells. A leftward shift in the histogram and a decrease in the percentage of CCR5-positive cells indicate successful knockout.

Visualizations

gRNA_Selection_Workflow gRNA Selection and Validation Workflow for CCR5 Editing cluster_0 Design & Synthesis cluster_1 Validation cluster_2 Troubleshooting Loop design 1. gRNA Design (e.g., CHOPCHOP, CRISPOR) select 2. Select Top 3-4 gRNAs (High on-target, low off-target scores) design->select synthesis 3. Synthesize gRNAs select->synthesis invitro 4. In Vitro Cleavage Assay synthesis->invitro delivery 5. Deliver RNP to Cells (Electroporation) invitro->delivery genomic 6. Genomic Analysis (T7E1 / NGS) delivery->genomic protein 7. Protein Knockout Analysis (Flow Cytometry) genomic->protein check_efficiency Efficient Editing? protein->check_efficiency optimize_delivery Optimize Delivery Parameters check_efficiency->optimize_delivery No proceed Proceed with Downstream Experiments check_efficiency->proceed Yes optimize_delivery->delivery

Caption: Workflow for gRNA selection and validation for CCR5 editing.

CRISPR_Mechanism_CCR5 CRISPR-Cas9 Mechanism at the CCR5 Locus cluster_0 Cellular Delivery cluster_1 Nuclear Events cluster_2 Target Recognition cluster_3 DNA Repair cluster_4 Functional Outcome rnp Cas9/gRNA RNP binding gRNA binds to CCR5 target sequence rnp->binding dna Genomic DNA pam Cas9 recognizes PAM sequence binding->pam cleavage Cas9 creates a Double-Strand Break (DSB) pam->cleavage nhej NHEJ Pathway (Error-prone) cleavage->nhej indels Insertions/Deletions (Indels) => Frameshift Mutation nhej->indels knockout Non-functional Cthis compound => Gene Knockout indels->knockout

Caption: CRISPR-Cas9 mechanism for CCR5 gene knockout.

Troubleshooting_Tree Troubleshooting Low CCR5 Editing Efficiency start Low/No Editing Observed q1 Is the gRNA active? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Perform in vitro cleavage assay q1->sol1 q2 Is delivery efficient? a1_yes->q2 sol2 Redesign and test new gRNAs a1_no->sol2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol3 Run GFP reporter control q2->sol3 q3 Are cells healthy? a2_yes->q3 sol4 Optimize electroporation parameters (voltage, buffer) a2_no->sol4 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol5 Check cell viability and morphology q3->sol5 sol7 Check Cas9 source and reagent quality a3_yes->sol7 sol6 Optimize cell culture and activation conditions a3_no->sol6

Caption: Decision tree for troubleshooting low CCR5 editing efficiency.

References

Technical Support Center: Recombinant CCR5 Protein Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield of recombinant C-C chemokine receptor type 5 (CCR5) protein.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during recombinant CCR5 protein expression and purification.

Q1: My recombinant CCR5 expression is very low or undetectable. What are the potential causes and how can I troubleshoot this?

A1: Low or no expression of recombinant CCR5 is a common issue. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Sequence Verification: Ensure your expression construct is correct. Sequence the plasmid to confirm the CCR5 gene is in the correct reading frame, and that there are no mutations or premature stop codons.[1]

  • Protein Expression Analysis: Before assuming no expression, verify at the protein level. Perform a Western blot on total cell lysates using an anti-His-tag or anti-CCR5 antibody to confirm the presence of the protein.[1]

Troubleshooting Strategies:

  • Codon Optimization: The codon usage of the human CCR5 gene may not be optimal for your expression host (e.g., E. coli). This can lead to translational stalling and low protein yield.

    • Solution: Synthesize a codon-optimized version of the CCR5 gene tailored to your specific expression host.[2] Several online tools and commercial services are available for this purpose.[3]

  • Promoter Strength and Leakiness: The promoter in your expression vector might be too weak, or if it's a strong inducible promoter, basal (leaky) expression of a toxic protein like CCR5 can inhibit cell growth before induction.

    • Solution: For potentially toxic proteins, use a vector with tight regulation of basal expression, such as the pLysS or pRARE strains of E. coli for T7 promoter-based systems.[4]

  • Suboptimal Culture Conditions: The growth and induction conditions significantly impact protein yield.

    • Solution: Perform small-scale pilot experiments to optimize parameters like induction temperature, inducer concentration (e.g., IPTG), and the cell density (OD600) at the time of induction.[4][5][6] Lowering the temperature post-induction (e.g., 16-25°C) can slow down protein synthesis, which often improves proper folding and yield.[4]

  • Host Strain Incompatibility: The chosen host strain may not be suitable for expressing a membrane protein like CCR5.

    • Solution: Test different expression host strains. For E. coli, strains like BL21(DE3) are common, but for proteins with disulfide bonds, strains like SHuffle that facilitate their formation in the cytoplasm can be beneficial.[7] For complex eukaryotic proteins requiring specific post-translational modifications, consider eukaryotic expression systems like insect (e.g., Sf9) or mammalian (e.g., HEK293) cells.[8][9][10]

Q2: My Cthis compound is expressed, but it's insoluble and forms inclusion bodies. How can I increase the yield of soluble protein?

A2: Inclusion bodies are insoluble aggregates of misfolded protein, a frequent challenge when overexpressing membrane proteins in E. coli.[8] Here are strategies to enhance solubility:

  • Lower Expression Temperature: High temperatures (e.g., 37°C) can accelerate protein synthesis, overwhelming the cellular folding machinery and leading to aggregation.

    • Solution: Reduce the induction temperature to 15-25°C. This slows down synthesis, allowing more time for correct folding.[4][11]

  • Optimize Inducer Concentration: High concentrations of the inducer can lead to a rapid burst of protein expression, promoting aggregation.

    • Solution: Titrate the inducer concentration (e.g., IPTG from 1.0 mM down to 0.05-0.1 mM) to find the optimal level that balances yield and solubility.[4]

  • Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein to your target can significantly improve its solubility.

    • Solution: Clone your CCR5 gene into a vector that adds a solubility-enhancing tag. Common and effective tags for membrane proteins include:

      • T4 Lysozyme (B549824) (T4L): Has been successfully used to solubilize and stabilize GPCRs like CCR5.[12]

      • Maltose-Binding Protein (MBP): A large tag known to significantly improve the solubility of its fusion partners.[13][14]

      • Small Ubiquitin-like Modifier (SUMO): A smaller tag that also enhances solubility and can be efficiently cleaved by specific proteases to yield the native protein.[14][15]

      • Glutathione S-Transferase (GST): Another popular tag that aids in both solubility and purification.[14]

  • Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of your recombinant protein.

    • Solution: Co-transform your expression host with a plasmid that expresses chaperones (e.g., GroEL/GroES).

  • Refolding from Inclusion Bodies: If the above strategies are insufficient, you can purify the inclusion bodies and then refold the protein into its active conformation.

    • Solution: This involves solubilizing the inclusion bodies with strong denaturants (e.g., urea (B33335) or guanidine (B92328) hydrochloride) and then removing the denaturant, often through methods like dialysis or on-column refolding, to allow the protein to refold.[15][16]

Q3: My purified Cthis compound yield is low after chromatography. What could be the problem?

A3: Low yield after purification can result from losses at various stages of the process.

  • Inefficient Cell Lysis: If cells are not completely disrupted, a significant amount of your protein will not be released for purification.

    • Solution: Optimize your lysis method. For sonication, adjust the duration, amplitude, and number of cycles. For chemical lysis, ensure the buffer composition is appropriate. A combination of methods, such as lysozyme treatment followed by sonication, can be more effective.[4]

  • Protein Degradation: Proteases released during cell lysis can degrade your target protein.

    • Solution: Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer. Using protease-deficient E. coli strains like BL21 can also mitigate this issue.[4]

  • Suboptimal Chromatography Conditions: Issues with binding, washing, or elution during affinity chromatography can lead to significant protein loss.

    • Binding: Ensure the pH and ionic strength of your lysis buffer are optimal for the binding of your tagged protein to the resin. Also, confirm that the affinity tag is accessible and not sterically hindered.[4]

    • Washing: Your wash buffer may be too stringent, causing your protein to elute prematurely. Try reducing the concentration of the competing agent (e.g., imidazole (B134444) for His-tags) in the wash buffer.[1]

    • Elution: Elution conditions may be too harsh, causing precipitation, or too weak, resulting in incomplete recovery. Optimize the concentration of the eluting agent; a gradient elution can sometimes improve recovery and purity.[4]

  • Protein Precipitation: The protein may be precipitating during purification or after elution due to inappropriate buffer conditions.

    • Solution: Optimize the buffer composition by adjusting the pH and ionic strength. Adding stabilizing agents like glycerol (B35011) (5-20%), low concentrations of non-ionic detergents (e.g., DDM, LDAO for membrane proteins), or specific salts can improve stability.[4]

Data Presentation: Recombinant Protein Yields

The following tables summarize reported yields for CCR5 and related proteins under different expression conditions to provide a baseline for what can be expected.

Table 1: Recombinant CCR5 and CCL5 Protein Yields in E. coli

ProteinFusion TagExpression StrainYieldReference
CCR5-T4LT4 LysozymeE. coliUp to 10 mg/L[12]
CCL5His-SUMOE. coli SHuffle~25 mg/L[7]

Table 2: Representative Yields of Recombinant Proteins in Different Expression Systems

Expression SystemHostTypical Yield RangeAdvantagesDisadvantagesReference
BacterialE. coliSeveral g/L (for soluble proteins)Rapid growth, low cost, easy to manipulateLacks PTMs, inclusion body formation is common[17]
YeastPichia pastorisSeveral g/LCan perform some PTMs, high-density cultureGlycosylation differs from mammalian cells[17]
Insect CellsSf9, High Five1-500 mg/LGood for complex proteins, performs PTMsSlower and more expensive than bacteria/yeast[9]
Mammalian CellsHEK2931-600 mg/L (stable), up to 10 g/L (optimized transient)"Human-like" PTMs, proper foldingSlow growth, high cost, complex media[10][18]

Table 3: Impact of Solubility Tags on Protein Yield (General Examples)

ProteinFusion TagYield (Soluble Protein)Reference
Human Growth Hormone6xHis (control)Low[19]
Human Growth HormoneMBPHigh[19]
Human Growth HormoneGSTModerate-High[19]
Human Growth HormoneThioredoxin (Trx)High[19]

Experimental Protocols

Protocol 1: Codon Optimization Strategy for CCR5 Expression in E. coli

  • Obtain the CCR5 Amino Acid Sequence: Start with the full-length amino acid sequence of human CCR5.

  • Select a Codon Optimization Tool: Use a web-based or standalone software tool for codon optimization (e.g., GenArt, OptimumGene, JCat).[3]

  • Define Optimization Parameters:

    • Host Organism: Select "Escherichia coli (K12 or B strain)".

    • Codon Usage Table: Use the host's codon usage table to replace rare codons in the human CCR5 sequence with codons frequently used by E. coli for the same amino acid.[3]

    • Avoid mRNA Secondary Structures: The algorithm should minimize stable secondary structures, especially near the 5' end of the mRNA, which can hinder ribosome binding and translation initiation.[3]

    • GC Content: Adjust the GC content of the optimized gene to be within the optimal range for the host (typically 40-60%).

    • Remove Undesirable Sequences: Eliminate sequences that could act as cryptic promoters, splice sites, or ribosome binding sites within the coding sequence.

  • Synthesize the Optimized Gene: Order the synthesis of the codon-optimized CCR5 gene from a commercial vendor. The synthesized gene can be cloned into your desired E. coli expression vector.

Protocol 2: Small-Scale Expression Trials to Optimize CCR5 Yield

  • Transform Expression Plasmids: Transform your CCR5 expression construct (and different tagged versions, if applicable) into your chosen E. coli expression strain(s).

  • Inoculate Starter Cultures: Pick single colonies and inoculate 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Set Up Expression Cultures: Inoculate 50 mL of fresh LB medium (with antibiotic) with the overnight culture to an initial OD600 of ~0.1. Grow at 37°C with shaking.

  • Induce Expression: Once the cultures reach an OD600 of 0.6-0.8, induce protein expression. This is where you will test different conditions in parallel:

    • Temperature: Move cultures to shakers at different temperatures (e.g., 18°C, 25°C, 30°C, 37°C).

    • Inducer Concentration: Add different final concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

    • Control: Keep one culture un-induced as a negative control.

  • Harvest Cells: Harvest the cells after a set induction time (e.g., 4 hours for 37°C, or overnight for lower temperatures) by centrifugation.

  • Analyze Expression and Solubility:

    • Resuspend a small aliquot of each cell pellet in lysis buffer.

    • Lyse the cells (e.g., by sonication).

    • Take a sample of the total cell lysate.

    • Centrifuge the remaining lysate at high speed to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

    • Run the total lysate, soluble fraction, and insoluble fraction on an SDS-PAGE gel.

    • Visualize the protein bands by Coomassie staining or Western blot to determine the condition that yields the highest amount of soluble CCR5.[6]

Protocol 3: On-Column Refolding of His-tagged CCR5 from Inclusion Bodies

This protocol is adapted for a His-tagged protein purified via Immobilized Metal Affinity Chromatography (IMAC).

  • Inclusion Body Isolation and Solubilization:

    • Lyse the E. coli cells expressing CCR5 as inclusion bodies.

    • Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet with a buffer containing a low concentration of a mild detergent (e.g., Triton X-100) to remove contaminants.

    • Solubilize the washed inclusion bodies in a denaturing binding buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, 6 M Guanidine-HCl, pH 8.0).[16]

  • Chromatography Setup:

    • Equilibrate a Ni-NTA column with the same denaturing binding buffer.

  • Protein Binding:

    • Load the solubilized protein onto the equilibrated Ni-NTA column. The denatured CCR5 will bind to the resin via its His-tag.

  • On-Column Refolding:

    • Wash the column with the denaturing binding buffer to remove any unbound proteins.

    • Initiate refolding by applying a linear gradient from the denaturing binding buffer to a non-denaturing refolding buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, pH 8.0). This gradual removal of the denaturant allows the protein to refold while bound to the column, which can minimize aggregation.[15][16]

    • Alternatively, a step-wise wash with decreasing concentrations of the denaturant can be performed.

  • Elution:

    • After the refolding step, wash the column with the refolding buffer.

    • Elute the refolded Cthis compound using an elution buffer containing a high concentration of imidazole (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 500 mM imidazole, pH 8.0).[16]

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE to check for purity and yield.

    • Confirm the proper folding and activity of the refolded CCR5 using appropriate functional assays (e.g., ligand binding assays).

Visualizations

Experimental and Logical Workflows

a start Start: Low/No Recombinant CCR5 Yield q1 Is the expression construct sequence correct? start->q1 fix_clone Sequence verify and re-clone if necessary q1->fix_clone No q2 Is the protein detectable in total cell lysate (Western Blot)? q1->q2 Yes a1_yes Yes a1_no No fix_clone->start optimize_expression Optimize Expression Conditions: - Codon Optimization - Change Host Strain - Optimize Culture Conditions (Temp, Inducer) q2->optimize_expression No q3 Is the expressed protein soluble? q2->q3 Yes a2_yes Yes a2_no No optimize_expression->start improve_solubility Improve Solubility: - Lower Temperature - Add Solubility Tag (T4L, MBP, SUMO) - Co-express Chaperones - Refold from Inclusion Bodies q3->improve_solubility No q4 Is the yield low after purification? q3->q4 Yes a3_yes Yes a3_no No improve_solubility->start optimize_purification Optimize Purification: - Improve Cell Lysis - Add Protease Inhibitors - Optimize Chromatography (Binding, Wash, Elution) - Add Stabilizing Agents q4->optimize_purification Yes end High Yield of Soluble CCR5 q4->end No a4_yes Yes a4_no No optimize_purification->start

Caption: Troubleshooting workflow for low recombinant Cthis compound yield.

b gene_design 1. Gene Design & Vector Construction - Codon Optimization - Choice of Promoter - Selection of Fusion Tag (e.g., T4L, SUMO, MBP) host_selection 2. Host Strain Selection - E. coli (BL21, SHuffle) - Insect Cells (Sf9) - Mammalian Cells (HEK293) gene_design->host_selection small_scale 3. Small-Scale Expression Trials - Optimize Temp, Inducer, Time - Analyze Solubility (SDS-PAGE) host_selection->small_scale large_scale 4. Large-Scale Culture & Expression - Use Optimized Conditions small_scale->large_scale lysis 5. Cell Lysis & Lysate Clarification - Add Protease Inhibitors large_scale->lysis purification 6. Protein Purification - Affinity Chromatography - Size Exclusion (Polishing) lysis->purification refolding Refolding (if necessary) - On-Column or Dialysis purification->refolding analysis 7. Analysis & QC - SDS-PAGE (Purity) - Concentration (A280) - Functional Assays purification->analysis refolding->analysis result Purified, Active CCR5 analysis->result

Caption: General workflow for optimizing recombinant Cthis compound expression.

Signaling Pathway

c ligand Chemokine Ligand (e.g., CCL5/RANTES) ccr5 CCR5 Receptor (7-transmembrane GPCR) ligand->ccr5 Binds to g_protein Heterotrimeric G-protein (Gαi, Gβγ) ccr5->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pi3k PI3K/Akt Pathway g_protein->pi3k Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_flux Intracellular Ca2+ Flux ip3->ca_flux Induces pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Responses: - Chemotaxis - Gene Transcription - Cell Activation ca_flux->response mapk MAPK Pathway (ERK1/2, JNK, p38) pkc->mapk Activates mapk->response pi3k->response

Caption: Simplified CCR5 signaling pathway upon ligand binding.

References

Technical Support Center: Addressing Variability in CCR5 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you navigate and troubleshoot the inherent variability in CCR5 functional assays. Below you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring greater accuracy and reproducibility in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in CCR5 functional assays?

A1: Variability in CCR5 functional assays can stem from several factors:

  • Biological Variation:

    • CCR5 Expression Levels: The density of CCR5 on the cell surface is a major determinant of assay outcome and can vary significantly between individuals, cell types, and even different cell lines.[1][2] For instance, CD8+ T cells often exhibit higher CCR5 density than CD4+ T cells.[2]

    • Genetic Polymorphisms: The CCR5-Δ32 mutation results in a non-functional receptor, and individuals heterozygous for this mutation have intermediate receptor expression levels.[2] Other single nucleotide polymorphisms (SNPs) in the CCR5 gene can also impact its expression and function.[3][4]

    • Cell Type and State: Primary cells, such as peripheral blood mononuclear cells (PBMCs), show greater donor-to-donor variability compared to stabilized cell lines.[5] The activation state of T cells also influences CCR5 expression levels.

  • Assay-Specific Conditions:

    • Reagent Consistency: Variations in the lots of antibodies, ligands (e.g., RANTES/CCL5), and other critical reagents can lead to inconsistent results.[6]

    • Cell Line Integrity: The choice of cell line (e.g., CHO-K1, HEK293, U-87 MG) and its passage number can affect CCR5 expression and signaling.[7]

    • Assay Buffer and Conditions: The composition of the assay buffer, including the presence of specific ions, can impact receptor function.[8]

  • Technical Variability:

    • Analyst and Day-to-Day Variation: Differences in experimental execution between analysts or across different days can contribute to variability.[6]

    • Sample Handling: The age of the specimen and the methods used for blood collection and cell separation can alter CCR5 expression.[9][10]

Q2: How does CCR5 expression level impact different functional assays?

A2: CCR5 expression level is a critical parameter that directly correlates with the functional output of several assays:

  • HIV Entry Assays: The efficiency of HIV-1 entry and the potency of CCR5 inhibitors (measured as IC50 values) are strongly correlated with the level of CCR5 expression on the cell surface.[1] Higher CCR5 expression may require higher concentrations of an inhibitor to achieve the same effect.

  • Chemotaxis Assays: The strength of the chemotactic response to CCR5 ligands like RANTES (CCL5) is determined by the cell surface density of CCR5.[2] Cells with higher CCR5 expression will exhibit a more robust migratory response.

  • Ligand Binding Assays: The amount of ligand that binds to a cell is proportional to the number of CCR5 receptors on its surface. This directly impacts the signal window in binding assays.

Q3: My genotypic tropism assay predicts an R5-tropic virus, but my phenotypic assay suggests it can use CXCR4. What could be the reason for this discrepancy?

A3: Discrepancies between genotypic and phenotypic tropism assays can occur for several reasons:

  • Minority Variants: Genotypic assays that rely on population sequencing may fail to detect minor CXCR4-using (X4) viral variants that are present at low frequencies. Phenotypic assays, which involve viral culture, may allow these minor variants to be detected.[11]

  • Complex Genotypes: The prediction of tropism from the V3 loop sequence is not always straightforward. Mutations outside the V3 loop can also influence co-receptor usage, which may not be accounted for by all genotypic algorithms.[11]

  • Assay Sensitivity: The sensitivity for detecting minority X4 variants can differ between various genotypic and phenotypic assay platforms.[12][13]

Troubleshooting Guides

Issue 1: High Variability in Calcium Flux Assays

Question: I am observing significant well-to-well or day-to-day variability in my CCR5 calcium flux assay. What are the potential causes and solutions?

Potential Cause Troubleshooting & Optimization
Uneven Cell Seeding Ensure a homogeneous single-cell suspension before plating. Verify cell density and viability using a cell counter. Optimize seeding density for your specific cell line and plate format (96-well or 384-well).[8]
Inconsistent Dye Loading Ensure the dye loading buffer is at the correct temperature and pH. Optimize the incubation time and temperature for dye loading (e.g., 1-2 hours at 37°C).[8][14] Wash cells gently to remove extracellular dye without dislodging the cell monolayer.[7]
Variable Ligand/Antagonist Concentrations Prepare fresh serial dilutions of agonists (e.g., RANTES) and antagonists for each experiment. Use a calibrated multichannel pipette to add compounds to the plate to ensure volume accuracy.
Instrument Settings Establish a stable baseline fluorescence reading before adding the agonist.[7] Optimize the read time to capture the peak calcium signal, which is often rapid.[14] Ensure the instrument's liquid handler is dispensing accurately and consistently.
Cell Health and Passage Number Use cells within a consistent and low passage number range. Culture cells under consistent conditions (media, serum, CO2, temperature) and avoid over-confluency.
Issue 2: Low Signal-to-Background Ratio in Chemotaxis Assays

Question: My chemotaxis assay is showing a weak migratory response to CCR5 ligands (low signal) or high spontaneous migration in the control wells (high background). How can I improve this?

Potential Cause Troubleshooting & Optimization
Low CCR5 Expression Confirm CCR5 expression on your cells using flow cytometry. If using primary cells, consider that there is natural donor-to-donor variation.[2] For cell lines, you may need to re-select a high-expressing clone.
Suboptimal Ligand Concentration Perform a dose-response curve for your chemokine (e.g., MIP-1β, RANTES) to determine the optimal concentration that induces maximal migration.[15] Chemotactic responses are typically biphasic (bell-shaped curve).
Incorrect Incubation Time Optimize the incubation time for migration. Too short a time will result in low cell numbers, while too long may lead to increased random migration.
Cell Viability Issues Ensure cells are healthy and viable before starting the assay. Excessive cell death can release factors that either promote or inhibit migration.
Assay Chamber Problems Check the integrity of the transwell membrane for leaks or clogs. Ensure there are no air bubbles trapped under the membrane.
Issue 3: Inconsistent Results in HIV-1 Entry Inhibition Assays

Question: The IC50 values for my CCR5 antagonist vary significantly between experiments. What should I investigate?

Potential Cause Troubleshooting & Optimization
Variable CCR5 Expression As mentioned, CCR5 density is a key factor. Standardize the cell type, passage number, and culture conditions. If using PBMCs, be aware of inherent donor variability.[1]
Viral Titer Fluctuation Use a consistent and accurately titered viral stock for all experiments. Store viral aliquots at -80°C to maintain infectivity and avoid repeated freeze-thaw cycles.
Suboptimal Drug Concentration Ensure the concentration of the CCR5 antagonist is sufficient to achieve maximal inhibition. Inconsistent dosing in in-vivo studies can lead to treatment failure.
Presence of CXCR4-using Virus If the viral stock contains a mixed population of R5 and X4 viruses, a CCR5 antagonist will not completely block entry, leading to a plateau in the inhibition curve and variable IC50s.[11] Confirm the tropism of your viral strain.[12]
Cell Line Dependency The genetic background of the cell line can influence the ability of the virus to develop resistance or respond to inhibitors.[11]

Quantitative Data Summary

Table 1: Reported Variability in IC50 Values for CCR5 Inhibitors

Cell TypeInhibitorVirusFold Variation in IC50Reference
PBMCs (from different donors)PRO 140HIV-120-fold[1]
PBMCs (from different donors)SCH-DHIV-14-fold[1]
NP2 vs. U87 cells (high vs. low CCR5)Various CCR5 LigandsHIV-1~10-fold[1]

Table 2: CCR5 Expression on Different T-Cell Subsets

T-Cell SubsetMean CCR5 Molecules per Cell (95% CI)Reference
CD4+ T Cells7,125 (6,552 - 7,697)[2]
CD8+ T Cells15,595 (14,057 - 17,134)[2]

Experimental Protocols

Protocol 1: Calcium Flux Assay for CCR5 Antagonists

This protocol is optimized for a 96-well plate format using a fluorescence plate reader with an integrated liquid handler.[7]

Materials:

  • CCR5-expressing cells (e.g., U-87 MG or CHO-K1 stable cell line)

  • Culture Medium (e.g., DMEM with 10% FBS)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239) (optional, to prevent dye leakage)

  • CCR5 Antagonist (e.g., Vicriviroc)

  • CCR5 Agonist (e.g., RANTES/CCL5)

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Preparation (Day 1): Seed CCR5-expressing cells into a 96-well plate at a pre-optimized density and culture overnight.

  • Dye Loading (Day 2):

    • Remove culture medium from the wells.

    • Add the calcium-sensitive dye solution (e.g., Fluo-4 AM in Assay Buffer, with probenecid if needed) to each well.

    • Incubate for 60-90 minutes at 37°C.

    • Gently wash the cells once or twice with Assay Buffer to remove extracellular dye, leaving a final volume of 100 µL in each well.[7]

  • Assay Execution (Day 2):

    • Set up the fluorescence plate reader for kinetic reading (e.g., Ex: 488 nm, Em: 525 nm).

    • Place the cell plate in the reader.

    • Add 50 µL of the serially diluted CCR5 antagonist (or vehicle control) to the appropriate wells for pre-incubation (time to be optimized, e.g., 15-30 minutes).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injector, add 50 µL of the CCR5 agonist (e.g., 2X RANTES solution) to stimulate the cells.

    • Immediately record the fluorescence signal for at least 90-120 seconds.[7]

  • Data Analysis: Calculate the change in fluorescence (peak - baseline). Determine the % inhibition for each antagonist concentration relative to the agonist-only control and calculate the IC50 value.

Protocol 2: Radioligand Binding Assay

This protocol describes a competitive binding assay to measure the affinity of a compound for CCR5.[16]

Materials:

  • Membranes from HEK293T cells transiently transfected with a CCR5-expressing plasmid.

  • Radiolabeled CCR5 ligand (e.g., [¹²⁵I]CCL3).

  • Unlabeled test compound (competitor).

  • Binding Buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from transfected HEK293T cells as previously described.[16]

  • Assay Setup: In a microplate, combine:

    • Cell membranes.

    • A fixed, low concentration of radiolabeled ligand (e.g., 0.1 nM [¹²⁵I]CCL3).[16]

    • A range of concentrations of the unlabeled test compound.

    • Binding Buffer to reach the final volume.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in wells with no competitor.

    • Non-specific Binding: Radioactivity in wells with a saturating concentration of an unlabeled CCR5 ligand.

    • Specific Binding: Total Binding - Non-specific Binding.

    • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the Ki or IC50 value.

Visualizations

CCR5_Signaling_Pathway cluster_membrane Cell Membrane CCR5 CCR5 Receptor G_Protein Heterotrimeric G-protein (Gαi, Gβγ) CCR5->G_Protein 2. Activation PLC Phospholipase C (PLC) G_Protein->PLC 3. Gβγ activates Ligand Chemokine Ligand (e.g., RANTES/CCL5) Ligand->CCR5 1. Binding PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER 5. Binds to IP3R Ca_Store Ca²⁺ Store Ca_Release Intracellular Ca²⁺ Release ER->Ca_Release 6. Ca²⁺ Release Downstream Downstream Cellular Responses (e.g., Chemotaxis, Gene Expression) Ca_Release->Downstream 7. Signaling Cascade

Caption: CCR5 signaling pathway leading to intracellular calcium mobilization.

Troubleshooting_Workflow Start High Variability in CCR5 Functional Assay Check_Cells Review Cell Culture Practices: - Consistent Passage Number? - Healthy & Viable? - Correct Seeding Density? Start->Check_Cells Check_Reagents Verify Reagents: - Fresh Dilutions? - Consistent Lots? - Correct Storage? Start->Check_Reagents Check_Protocol Examine Assay Protocol: - Consistent Incubation Times? - Accurate Pipetting? - Optimized Concentrations? Start->Check_Protocol Analyze_Data Re-analyze Data: - Appropriate Normalization? - Outlier Removal Justified? Check_Cells->Analyze_Data Check_Reagents->Analyze_Data Check_Instrument Validate Instrument Settings: - Stable Baseline? - Correct Read Parameters? - Calibrated? Check_Protocol->Check_Instrument Check_Instrument->Analyze_Data Result_Improved Variability Reduced? Analyze_Data->Result_Improved End_Success Proceed with Experiment Result_Improved->End_Success Yes End_Consult Consult Senior Scientist or Technical Support Result_Improved->End_Consult No

Caption: A logical workflow for troubleshooting assay variability.

References

Technical Support Center: Downregulation of CCR5 for Lysosomal Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the downregulation of the CCR5 protein and its subsequent lysosomal degradation. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental hurdles, detailed protocols, and visual aids to clarify the underlying molecular pathways.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of CCR5 downregulation and lysosomal degradation?

A1: The downregulation of the C-C chemokine receptor 5 (CCR5), a G protein-coupled receptor (GPCR), is a tightly regulated process initiated by ligand binding. Upon agonist stimulation, CCR5 is phosphorylated by G protein-coupled receptor kinases (GRKs).[1] This phosphorylation event promotes the recruitment of β-arrestins.[1][2][3] β-arrestin binding not only desensitizes the receptor, preventing further G protein signaling, but also acts as an adaptor, linking CCR5 to the endocytic machinery, primarily through clathrin-mediated endocytosis.[1][4]

Once internalized, CCR5 is sorted through the endosomal system. While it can be recycled back to the plasma membrane, a portion is targeted for degradation.[5][6] This degradative pathway involves trafficking from early endosomes to late endosomes/multivesicular bodies (MVBs) and finally fusion with lysosomes, where the receptor is degraded by lysosomal hydrolases.[5][7] Some studies suggest that ubiquitination may play a role in this sorting process, directing the receptor towards the lysosomal fate instead of recycling.[5]

Q2: What is the role of β-arrestins in this process?

A2: β-arrestins are crucial multifunctional adaptor proteins in CCR5 downregulation.[3][8] Their primary roles include:

  • Desensitization: After agonist-induced phosphorylation of the CCR5 C-terminal tail, β-arrestins bind to the receptor, sterically hindering its interaction with G proteins and thus terminating signaling.[3]

  • Internalization: β-arrestins act as scaffolds, recruiting components of the clathrin-mediated endocytosis machinery, such as clathrin and AP-2, to the plasma membrane, thereby facilitating the internalization of the receptor-ligand complex into clathrin-coated vesicles.[1]

  • Signaling: Beyond desensitization and internalization, β-arrestin binding can initiate a separate wave of G protein-independent signaling, for example, through the MAP kinase (ERK1/2) pathway.[8]

The interaction between β-arrestin and CCR5 requires the phosphorylation of at least two serine residues in the receptor's C-terminus and involves a conserved Asp-Arg-Tyr (DRY) motif in the second intracellular loop.[2]

Q3: Is ubiquitination required for CCR5 lysosomal degradation?

A3: The role of ubiquitination in CCR5 degradation is less defined compared to other receptors like CXCR4. For many membrane proteins, ubiquitination, particularly the attachment of ubiquitin chains, serves as a primary signal for sorting into the multivesicular body (MVB) pathway and subsequent lysosomal degradation.[7][9] While CCR5 itself lacks the clear ubiquitination signals found in CXCR4, evidence suggests that its stability and degradation pathway can be influenced by ubiquitination machinery.[5] For instance, certain aptamers that induce CCR5 downregulation have been shown to target it for lysosome-mediated degradation in a manner dependent on a specific lysine (B10760008) residue (Lys197), which could potentially act as a ubiquitin acceptor site.[10] Further research is needed to fully elucidate the specific E3 ligases and the type of ubiquitin linkage (e.g., K63-linked chains) that may be involved in sorting CCR5 to the lysosome.[7]

Q4: How do different CCR5 ligands affect its trafficking and degradation?

A4: Different ligands can induce distinct signaling and trafficking responses for CCR5.[11][12] Natural chemokines (like RANTES/CCL5) and their engineered variants can differ in their ability to:

  • Induce internalization with varying kinetics and efficiencies.[1][12]

  • Promote recycling of the receptor back to the cell surface versus targeting it for lysosomal degradation.[6]

  • Sequester the receptor in intracellular compartments like the Golgi or trans-Golgi network.[1][12]

This differential trafficking can be therapeutically exploited. For example, an engineered ligand that promotes strong internalization and lysosomal degradation could be a more effective functional antagonist for inhibiting HIV-1 entry.[1][11]

Signaling and Experimental Workflow Diagrams

To clarify these complex processes, the following diagrams illustrate the key pathways and a standard experimental workflow.

CCR5_Downregulation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCR5_inactive CCR5 CCR5_active Ligand-Bound CCR5 (Active) P P CCR5_active->P Phosphorylation by GRK GRK GRK BetaArrestin β-Arrestin P->BetaArrestin Recruitment Clathrin Clathrin Pit BetaArrestin->Clathrin Adaptation CCV Clathrin-Coated Vesicle Clathrin->CCV Internalization EarlyEndosome Early Endosome CCV->EarlyEndosome Uncoating RecyclingEndosome Recycling Endosome EarlyEndosome->RecyclingEndosome Recycling Pathway MVB Late Endosome / MVB EarlyEndosome->MVB Degradative Pathway (Ub?) RecyclingEndosome->CCR5_inactive Return to Membrane Lysosome Lysosome MVB->Lysosome Fusion Degradation Degradation Lysosome->Degradation Degradation Ligand Ligand (e.g., CCL5) Ligand->CCR5_inactive Binding

Caption: Agonist-induced CCR5 internalization and sorting pathway.

CoIP_Workflow start Start: Cells expressing HA-CCR5 and Myc-Ubiquitin stimulate Stimulate with CCR5 Ligand (or leave unstimulated control) start->stimulate lyse Lyse cells in buffer with protease/phosphatase inhibitors stimulate->lyse preclear Pre-clear lysate with Protein A/G beads lyse->preclear immunoprecipitate Immunoprecipitate (IP) with anti-HA antibody overnight at 4°C preclear->immunoprecipitate capture Capture immune complexes with Protein A/G beads immunoprecipitate->capture wash Wash beads 3-5x with lysis buffer capture->wash elute Elute proteins from beads with SDS-PAGE sample buffer wash->elute analyze Analyze by Western Blot: - Probe with anti-Myc (for Ubiquitin) - Probe with anti-HA (for CCR5) elute->analyze end Result: Detect ubiquitinated CCR5 analyze->end

Caption: Experimental workflow for Co-Immunoprecipitation of ubiquitinated CCR5.

Troubleshooting Guides

Issue 1: Weak or No Signal in CCR5 Western Blot
Possible Cause Recommended Solution References
Low Protein Abundance Increase the amount of total protein loaded per lane (up to 30-40 µg for cell lysates). If the target is very low, consider enriching for membrane fractions or performing an immunoprecipitation for CCR5 before blotting.[13]
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer and the gel with Coomassie Blue to check for remaining protein. Optimize transfer time and voltage, especially for a transmembrane protein like CCR5.[14]
Primary Antibody Issues The antibody may not recognize the denatured protein. Check the antibody datasheet for Western Blot validation. Increase primary antibody concentration or extend incubation time (e.g., overnight at 4°C). Ensure the antibody is not expired and has been stored correctly.[13][15]
Inactive Secondary Antibody or Substrate Ensure the HRP-conjugated secondary antibody is not inhibited by sodium azide. Use fresh ECL substrate, as it has a limited shelf life once mixed. Test enzyme activity by adding a drop of secondary antibody directly to the substrate.[14]
Over-stripping of Membrane If re-probing a membrane, harsh stripping can remove the transferred protein. Use a milder stripping buffer or run a parallel gel for the new primary antibody.
Issue 2: Difficulty Confirming CCR5 Co-localization with Lysosomes via Immunofluorescence
Possible Cause Recommended Solution References
Transient Co-localization Degradation in the lysosome can be rapid. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h post-stimulation) to find the optimal time point for imaging.[16]
Lysosomal Degradation of CCR5 If CCR5 is rapidly degraded upon reaching the lysosome, the signal will be lost. To trap CCR5 in the lysosome, pre-treat cells with lysosomal inhibitors like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for 1-2 hours before and during ligand stimulation. This will inhibit lysosomal acidification and degradation, causing CCR5 to accumulate.[5][17]
Poor Antibody Staining For intracellular targets, ensure the fixation and permeabilization protocol is adequate. 4% PFA for fixation followed by 0.1-0.25% Triton X-100 or saponin (B1150181) for permeabilization is standard. Use a well-validated antibody for CCR5 and a lysosomal marker (e.g., LAMP1, LAMP2).[16][18]
Image Analysis Issues Use deconvolution microscopy or confocal microscopy to get high-resolution images and reduce out-of-focus light.[19] Use quantitative colocalization analysis software (e.g., ImageJ/Fiji with JACoP or Coloc 2 plugins) and calculate correlation coefficients like Pearson's (PCC) and Manders' (M1/M2) to get objective data.[18][20]
Wrong Lysosomal Marker While LysoTracker dyes are common for live-cell imaging, they can sometimes be unreliable in fixed cells. For fixed-cell experiments, immunostaining for resident lysosomal membrane proteins like LAMP1 or LAMP2 is more robust.[18][20]
Issue 3: Inconsistent CCR5 Surface Downregulation Measured by Flow Cytometry
Possible Cause Recommended Solution References
Cell Handling Artifacts In vitro manipulations, such as Ficoll-Hypaque density gradient separation, can artificially reduce surface CCR5 levels.[21] Whenever possible, use whole-blood lysis protocols for primary cells to minimize artifacts.[21][22] Keep cells on ice throughout the staining procedure to prevent spontaneous internalization.[23]
Ligand-Antibody Competition If the stimulating ligand and the detection antibody bind to the same or overlapping epitopes, the ligand may block antibody binding, giving a false impression of downregulation. Use an antibody that binds to a different epitope or perform an acid wash step to strip the ligand before staining.
Inappropriate Antibody Clone/Isotype Different monoclonal antibody clones can give varying staining intensities.[24] Always include an isotype control to correctly set gates and account for non-specific binding.[23] Ensure the fluorophore is bright and stable.
Receptor Recycling CCR5 can be rapidly recycled back to the surface after internalization.[6] To measure only the initial wave of internalization, perform the experiment at various time points and keep cells at 4°C after stimulation to halt further trafficking.

Key Experimental Protocols

Protocol 1: Measuring CCR5 Surface Expression by Flow Cytometry

This protocol is used to quantify the change in CCR5 levels on the cell surface following ligand stimulation.

  • Cell Preparation: Culture cells (e.g., HEK293-CCR5 or primary T-cells) to the desired density. For suspension cells, aim for 0.5 x 10^6 cells per sample.[23]

  • Stimulation: Resuspend cells in serum-free media containing the desired concentration of CCR5 ligand (e.g., 100 nM CCL5). Incubate at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes). Include an unstimulated control.

  • Stopping Internalization: Immediately after incubation, transfer tubes to ice and wash cells twice with 2 mL of ice-cold FACS buffer (PBS + 1% BSA + 0.1% Sodium Azide).

  • Antibody Staining: Resuspend the cell pellet in 100 µL of cold FACS buffer containing a fluorophore-conjugated anti-CCR5 antibody (e.g., clone 2D7-PE) at the pre-titrated optimal concentration.[23][25] Also prepare a tube with a matched isotype control antibody.

  • Incubation: Incubate for 30-45 minutes at 4°C in the dark.[23]

  • Wash: Wash cells twice with 2 mL of cold FACS buffer.

  • Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer. If not analyzing immediately, resuspend in 1% paraformaldehyde and store at 4°C for up to 24 hours.[23] Acquire data on a flow cytometer.

  • Analysis: Gate on the live, single-cell population. Using the isotype control to set the negative gate, determine the Median Fluorescence Intensity (MFI) of the CCR5-positive population for each sample. Calculate the percentage of downregulation relative to the unstimulated (time 0) control: % Downregulation = (1 - (MFI_stimulated / MFI_unstimulated)) * 100.

Protocol 2: Visualizing CCR5 and Lysosome Co-localization by Confocal Microscopy

This protocol allows for the direct visualization of CCR5 within lysosomal compartments.

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips 24-48 hours before the experiment to allow them to adhere.

  • Lysosomal Inhibition (Optional but Recommended): To enhance the signal, pre-treat cells with 100 nM Bafilomycin A1 for 1-2 hours at 37°C.

  • Stimulation: Replace the medium with serum-free medium containing the CCR5 ligand (e.g., 100 nM CCL5). Incubate at 37°C for the desired time (e.g., 2 hours).

  • Fixation: Wash cells three times with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate cells with a primary antibody cocktail in blocking buffer overnight at 4°C.

    • Rabbit anti-CCR5 antibody

    • Mouse anti-LAMP1 antibody

  • Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a secondary antibody cocktail in blocking buffer for 1 hour at room temperature in the dark.

    • Goat anti-Rabbit IgG (Alexa Fluor 488)

    • Goat anti-Mouse IgG (Alexa Fluor 594)

  • Mounting: Wash three times with PBS. Mount the coverslip onto a glass slide using a mounting medium containing DAPI (for nuclear staining).

  • Imaging: Acquire Z-stack images using a confocal microscope. Use appropriate laser lines and emission filters to avoid bleed-through.

  • Analysis: Analyze images using software like ImageJ. Assess the degree of overlap between the green (CCR5) and red (LAMP1) channels. Quantify colocalization using Pearson's Correlation Coefficient.[20]

References

Validation & Comparative

A Comparative Analysis of CCR5 and CXCR4 Co-Receptor Usage by HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the two major co-receptors used by Human Immunodeficiency Virus Type 1 (HIV-1) for entry into host cells: CCR5 and CXCR4. Understanding the nuances of co-receptor usage, or "tropism," is critical for elucidating HIV-1 pathogenesis, predicting disease progression, and developing effective antiretroviral therapies, particularly those targeting viral entry.

Introduction to HIV-1 Co-Receptor Tropism

HIV-1 entry into target cells is a multi-step process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the primary CD4 receptor on the host cell surface. This initial binding triggers conformational changes in gp120, exposing a binding site for a secondary co-receptor, which is typically either the C-C chemokine receptor type 5 (CCR5) or the C-X-C chemokine receptor type 4 (CXCR4).[1] The interaction with a co-receptor is essential for subsequent fusion of the viral and cellular membranes, allowing the viral core to enter the host cell.[1]

Viruses that exclusively use CCR5 are termed R5-tropic, while those that use only CXCR4 are designated X4-tropic.[2] Dual-tropic viruses can utilize both co-receptors, and mixed-tropic populations consist of a combination of R5, X4, and/or dual-tropic viruses.[2]

Comparative Data on CCR5 vs. CXCR4 Usage

The prevalence of R5 and X4 tropism varies significantly depending on the stage of HIV-1 infection and the patient's treatment history. R5-tropic viruses are predominantly responsible for initial infection and are the most common type found during the asymptomatic phase.[3] In contrast, the emergence of X4-tropic viruses is often associated with disease progression and a more rapid decline in CD4+ T-cell counts.[4]

Prevalence of HIV-1 Tropism
Patient PopulationR5-Tropic PrevalenceX4 or Dual/Mixed-Tropic PrevalenceReference(s)
Treatment-Naïve Patients80-90%10-20%[5]
Antiretroviral-Experienced Patients50-55%45-50%[5]
Late-Stage Disease (Subtype B)~50%~50%[6]
Late-Stage Disease (Subtype A & CRF02_AG)Lower than Subtype BHigh (up to 86% for CRF02_AG)[6]
Biological Characteristics of R5 vs. X4 Viruses
CharacteristicR5-Tropic VirusesX4-Tropic VirusesReference(s)
Primary Target Cells Memory CD4+ T cells, MacrophagesNaïve CD4+ T cells[7]
Replication Kinetics Slower replication profiles in some studies, but can be more efficient in primary CD4+ T-cell cultures.Can have faster replication kinetics in certain cell types.[8][9]
Cytopathicity Generally considered less cytopathic, but highly cytopathic for CCR5+ CD4+ T cells.Considered more pathogenic and highly cytopathic, leading to broader CD4+ T-cell depletion.[4][10]
Disease Progression Associated with the asymptomatic phase of infection.Emergence is linked to accelerated disease progression and a decline in CD4+ T-cell counts.[4][11]

Experimental Protocols for Determining Co-Receptor Tropism

Accurate determination of HIV-1 co-receptor tropism is crucial for the clinical management of HIV-1 infection, especially when considering the use of CCR5 antagonists like Maraviroc.[12] Two primary methodologies are employed: phenotypic and genotypic assays.

Phenotypic Tropism Assay (e.g., Trofile™ Assay)

Phenotypic assays are considered the "gold standard" for determining viral tropism as they directly measure the ability of a patient's viral envelope proteins to mediate entry into cells expressing either CCR5 or CXCR4.[12][13]

Methodology:

  • RNA Extraction and Amplification: Viral RNA is extracted from a patient's plasma sample. The region of the env gene encoding the gp160 protein is then amplified using reverse transcription-polymerase chain reaction (RT-PCR).[12]

  • Pseudovirus Production: The amplified patient-derived env genes are inserted into a proviral vector that lacks its own envelope gene. These vectors are then used to transfect a producer cell line, resulting in the generation of replication-defective pseudoviruses that display the patient's HIV-1 envelope proteins on their surface.[12]

  • Infection of Target Cells: Two engineered cell lines are utilized for the infection assay. Both cell lines express the human CD4 receptor, but one expresses the CCR5 co-receptor and the other expresses the CXCR4 co-receptor.[12][14]

  • Data Analysis and Tropism Determination: The pseudoviruses are incubated with each cell line. Viral entry and subsequent gene expression (often of a reporter gene like luciferase) are measured.[14]

    • A significant signal from the CCR5-expressing cells indicates an R5-tropic virus.

    • A signal from the CXCR4-expressing cells indicates an X4-tropic virus.

    • Signals from both cell lines suggest a dual/mixed-tropic population.

The enhanced sensitivity version of the Trofile assay can detect minor CXCR4 variants that constitute as little as 0.3% of the viral population.[12]

Genotypic Tropism Assay (V3 Loop Sequencing)

Genotypic assays infer co-receptor usage by sequencing the V3 loop of the HIV-1 env gene, a key determinant of tropism.[13]

Methodology:

  • Viral RNA/DNA Extraction: Viral RNA is extracted from patient plasma, or proviral DNA is extracted from whole blood.[2][15]

  • RT-PCR and Nested PCR: The V3 region of the env gene is amplified using RT-PCR followed by a nested PCR to increase the yield of the target sequence.[2]

  • DNA Sequencing: The amplified V3 loop DNA is sequenced.

  • Sequence Analysis and Tropism Prediction: The obtained sequence is analyzed using bioinformatic algorithms (e.g., geno2pheno[coreceptor], PSSM). These tools predict co-receptor usage based on the genetic sequence.[12]

Signaling Pathways Activated by Co-Receptor Engagement

The binding of HIV-1 gp120 to CCR5 or CXCR4 not only facilitates viral entry but also triggers intracellular signaling cascades that can influence the cellular environment and potentially contribute to HIV-1 pathogenesis.

CCR5 Signaling Pathway

Upon binding of gp120 to the CD4-CCR5 complex, a signaling cascade is initiated that involves G-protein coupling and the activation of downstream effectors. This can lead to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) like ERK, JNK, and p38, resulting in the expression of inflammatory genes.[16] One of the key early events is the tyrosine phosphorylation of the protein tyrosine kinase Pyk2.[17]

CCR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm gp120 HIV-1 gp120 CD4 CD4 gp120->CD4 1. Binds CCR5 CCR5 CD4->CCR5 2. Conformational Change G_protein G-protein CCR5->G_protein 3. Activates Pyk2 Pyk2 G_protein->Pyk2 4. Activates NFkB_activation NF-κB Activation G_protein->NFkB_activation MAPK_cascade MAPK Cascade (ERK, JNK, p38) Pyk2->MAPK_cascade 5. Activates Gene_expression Inflammatory Gene Expression MAPK_cascade->Gene_expression NFkB_activation->Gene_expression

Figure 1: CCR5 signaling pathway upon HIV-1 gp120 binding.

CXCR4 Signaling Pathway

Similar to CCR5, gp120 binding to CXCR4 (after engaging CD4) also activates G-protein-mediated signaling pathways. This can lead to the activation of Pyk2 and the MAPK cascade.[17] Additionally, CXCR4 signaling upon gp120 binding has been shown to induce mitochondrial transmembrane depolarization and cytochrome c release, leading to caspase-mediated apoptosis, which may contribute to CD4+ T-cell depletion.[18]

CXCR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm gp120 HIV-1 gp120 CD4 CD4 gp120->CD4 1. Binds CXCR4 CXCR4 CD4->CXCR4 2. Conformational Change G_protein G-protein CXCR4->G_protein 3. Activates Mitochondria Mitochondria CXCR4->Mitochondria Pyk2 Pyk2 G_protein->Pyk2 4. Activates MAPK_cascade MAPK Cascade Pyk2->MAPK_cascade Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_activation Caspase Activation Cytochrome_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Figure 2: CXCR4 signaling pathway leading to apoptosis.

Experimental Workflow for Tropism Determination

The following diagram illustrates a generalized workflow for determining HIV-1 co-receptor tropism, encompassing both phenotypic and genotypic approaches.

Tropism_Workflow cluster_sample Sample Collection & Preparation cluster_genotypic Genotypic Assay cluster_phenotypic Phenotypic Assay Patient_Sample Patient Plasma or Whole Blood RNA_DNA_Extraction Viral RNA/Proviral DNA Extraction Patient_Sample->RNA_DNA_Extraction RT_PCR_V3 RT-PCR/PCR of V3 Loop RNA_DNA_Extraction->RT_PCR_V3 RT_PCR_env RT-PCR of env Gene RNA_DNA_Extraction->RT_PCR_env Sequencing V3 Loop Sequencing RT_PCR_V3->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics Geno_Result Predicted Tropism (R5 or X4) Bioinformatics->Geno_Result Pseudovirus Pseudovirus Production RT_PCR_env->Pseudovirus Infection_Assay Infection of CCR5+ & CXCR4+ Cells Pseudovirus->Infection_Assay Reporter_Measurement Reporter Gene Measurement Infection_Assay->Reporter_Measurement Pheno_Result Functional Tropism (R5, X4, or Dual/Mixed) Reporter_Measurement->Pheno_Result

Figure 3: Workflow for HIV-1 co-receptor tropism determination.

Conclusion

The choice of co-receptor, CCR5 or CXCR4, is a critical determinant of HIV-1's biological behavior and clinical course. R5-tropic viruses are typically associated with transmission and the early, asymptomatic stages of infection, while the emergence of X4-tropic viruses often signals a shift towards more rapid disease progression. The distinct cellular tropisms, replication kinetics, and cytopathic effects of R5 and X4 viruses underscore the importance of understanding these differences for the development of novel therapeutic strategies. Accurate tropism testing, through either phenotypic or genotypic methods, is essential for guiding the use of CCR5 antagonists and for the continued development of entry inhibitors that can combat the diverse and evolving populations of HIV-1. The differential signaling pathways activated by CCR5 and CXCR4 engagement also present potential targets for therapeutic intervention aimed at mitigating the pathogenic consequences of HIV-1 infection.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of C-C Motif Chemokine Receptor 5 (CCR5) as a potential therapeutic target in atopic dermatitis (AD) against established and emerging alternative pathways. This document synthesizes experimental data on CCR5 expression in AD, outlines detailed methodologies for key validation experiments, and contrasts the CCR5 pathway with other therapeutic targets currently in clinical development.

Executive Summary

Atopic dermatitis is a chronic inflammatory skin disease characterized by a complex interplay of immune cells. Chemokine receptors, which mediate the migration of these cells into the skin, represent promising therapeutic targets. Among these, CCR5 has been implicated in the pathogenesis of AD through its role in recruiting T cells, dendritic cells, and eosinophils to inflamed skin. However, the clinical development of CCR5 antagonists for atopic dermatitis has not progressed as rapidly as for other targets. This guide provides a comprehensive overview of the existing evidence for CCR5's involvement in AD and compares it with alternative therapeutic strategies that have shown significant clinical efficacy, such as the inhibition of IL-4/IL-13 signaling, the JAK-STAT pathway, and other chemokine receptors like CCR4.

CCR5 in Atopic Dermatitis: Summary of Evidence

Current research indicates an increased expression of CCR5 in the lesional skin of patients with atopic dermatitis compared to healthy individuals. This upregulation is associated with the infiltration of various immune cells that contribute to the inflammatory cascade.

Quantitative Data on CCR5 Expression
BiomarkerMethodPatient CohortFindingReference
CCR5+ cells Immunohistochemistry12 AD patients, 5 healthy controlsSignificantly greater number of CCR5+ cells in mite patch-tested lesional skin and unchallenged lesional skin of AD patients compared to normal skin. The number of CCR5+ cells was also significantly higher in mite patch-tested lesional skin compared to unchallenged lesional skin.[1]
CCR5+ cells ImmunohistochemistryAD patients, psoriasis patients, healthy controlsThe number of CCR5+ cells in lesional AD skin was less than that of CCR4+ cells. In contrast, lesional psoriasis skin showed a significant increase in CCR5+ cells compared to both normal skin and lesional AD skin.[2]
CCR5 mRNA & Protein qPCR & Western Blot6 AD patients, 6 healthy controlsHigher expression of CCR5 at both the mRNA and protein levels in atopic dermatitis samples compared to the healthy control group.
CCR5 Expression on Dendritic Cells Flow CytometryAD patients, psoriasis patients, healthy controlsExpression of CCR5 and CCR6 on Langerin-negative CD1a+ dendritic cells was characteristic for acute atopic dermatitis.[3]

Comparative Analysis of Therapeutic Targets in Atopic Dermatitis

While CCR5 presents a plausible target based on its role in immune cell trafficking, the therapeutic landscape of atopic dermatitis is currently dominated by agents targeting other pathways. The following table compares the performance of these alternatives.

Target PathwayDrug Example(s)Mechanism of ActionEfficacy (EASI-75 at Week 16)
IL-4/IL-13 Signaling DupilumabMonoclonal antibody that inhibits IL-4 and IL-13 signaling.[4]~70-76% (in combination with topical corticosteroids)[5]
IL-13 Signaling Tralokinumab, LebrikizumabMonoclonal antibodies that specifically target IL-13.[6][7]Tralokinumab: ~56% (in combination with topical corticosteroids)[8]Lebrikizumab: ~52-59% (monotherapy)[7]
JAK-STAT Pathway Upadacitinib (B560087)Oral JAK1-selective inhibitor.[9]~60-80% (monotherapy, dose-dependent)[10][11]
IL-31 Signaling NemolizumabMonoclonal antibody against the IL-31 receptor alpha subunit.[12]Significant improvements in skin lesions (IGA 0/1 and EASI-75 scores) observed through 56 weeks.[13]
CCR4 RPT193 (Zelnecirnon)Oral small molecule antagonist of CCR4.[14]42.9% of patients achieved EASI-50 at Day 29.[15]
CCR5 Maraviroc, CenicrivirocCCR5 antagonists (approved for HIV).No clinical trial data available for atopic dermatitis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments used to investigate the role of CCR5 in atopic dermatitis.

Immunohistochemistry for CCR5 in Skin Biopsies

Objective: To visualize and quantify the presence of CCR5-expressing cells in skin tissue sections.

Protocol:

  • Tissue Preparation: 4-μm thick sections from formalin-fixed, paraffin-embedded skin biopsies are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a target retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a microwave or pressure cooker.

  • Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating the sections with a protein block solution (e.g., serum-free protein block).

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for human CCR5 (e.g., a mouse monoclonal or rabbit polyclonal antibody) at a predetermined optimal dilution overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection: After washing, a biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.

  • Analysis: The number of CCR5-positive cells is counted per high-power field or per square millimeter of tissue.

Quantitative Real-Time PCR (qPCR) for CCR5 mRNA in Skin Biopsies

Objective: To quantify the relative expression level of CCR5 messenger RNA (mRNA) in skin tissue.

Protocol:

  • RNA Extraction: Total RNA is extracted from skin biopsy samples using a suitable kit (e.g., RNeasy Fibrous Tissue Mini Kit) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • qPCR Reaction: The qPCR reaction is set up using a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers specific for the human CCR5 gene, and the synthesized cDNA as a template. A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control for normalization.

  • Thermal Cycling: The reaction is performed in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The cycle threshold (Ct) values are determined for both the target gene (CCR5) and the housekeeping gene. The relative expression of CCR5 mRNA is calculated using the 2-ΔΔCt method, comparing the expression in atopic dermatitis samples to that in healthy control samples.

Flow Cytometry for CCR5 Expression on Immune Cells

Objective: To identify and quantify the percentage of CCR5-expressing cells within specific immune cell populations (e.g., T cells, dendritic cells) from skin or peripheral blood.

Protocol:

  • Cell Isolation: Single-cell suspensions are prepared from skin biopsies by enzymatic digestion or from peripheral blood by density gradient centrifugation.

  • Cell Staining: The cells are washed and resuspended in a staining buffer (e.g., PBS with 2% FBS). A cocktail of fluorochrome-conjugated antibodies is added to the cells. This includes an antibody against CCR5 and antibodies to identify specific cell lineages (e.g., CD3 for T cells, CD4 for helper T cells, CD1a for dendritic cells). Isotype controls are used to determine background fluorescence.

  • Incubation: The cells are incubated with the antibodies for 30 minutes at 4°C in the dark.

  • Washing: The cells are washed to remove unbound antibodies.

  • Data Acquisition: The stained cells are analyzed on a flow cytometer. A sufficient number of events (e.g., 50,000-100,000) are acquired for each sample.

  • Data Analysis: The data is analyzed using flow cytometry software. The cell population of interest is first gated based on its forward and side scatter characteristics and the expression of lineage markers. Within this population, the percentage of cells positive for CCR5 is determined.

Visualizing the Pathways and Processes

CCR5 Signaling Pathway in Atopic Dermatitis

CCR5_Signaling_AD cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_cellular_response Cellular Response CCL3 CCL3 CCR5 CCR5 CCL3->CCR5 CCL4 CCL4 CCL4->CCR5 CCL5 CCL5 CCL5->CCR5 G_Protein G_Protein CCR5->G_Protein Activation PLC Phospholipase C G_Protein->PLC PI3K PI3-Kinase G_Protein->PI3K MAPK_Activation MAPK Activation G_Protein->MAPK_Activation IP3_DAG IP3 & DAG PLC->IP3_DAG Akt Akt PI3K->Akt Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx NFkB_Activation NF-κB Activation Akt->NFkB_Activation Ca_Influx->NFkB_Activation Cytokine_Release Cytokine_Release NFkB_Activation->Cytokine_Release Chemokinesis Chemokinesis MAPK_Activation->Chemokinesis Adhesion Adhesion MAPK_Activation->Adhesion

Caption: CCR5 signaling cascade in immune cells relevant to atopic dermatitis.

Experimental Workflow for Validating CCR5 Expression

CCR5_Validation_Workflow Patient_Recruitment Recruit AD Patients & Healthy Controls Skin_Biopsy Obtain Skin Biopsies (Lesional & Non-lesional) Patient_Recruitment->Skin_Biopsy Sample_Processing Process Samples Skin_Biopsy->Sample_Processing IHC Immunohistochemistry (CCR5+ Cell Counts) Sample_Processing->IHC qPCR Quantitative PCR (CCR5 mRNA Expression) Sample_Processing->qPCR Flow_Cytometry Flow Cytometry (CCR5 on Immune Cells) Sample_Processing->Flow_Cytometry Data_Analysis Statistical Analysis & Comparison IHC->Data_Analysis qPCR->Data_Analysis Flow_Cytometry->Data_Analysis Conclusion Validate CCR5 Upregulation in Atopic Dermatitis Data_Analysis->Conclusion

Caption: A typical experimental workflow for validating CCR5 expression in atopic dermatitis.

Logical Relationship of Therapeutic Targets in Atopic Dermatitis

AD_Therapeutic_Targets cluster_targets Therapeutic Targets cluster_drugs Drug Classes AD_Pathogenesis Atopic Dermatitis Pathogenesis IL4_IL13 IL-4 / IL-13 Signaling AD_Pathogenesis->IL4_IL13 JAK_STAT JAK-STAT Pathway AD_Pathogenesis->JAK_STAT IL31 IL-31 Signaling AD_Pathogenesis->IL31 Chemokine_Receptors Chemokine Receptors AD_Pathogenesis->Chemokine_Receptors Biologics_IL Anti-IL-4/13/31 mAbs IL4_IL13->Biologics_IL Targeted by JAK_Inhibitors JAK Inhibitors JAK_STAT->JAK_Inhibitors Targeted by IL31->Biologics_IL Targeted by Chemokine_Antagonists Chemokine Receptor Antagonists Chemokine_Receptors->Chemokine_Antagonists Targeted by

Caption: Relationship between atopic dermatitis pathogenesis and key therapeutic targets.

Conclusion

The available evidence supports the upregulation of CCR5 in atopic dermatitis, implicating it in the inflammatory processes of the disease. However, the lack of clinical trial data for CCR5 antagonists in AD stands in contrast to the significant progress made with therapies targeting other pathways, such as IL-4/IL-13 and JAK-STAT signaling. While CCR5 remains a biologically plausible target, future research, including preclinical studies with selective CCR5 inhibitors and potentially early-phase clinical trials, is necessary to validate its therapeutic potential in atopic dermatitis and to position it competitively within the rapidly evolving treatment landscape. For now, the focus of drug development remains firmly on alternative, clinically validated targets.

References

A Comparative Guide to the Validation of CCR5 Knockout in Hematopoietic Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted knockout of the C-C chemokine receptor type 5 (CCR5) in hematopoietic stem cells (HSCs) represents a promising therapeutic strategy, most notably for conferring resistance to HIV-1 infection.[1][2][3][4][5] The successful clinical application of this approach hinges on the rigorous and comprehensive validation of the gene-editing process. This guide provides an objective comparison of methodologies and gene-editing technologies, supported by experimental data, to aid researchers in designing and evaluating their CCR5 knockout validation studies.

Comparison of Gene-Editing Technologies for CCR5 Knockout

The three primary technologies utilized for CCR5 gene editing in HSCs are Zinc Finger Nucleases (ZFNs), Transcription Activator-Like Effector Nucleases (TALENs), and the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system.[6][7][8][9] Each platform possesses distinct advantages and disadvantages in terms of efficiency, specificity, and ease of use.

Quantitative Comparison of Gene-Editing Technologies
FeatureCRISPR-Cas9TALENsZFNs
On-Target Editing Efficiency in HSCs >90%[10]Up to 64% (ex vivo)[11][12]Up to 64% (ex vivo)[11][12]
Off-Target Mutations Can be a concern, but minimized with careful guide RNA design and use of high-fidelity Cas9 variants.[6][9]Generally lower off-target effects compared to CRISPR-Cas9.[6][8][9]Off-target effects are a known concern and require careful validation.[8][11][12]
Ease of Design and Construction Relatively simple and fast due to the reliance on a short guide RNA for targeting.[6][8]More complex and time-consuming to assemble due to the modular protein-based DNA binding domains.[6][9]Complex and challenging to design and assemble functional nuclease pairs.[7][8]
Long-term Engraftment of Edited HSCs Edited HSCs show durable long-term engraftment.[13]Demonstrated long-term multilineage engraftment in nonhuman primates.[11][12]ZFN-modified HSCs show long-term engraftment and repopulation.[11][12]

Experimental Workflow for Validation of CCR5 Knockout

A robust validation pipeline is critical to ensure the safety and efficacy of CCR5-edited HSCs. The following diagram outlines a standard experimental workflow.

CCR5 Knockout Validation Workflow cluster_editing Gene Editing of HSCs cluster_validation Validation HSCs Isolate Hematopoietic Stem Cells (HSCs) GeneEditing Introduce Gene-Editing Machinery (e.g., CRISPR-Cas9) HSCs->GeneEditing Genomic Genomic Validation (PCR, Sequencing) GeneEditing->Genomic Protein Protein Expression Validation (Flow Cytometry) Genomic->Protein Functional Functional Validation (Chemotaxis, HIV Entry Assay) Protein->Functional Safety Safety Assessment (Off-target analysis, Engraftment) Functional->Safety CCR5_Signaling_and_HIV_Entry cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_fusion Viral Fusion Chemokine Chemokine (CCL3,4,5) CCR5 CCR5 Receptor Chemokine->CCR5 Ligand Binding HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 1. Binds HIV->CCR5 3. Binds Fusion Viral Fusion & Entry CD4->HIV 2. Conformational   Change G_protein G-protein activation (Gαi, Gβγ) CCR5->G_protein Activates PLC PLCβ activation G_protein->PLC MAPK MAPK Pathway G_protein->MAPK Calcium Ca²⁺ influx PLC->Calcium Chemotaxis Chemotaxis Calcium->Chemotaxis MAPK->Chemotaxis

References

CCR5 Inhibitors: A Comparative Analysis of Cross-Reactivity and Safety Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the selectivity and safety of key CCR5 inhibitors. This document provides a comparative analysis of Maraviroc, Vicriviroc (B613818), Aplaviroc, Leronlimab, and the dual CCR2/CCR5 antagonists Cenicriviroc and TAK-779, supported by experimental data and detailed protocols.

The C-C chemokine receptor type 5 (CCR5) is a well-validated therapeutic target, primarily recognized for its role as a co-receptor for the entry of R5-tropic strains of the Human Immunodeficiency Virus (HIV-1).[1] Consequently, a range of CCR5 antagonists have been developed. However, the therapeutic utility of these inhibitors is intrinsically linked to their selectivity and safety profiles. Off-target effects, arising from interactions with other chemokine receptors or cellular components, can lead to undesirable side effects. This guide offers an objective comparison of the cross-reactivity and safety profiles of prominent CCR5 inhibitors, providing researchers and clinicians with essential data to inform their work.

Comparative Analysis of In Vitro Potency and Cross-Reactivity

The selectivity of a CCR5 inhibitor is a critical determinant of its safety profile. Off-target binding to other chemokine receptors, which share structural homology with CCR5, can lead to unintended biological consequences. The following tables summarize the in vitro potency and cross-reactivity of several key CCR5 inhibitors against a panel of chemokine receptors.

Table 1: In Vitro Potency of CCR5 Inhibitors against CCR5
Drug Type Assay IC50 (nM)
MaravirocSmall MoleculeHIV-1 Ba-L Inhibition2.0
MaravirocSmall MoleculeMIP-1α Binding3.3
MaravirocSmall MoleculeMIP-1β Binding7.2
MaravirocSmall MoleculeRANTES Binding5.2
VicrivirocSmall MoleculeHIV-1 Replication Inhibition (Geometric Mean)0.04 - 2.3
AplavirocSmall MoleculeHIV-1 InhibitionSubnanomolar
CenicrivirocSmall MoleculeCCR5 Binding3.1
TAK-779Small MoleculeR5 HIV-1 Inhibition1.2
Table 2: Cross-Reactivity Profile of CCR5 Inhibitors
Drug Off-Target Receptor Assay Type IC50 (nM)
MaravirocCCR1Functional Assay>10,000
CCR2bFunctional Assay>10,000
hERGIon Channel Binding>10,000
CenicrivirocCCR2Ligand Binding2 - 6
CCR3Functional Assay2,400
CCR4Functional Assay1,100
TAK-779CCR2Ligand Binding27
CXCR3Functional AssayActive

IC50: Half-maximal inhibitory concentration. Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Comparative Safety and Tolerability

The clinical development of CCR5 inhibitors has revealed distinct safety profiles for each compound. While some have demonstrated a favorable long-term safety record, others have been discontinued (B1498344) due to significant adverse events.

Table 3: Comparison of Key Adverse Events for CCR5 Inhibitors
Drug Adverse Event Incidence/Details Status
Maraviroc HepatotoxicityBoxed warning, but long-term studies show no increased risk compared to placebo.[2]Approved
MalignancyNo excess occurrence in long-term studies.[2]
Myocardial InfarctionLow rates observed in long-term studies.[2]
Vicriviroc MalignancyInitial concerns in a Phase 2 study (6 cases in the vicriviroc arms vs. 2 in placebo), but not confirmed in larger Phase 3 studies.[2][3]Development Discontinued
Aplaviroc Severe HepatotoxicityHigher than anticipated incidence of severe liver toxicity led to the discontinuation of clinical development.[4]Development Discontinued
Leronlimab Serious Adverse Events (SAEs)Fewer SAEs reported compared to placebo in a COVID-19 trial. No drug-related SAEs reported in HIV trials.[5][6]Investigational

Signaling Pathways and Experimental Workflows

To understand the on-target and potential off-target effects of CCR5 inhibitors, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to assess their activity.

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling CCR5 CCR5 Receptor G_protein G-protein (Gαi, Gβγ) CCR5->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates Chemokine Chemokine (e.g., RANTES) Chemokine->CCR5 Binds to CCR5_Inhibitor CCR5 Inhibitor (e.g., Maraviroc) CCR5_Inhibitor->CCR5 Allosterically Binds & Blocks Chemokine Binding CCR5_Inhibitor->G_protein Inhibits Activation IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis

Figure 1: Simplified CCR5 Signaling Pathway and Inhibition.

cluster_assay Cross-Reactivity Experimental Workflow start Start: Select CCR5 Inhibitor and Off-Target Receptors binding_assay Radioligand Binding Assay (Competition) start->binding_assay functional_assay Functional Assays (Calcium Mobilization, Chemotaxis) start->functional_assay data_analysis Data Analysis: Determine IC50/Ki Values binding_assay->data_analysis functional_assay->data_analysis comparison Compare Potency: CCR5 vs. Off-Target Receptors data_analysis->comparison end Conclusion: Assess Selectivity Profile comparison->end

Figure 2: Experimental Workflow for Assessing Cross-Reactivity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-reactivity studies. The following are protocols for key experiments used to characterize CCR5 inhibitors.

Radioligand Binding Assay (Competition)

This assay quantifies the ability of a test compound to displace a radioactively labeled ligand from its receptor, providing a measure of binding affinity (Ki or IC50).

1. Membrane Preparation:

  • Culture cells stably expressing the chemokine receptor of interest (e.g., CCR5, CCR1, CCR2).

  • Harvest the cells and homogenize them in a cold lysis buffer to prepare cell membranes.

  • Determine the protein concentration of the membrane preparation.

2. Assay Setup:

  • In a 96-well filter plate, add assay buffer, the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Maraviroc or a radiolabeled natural ligand like [¹²⁵I]-MIP-1α), and varying concentrations of the unlabeled test compound.

  • Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

3. Incubation and Filtration:

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium that occurs upon receptor activation by its natural ligand.

1. Cell Preparation:

  • Seed cells expressing the chemokine receptor of interest in a 96- or 384-well black, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with a dye-loading solution.[2]

2. Compound Addition and Incubation:

  • Add varying concentrations of the antagonist to the wells and incubate to allow for receptor binding.

3. Agonist Stimulation and Measurement:

  • Measure the baseline fluorescence using a fluorescence microplate reader (e.g., FLIPR or FlexStation).

  • Inject a pre-determined concentration of the receptor's agonist (e.g., RANTES for CCR5) into the wells.

  • Immediately measure the kinetic fluorescence response.

4. Data Analysis:

  • Calculate the percentage of inhibition of the calcium response for each antagonist concentration compared to the agonist-only control.

  • Plot the percentage of inhibition against the log of the antagonist concentration to determine the IC50 value.[2]

Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.

1. Cell Preparation:

  • Culture CCR5-expressing cells (e.g., a T-cell line or primary lymphocytes) and resuspend them in assay medium.

  • Pre-incubate the cells with varying concentrations of the CCR5 inhibitor or vehicle control.

2. Assay Setup:

  • Use a Boyden chamber or a multi-well cell migration plate with a porous membrane (e.g., 5 µm pore size for lymphocytes).

  • Add a chemoattractant (e.g., RANTES) to the lower chamber.

  • Place the cell suspension in the upper chamber (the insert).

3. Incubation:

  • Incubate the plate at 37°C in a humidified incubator to allow for cell migration.

4. Quantification and Data Analysis:

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several fields of view under a microscope or use a plate reader-based method.

  • Calculate the percentage of inhibition of cell migration for each inhibitor concentration relative to the migration towards the chemoattractant alone.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The development of CCR5 inhibitors has provided a valuable therapeutic option for the treatment of HIV-1 infection. However, a thorough understanding of their cross-reactivity and safety profiles is paramount. Maraviroc has established a favorable long-term safety record, while the development of Aplaviroc and Vicriviroc was halted due to safety concerns. Leronlimab, a monoclonal antibody, appears to have a good safety profile. Dual CCR2/CCR5 antagonists like Cenicriviroc and TAK-779 offer the potential for broader anti-inflammatory effects but require careful evaluation of their on- and off-target activities. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and future CCR5-targeted therapies. This comparative analysis underscores the importance of a comprehensive preclinical and clinical assessment to ensure the development of safe and effective CCR5 inhibitors.

References

CCR5 Expression: A Comparative Analysis in Healthy and Cancerous Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in immune cell trafficking. While its expression is well-characterized in various immune cells under normal physiological conditions, mounting evidence highlights its aberrant expression in numerous cancers, where it is often associated with tumor progression, metastasis, and a poor prognosis. This guide provides a comparative overview of CCR5 expression in healthy versus cancerous tissues, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Comparison of CCR5 Expression

The following table summarizes the differential expression of CCR5 in various cancerous tissues compared to their healthy counterparts. The data is compiled from several studies and databases, including The Cancer Genome Atlas (TCGA).

Tissue TypeHealthy Tissue CCR5 ExpressionCancerous Tissue CCR5 ExpressionMethod of QuantificationReference
Colon Low to negligible in normal colonic epithelium.Significantly upregulated in colorectal cancer (CRC). Median TPM in primary tumors: 3.05.[1]RNA-Seq (TPM)[1]
Breast Generally low in normal breast epithelium.Highly expressed in breast cancer, particularly in triple-negative breast cancer (TNBC), with over 95% of TNBC tumors expressing CCR5.[2]Immunohistochemistry (% positive cells), RNA-Seq[2]
Stomach Low expression in normal gastric mucosa.Upregulated in gastric cancer cell lines and tissues. Associated with poorer prognosis.RT-PCR, Flow Cytometry, Immunohistochemistry
Bladder Low expression in normal urothelium.Significantly higher expression in urothelial carcinoma compared to many other cancer types. Average H-score of 183.3 in urothelial carcinoma.Immunohistochemistry (H-score)

Experimental Protocols

Accurate quantification of CCR5 expression is critical for both research and clinical applications. The two most common methods for assessing CCR5 expression in tissues are Immunohistochemistry (IHC) for protein detection and quantitative Real-Time Polymerase Chain reaction (qPCR) for mRNA level analysis.

Immunohistochemistry (IHC) Protocol for CCR5 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol outlines the key steps for detecting CCR5 protein in FFPE tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in three changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Transfer slides through two changes of 95% ethanol for 3 minutes each.

    • Transfer slides through one change of 70% ethanol for 3 minutes.

    • Rinse slides in distilled water.

  • Antigen Retrieval:

    • Immerse slides in a target retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).

    • Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.

    • Allow slides to cool to room temperature (approximately 20-30 minutes).

    • Rinse slides with phosphate-buffered saline (PBS).

  • Blocking and Staining:

    • Incubate sections with a hydrogen peroxide block for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS.

    • Incubate with a protein block (e.g., 5% normal goat serum in PBS) for 1 hour to prevent non-specific antibody binding.

    • Incubate with the primary antibody against CCR5 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

    • Wash slides three times with PBS.

    • Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.

    • Wash slides three times with PBS.

    • Incubate with streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

    • Wash slides three times with PBS.

  • Detection and Counterstaining:

    • Incubate sections with a diaminobenzidine (DAB) substrate-chromogen solution until the desired stain intensity develops.

    • Rinse slides with distilled water.

    • Counterstain with hematoxylin (B73222) for 1-2 minutes.

    • "Blue" the hematoxylin in running tap water or a bluing reagent.

    • Dehydrate the sections through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

Quantitative Real-Time PCR (qPCR) Protocol for CCR5 mRNA Expression

This protocol provides a framework for quantifying CCR5 mRNA levels in tissue samples.

  • RNA Extraction:

    • Homogenize fresh or frozen tissue samples in a lysis buffer (e.g., TRIzol).

    • Extract total RNA using a phenol-chloroform extraction method or a commercial RNA isolation kit.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and random hexamers or oligo(dT) primers.

    • Incubate the reaction mixture according to the manufacturer's protocol (e.g., 60 minutes at 42°C).

    • Inactivate the reverse transcriptase by heating (e.g., 5 minutes at 95°C).

  • qPCR Reaction:

    • Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for CCR5, and a reference gene (e.g., GAPDH, ACTB), DNA polymerase, and reaction buffer.

    • Add the cDNA template to the master mix.

    • Perform the qPCR reaction in a real-time PCR thermal cycler using a standard cycling protocol:

      • Initial denaturation (e.g., 95°C for 10 minutes).

      • 40 cycles of:

        • Denaturation (e.g., 95°C for 15 seconds).

        • Annealing/Extension (e.g., 60°C for 60 seconds).

    • Include a melt curve analysis at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both CCR5 and the reference gene.

    • Calculate the relative expression of CCR5 mRNA using the ΔΔCt method, normalizing the expression of CCR5 to the reference gene.

Visualizations

CCR5 Signaling Pathway

The binding of chemokines, such as CCL5, to CCR5 triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and migration.

CCR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes CCR5 CCR5 G_protein Gαiβγ CCR5->G_protein activates PI3K PI3K G_protein->PI3K Gβγ activates MAPK MAPK (ERK, JNK, p38) G_protein->MAPK Gαi inhibits adenylyl cyclase, leading to MAPK activation PLC PLC G_protein->PLC Gβγ activates Ligand CCL3, CCL4, CCL5 Ligand->CCR5 binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) MAPK->Transcription_Factors IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 PKC PKC DAG->PKC Migration Cell Migration & Invasion Ca2->Migration PKC->MAPK Transcription_Factors->Proliferation Transcription_Factors->Migration Angiogenesis Angiogenesis Transcription_Factors->Angiogenesis

Caption: Simplified CCR5 signaling pathway in cancer cells.

Experimental Workflow for Comparing CCR5 Expression

This diagram illustrates a typical workflow for comparing CCR5 expression between healthy and cancerous tissues using IHC and qPCR.

Experimental_Workflow cluster_collection Sample Collection & Processing cluster_analysis Expression Analysis cluster_comparison Comparative Analysis Healthy_Tissue Healthy Tissue (e.g., adjacent normal) FFPE Formalin-Fixation Paraffin-Embedding Healthy_Tissue->FFPE Fresh_Frozen Fresh/Frozen Tissue Healthy_Tissue->Fresh_Frozen Cancerous_Tissue Cancerous Tissue Cancerous_Tissue->FFPE Cancerous_Tissue->Fresh_Frozen IHC Immunohistochemistry (IHC) for Protein Expression FFPE->IHC qPCR Quantitative PCR (qPCR) for mRNA Expression Fresh_Frozen->qPCR Microscopy Microscopy & Image Analysis (H-score, % positive cells) IHC->Microscopy Data_Analysis Relative Quantification (ΔΔCt method) qPCR->Data_Analysis Comparison Comparison of CCR5 Expression (Healthy vs. Cancerous) Microscopy->Comparison Data_Analysis->Comparison

Caption: Workflow for CCR5 expression analysis.

References

Unveiling HIV Resistance: A Comparative Guide to CCR5Δ32 Protein Expression and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The CCR5 receptor is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1, making it a critical target in HIV research and drug development. A naturally occurring 32-base pair deletion in the CCR5 gene (CCR5Δ32) results in a truncated, non-functional protein that is not expressed on the cell surface.[1][2] Individuals homozygous for the CCR5Δ32 allele are highly resistant to R5 HIV-1 infection.[3][4][5] This guide provides a comprehensive comparison of methods to validate the expression and stability of the CCR5Δ32 protein, supported by experimental data, to aid in the research and development of HIV resistance strategies.

Data Presentation: Quantitative Analysis of CCR5Δ32 Expression and HIV-1 Resistance

The expression level of the CCR5Δ32 protein has been shown to be a critical determinant of resistance to HIV-1.[6][7] Studies have demonstrated a direct correlation between higher intracellular levels of CCR5Δ32 and increased inhibition of both R5 and X4 tropic HIV-1 strains.[6]

Table 1: Endogenous CCR5Δ32 Protein Expression in PBMCs from CCR5-/- Individuals

HIV StatusNumber of IndividualsDetectable CCR5Δ32 ProteinRelative Expression Level
HIV-negative2525/25High
HIV-positive62/6Low to undetectable

Data summarized from Agrawal et al., 2007.[6][8] This table illustrates that while all HIV-negative individuals homozygous for the CCR5Δ32 mutation showed high levels of the protein, it was absent or at very low levels in the majority of HIV-positive individuals with the same genotype, suggesting a potential loss of the protein's protective effect.[6][8]

Table 2: Correlation of Adenovirus-mediated CCR5Δ32 Expression with HIV-1 Inhibition

Adenovirus Vector (Ad5)Multiplicity of Infection (MOI)Intracellular CCR5Δ32 ExpressionInhibition of R5 HIV-1 InfectionInhibition of X4 HIV-1 Infection
Ad5/Δ32IncreasingCorrelated IncreaseCorrelated IncreaseCorrelated Increase
Ad5 (Control)N/ANoneNo InhibitionNo Inhibition

Data summarized from Agrawal et al., 2007.[6] This table demonstrates that exogenously expressed CCR5Δ32 can confer resistance to both R5 and X4 HIV-1 strains in a dose-dependent manner.[6]

Experimental Protocols

Accurate validation of CCR5Δ32 expression and stability is paramount for research in this field. Below are detailed methodologies for key experiments.

Western Blotting for CCR5Δ32 Protein Detection

This protocol is for the detection of the intracellular CCR5Δ32 protein.

Materials:

  • Ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • 4X SDS sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody: Polyclonal antiserum raised against the 31 frameshift amino acid residues of CCR5Δ32[6]

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence detection kit

  • Phosphate Buffered Saline (PBS)

  • Tris-Buffered Saline with Tween 20 (TBST)

Procedure:

  • Cell Lysis:

    • Harvest cells and wash once with ice-cold PBS.[9]

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice.

    • Sonicate the lysate to ensure complete cell disruption.[9]

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a protein assay kit.

  • Sample Preparation:

    • Mix a standardized amount of protein (e.g., 30 µg) with 4X SDS sample buffer.[9]

    • Boil the samples for 5 minutes and then cool on ice.[9]

  • Gel Electrophoresis and Transfer:

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis.[9]

    • Transfer the separated proteins to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CCR5Δ32 antibody overnight at 4°C.[9]

    • Wash the membrane three times with TBST for 5 minutes each.[9]

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[9]

    • Wash the membrane three times with TBST for 5 minutes each.[9]

  • Detection:

    • Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[9]

Flow Cytometry for Cell Surface CCR5 and CXCR4 Analysis

This protocol is for quantifying the percentage of cells expressing CCR5 and CXCR4 on their surface. Note that the CCR5Δ32 protein is not detected on the cell surface.[1][2]

Materials:

  • FACS buffer (e.g., PBS with 1% BSA)

  • Fluorochrome-conjugated antibodies:

    • Anti-human CCR5 (e.g., 2D7-FITC)[10]

    • Anti-human CXCR4 (e.g., 12G5-PE)[10]

    • Anti-human CD4 (e.g., FITC-CD4)[6]

    • Isotype control antibodies[10]

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash twice with cold FACS buffer.[11]

    • Resuspend the cell pellet in 100 µL of FACS buffer.[11]

  • Antibody Staining:

    • Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.[11] Include isotype controls in separate tubes.

    • Incubate the cells for 30 minutes at 4°C in the dark.[10][11]

  • Washing:

    • Wash the cells twice with 2 mL of cold FACS buffer.[11]

  • Data Acquisition:

    • Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis.[11]

    • Acquire the samples on a flow cytometer, collecting a sufficient number of events.[11]

  • Data Analysis:

    • Gate on the cell population of interest based on forward and side scatter properties.[11]

    • Further gate on CD4+ cells if triple staining is performed.

    • Quantify the percentage of CCR5 and CXCR4 positive cells and the mean fluorescence intensity (MFI).[11]

Pulse-Chase Analysis for Protein Stability

This protocol is used to determine the stability of the CCR5Δ32 protein over time.

Materials:

  • Pulse medium: Methionine and cysteine-free medium containing 35S-labeled methionine/cysteine.

  • Chase medium: Complete medium supplemented with excess unlabeled methionine and cysteine.

  • Lysis buffer (as for Western blotting)

  • Primary antibody for immunoprecipitation (anti-CCR5Δ32)

  • Protein A/G agarose (B213101) beads

  • SDS-PAGE and autoradiography equipment

Procedure:

  • Pulse Labeling:

    • Starve cells in methionine/cysteine-free medium.[12]

    • Incubate cells with pulse medium for a short period (e.g., 2 minutes) to label newly synthesized proteins.[13]

  • Chase:

    • Remove the pulse medium and wash the cells.

    • Add chase medium and collect cell samples at various time points (e.g., 0, 5, 10, 15, 20 minutes).[13]

  • Immunoprecipitation:

    • Lyse the cells at each time point.

    • Incubate the lysate with the anti-CCR5Δ32 antibody to capture the protein.

    • Add Protein A/G agarose beads to pull down the antibody-protein complexes.

  • Analysis:

    • Elute the proteins from the beads and separate them by SDS-PAGE.

    • Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled protein.

    • Quantify the band intensity at each time point to determine the rate of protein degradation.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and the proposed signaling impact of the CCR5Δ32 mutation.

experimental_workflow_western_blot cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_harvest Cell Harvest lysis Cell Lysis cell_harvest->lysis quantification Protein Quantification lysis->quantification sds_prep SDS Sample Prep quantification->sds_prep sds_page SDS-PAGE sds_prep->sds_page transfer PVDF Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-CCR5Δ32) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

Caption: Western Blotting Workflow for CCR5Δ32 Detection.

experimental_workflow_flow_cytometry cell_prep Cell Preparation (Harvest & Wash) ab_staining Antibody Staining (anti-CCR5, anti-CXCR4, anti-CD4) cell_prep->ab_staining wash Washing ab_staining->wash acquisition Data Acquisition (Flow Cytometer) wash->acquisition analysis Data Analysis (Gating & Quantification) acquisition->analysis

Caption: Flow Cytometry Workflow for Surface Receptor Analysis.

ccr5_delta32_pathway cluster_wt Wild-Type CCR5 cluster_delta32 CCR5Δ32 Homozygous CCR5_wt CCR5 Entry_R5 Viral Entry CCR5_wt->Entry_R5 mediates CXCR4_wt CXCR4 Entry_X4_wt Viral Entry CXCR4_wt->Entry_X4_wt mediates HIV_R5 R5 HIV-1 HIV_R5->CCR5_wt binds HIV_X4 X4 HIV-1 HIV_X4->CXCR4_wt binds CCR5_d32 CCR5Δ32 (intracellular, truncated) CXCR4_d32 CXCR4 CCR5_d32->CXCR4_d32 associates with, reduces surface expression No_Entry_R5 No Viral Entry CCR5_d32->No_Entry_R5 Entry_X4_d32 Viral Entry CXCR4_d32->Entry_X4_d32 mediates HIV_R5_d32 R5 HIV-1 HIV_R5_d32->CCR5_d32 no binding HIV_X4_d32 X4 HIV-1 HIV_X4_d32->CXCR4_d32 binds

Caption: Impact of CCR5Δ32 Mutation on HIV-1 Co-receptor Availability.

References

The Reproducibility of CCR5 Gene Polymorphisms' Influence on HIV Progression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the genetic factors that influence HIV-1 progression is paramount. The C-C chemokine receptor 5 (CCR5) gene has been a focal point of this research, with numerous studies investigating the association between its polymorphisms and the rate of disease advancement. However, the reproducibility of these findings has been a subject of ongoing debate, with conflicting results across different studies and populations. This guide provides an objective comparison of the reported effects of key CCR5 polymorphisms on HIV progression, supported by experimental data and detailed methodologies.

The most extensively studied CCR5 polymorphism is a 32-base pair deletion known as CCR5-Δ32. Individuals homozygous for this deletion (Δ32/Δ32) are highly resistant to infection by R5-tropic HIV-1 strains, the predominant type transmitted.[1][2] Heterozygosity (wt/Δ32) does not prevent infection but has been widely reported to delay the progression to Acquired Immunodeficiency Syndrome (AIDS).[2][3][4] However, the extent of this protective effect and its consistency across different cohorts have been variable.

Another significant polymorphism is the A/G single nucleotide polymorphism (SNP) at position 59029 in the promoter region (also referred to as -2459 A/G). The 'G' allele has been associated with lower promoter activity, potentially leading to reduced CCR5 expression and, consequently, a slower progression to AIDS.[5][6] Nevertheless, meta-analyses and subsequent studies have yielded inconsistent results, with some failing to replicate the initial findings or observing population-specific effects.[7]

This guide will delve into the quantitative data from various studies, present the experimental protocols used to generate this data, and visualize the complex interplay of factors involved in this area of research.

Comparative Analysis of Study Findings

The reproducibility of the association between CCR5 polymorphisms and HIV progression is best illustrated by comparing the quantitative outcomes of different studies. The following tables summarize the findings for the CCR5-Δ32 and CCR5-59029 A/G polymorphisms.

Table 1: Reproducibility of the Association between CCR5-Δ32 Heterozygosity and HIV Progression

Study/Meta-AnalysisPopulation/CohortReported Effect on HIV ProgressionQuantitative FindingCitation
Dean et al. (1996)Multicenter AIDS Cohort Study (MACS)Delayed progression to AIDSHeterozygotes showed a 2-year delay in the onset of AIDS.[2]
A meta-analysis by Ioannidis et al. (2001)Pooled analysis of 19 studiesDelayed progression to AIDS and deathOverall, a significant delay in progression to AIDS and death.[8]
A meta-analysis by Diaz et al. (2019)24 case-control studiesConflicting results on susceptibilityHeterozygotes had an increased susceptibility to HIV-1 (OR=1.16), while homozygotes had reduced susceptibility (OR=0.25).[9][10]
Balotta et al. (1997)Swiss HIV CohortNeither essential nor sufficient for protectionNo significant difference in CD4+ T cell counts or viremia levels between wild-type and heterozygous long-term non-progressors.[4]

Table 2: Reproducibility of the Association between CCR5-59029 A/G Polymorphism and HIV Progression

Study/Meta-AnalysisPopulation/CohortReported Effect on HIV ProgressionQuantitative FindingCitation
McDermott et al. (1998)Multicenter AIDS Cohort Study (MACS)Slower progression to AIDSHomozygous 59029-G/G individuals progressed to AIDS on average 3.8 years more slowly than 59029-A/A individuals.[5]
A meta-analysis by Fang et al. (2017)13 studies with 5915 subjectsNo overall association, but ethnic differencesNo significant association overall. A significant association with HIV-1 susceptibility was found in Caucasians.[7]
Martin et al. (1998)Multicenter AIDS Cohort Study (MACS), ALIVE, HGDS, MHCS, SFCCCAccelerated progression to AIDSIndividuals homozygous for the CCR5P1 promoter allele (containing 59029-A) progressed to AIDS more rapidly.[2]
Several studies cited in a meta-analysisVariousNo significant correlationMany studies have shown no significant correlation between CCR5-59029 A/G and disease progression.[7]

Experimental Protocols

The variability in study outcomes can be influenced by the experimental methodologies employed. Below are detailed protocols for the key experiments cited in the literature.

CCR5 Genotyping

1. Polymerase Chain Reaction with Sequence-Specific Primers (PCR-SSP) for CCR5-Δ32:

  • Objective: To determine the presence or absence of the 32-base pair deletion in the CCR5 gene.

  • Method:

    • DNA Extraction: Genomic DNA is extracted from whole blood or peripheral blood mononuclear cells (PBMCs) using a standard DNA extraction kit.

    • PCR Amplification: Two PCR reactions are typically performed for each sample.

      • Reaction 1 (Allele-specific): Uses a forward primer specific to the Δ32 deletion and a common reverse primer. Amplification will only occur if the Δ32 allele is present.

      • Reaction 2 (Control): Uses primers that flank the deletion region, amplifying a product for both the wild-type and Δ32 alleles. The wild-type allele yields a larger PCR product than the Δ32 allele.

    • Gel Electrophoresis: The PCR products are separated by size on an agarose (B213101) gel. The presence and size of the bands indicate the genotype (wild-type, heterozygous, or homozygous for the deletion).[11]

2. PCR and DNA Sequencing for CCR5 Promoter Polymorphisms (e.g., 59029 A/G):

  • Objective: To identify single nucleotide polymorphisms in the CCR5 promoter region.

  • Method:

    • DNA Extraction: Genomic DNA is isolated as described above.

    • PCR Amplification: The CCR5 promoter region is amplified using specific primers.

    • PCR Product Purification: The amplified DNA is purified to remove primers and other reaction components.

    • Sanger Sequencing: The purified PCR product is sequenced using the Sanger method.

    • Sequence Analysis: The resulting DNA sequence is compared to a reference sequence to identify the nucleotide at the polymorphic site (e.g., A or G at position 59029).[12]

Measurement of HIV Progression

1. CD4+ T-Cell Count:

  • Objective: To quantify the number of CD4+ T-lymphocytes in a patient's blood, a key indicator of immune system health.

  • Method (Flow Cytometry):

    • Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).

    • Antibody Staining: The blood sample is incubated with fluorescently labeled monoclonal antibodies that specifically bind to the CD4 protein on the surface of T-cells. Other antibodies for different cell markers (e.g., CD3 for all T-cells, CD45 for all leukocytes) are also used for accurate gating.

    • Red Blood Cell Lysis: Red blood cells are lysed to reduce background noise.

    • Flow Cytometric Analysis: The stained cells are passed through a flow cytometer, which uses lasers to excite the fluorescent labels and detectors to measure the emitted light. This allows for the identification and enumeration of the CD4+ T-cell population.

    • Data Analysis: The percentage of lymphocytes that are CD4+ is determined. The absolute CD4+ T-cell count (cells/mm³) is calculated by multiplying this percentage by the total lymphocyte count obtained from a complete blood count (CBC).[13][14]

2. HIV-1 Viral Load Measurement:

  • Objective: To quantify the amount of HIV-1 RNA in a patient's plasma, which reflects the level of viral replication.

  • Method (Reverse Transcription-Polymerase Chain Reaction - RT-PCR):

    • Plasma Separation: Whole blood is centrifuged to separate the plasma.

    • RNA Extraction: HIV-1 RNA is extracted from the plasma sample.

    • Reverse Transcription: The viral RNA is converted into complementary DNA (cDNA) using the enzyme reverse transcriptase.

    • Real-Time PCR (qPCR): The cDNA is amplified in a real-time PCR machine using primers and probes that are specific to a conserved region of the HIV-1 genome. The probes are labeled with a fluorescent reporter, and the fluorescence intensity is measured at each PCR cycle.

    • Quantification: The amount of viral RNA in the original sample is quantified by comparing the amplification curve to a standard curve generated from samples with known concentrations of HIV-1 RNA. Results are typically reported as copies of HIV-1 RNA per milliliter of plasma (copies/mL).[15][16]

Visualizing the Research Landscape

The following diagrams illustrate the workflow of a typical study in this field and the logical relationships between initial findings and subsequent reproducibility studies.

Experimental_Workflow cluster_patient_cohort Patient Cohort & Sample Collection cluster_laboratory_analysis Laboratory Analysis cluster_data_analysis Data Analysis & Interpretation Patient_Cohort HIV-1 Infected Patient Cohort Blood_Sample Whole Blood Sample Collection Patient_Cohort->Blood_Sample DNA_Extraction Genomic DNA Extraction Blood_Sample->DNA_Extraction Plasma_Separation Plasma Separation Blood_Sample->Plasma_Separation PBMC_Isolation PBMC Isolation Blood_Sample->PBMC_Isolation CCR5_Genotyping CCR5 Genotyping (PCR/Sequencing) DNA_Extraction->CCR5_Genotyping Statistical_Analysis Statistical Analysis (e.g., Kaplan-Meier, Cox Proportional Hazards) CCR5_Genotyping->Statistical_Analysis Viral_Load Viral Load Measurement (RT-PCR) Plasma_Separation->Viral_Load Viral_Load->Statistical_Analysis CD4_Count CD4+ T-Cell Count (Flow Cytometry) PBMC_Isolation->CD4_Count CD4_Count->Statistical_Analysis Correlation Correlate Genotype with Progression Markers Statistical_Analysis->Correlation Conclusion Conclusion on Association Correlation->Conclusion

Caption: Experimental workflow for investigating the association between CCR5 polymorphisms and HIV progression.

Reproducibility_Logic cluster_replication_attempts Replication & Validation Studies cluster_outcomes Outcomes Initial_Finding Initial Study Reports Association (e.g., CCR5-Δ32 delays AIDS) Replication_Study_1 Replication Study 1 (Different Cohort) Initial_Finding->Replication_Study_1 Replication_Study_2 Replication Study 2 (Different Ethnicity) Initial_Finding->Replication_Study_2 Meta_Analysis Meta-Analysis of Multiple Studies Initial_Finding->Meta_Analysis Confirmation Confirmation of Initial Finding Replication_Study_1->Confirmation Contradiction Contradictory or Null Finding Replication_Study_2->Contradiction Refined_Understanding Refined Understanding (e.g., effect is population-specific or weaker than initially reported) Meta_Analysis->Refined_Understanding

Caption: Logical relationship between initial findings and subsequent reproducibility studies.

References

A Comparative Structural Analysis of CCR5 and Other Key Chemokine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structure of the C-C chemokine receptor type 5 (CCR5) with other significant chemokine receptors, namely CXCR4 and CCR2. Understanding the structural nuances of these receptors is critical for elucidating their roles in immune responses, inflammatory diseases, and viral entry, as well as for the structure-based design of novel therapeutics.

Introduction to Chemokine Receptors

Chemokine receptors are a class of G protein-coupled receptors (GPCRs) that play a pivotal role in orchestrating cell migration during immune surveillance, inflammation, and development.[1][2][3] CCR5, in particular, has garnered significant attention as it not only regulates the trafficking of various immune cells but also serves as the primary co-receptor for macrophage-tropic (R5) strains of HIV-1.[2][4] This guide will dissect the structural architecture of CCR5 and compare it with CXCR4, the other major HIV co-receptor, and CCR2, a closely related receptor implicated in inflammatory diseases.

Canonical Structure of Chemokine Receptors

CCR5, CXCR4, and CCR2 all belong to the Class A family of GPCRs and share a canonical architecture.[5][6][7] This structure is characterized by:

  • Seven Transmembrane (7TM) Helices: A bundle of seven α-helices (labeled I-VII) that span the cell membrane.[5][6][7]

  • Extracellular Loops (ECLs): Three loops (ECL1-3) on the extracellular side of the membrane that, along with the N-terminus, are crucial for chemokine binding.[1][5][8]

  • Intracellular Loops (ICLs): Three loops (ICL1-3) on the intracellular side that, together with the C-terminus, are responsible for coupling to intracellular G proteins and initiating signaling cascades.[1][5][6]

  • Disulfide Bonds: Conserved disulfide bonds help to stabilize the receptor's structure. One bond typically links the N-terminus to helix VII, and another connects helix III with ECL2, shaping the entrance to the ligand-binding pocket.[1][5][6]

Comparative Structural Analysis

While sharing a common fold, CCR5, CXCR4, and CCR2 exhibit significant structural differences that dictate their ligand specificity, signaling properties, and role in disease.

CCR5 and CXCR4 are the two primary co-receptors for HIV-1 entry, and their structural distinctions are key to viral tropism.[1][6] Despite a sequence identity of only 34% within the transmembrane bundle, their overall structures are similar, with a Cα RMSD of 1.8 Å.[6] However, several key differences have been identified through high-resolution crystal structures.

  • Helix VIII: A notable difference is the presence of a short α-helix (Helix VIII) in the C-terminus of CCR5, which is absent in the known structures of CXCR4 where the C-terminus is more disordered.[6]

  • Helix IV and ICL2: In CCR5, Helix IV is tilted by approximately 15° relative to its position in CXCR4.[6] Furthermore, the intracellular loop 2 (ICL2) of CCR5 contains a two-turn α-helix, whereas this loop is unstructured in CXCR4.[6]

  • Ligand Binding Pocket: The binding site for the allosteric inhibitor Maraviroc in CCR5 is located deep within a pocket formed by helices I, II, III, V, VI, and VII.[6] A key interaction involves a salt bridge between the inhibitor and Glu283 in helix VII.[6] While the overall binding pockets are similar, differences in charge distribution and steric hindrance due to residue substitutions are believed to be major determinants of HIV-1 co-receptor selectivity.[6]

CCR2 is closely related to CCR5 and is a key receptor in inflammatory conditions, binding chemokines like CCL2 (MCP-1).[9][10]

  • Inactive Conformation: Both CCR5 and CCR2 can be stabilized in an inactive conformation by antagonist binding. In the dual-antagonist-bound structure of CCR2, the intracellular ends of helices III and VI are in close proximity, a feature also observed in the Maraviroc-bound CCR5 structure, which prevents G-protein binding.[7]

  • Allosteric Sites: Both receptors possess allosteric binding sites. A novel, highly intracellular allosteric site has been identified in CCR2 that spatially overlaps with the G protein-binding site.[7] This highlights the diverse ways small molecules can modulate chemokine receptor function beyond direct competition with endogenous ligands. Maraviroc is also known to act as an allosteric inhibitor of CCR5.[6][11][12]

Data Presentation: Structural and Functional Comparison

The following table summarizes key quantitative and qualitative data for CCR5, CXCR4, and CCR2.

FeatureCCR5CXCR4CCR2
PDB ID (Example) 4MBS (with Maraviroc)[13]3ODU (with IT1t)[1]7XA3 (with CCL2)[14]
Resolution (Example) 2.71 Å[13]2.50 Å[1]2.90 Å[14]
Endogenous Ligands CCL3, CCL4, CCL5, MCP-2[6][15]CXCL12[16]CCL2, CCL7, CCL13[9]
HIV Co-receptor Yes (R5 strains)[2]Yes (X4 strains)[1]No
Helix VIII Present[6]Disordered/Absent[6]Present (in inactive state)
ICL2 Structure α-helical[6]Unstructured[6]Loop
Key Residues (Antagonist Binding) Glu283 (Maraviroc)[6]Asp171, Asp262, Glu288 (IT1t)Glu291 (Antagonists)[17]

Signaling Pathways

Upon chemokine binding, these receptors activate intracellular signaling cascades, primarily through heterotrimeric G proteins of the Gi subfamily.[2][18]

General Chemokine Receptor Signaling:

  • Ligand Binding: A chemokine binds to the extracellular domain of the receptor.

  • G Protein Activation: This induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the associated Gαi subunit.[3]

  • Subunit Dissociation: The Gαi and Gβγ subunits dissociate and activate downstream effectors.[18]

  • Effector Activation:

    • PLCβ Activation: The Gβγ subunits activate Phospholipase Cβ (PLCβ).[18][19]

    • Second Messengers: PLCβ cleaves PIP2 into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[19]

    • Calcium Mobilization: IP3 triggers the release of Ca2+ from intracellular stores.[19]

    • PKC Activation: DAG activates Protein Kinase C (PKC).[19]

  • Downstream Cascades: These events lead to the activation of pathways like the MAP kinase (ERK, JNK, p38) and PI3K/Akt pathways, ultimately resulting in cellular responses such as chemotaxis, degranulation, and gene expression changes.[19][20][21][22]

Chemokine_Signaling cluster_membrane Plasma Membrane Receptor Chemokine Receptor (e.g., CCR5) G_Protein Gi Protein (αβγ) Receptor->G_Protein activates PLC PLCβ G_Protein->PLC Gβγ activates PI3K PI3K/Akt Pathway G_Protein->PI3K Gβγ activates PIP2 PIP2 PLC->PIP2 cleaves Chemokine Chemokine (e.g., CCL5) Chemokine->Receptor binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca²⁺ Store (ER) IP3->Ca_Store triggers PKC PKC DAG->PKC activates Ca_Release Ca²⁺ Release Ca_Store->Ca_Release MAPK MAPK Pathway Ca_Release->MAPK PKC->MAPK Response Cellular Response (Chemotaxis, etc.) MAPK->Response PI3K->Response

Caption: Generalized Chemokine Receptor Signaling Pathway.

Experimental Protocols for Structural Modeling

The determination of chemokine receptor structures is a challenging endeavor due to their membrane-embedded and dynamic nature. A combination of experimental and computational techniques is employed.

This has been a primary method for obtaining high-resolution structures of CCR5 and CXCR4.

  • Protein Engineering: To overcome instability and facilitate crystallization, receptors are often modified. A common strategy involves inserting a soluble, structured protein, such as T4 lysozyme (B549824) (T4L) or rubredoxin, into one of the intracellular loops (typically ICL3).[6][16] This provides a larger, more rigid soluble domain that promotes the formation of well-ordered crystal lattices.

  • Expression and Purification: The engineered receptor is typically overexpressed in insect or mammalian cell lines, solubilized from the membrane using detergents, and purified via affinity chromatography.

  • Crystallization: The purified receptor, often in complex with a stabilizing ligand (antagonist), is subjected to vapor diffusion crystallization trials to obtain diffraction-quality crystals.

  • Data Collection and Structure Solution: X-ray diffraction data are collected at a synchrotron source, and the structure is solved using techniques like molecular replacement.[13]

Cryo-EM has emerged as a powerful alternative for determining the structures of GPCRs, especially in complex with their signaling partners like G proteins.

  • Sample Preparation: The purified receptor-G protein complex (e.g., CCL2-CCR2-Gi) is vitrified in a thin layer of ice.[14]

  • Data Acquisition: A transmission electron microscope is used to collect images of the frozen particles at different orientations.

  • Image Processing: Thousands of particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the complex.[14]

When experimental structures are unavailable, computational models can be built based on the known structure of a related protein.

  • Template Selection: A high-resolution structure of a homologous GPCR (e.g., bovine rhodopsin or another chemokine receptor like CXCR4) is chosen as a template.[12][23][24]

  • Sequence Alignment: The amino acid sequence of the target receptor (e.g., CCR5) is aligned with the template sequence.

  • Model Building: A 3D model of the target is constructed by mapping its sequence onto the template structure. Loops and non-conserved regions are often modeled de novo.

  • Refinement and Validation: The resulting model is refined using energy minimization and molecular dynamics simulations to achieve a stable and realistic conformation. The model's quality is then assessed using various validation tools.[24]

Exp_Workflow cluster_exp Experimental Methods cluster_xray X-ray Crystallography cluster_cryoem Cryo-EM cluster_comp Computational Methods Gene Gene Construct (with T4L/mutations) Expression Protein Expression (e.g., Sf9 cells) Gene->Expression Purification Solubilization & Purification Expression->Purification Crystal Crystallization Purification->Crystal Vitrification Vitrification Purification->Vitrification Diffraction X-ray Diffraction Crystal->Diffraction Structure 3D Structure Determination Diffraction->Structure Imaging TEM Imaging Vitrification->Imaging Imaging->Structure Template Select Homology Template Align Sequence Alignment Template->Align Build Build 3D Model Align->Build Build->Structure

Caption: Workflow for Chemokine Receptor Structure Determination.

References

Validating CCR5 as a Biomarker for Inflammatory Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C-C chemokine receptor 5 (CCR5) has emerged as a significant player in the pathogenesis of numerous inflammatory diseases. Its role in mediating the migration of immune cells to sites of inflammation has positioned it as a compelling biomarker and a potential therapeutic target. This guide provides an objective comparison of CCR5's performance as a biomarker against other established inflammatory markers, supported by experimental data and detailed methodologies.

CCR5 Expression in Inflammatory Diseases: A Quantitative Overview

The upregulation of CCR5 expression is a hallmark of several chronic inflammatory conditions. The following tables summarize quantitative data on CCR5 expression in various inflammatory diseases compared to healthy controls.

Table 1: CCR5 Expression in Inflammatory Bowel Disease (IBD)

Disease StateMethodSample TypeCCR5 Expression MetricFindingReference
Active IBDImmunohistochemistryIntestinal MucosaPositive Rate, Strong Positive Rate, Immunohistochemical ScoreSignificantly higher than in remissive IBD and normal controls (p < 0.05).[1][1]
Active IBDImmunohistochemistryIntestinal MucosaCorrelation with Lymphocyte GradePositive correlation (p = 0.042, r = 0.286).[1][1]

Table 2: CCR5 Expression in Multiple Sclerosis (MS)

Disease State/TypeMethodSample TypeCell TypeFindingReference
Progressive MSNot SpecifiedBloodT cellsIncreased CCR5+ T cells compared to controls.[2]
Relapsing-Remitting MSNot SpecifiedBloodT cellsIncreased CXCR3+ T cells (Th1-associated) compared to controls.[2]
Early Remyelinating LesionsNot SpecifiedBrain BiopsyMacrophages/MicrogliaPredominant expression of CCR5.[3]

Table 3: CCR5 Expression in Rheumatoid Arthritis (RA)

Sample TypeCell TypeCCR5 Expression MetricFindingReference
Synovial FluidCD4+ T cellsPercentage of CCR5+ cellsSignificantly higher than in peripheral blood.
Synovial FluidCD8+ T cellsPercentage of CCR5+ cellsSignificantly higher than in peripheral blood.

Table 4: CCR5 Expression in Psoriasis

Patient GroupCell TypeCCR5 Expression MetricFindingReference
Psoriasis PatientsRegulatory T cells (Tregs)Percentage of CCR5+ Tregs29.1% ± 3.0%[4]
Healthy ControlsRegulatory T cells (Tregs)Percentage of CCR5+ Tregs58.8% ± 3.2% (p<0.01 vs. psoriasis patients)[4]

Comparative Performance of CCR5 and Alternative Inflammatory Biomarkers

While CCR5 shows promise as a specific biomarker for immune cell infiltration in tissues, its systemic diagnostic performance compared to established markers like C-reactive protein (CRP), serum amyloid A (SAA), and interleukin-6 (IL-6) is still under investigation. Direct head-to-head comparative studies are limited; however, the following tables present available data on the performance of these biomarkers in various inflammatory contexts.

Table 5: Biomarker Performance in Inflammatory Bowel Disease

BiomarkerSensitivitySpecificityNotesReference
CCR5 Data not availableData not availableUpregulation in active disease is well-documented, but diagnostic accuracy metrics are not established.[1][1]
Fecal Calprotectin 85.8% (for diagnosis of IBD)91.7% (for diagnosis of IBD)A widely used non-invasive marker for intestinal inflammation.[5][5]
C-Reactive Protein (CRP) 51-53% (for endoscopic activity in UC)69-71% (for endoscopic activity in UC)Lower sensitivity in UC compared to Crohn's disease.[6][6]

Table 6: Biomarker Performance in Rheumatoid Arthritis

BiomarkerSensitivitySpecificityNotesReference
CCR5 Data not availableData not availableHigh expression in synovial fluid suggests a role in pathogenesis, but serological diagnostic data is lacking.
Rheumatoid Factor (RF) - IgM 70-80%-A foundational diagnostic marker for RA.[7]
Anti-Citrullinated Protein Antibodies (ACPA) Higher than RF in early RAMore specific than RFIncluded in the 2010 ACR/EULAR classification criteria for RA.[7][7]
C-Reactive Protein (CRP) --Correlates with disease activity, but can be normal in some patients with active synovitis.[8][9][8][9]
Serum Amyloid A (SAA) --Considered by some to be a more reliable marker of disease activity than CRP.[10][10]

Table 7: Biomarker Performance in Atherosclerosis

BiomarkerAssociation with DiseaseNotesReference
CCR5 Upregulated in atherosclerotic plaques.[11]CCR5 antagonism reduces atherosclerosis in animal models.[12][11][12]
High-sensitivity C-Reactive Protein (hs-CRP) Associated with increased risk of future cardiovascular events.A non-specific marker of inflammation.
Serum Amyloid A (SAA) Associated with increased risk of future cardiovascular events.May be a more powerful predictor of adverse events than hs-CRP in some contexts.
Interleukin-6 (IL-6) Associated with increased risk of future cardiovascular events.May reflect upstream inflammatory activity.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of biomarker data. Below are representative protocols for the detection of CCR5 expression.

Protocol 1: Flow Cytometry for CCR5 Detection on Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the steps for staining cell surface CCR5 on human PBMCs.

  • PBMC Isolation: Isolate PBMCs from whole blood collected in EDTA or heparin tubes using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Washing: Wash the isolated PBMCs three times with an isotonic phosphate (B84403) buffer containing 0.5% BSA by centrifuging at 350-500 x g for 5 minutes.

  • Cell Aliquoting: Aliquot up to 1 x 10^6 cells in 100 µL of staining buffer into FACS tubes.

  • Fc Receptor Blocking: Block Fc receptors by incubating the cells with blocking IgG (1 µg IgG/10^6 cells) for 15 minutes at room temperature.

  • Primary Antibody Staining: Add a fluorochrome-conjugated anti-CCR5 antibody at a predetermined optimal concentration. For multi-color analysis, add other cell surface marker antibodies (e.g., CD3, CD4, CD8).

  • Incubation: Incubate the cells for 30 minutes at 4°C in the dark.[3]

  • Washing: Wash the cells twice with 2 mL of cold staining buffer to remove unbound antibodies.[3]

  • Resuspension: Resuspend the final cell pellet in an appropriate volume (e.g., 200-500 µL) of staining buffer.

  • Data Acquisition: Acquire the samples on a flow cytometer.

Protocol 2: Immunohistochemistry (IHC) for CCR5 Detection in Paraffin-Embedded Tissue

This protocol provides a general workflow for staining CCR5 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5-10 minutes each).

    • Rehydrate through a graded series of ethanol (B145695) (e.g., 100%, 95%, 70%) for 5-10 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating to 95-100°C for 20-40 minutes.

    • Allow slides to cool to room temperature.

  • Blocking Endogenous Peroxidase:

    • Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking Non-Specific Binding:

    • Incubate sections with a blocking solution (e.g., 10% normal serum from the species of the secondary antibody) for 30-60 minutes.

  • Primary Antibody Incubation:

    • Dilute the primary anti-CCR5 antibody to its optimal concentration in an antibody diluent.

    • Apply to the sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS.

    • Apply a biotinylated or enzyme-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Detection:

    • If using a biotinylated secondary antibody, apply an avidin-biotin complex (ABC) reagent.

    • Apply a chromogen substrate (e.g., DAB) and monitor for color development.

    • Stop the reaction by rinsing with water.

  • Counterstaining:

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded series of ethanol and clear in xylene.

    • Coverslip with a permanent mounting medium.

Visualizing CCR5 in Inflammatory Pathways and Workflows

To better understand the role of CCR5 and the experimental approaches to its validation, the following diagrams are provided.

CCR5_Signaling_Pathway CCR5 Signaling Pathway in T Cell and Macrophage Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligands CCL3, CCL4, CCL5 CCR5 CCR5 Ligands->CCR5 Binding G_Protein Gαi/βγ CCR5->G_Protein Activation PLC PLC G_Protein->PLC Activates PI3K PI3K G_Protein->PI3K Activates MAPK MAPK Cascade (ERK, JNK, p38) G_Protein->MAPK Activates NFkB NF-κB PLC->NFkB Leads to activation of Akt Akt PI3K->Akt Activates Akt->NFkB Leads to activation of Cellular_Response Cellular Response (Chemotaxis, Activation, Proliferation, Survival) Akt->Cellular_Response Drives MAPK->NFkB Leads to activation of MAPK->Cellular_Response Drives Gene_Expression Gene Expression (Pro-inflammatory Cytokines, Chemokines) NFkB->Gene_Expression Induces Gene_Expression->Cellular_Response Drives

Caption: CCR5 signaling cascade in immune cells.

Experimental_Workflow General Workflow for CCR5 Biomarker Validation Sample_Collection Sample Collection (Blood, Tissue Biopsy) Sample_Processing Sample Processing (PBMC Isolation, Tissue Fixation) Sample_Collection->Sample_Processing CCR5_Detection CCR5 Detection Sample_Processing->CCR5_Detection Flow_Cytometry Flow Cytometry (Cell Surface Expression) CCR5_Detection->Flow_Cytometry For Cells IHC Immunohistochemistry (Tissue Localization) CCR5_Detection->IHC For Tissues Data_Analysis Data Analysis (Quantification, Statistical Comparison) Flow_Cytometry->Data_Analysis IHC->Data_Analysis Biomarker_Validation Biomarker Validation (Correlation with Disease Activity, Comparison with other markers) Data_Analysis->Biomarker_Validation

Caption: Workflow for CCR5 biomarker validation.

Conclusion

The available evidence strongly supports the role of CCR5 in the pathology of a range of inflammatory diseases, primarily by mediating the recruitment and activation of immune cells at sites of inflammation. Its elevated expression in affected tissues in conditions like IBD, MS, RA, and psoriasis makes it a highly relevant biomarker for disease activity at the tissue level.

However, its utility as a systemic diagnostic or prognostic biomarker in blood is less clear, and more research is needed to establish its sensitivity and specificity in comparison to established markers such as CRP, SAA, and fecal calprotectin. The development of standardized assays and the execution of large-scale clinical studies that directly compare CCR5 with other biomarkers will be crucial in fully validating its position in the clinical management of inflammatory diseases. The ongoing development of CCR5 antagonists for therapeutic purposes will likely accelerate research into its role as a companion diagnostic and monitoring biomarker.

References

A Comparative Functional Analysis of Wild-Type vs. Mutant CCR5 Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional characteristics of the wild-type C-C chemokine receptor type 5 (CCR5) and its most clinically significant mutant variant, CCR5-delta32 (CCR5-Δ32). The comparison is supported by experimental data and detailed methodologies to assist in research and drug development efforts targeting this critical receptor.

Introduction to CCR5

C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a central role in the immune system.[1][2] Expressed on the surface of various immune cells, including T-cells, macrophages, and dendritic cells, CCR5 regulates their trafficking to sites of inflammation.[1][3] It binds to several inflammatory chemokines, primarily RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[2][4] Beyond its immunological function, CCR5 is infamously exploited by the most common strains of Human Immunodeficiency Virus (HIV-1) as a crucial co-receptor, alongside the primary CD4 receptor, to gain entry into host cells.[3][4][5]

Functional Profile of Wild-Type (WT) CCR5

Ligand Binding and Signal Transduction

When a chemokine ligand such as CCL5 binds to the extracellular domain of wild-type CCR5, it induces a conformational change in the receptor.[2][6] This change activates associated intracellular heterotrimeric G proteins (primarily of the Gαi/o family).[1] The activation leads to a cascade of downstream signaling events, including:

  • Inhibition of adenylyl cyclase , leading to decreased cyclic AMP (cAMP) levels.

  • Activation of Phospholipase C (PLC) , which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7]

  • Calcium Mobilization : IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient spike in cytosolic calcium concentration.[6][7]

  • Activation of Protein Kinase C (PKC) and MAP kinase pathways (p38 MAPK, JNK), which regulate gene expression and cellular responses.[7]

These signaling events culminate in chemotaxis, the directed migration of the cell along a chemokine gradient toward an area of inflammation.[4][8]

CCR5_Signaling_Pathway cluster_membrane Cell Membrane CCR5 Wild-Type CCR5 Receptor G_Protein Gαβγ CCR5->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Chemokine Chemokine (CCL3, CCL4, CCL5) Chemokine->CCR5 Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Intracellular Ca²⁺ Release IP3->Ca_Flux Triggers PKC PKC Activation DAG->PKC Activates Chemotaxis Chemotaxis & Immune Cell Migration Ca_Flux->Chemotaxis PKC->Chemotaxis

Caption: Wild-Type CCR5 signaling cascade leading to chemotaxis. (Within 100 characters)
Role as an HIV-1 Co-receptor

For macrophage-tropic (R5) strains of HIV-1, infection begins with the viral envelope glycoprotein (B1211001) gp120 binding to the CD4 receptor on a host T-cell or macrophage.[2][9] This initial binding induces a conformational change in gp120, exposing a binding site for CCR5. The subsequent interaction of gp120 with CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and entry of the viral core into the cell.[2][7][9]

The CCR5-delta32 (Δ32) Mutation

The most well-characterized and functionally significant mutation in the CCR5 gene is a 32-base-pair deletion, known as CCR5-Δ32.[3][10] This deletion causes a frameshift in the gene's coding sequence, leading to the introduction of a premature stop codon.[10][11] The resulting protein is severely truncated and is not transported to the cell surface; instead, it is trapped within the endoplasmic reticulum.[12]

Consequently, individuals who are homozygous for the CCR5-Δ32 mutation (Δ32/Δ32) do not express any functional CCR5 receptors on their immune cells.[10] This absence of the surface receptor renders them highly resistant to infection by R5-tropic HIV-1 strains.[10][13]

HIV_Entry_Mechanism cluster_wt Wild-Type (WT/WT) cluster_mutant Homozygous Mutant (Δ32/Δ32) HIV_WT HIV-1 (R5 Tropic) CD4_WT CD4 Receptor HIV_WT->CD4_WT 1. Binds CCR5_WT Functional CCR5 Receptor CD4_WT->CCR5_WT 2. gp120 conformational change & binds Infection Cell Entry & Infection CCR5_WT->Infection 3. Membrane Fusion Cell_WT Host Cell HIV_Mutant HIV-1 (R5 Tropic) CD4_Mutant CD4 Receptor HIV_Mutant->CD4_Mutant Binds No_CCR5 No Surface CCR5 CD4_Mutant->No_CCR5 Cannot bind No_Infection Entry Blocked No_CCR5->No_Infection Cell_Mutant Host Cell

Caption: Impact of the CCR5-Δ32 mutation on HIV-1 entry. (Within 100 characters)

Functional Comparison: Wild-Type vs. CCR5-Δ32

The functional differences are stark and have profound physiological consequences. Individuals heterozygous for the mutation (WT/Δ32) represent an intermediate phenotype.

FeatureWild-Type (WT/WT)Heterozygous (WT/Δ32)Homozygous (Δ32/Δ32)
CCR5 Surface Expression Normal levels of functional CCR5 on cell surfaces.[3]Reduced levels (>50% reduction) of functional CCR5 on cell surfaces.[10] The mutant protein can dimerize with the wild-type protein, impairing its transport.[10]No functional CCR5 expressed on the cell surface.[10][12]
Chemokine Signaling Robust signaling and chemotactic response to ligands (CCL3, CCL4, CCL5).[2]Blunted or reduced chemotactic and signaling response compared to wild-type.No signaling or chemotactic response to CCR5 ligands.[14]
HIV-1 (R5-Tropic) Co-receptor Activity Fully functional as an HIV-1 co-receptor, permitting viral entry.Co-receptor function is present but reduced, leading to relative resistance to infection and slower disease progression if infected.[10]Non-functional as a co-receptor, providing strong resistance to infection.[10][13]
Clinical Phenotype (HIV) Susceptible to HIV-1 infection and normal disease progression.Slower progression to AIDS (by 2-3 years) and lower viral loads upon infection.[10]Highly resistant to acquiring HIV-1 infection.[5][13]
Clinical Phenotype (Other Viruses) Normal immune response.May have altered susceptibility or response to other viruses.Increased risk for symptomatic or severe infections from certain flaviviruses, like West Nile Virus, due to impaired immune cell trafficking.[15]

Experimental Protocols for Functional Assessment

The functional characterization of CCR5 variants relies on a suite of established in vitro assays.

Ligand Binding Assay
  • Principle: To quantify the ability of CCR5 on the cell surface to bind its specific chemokine ligands. This is often done using radiolabeled or fluorescently labeled chemokines in competition assays to determine binding affinity (Kd) and receptor number (Bmax).

  • Methodology:

    • Cell Preparation: Use a cell line stably expressing the CCR5 variant of interest (e.g., CHO-K1 or HEK-293 cells).

    • Binding Reaction: Incubate the cells with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-CCL5).

    • Competition: In parallel, incubate cells with the radiolabeled ligand and increasing concentrations of an unlabeled competitor ligand.

    • Separation: Separate the cells from the unbound ligand by rapid filtration or centrifugation.

    • Quantification: Measure the radioactivity bound to the cells using a gamma counter.

    • Analysis: Plot the data to determine the concentration of the competitor that inhibits 50% of the specific binding (IC50), from which the binding affinity (Ki) can be calculated.[16]

Calcium Flux Assay
  • Principle: To measure the increase in intracellular calcium concentration following receptor activation by a ligand, which is a key downstream event in CCR5 signaling.[6]

  • Methodology:

    • Cell Preparation: Culture CCR5-expressing cells (e.g., U-87 or CHO cells) in a multi-well plate.[6][17]

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[17][18] The dye's fluorescence intensity increases upon binding to calcium.

    • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or flow cytometer.[6][18]

    • Stimulation: Add a CCR5 agonist (e.g., RANTES/CCL5) to the wells to stimulate the receptor.[6]

    • Signal Detection: Immediately record the change in fluorescence intensity over time. The peak fluorescence corresponds to the maximum calcium release.[6]

    • Analysis: Quantify the response by measuring the peak signal or the area under the curve. For antagonists, cells are pre-incubated with the compound before agonist addition to measure inhibition.[6]

Chemotaxis Assay
  • Principle: To assess the ability of cells expressing CCR5 to migrate along a chemical gradient toward a CCR5 ligand.[4][8]

  • Methodology:

    • Apparatus: Use a Boyden chamber or a similar migration plate which has an upper and a lower chamber separated by a porous membrane.[4][8]

    • Cell Seeding: Place CCR5-expressing cells (e.g., primary lymphocytes or a cell line) in the upper chamber.[8]

    • Gradient Creation: Place a solution containing a chemoattractant (e.g., MIP-1α/CCL3) in the lower chamber.[4][8]

    • Incubation: Incubate the plate for several hours to allow cells to migrate through the pores in the membrane toward the chemoattractant.

    • Quantification: Count the number of cells that have migrated to the lower chamber, either by microscopy or using a fluorescence/luminescence-based cell viability assay.[17]

    • Analysis: The chemotactic index is calculated as the ratio of cells that migrated toward the chemoattractant versus a negative control.[19]

HIV-1 Entry Assay
  • Principle: To measure the ability of an R5-tropic HIV-1 strain (or a pseudovirus) to enter and infect target cells expressing CD4 and the CCR5 variant.

  • Methodology:

    • Target Cells: Use target cells that express CD4 and the CCR5 variant and contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter (e.g., TZM-bl cells).[20]

    • Virus Preparation: Prepare a stock of R5-tropic HIV-1 or pseudovirus.

    • Infection: Incubate the target cells with the virus. If testing an inhibitor, pre-incubate the cells or virus with the compound.[20]

    • Incubation: Culture the cells for 48-72 hours to allow for viral entry, reverse transcription, integration, and expression of the reporter gene.

    • Lysis and Measurement: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).[20]

    • Analysis: The level of reporter activity is directly proportional to the amount of viral entry. Calculate the 50% inhibitory concentration (IC50) for antiviral compounds.[20]

Experimental_Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_readout Readout & Analysis A1 Prepare Target Cells (e.g., TZM-bl with CD4/CCR5) A2 Prepare R5-tropic HIV-1 Pseudovirus B1 Seed Target Cells in 96-well plate A1->B1 A3 Prepare Test Compound (e.g., CCR5 Antagonist) B3 Add Pseudovirus to cells A2->B3 B2 Pre-incubate cells with Test Compound A3->B2 B1->B2 B2->B3 B4 Incubate for 48h (allows for infection) B3->B4 C1 Lyse cells B4->C1 C2 Measure Luciferase Activity (Luminometer) C1->C2 C3 Calculate % Inhibition and IC50 Value C2->C3

Caption: General workflow for an HIV-1 entry inhibition assay. (Within 100 characters)

References

Confirming the role of CCR5 in T-cell trafficking

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of its Role and Experimental Validation

C-C chemokine receptor type 5 (CCR5) plays a pivotal role in directing the migration of T-cells to sites of inflammation and infection. This guide provides a comprehensive overview of the experimental evidence confirming the role of CCR5 in T-cell trafficking, compares it with alternative pathways, and presents detailed methodologies for key experiments in this field of research.

The Central Role of CCR5 in T-Cell Migration

CCR5, a member of the G protein-coupled receptor family, is primarily expressed on activated and memory T-cells, particularly T-helper 1 (Th1) cells.[1][2] Its primary ligands are the chemokines CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[3][4] The interaction between CCR5 and its ligands initiates a signaling cascade that leads to cytoskeletal rearrangement and directed cell movement, a process known as chemotaxis.[4] This targeted migration is crucial for the immune system's ability to mount an effective response against pathogens and cancerous cells at specific locations within the body.[1][5]

Beyond its role in chemotaxis, CCR5 also functions as a costimulatory molecule, enhancing T-cell activation and proliferation.[1][3] This dual functionality underscores its importance in orchestrating a robust immune response.

Experimental Confirmation of CCR5's Function

The critical role of CCR5 in T-cell trafficking has been extensively validated through a variety of in vitro and in vivo experiments. A cornerstone of this research involves the use of CCR5 antagonists, such as Maraviroc (B1676071), which competitively bind to the receptor and block the signaling initiated by its natural ligands.

Quantitative Analysis of CCR5-Mediated T-Cell Migration

Transwell migration assays are a standard in vitro method to quantify the chemotactic response of T-cells. These experiments consistently demonstrate that CCR5 signaling is a potent driver of T-cell migration. The use of CCR5 inhibitors allows for a dose-dependent analysis of this effect.

Experiment Cell Type Chemoattractant Inhibitor Concentration Inhibition of Migration (%) Reference
In vitro Transwell MigrationHuman Peripheral Blood Mononuclear Cells (PBMCs)RANTES (CCL5)Maraviroc0.1 µMSignificant[6][7]
In vitro Transwell MigrationHuman Peripheral Blood Mononuclear Cells (PBMCs)RANTES (CCL5)Maraviroc1 µMSignificant[6][7]
In vitro Transwell MigrationHuman Peripheral Blood Mononuclear Cells (PBMCs)RANTES (CCL5)Maraviroc10 µMSignificant[6][7]
In vitro Transwell MigrationHuman Peripheral Blood Mononuclear Cells (PBMCs)RANTES (CCL5)Maraviroc100 µMClear inhibition[6][7]

These data clearly illustrate that blocking CCR5 significantly impedes the ability of T-cells to migrate towards a chemoattractant gradient in a concentration-dependent manner.

The CCR5 Signaling Pathway

The binding of a chemokine ligand to CCR5 triggers a conformational change in the receptor, activating associated intracellular G proteins. This initiates a downstream signaling cascade involving multiple key molecules that ultimately orchestrate the cellular machinery required for migration.

CCR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 G_protein Gαi/o, Gβγ CCR5->G_protein Activation PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ influx IP3->Ca2 PKC PKC DAG->PKC Actin Actin Polymerization Ca2->Actin Adhesion Cell Adhesion (Integrin Activation) PKC->Adhesion Akt Akt PI3K->Akt Akt->Actin Ligand CCL3, CCL4, CCL5 Ligand->CCR5 Binding

Caption: CCR5 signaling cascade leading to T-cell migration.

Experimental Workflow: Transwell Migration Assay

The transwell migration assay is a fundamental technique used to study chemotaxis in vitro. The following diagram illustrates the typical workflow.

Transwell_Assay_Workflow A 1. Cell Preparation Isolate and label T-cells B 2. Assay Setup Place transwell insert into well containing chemoattractant A->B C 3. Cell Seeding Add T-cells to the upper chamber of the transwell insert B->C D 4. Incubation Incubate for a defined period to allow for migration C->D E 5. Cell Quantification Collect and count migrated cells from the lower chamber D->E F 6. Data Analysis Compare migration towards chemoattractant vs. control E->F

Caption: Workflow of a standard transwell migration assay.

Comparison with Alternative T-Cell Trafficking Pathways

While CCR5 is a major player, it is not the sole director of T-cell trafficking. Other chemokine receptors and adhesion molecules also play crucial, often context-dependent, roles in guiding T-cells to various tissues.

Receptor Primary Ligands Primary T-Cell Subset Key Function in Trafficking Reference
CCR5 CCL3, CCL4, CCL5Th1, Memory T-cellsMigration to inflamed tissues[1][3][4]
CXCR3 CXCL9, CXCL10, CXCL11Th1 cellsHoming to sites of inflammation, particularly in Th1-mediated responses[2][8]
CXCR4 CXCL12Naive and Central Memory T-cellsHoming to and retention in secondary lymphoid organs and bone marrow[3]
CCR7 CCL19, CCL21Naive and Central Memory T-cellsHoming to secondary lymphoid organs (lymph nodes)[9][10]
CCR4 CCL17, CCL22Th2, Regulatory T-cellsSkin homing[11][12]
CCR6 CCL20Th17 cellsMigration to mucosal tissues[10][11]
CCR10 CCL27, CCL28Skin-homing T-cellsSkin homing[11]

This table highlights the specialized roles of different chemokine receptors in directing distinct T-cell subsets to specific anatomical locations, demonstrating the complexity and redundancy of the T-cell trafficking system.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in confirming the role of specific molecules in biological processes. Below are detailed protocols for key experiments used to study CCR5-mediated T-cell trafficking.

In Vitro: Transwell Migration Assay

Objective: To quantify the chemotactic response of T-cells to a specific chemokine in vitro.

Materials:

  • Purified T-cells

  • Chemoattractant (e.g., recombinant human CCL5)

  • CCR5 antagonist (e.g., Maraviroc)

  • Transwell inserts (with appropriate pore size, typically 3-5 µm for lymphocytes)

  • 24-well tissue culture plates

  • Cell culture medium (e.g., RPMI 1640 with 0.5% BSA)

  • Flow cytometer or hemocytometer for cell counting

Procedure:

  • Cell Preparation: Isolate T-cells from peripheral blood using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). Resuspend cells in pre-warmed migration medium.

  • Inhibitor Treatment (if applicable): Pre-incubate a fraction of the T-cells with the CCR5 antagonist at various concentrations for 30-60 minutes at 37°C.

  • Assay Setup: Add migration medium containing the chemoattractant to the lower wells of the 24-well plate. For control wells, add medium without the chemoattractant.

  • Cell Seeding: Place the transwell inserts into the wells. Add the T-cell suspension (both treated and untreated) to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Cell Collection and Quantification: Carefully remove the transwell inserts. Collect the cells that have migrated to the lower chamber. Count the migrated cells using a flow cytometer (for accurate quantification of fluorescently labeled cells) or a hemocytometer.

  • Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the control medium. For inhibitor studies, calculate the percentage of inhibition compared to the untreated control.

In Vivo: Intravital Two-Photon Microscopy

Objective: To visualize and quantify T-cell migration and trafficking within the living tissue of a mouse model.[13]

Materials:

  • Anesthetized mouse

  • Fluorescently labeled T-cells (e.g., expressing GFP or labeled with a fluorescent dye like CFSE)

  • Two-photon microscope equipped with a heated stage and anesthesia delivery system

  • Surgical tools for exposing the tissue of interest (e.g., lymph node, skin)

  • Image analysis software

Procedure:

  • Animal Preparation: Anesthetize the mouse and maintain its body temperature on the heated stage.

  • Surgical Exposure: Surgically expose the lymph node or other tissue of interest, keeping it hydrated with saline.

  • Cell Injection: Adoptively transfer the fluorescently labeled T-cells into the mouse via intravenous injection.

  • Imaging: Position the mouse under the two-photon microscope and acquire time-lapse images of the labeled T-cells moving within the tissue.

  • Data Analysis: Use image analysis software to track the movement of individual T-cells over time. Calculate parameters such as cell velocity, displacement, and turning angles to characterize their migratory behavior. This technique allows for the direct observation of how genetic modifications (e.g., CCR5 knockout) or pharmacological interventions affect T-cell trafficking in a physiological context.[13]

Conclusion

The body of experimental evidence strongly confirms the integral role of CCR5 in guiding T-cell trafficking, particularly to sites of inflammation. While other chemokine receptors contribute to the intricate system of immune cell migration, CCR5 stands out as a key mediator for activated and memory T-cells. The methodologies outlined in this guide provide a framework for researchers to further investigate the nuances of this process, paving the way for the development of novel therapeutic strategies targeting T-cell migration in various diseases.

References

Validation of Allogeneic Transplantation of CCR5-delta 32 Homozygous Stem Cells: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of allogeneic hematopoietic stem cell transplantation (allo-HSCT) using CCR5-delta 32 (CCR5Δ32) homozygous donors against other emerging HIV cure strategies. The information is supported by experimental data from key clinical cases and studies.

The transplantation of hematopoietic stem cells from donors with a homozygous deletion in the CCR5 gene (CCR5Δ32/Δ32) has led to the only documented cases of HIV-1 cure. This genetic mutation renders CD4+ T cells, the primary target of HIV, resistant to viral entry by R5-tropic strains of the virus. This guide summarizes the clinical outcomes of this groundbreaking approach and compares it with other promising investigational therapies, including Chimeric Antigen Receptor (CAR) T-cell therapy and broadly neutralizing antibodies (bNAbs).

Comparative Analysis of Clinical Outcomes

The following tables summarize the quantitative data from notable patients who have undergone CCR5Δ32 homozygous allo-HSCT and achieved long-term HIV remission.

Table 1: Patient Characteristics and Conditioning Regimens

PatientPrimary DiagnosisStem Cell SourceConditioning RegimenGraft-versus-Host Disease (GvHD) Prophylaxis
Berlin Patient Acute Myeloid Leukemia (AML)Bone MarrowMyeloablative: Total Body Irradiation (TBI), CyclophosphamideCyclosporine A, Mycophenolate Mofetil
London Patient Hodgkin's LymphomaBone MarrowReduced-Intensity: Lomustine, Cytarabine, Cyclophosphamide, Etoposide (LACE)Cyclosporine A, Methotrexate
Düsseldorf Patient Acute Myeloid Leukemia (AML)Bone MarrowMyeloablative: Busulfan, CyclophosphamideCyclosporine A, Mycophenolate Mofetil
New York Patient Acute Myeloid Leukemia (AML)Cord Blood and Haploidentical Stem CellsMyeloablative: Fludarabine, Melphalan, Thiotepa, Rabbit ATGPost-transplant Cyclophosphamide, Sirolimus, Mycophenolate Mofetil
City of Hope Patient Acute Myeloid Leukemia (AML)Bone MarrowReduced-Intensity: Fludarabine, MelphalanTacrolimus, Sirolimus

Table 2: Post-Transplantation Virological and Immunological Outcomes

PatientTime to ART Interruption (Months Post-Transplant)Duration of Undetectable HIV-1 RNA off ARTLast Reported CD4+ T-cell Count (cells/µL)Donor Chimerism in T-cells
Berlin Patient 0 (stopped at time of first transplant)>10 years~700100%
London Patient 16>30 months[1]430[1]99%[1]
Düsseldorf Patient 69>4 years[2]~800100%
New York Patient 37>18 months[2]Not consistently reported>99% (cord blood derived)
City of Hope Patient 36>18 months750100%

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are outlines of key experimental protocols employed in the validation of this therapeutic strategy.

Conditioning Regimens

The conditioning regimen prepares the recipient's body for the transplant by suppressing the immune system and eliminating malignant cells. Two main types have been used:

  • Myeloablative Conditioning: This involves high-dose chemotherapy and/or total body irradiation to completely ablate the recipient's bone marrow. An example regimen includes Busulfan and Cyclophosphamide.[3]

  • Reduced-Intensity Conditioning (RIC): This uses lower doses of chemotherapy and is associated with lower toxicity. An example RIC regimen is the LACE protocol, consisting of Lomustine, Cytarabine, Cyclophosphamide, and Etoposide.[4] Another RIC regimen combines Fludarabine and Melphalan.[5]

Monitoring of Viral Load and HIV DNA

Post-transplantation, rigorous monitoring is essential to detect any residual virus.

  • Plasma HIV-1 RNA Quantification: Ultrasensitive assays with a limit of detection of <1 copy/mL are used to monitor plasma viral load.[1]

  • HIV-1 DNA Quantification in Peripheral Blood Mononuclear Cells (PBMCs): Droplet digital PCR (ddPCR) is a highly sensitive method for quantifying total and integrated HIV-1 DNA in patient cells.[6][7] This technique partitions the PCR reaction into thousands of nanoliter-sized droplets, allowing for absolute quantification of target DNA molecules.[5][6]

Immune Reconstitution Monitoring

The recovery of the immune system is tracked to assess the patient's ability to fight infections and to monitor for GvHD.

  • Flow Cytometry: Multi-color flow cytometry is used to enumerate various immune cell subsets in peripheral blood, including CD4+ and CD8+ T-cells, B-cells, and NK cells.[3][8] Staining panels often include markers for naive (CD45RA), memory (CD45RO), and activation (HLA-DR, CD38) status.[9]

Chimerism Analysis

Chimerism analysis determines the proportion of donor versus recipient hematopoietic cells, confirming engraftment success.

  • Short Tandem Repeat (STR) PCR: This is a widely used method that amplifies specific polymorphic regions of DNA to distinguish between donor and recipient cells.[10][11]

  • Quantitative PCR (qPCR) and Droplet Digital PCR (ddPCR): These methods offer higher sensitivity than STR-PCR for detecting low levels of recipient cells.[10][12]

Visualizing the Science: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes in CCR5Δ32-mediated HIV resistance and transplantation.

CCR5_Signaling_Pathway cluster_HIV_Entry HIV-1 Entry into CD4+ T-cell cluster_Delta32_Mechanism Effect of CCR5Δ32 Mutation HIV HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Fusion CCR5_delta32 Truncated, Non-functional CCR5Δ32 Protein No_Binding HIV-1 Cannot Bind Co-receptor No_Entry Viral Entry Blocked

Caption: Mechanism of HIV-1 entry and the effect of the CCR5Δ32 mutation.

Transplantation_Workflow cluster_pre_transplant Pre-Transplantation cluster_transplant Transplantation cluster_post_transplant Post-Transplantation Patient HIV+ Patient with Hematological Malignancy Conditioning Conditioning Regimen (Myeloablative or RIC) Patient->Conditioning Donor CCR5Δ32/Δ32 Homozygous Donor Infusion Infusion of CCR5Δ32/Δ32 Stem Cells Donor->Infusion Conditioning->Infusion Engraftment Engraftment & Immune Reconstitution Infusion->Engraftment Monitoring Monitoring: Viral Load, CD4 Count, Chimerism Engraftment->Monitoring ART_Stop Analytical Treatment Interruption (ATI) Monitoring->ART_Stop Remission Long-term Viral Remission ART_Stop->Remission

Caption: Workflow of allogeneic CCR5Δ32 homozygous stem cell transplantation.

Caption: Logical flow of patient monitoring post-transplantation.

Comparison with Alternative HIV Cure Strategies

While allo-HSCT with CCR5Δ32 homozygous donors has shown curative potential, its application is limited by the need for a matched donor and the risks associated with the procedure. The following table compares this approach with two other leading strategies in development.

Table 3: Comparison of HIV Cure Strategies

FeatureAllogeneic CCR5Δ32 HSCTCAR T-cell TherapyBroadly Neutralizing Antibodies (bNAbs)
Mechanism of Action Replacement of the immune system with HIV-resistant cells.Genetically engineered T-cells that target and kill HIV-infected cells.Passive immunization with antibodies that neutralize a wide range of HIV strains.[13]
Current Status Clinically validated in a small number of patients leading to cure.Early-phase clinical trials showing safety and some efficacy.[14][15]Clinical trials have shown safety and transient viral suppression.[15][16]
Efficacy Potential for sterilizing cure (elimination of all replication-competent virus).Can reduce the viral reservoir, but sustained control off-ART is yet to be demonstrated.[14]Can suppress viremia and delay viral rebound, but viral escape is a challenge.[13][15][16]
Safety Concerns GvHD, opportunistic infections, conditioning regimen toxicity, mortality.Cytokine release syndrome, neurotoxicity, off-target effects.Infusion reactions, development of anti-drug antibodies.
Scalability Very limited due to the rarity of CCR5Δ32 homozygous donors and HLA matching requirements.Potentially scalable as it uses the patient's own cells, but manufacturing is complex and costly.Potentially highly scalable, but production costs are a consideration.
Durability Potentially lifelong cure.Long-term persistence and efficacy are still under investigation.Requires repeated infusions for sustained effect.

Concluding Remarks

The allogeneic transplantation of CCR5Δ32 homozygous stem cells stands as a landmark achievement in the quest for an HIV cure, providing a proof-of-concept that eliminating the viral reservoir is possible. However, the significant risks and logistical challenges associated with this procedure restrict its use to individuals with life-threatening hematological malignancies who require a transplant.

Alternative strategies such as CAR T-cell therapy and the administration of broadly neutralizing antibodies offer the potential for a more scalable and less toxic approach to achieving a functional cure. CAR T-cell therapies are rapidly evolving, with ongoing research focused on improving their persistence and efficacy.[14][15] bNAbs have demonstrated the ability to control viremia, and combination therapies are being explored to overcome viral escape.[15][16]

For researchers and drug development professionals, the validation of the CCR5Δ32 transplant model provides a critical benchmark against which these newer, more accessible therapies can be measured. Future research will likely focus on combining elements of these different strategies to develop a safe, effective, and widely applicable cure for HIV.

References

Safety Operating Guide

Proper Disposal Procedures for C-C Chemokine Receptor Type 5 (CCR5)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of C-C chemokine receptor type 5 (CCR5) protein, a G protein-coupled receptor involved in immune system regulation and a co-receptor for HIV entry.[1][2] These procedures are intended for researchers, scientists, and drug development professionals working with recombinant CCR5 in a laboratory setting.

Immediate Safety and Handling Precautions

Recombinant CCR5 protein is a bioactive material that requires careful handling to ensure personnel safety and prevent environmental contamination. While not classified as a hazardous substance in standard safety data sheets for recombinant forms, its biological activity necessitates adherence to Biosafety Level 1 (BSL-1) or higher, depending on the experimental context (e.g., use with viral vectors).[3][4]

Personal Protective Equipment (PPE):

  • Standard laboratory coat.

  • Safety glasses or goggles.

  • Disposable nitrile gloves.

Handling Guidelines:

  • Avoid aerosolization of CCR5 solutions.

  • Prevent contact with skin and eyes.

  • Work in a clean, designated area.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

In case of accidental exposure, follow the first aid measures outlined in the table below.

Exposure RouteFirst Aid Measure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek medical attention.

CCR5 Waste Decontamination and Disposal Plan

All materials and solutions containing CCR5 must be decontaminated prior to disposal. The appropriate method depends on the nature of the waste (liquid or solid) and any co-contaminants (e.g., hazardous chemicals, other biological agents).

2.1. Liquid Waste Disposal

Liquid waste containing CCR5, such as cell culture media, buffer solutions, and chromatography effluents, must be chemically inactivated.

Decontamination Protocol:

  • Collect all liquid CCR5 waste in a designated, leak-proof container.

  • Add a chemical disinfectant to the waste. A common and effective method is to add household bleach to a final concentration of 10%.[5]

  • Allow a contact time of at least 30 minutes to ensure complete inactivation.[6]

  • After decontamination, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[4][5]

2.2. Solid Waste Disposal

Solid waste includes contaminated lab consumables such as pipette tips, tubes, flasks, gloves, and paper towels.

Decontamination Protocol:

  • Collect all solid waste in a designated biohazard bag.[5]

  • Autoclaving: The preferred method for sterilizing solid waste is by autoclaving.[7][8] Place the biohazard bag in a secondary, autoclavable container.

  • Incineration: If an autoclave is not available, the waste should be collected by a certified hazardous waste disposal service for incineration.[5]

  • After autoclaving, the sterilized waste can typically be disposed of in the regular trash, as per institutional guidelines.[4]

The following table summarizes the disposal methods for different types of CCR5 waste.

Waste TypeDecontamination MethodFinal Disposal Route
Liquid Waste (Buffers, Media) Chemical inactivation (e.g., 10% bleach for 30 min)Drain disposal with ample water (check local regulations)
Solid Waste (Pipette tips, tubes, gloves) AutoclavingRegular trash (post-autoclaving) or biohazardous waste pickup
Sharps (Needles, scalpels) Place in a designated sharps containerBiohazardous waste pickup for incineration
Contaminated Lab Equipment Surface decontamination with 10% bleach or 70% ethanolRegular lab cleaning or hazardous waste pickup if necessary

Experimental Protocols

3.1. Inactivation of Cthis compound for Disposal

This protocol details the chemical inactivation of a Cthis compound solution using sodium hypochlorite (B82951) (bleach).

Materials:

  • Cthis compound solution (e.g., in PBS)

  • Household bleach (typically 5.25-8.25% sodium hypochlorite)

  • Designated chemical waste container

  • pH indicator strips

Procedure:

  • Carefully measure the volume of the CCR5 waste solution.

  • In a well-ventilated area or chemical fume hood, add bleach to the waste solution to achieve a final concentration of 10% (v/v). For example, add 100 mL of bleach to 900 mL of CCR5 waste.

  • Gently mix the solution to ensure thorough contact between the disinfectant and the protein. Avoid creating aerosols.

  • Allow the mixture to stand for a minimum of 30 minutes at room temperature.

  • Check the pH of the solution. If necessary, neutralize it according to your institution's guidelines before drain disposal.

  • Dispose of the inactivated solution down the drain with a large volume of running water.

Signaling Pathways and Experimental Workflows

4.1. CCR5 Signaling Pathway

CCR5 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., CCL3, CCL4, CCL5), initiates a signaling cascade.[2] This pathway involves the activation of heterotrimeric G proteins, leading to downstream effects such as calcium mobilization and activation of MAPK pathways.[9]

CCR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCR5 CCR5 G_protein G Protein (Gαi, Gβγ) CCR5->G_protein Activation PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates MAPK_cascade MAPK Cascade PKC->MAPK_cascade Activates Transcription Gene Transcription (Inflammation, Chemotaxis) MAPK_cascade->Transcription Leads to Chemokine Chemokine (e.g., CCL5) Chemokine->CCR5 Binding

Caption: Canonical CCR5 signaling pathway upon chemokine binding.

4.2. Experimental Workflow: Calcium Flux Assay

A common experiment involving CCR5 is to measure the intracellular calcium flux upon ligand stimulation, which is a hallmark of GPCR activation.[9][10]

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Disposal A Seed CCR5-expressing cells in 96-well plate B Incubate cells overnight A->B C Load cells with calcium-sensitive dye (e.g., Fluo-4) B->C D Place plate in reader (e.g., FLIPR) C->D E Establish baseline fluorescence D->E F Add CCR5 ligand (agonist) E->F G Measure fluorescence change over time F->G H Calculate signal-to-background ratio G->H I Determine EC50 H->I J Decontaminate plate and liquid waste (10% bleach) I->J

Caption: Workflow for a CCR5-mediated calcium flux assay.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.